Isophthalaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZALUMVGBVKPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870718 | |
| Record name | 1,3-Benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
246 °C | |
| Record name | Isophthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene | |
| Record name | Isophthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from dilute alcohol | |
CAS No. |
626-19-7, 30025-33-3 | |
| Record name | 1,3-Benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isophthalaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenedicarboxaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophthalaldehyde | |
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| Record name | 1,3-Benzenedicarboxaldehyde | |
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| Record name | Isophthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ISO-PHTHALALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU162B2N9X | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isophthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
89 °C | |
| Record name | Isophthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
physical and chemical properties of Isophthalaldehyde
An In-depth Technical Guide to Isophthalaldehyde
Abstract
This compound (IPA), systematically named benzene-1,3-dicarbaldehyde, is a pivotal aromatic dialdehyde in modern organic synthesis and materials science. Its unique meta-substituted structure offers distinct reactivity and steric properties compared to its ortho and para isomers. This guide provides a comprehensive overview of the core physicochemical properties, reactivity, synthesis, and analytical protocols for this compound. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate. We will explore the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references, ensuring a trustworthy and expert-driven narrative.
Introduction: The Significance of a Meta-Dialdehyde
This compound (CAS 626-19-7) is a white to light yellow crystalline solid that serves as a critical building block in numerous fields.[1] Unlike its isomers, phthalaldehyde (ortho) and terephthalaldehyde (para), the meta-positioning of the two aldehyde groups in this compound prevents direct intramolecular cyclization and imparts a unique angular geometry to the molecules and polymers derived from it. This structural feature is paramount, influencing everything from reaction kinetics to the final architecture of complex macromolecules.
Its bifunctional nature makes it an ideal candidate for polymerization and cross-linking reactions, leading to the development of high-performance polymers, including specialty polyesters, polyimides, and heat-resistant resins with enhanced thermal and mechanical properties.[2][3][4] Furthermore, it is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, fluorescent dyes, and complex organic molecules.[2][5][6] This guide will delve into the properties that make this compound an indispensable tool for the modern scientist.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application. These parameters dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for characterization.
Core Physical Properties
The physical properties of this compound are summarized in the table below. The melting point is a crucial indicator of purity; a sharp melting point within the specified range typically signifies a high-purity sample. Its moderate solubility in water and higher solubility in organic solvents like acetone and benzene are key considerations for reaction and purification design.[2][7][8]
| Property | Value | Source(s) |
| CAS Number | 626-19-7 | [2][9] |
| Molecular Formula | C₈H₆O₂ | [2][9] |
| Molecular Weight | 134.13 g/mol | [2][9] |
| Appearance | White to light yellow crystalline powder/needles | [1][9] |
| Melting Point | 87-89.5 °C | [7][9][10] |
| Boiling Point | 246 °C | [7][11] |
| Density | ~1.2 - 1.395 g/cm³ | [9][10] |
| Water Solubility | 2,700 mg/L at 25°C (moderate) | [2] |
| Solubility | Soluble in acetone, benzene; slightly soluble in chloroform, ether | [7][8] |
| Vapor Pressure | 0.0 mmHg at 25 °C (approx.) | [10] |
Spectroscopic Fingerprint for Identification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound. The key spectral features are outlined below.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear structural confirmation. Key expected signals include a singlet for the aldehydic protons and a multiplet pattern for the aromatic protons, consistent with the 1,3-disubstituted benzene ring.[12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the aldehyde groups (typically in the 190-200 ppm region) and the aromatic carbons.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching vibration for the aldehyde groups, typically around 1700 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic protons are also prominent.[14]
-
UV-Visible Spectroscopy: In solution, this compound exhibits absorption bands in the UV region, which correspond to π→π* electronic transitions within the aromatic ring and carbonyl groups.[15]
Chemical Reactivity and Synthetic Utility
The dual aldehyde functionality of this compound is the heart of its chemical reactivity. These groups are electrophilic and readily participate in a wide array of chemical transformations.
// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];
// Aldehyde group 1 nodes C7 [pos="-2.6,1.5!", label="C"]; H1 [pos="-2.6,2.25!", label="H"]; O1 [pos="-3.5,1.0!", label="O"];
// Aldehyde group 2 nodes C8 [pos="2.6,-1.5!", label="C"]; H2 [pos="2.6,-2.25!", label="H"]; O2 [pos="3.5,-1.0!", label="O"];
// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Double bonds in benzene ring C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5];
// Bonds to aldehyde groups C2 -- C7 [label=""]; C5 -- C8 [label=""];
// Aldehyde group 1 bonds C7 -- H1 [label=""]; C7 -- O1 [style=double, len=1.5];
// Aldehyde group 2 bonds C8 -- H2 [label=""]; C8 -- O2 [style=double, len=1.5]; }
Core Reactions
-
Condensation Reactions: this compound is a workhorse in condensation chemistry. It readily reacts with active methylene compounds in base-catalyzed reactions like the Knoevenagel condensation to form α,β-unsaturated carbonyl compounds.[2] Similarly, it undergoes Aldol condensations .[2]
-
Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases) is fundamental. Because this compound has two aldehyde groups, it can react with diamines to form polymers or with monoamines to create bis-imines, which are valuable ligands in coordination chemistry.[9]
-
Polymerization: Its bifunctional nature is expertly exploited in polymer science. It serves as a monomer that can be incorporated into polymer backbones, such as polyesters and polyimides, imparting thermal stability and mechanical strength.[2][3] It is particularly crucial in the synthesis of Covalent Organic Frameworks (COFs), where it reacts with amines to form porous, crystalline materials with applications in gas storage and catalysis.[2]
-
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids, forming isophthalic acid, or reduced to alcohols, forming m-xylylene glycol. The choice of reagent dictates the outcome and requires careful control.
Experimental Protocols
Scientific integrity demands reproducible and validated methodologies. The following sections provide detailed protocols for the synthesis and analysis of this compound.
Synthesis via Sommelet Reaction
One of the classic and reliable methods for preparing this compound is the Sommelet reaction, starting from α,α'-diamino-m-xylene.[9][16] This method, while traditional, provides good yields of high-purity product.
Causality: The Sommelet reaction is an excellent choice as it transforms a benzylamine into an aldehyde using hexamethylenetetramine. The reaction proceeds through the formation of a quaternary ammonium salt, followed by hydrolysis under acidic conditions to yield the aldehyde. The use of a 50% aqueous acetic acid solution serves as both a solvent and a reagent for the hydrolysis step.[16] Neutralization with sodium hydroxide is critical for precipitating the final product from the acidic reaction mixture.[16]
Step-by-Step Protocol: This protocol is adapted from Organic Syntheses.[16]
-
Reaction Setup: In a 12-L flask equipped with a mechanical stirrer and reflux condenser, combine 272 g (2.00 moles) of α,α'-diamino-m-xylene, 1.00 kg (7.1 moles) of hexamethylenetetramine, 480 mL of concentrated hydrochloric acid, and 3.2 L of 50% aqueous acetic acid.
-
Reflux: Stir the mixture and heat at reflux for 2.5 hours. The solution will become a hot amber color.
-
Precipitation: In a well-ventilated hood, pour the hot reaction mixture into a large battery jar. Slowly add a solution of 298 g of sodium hydroxide in 3.85 L of water with constant stirring.
-
Crystallization: Cover the mixture and allow it to stand overnight at approximately 5°C. The this compound will separate as long, needle-like crystals.
-
Isolation and Purification: Collect the crystals by vacuum filtration on a Buchner funnel. Wash the collected product with 100 mL of cold water.
-
Drying: Dry the product to a constant weight under vacuum over a desiccant such as calcium chloride. The expected yield is 158–166 g (59–62%) of nearly colorless this compound with a melting point of 88–90°C.[16]
-
Validation (Recrystallization): For higher purity, the product can be recrystallized from hot water. Dissolving 12.0 g of the crude product in 500 mL of water yields approximately 10.9 g (91% recovery) of pale cream needles with a melting point of 89–91°C.[16]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase C18 column is typically used for aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and water, allows for the separation of the main compound from any potential impurities based on polarity. Detection is achieved using a UV detector set at a wavelength where the analyte strongly absorbs.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 254 nm.
-
Column Temperature: 25°C.
-
-
Analysis: Inject the sample onto the column and record the chromatogram.
-
Interpretation: A high-purity sample (typically >98% or 99%) will show a single major peak at a specific retention time.[5] The area percentage of this peak relative to the total area of all peaks provides the purity value.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
Hazards: It is irritating to the eyes, skin, and respiratory system.[17][18] Inhalation may cause respiratory tract irritation.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[7][18] If there is a risk of dust formation, use a NIOSH-approved respirator.[7]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation.[7] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[7]
-
Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7] Dispose of the chemical in accordance with federal, state, and local regulations.[17]
Conclusion
This compound is more than just a simple aromatic dialdehyde; it is a versatile and powerful intermediate whose unique meta-substitution pattern enables a vast range of chemical syntheses and material applications. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers in drug discovery, polymer science, and fine chemical manufacturing. By understanding the principles behind its synthesis, characterization, and handling as detailed in this guide, scientists can confidently and effectively harness the full potential of this essential compound.
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Isophthalaldehyde molecular structure and formula
An In-Depth Technical Guide to Isophthalaldehyde: Structure, Properties, and Applications in Modern Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (IPA), a pivotal aromatic dialdehyde in synthetic chemistry. Moving beyond basic data, we delve into the mechanistic underpinnings of its synthesis and reactivity, offering field-proven insights for researchers, chemists, and professionals in drug development. Our focus is on the causality behind its utility, from a fundamental building block to a sophisticated precursor for advanced materials and therapeutic agents.
Core Chemical Identity and Molecular Structure
This compound, systematically named benzene-1,3-dicarbaldehyde, is an organic compound with the chemical formula C₈H₆O₂.[1][2][3][4] It is one of three isomers of benzenedicarbaldehyde, the others being phthalaldehyde (ortho) and terephthalaldehyde (para).[1] The core of its structure is a benzene ring substituted with two formyl (aldehyde, -CHO) groups at the meta-positions (carbons 1 and 3). This substitution pattern prevents the kind of intramolecular reactions seen in the ortho-isomer and imparts a unique reactivity profile, making it a valuable bifunctional monomer and chemical intermediate.[1][5]
Key Identifiers:
-
IUPAC Name: Benzene-1,3-dicarbaldehyde[6]
-
CAS Number: 626-19-7[1]
-
Molecular Formula: C₈H₆O₂[2]
-
SMILES: O=Cc1cccc(C=O)c1[4]
Caption: Molecular structure of this compound (C₈H₆O₂).
Physicochemical and Spectroscopic Profile
This compound typically appears as a white to light yellow or cream-colored crystalline solid, often in the form of needles.[1][9][10] Its physical and spectral characteristics are crucial for its identification, purification, and application in controlled chemical reactions.
Physical Properties
The properties summarized below are essential for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white/yellowish crystalline solid | [1][3][5] |
| Molar Mass | 134.134 g·mol⁻¹ | [1] |
| Melting Point | 87-89.5 °C | [1][4][11] |
| Boiling Point | 246-255.3 °C at 760 mmHg | [3][6][11] |
| Density | ~1.189 - 1.395 g/cm³ | [1][3] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, and hot water. | [7][9] |
| Vapor Pressure | 0.0164 mmHg at 25°C | [3] |
| Flash Point | 94.1 °C | [3] |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous fingerprint for the molecule, confirming its structure and purity.
| Technique | Characteristic Peaks / Features | Source(s) |
| Infrared (IR) | Strong C=O stretch for aromatic aldehyde near 1705 cm⁻¹. Characteristic C-H aldehyde stretches around 2720 cm⁻¹ and 2820 cm⁻¹. | [12][13] |
| ¹H NMR | Aldehydic protons (-CHO) appear highly deshielded in the 9-10 ppm region. Aromatic protons show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. | [12][14] |
| ¹³C NMR | Carbonyl carbons (C=O) exhibit a distinctive signal in the 190-200 ppm range. Aromatic carbons appear in the typical 120-140 ppm region. | [6][12] |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 134. Key fragmentation peaks at m/z = 133 ([M-H]⁺), 105 ([M-CHO]⁺), and 77 ([C₆H₅]⁺). | [15][16] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several routes. The choice of method is often a trade-off between yield, scalability, cost, and the availability of starting materials. Industrially, catalytic oxidation of m-xylene is a common approach.[5][17] For laboratory-scale synthesis, the Sommelet reaction provides a reliable and well-documented procedure.[1][17][18]
Key Synthesis Methodologies
-
Oxidation of m-Xylene: This industrial method involves the catalytic air oxidation of m-xylene to isophthalic acid, which is then reduced to the dialdehyde.[5] While efficient for large-scale production, it requires multiple steps and careful control of oxidation states.
-
Sommelet Reaction: This method is valuable for laboratory preparations. It involves the reaction of α,α'-diamino-m-xylene with hexamethylenetetramine in an acidic medium.[18] The reaction proceeds via the formation of a benzylamine intermediate, which is then hydrolyzed to the aldehyde. This method is favored for its relatively mild conditions and decent yields.
-
Reduction of Isophthaloyl Chloride: Isophthaloyl chloride can be reduced to this compound using methods like the Rosenmund reaction or with specific hydride reagents such as lithium tri-t-butoxyaluminum hydride.[18] This route is effective but can be sensitive to over-reduction to the corresponding diol.
Caption: Overview of common synthetic pathways to this compound.
Example Protocol: Synthesis via Sommelet Reaction
This protocol is adapted from a verified procedure published in Organic Syntheses.[18] The self-validating nature of this protocol lies in the clear physical changes (color, precipitation) and the defined melting point of the product, which confirms its identity and purity.
-
Reaction Setup: In a large flask, combine α,α'-diamino-m-xylene (2.00 moles), hexamethylenetetramine (7.1 moles), concentrated hydrochloric acid (480 ml), and 50% aqueous acetic acid (3.2 L).
-
Heating: Stir the mixture and heat at reflux for 2.5 hours. The solution will turn a deep amber color.
-
Neutralization & Precipitation: In a well-ventilated hood, pour the hot reaction mixture into a large container. Slowly stir in a solution of sodium hydroxide (298 g in 3.85 L of water). This step neutralizes the acetic acid, which improves the yield by forcing the product out of solution.
-
Crystallization: Cover the mixture and allow it to stand overnight, preferably at a reduced temperature (~5 °C), to facilitate complete crystallization.
-
Isolation and Purification: Collect the product, which separates as long needles, by filtration. Wash the crystals on a Buchner funnel with cold water (100 ml) to remove residual salts and impurities.
-
Drying: Dry the product to a constant weight under vacuum over a desiccant like calcium chloride. The expected yield is 59–62% of nearly colorless this compound with a melting point of 88–90 °C.[18]
Chemical Reactivity and Applications in Synthesis
The two aldehyde groups of this compound are the centers of its reactivity. They readily undergo reactions typical of aromatic aldehydes, including oxidation, reduction, and nucleophilic addition. Its bifunctional nature is the key to its utility, allowing it to act as a cross-linker or a building block for polymers, macrocycles, and complex heterocyclic systems.[1][5]
Schiff Base (Imine) Formation
A cornerstone reaction of this compound is its condensation with primary amines to form Schiff bases (imines). Because it has two aldehyde groups, it can react with diamines to form polymers or with monoamines to produce bis-imine compounds. This reaction is fundamental to the synthesis of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and various ligands for coordination chemistry.[1][5][17]
Caption: Generalized mechanism for diimine synthesis from this compound.
Knoevenagel Condensation
This compound participates in base-catalyzed Knoevenagel condensation reactions with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate).[7] This carbon-carbon bond-forming reaction is a powerful tool for synthesizing more complex, conjugated systems, which are often of interest as dyes, nonlinear optical materials, or pharmaceutical intermediates.[5]
Applications in Research and Drug Development
The rigid, bifunctional structure of this compound makes it a highly valuable scaffold in medicinal chemistry and drug development.
-
Scaffold for Bioactive Molecules: this compound serves as a key building block for heterocyclic compounds like imidazoles and triazines, which are common motifs in pharmaceuticals.[5] Its C2 symmetry can be exploited to synthesize complex molecules with specific spatial orientations for receptor binding.
-
Linker in Bioconjugation: The aldehyde groups can be used to covalently link the molecule to proteins or other biomolecules through reductive amination. This makes it a potential homobifunctional cross-linker for studying protein-protein interactions or developing antibody-drug conjugates (ADCs).
-
Synthesis of Metal-Based Therapeutics: It is used in the synthesis of complex ligands for metal ions. For example, binuclear ruthenium complexes derived from this compound-based ligands have been investigated for their ability to bind to DNA, suggesting potential applications in anticancer drug design.[11][19]
-
Precursor for Covalent Organic Frameworks (COFs): In materials science and drug delivery, the precise and predictable reaction of this compound with amines allows for the construction of highly ordered, porous COFs.[1] These materials are being explored as novel systems for controlled drug release, catalysis, and gas storage.
The utility of this compound in these advanced applications stems directly from its fundamental structure: two reactive aldehyde groups held in a fixed meta-orientation by a stable aromatic ring. This combination of reactivity and structural rigidity is the causal reason for its selection in the rational design of complex functional molecules.
Safety, Handling, and Storage
As a reactive aldehyde, this compound must be handled with appropriate care. It is classified as an irritant to the skin, eyes, and respiratory system.[1][20][21]
Hazard Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Health | GHS07: Exclamation mark | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Source: GHS labelling information.[1]
Recommended Handling Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][21]
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For operations that may generate significant dust, a NIOSH-approved N95 respirator is recommended.[4][10][22]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents and strong bases.[6][7][10] The compound is noted as being air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[7][23]
-
Spill Response: In case of a spill, avoid creating dust. Sweep up the solid material and place it into a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6][10]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10][21]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[10][21]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][21]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[10][22]
-
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solubility and stability of Isophthalaldehyde
An In-Depth Technical Guide to the Solubility and Stability of Isophthalaldehyde
Abstract
This compound (CAS 626-19-7), a key aromatic dialdehyde, serves as a fundamental building block in organic synthesis, polymer chemistry, and the development of advanced materials such as covalent organic frameworks (COFs).[1][2] Its utility in these fields is critically dependent on its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound, intended for researchers, chemists, and drug development professionals. We will explore the theoretical principles governing its behavior, present collated solubility data, and detail robust experimental protocols for its characterization. The guide emphasizes the causality behind experimental design, ensuring that the described methodologies are self-validating and grounded in established scientific principles.
Introduction to this compound
This compound, systematically named benzene-1,3-dicarbaldehyde, is an organic compound characterized by a benzene ring substituted with two formyl (aldehyde) groups at the meta-positions.[1][3] This bifunctional nature is the source of its versatile reactivity, enabling its participation in a wide array of chemical transformations, including polymerization and Schiff base formation.[2]
Chemical Identity and Structure
-
IUPAC Name: benzene-1,3-dicarbaldehyde[4]
-
Synonyms: m-Phthalaldehyde, 1,3-Benzenedicarboxaldehyde[1][4]
Structure: The molecule consists of a planar benzene ring with two aldehyde groups oriented at positions 1 and 3, which influences its reactivity and solubility.
Key Physicochemical Properties
The physical characteristics of this compound are foundational to its handling, storage, and application in experimental work.
| Property | Value | Reference(s) |
| Appearance | White to very slightly yellow crystalline needles or powder. | [2][3][5] |
| Melting Point | 89 - 89.5 °C | [2][4] |
| Boiling Point | 246 °C | [4] |
Solubility Profile
Understanding the solubility of this compound is paramount for its use as a reactant or precursor in solution-phase synthesis, for purification via recrystallization, and for formulation development.
Theoretical Considerations: The "Like Dissolves Like" Principle
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a strong predictive framework.
-
Polarity: this compound possesses moderate polarity. The two aldehyde groups contain polar carbon-oxygen double bonds, making them capable of dipole-dipole interactions and acting as hydrogen bond acceptors. However, the bulk of the molecule is the nonpolar aromatic ring.
-
Solubility Behavior: This dual character predicts that this compound will be poorly soluble in highly polar protic solvents like water but will exhibit good solubility in solvents of moderate to high polarity and those with aromatic character. Its solubility in nonpolar solvents is expected to be limited.
Quantitative and Qualitative Solubility Data
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Formula | Type | Solubility | Reference(s) |
| Water | H₂O | Polar Protic | Slightly soluble (2,700 mg/L at 25 °C) | [1][4][5] |
| Ethanol | C₂H₅OH | Polar Protic | Very soluble | [1][4] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1][4][6] |
| Benzene | C₆H₆ | Aromatic | Soluble | [1][4][6] |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly soluble | [1][4][6] |
| Ethyl Ether | (C₂H₅)₂O | Polar Aprotic | Slightly soluble | [1][4][6] |
Protocol for Experimental Solubility Determination
This protocol provides a standardized method for qualitatively and semi-quantitatively assessing the solubility of this compound. The choice of a fixed solute-to-solvent ratio allows for consistent classification across different solvents.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Test solvents (e.g., water, ethanol, acetone)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula and analytical balance
-
Graduated cylinder or micropipettes
-
Water bath for temperature control (optional)
Methodology:
-
Preparation: Label clean, dry test tubes for each solvent to be tested.[7]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the corresponding test tube.[8]
-
Temperature Equilibration: If determining solubility at a non-ambient temperature, place the test tubes in a water bath set to the target temperature and allow them to equilibrate.
-
Solute Addition: Weigh a small, precise amount of this compound (e.g., 25 mg). Add this to the solvent.[9]
-
Mixing: Vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer.[8] This step is critical to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium.
-
Observation: After mixing, visually inspect the sample against a contrasting background.
-
Quantification (Optional): For a more quantitative measure, continue adding known masses of this compound incrementally, with agitation, until saturation is reached (i.e., solid material persists). The total mass added per volume of solvent gives the solubility.
-
Record Results: Record the observations, classifying the solubility (e.g., soluble, slightly soluble, insoluble) and noting the temperature.
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound dictates its shelf-life and the permissible conditions for its use in chemical reactions and formulations. Degradation can lead to impurities, reduced yield, and altered product performance.
General Stability and Storage Recommendations
This compound is generally stable under standard recommended storage conditions.[3][4] To ensure its integrity, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and incompatible substances.[5][10]
Chemical Stability and Reactivity
-
Incompatibilities: this compound should not be stored with strong oxidizing agents or strong bases.[4] Oxidizing agents can convert the aldehyde groups to carboxylic acids, while strong bases can catalyze self-condensation or other unwanted reactions.
-
Potential Degradation Pathways: The primary modes of chemical degradation involve the aldehyde functional groups.
-
Oxidation: The most common degradation pathway is the oxidation of one or both aldehyde groups to form 3-formylbenzoic acid or isophthalic acid, respectively. This can be initiated by atmospheric oxygen, especially when exposed to light or heat, or by chemical oxidants.
-
Reactions at Extreme pH: While specific data is limited, aldehydes are known to be reactive under harsh pH conditions. In strongly basic media, aldehydes without α-hydrogens can undergo the Cannizzaro reaction. Although this compound has benzylic protons, other base-catalyzed condensations are possible. Acidic conditions can catalyze polymerization or other reactions.[11]
-
Caption: Primary oxidative degradation pathway for this compound.
Influence of Environmental Factors
-
Thermal Stability: When heated to decomposition, this compound emits toxic fumes and carbon oxides (CO, CO₂).[4][5] This indicates that high-temperature reactions should be conducted under an inert atmosphere.
-
Photostability: this compound may be susceptible to degradation upon exposure to light.[3][4] By analogy with similar aromatic aldehydes, it likely absorbs UV radiation, which can provide the energy to initiate oxidation or other radical-mediated degradation pathways.[3] Photostability studies are therefore crucial for any formulation intended for use where light exposure is possible.[12][13][14]
-
Effect of pH: The stability of this compound in aqueous solutions is expected to be pH-dependent. Neutral to slightly acidic conditions are generally preferred for aldehydes. Extreme pH values (highly acidic or highly alkaline) can catalyze degradation and should be avoided during storage and processing unless required for a specific chemical transformation.[11][15]
Protocol for Accelerated Stability Assessment
This protocol, based on ICH guidelines, outlines a forced degradation study to rapidly assess the stability of this compound under various stress conditions.[13] The use of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this protocol.[16]
Objective: To evaluate the stability of this compound under accelerated thermal and photolytic stress and to identify potential degradation products.
Materials:
-
This compound
-
Solvent for sample preparation (e.g., acetonitrile/water mixture)
-
Calibrated oven/stability chamber
-
Photostability chamber with controlled light/UV source (per ICH Q1B)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter and appropriate buffers (for pH stability assessment, if needed)
-
Transparent and opaque (light-protected) sample vials
Methodology:
-
Reference Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. This will serve as the time-zero (T₀) reference and for analytical quantification.
-
Sample Preparation: Prepare identical samples of this compound (either as a solid or in solution) in both transparent and opaque vials. The opaque vials will serve as "dark controls" for the photostability portion.[12]
-
Stress Conditions:
-
Thermal Stress: Place a set of samples (solid and/or solution) in an oven at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Place a set of samples in transparent vials inside a photostability chamber, exposing them to a specified level of illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines.[13] Place the corresponding dark controls alongside them, shielded from light (e.g., wrapped in aluminum foil).[12]
-
-
Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analytical Testing:
-
Analyze each sample by a validated, stability-indicating HPLC method.[16]
-
The method should be able to separate the parent this compound peak from any potential degradant peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in each sample relative to the T₀ standard.
-
Compare the stressed samples to their corresponding controls (e.g., photostressed sample vs. dark control) to isolate the effect of a specific stressor.
-
Observe the formation and growth of any new peaks in the chromatogram, which represent degradation products.
-
Caption: Workflow for an accelerated stability study of this compound.
Applications and Relevance in Research
The data presented in this guide is crucial for the practical application of this compound.
-
Organic Synthesis: Proper solvent selection, based on solubility data, is essential for maximizing reaction yields and facilitating product isolation.[1]
-
Polymer Chemistry: The stability of this compound under polymerization conditions (often involving heat) directly impacts the molecular weight and purity of the resulting polymer.[2]
-
Materials Science: When designing Covalent Organic Frameworks (COFs) or other advanced materials, understanding the stability of the this compound linker is key to the structural integrity and performance of the final material.[1]
-
Drug Development: For any this compound derivative being considered as a pharmaceutical intermediate, this stability and solubility data forms a critical part of the early-stage development and formulation process.[1]
Conclusion
This compound is a compound of moderate polarity with limited aqueous solubility but excellent solubility in polar organic solvents like ethanol and acetone. It is a chemically stable compound under recommended storage conditions but is susceptible to degradation via oxidation and reactions with strong bases. Its stability is influenced by environmental factors, with evidence suggesting potential sensitivity to heat and light. The experimental protocols detailed herein provide a robust framework for researchers to validate its solubility and stability within their specific applications, ensuring reproducible and reliable results in synthesis, formulation, and materials science.
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectral Analysis of Isophthalaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Structure of Isophthalaldehyde
This compound, systematically named benzene-1,3-dicarbaldehyde, is an aromatic organic compound with the chemical formula C₆H₄(CHO)₂.[1] As one of the three isomers of benzenedicarbaldehyde, its characterization is fundamental in various fields, including the synthesis of polymers, covalent organic frameworks, and metal coordination complexes.[1][2] Accurate structural confirmation and purity assessment are paramount, and this is achieved through a combination of spectroscopic techniques.
This guide provides an in-depth analysis of the core spectral data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, explain the rationale behind experimental protocols, and demonstrate how these techniques work in concert to provide an unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is highly characteristic due to the molecule's symmetry and the presence of strongly deshielding aldehyde groups.
Interpreting the Spectrum: In a solvent like deuterated chloroform (CDCl₃), the spectrum displays four distinct signals:
-
Aldehyde Protons (H-α): A sharp singlet appears far downfield, typically around δ 10.13 ppm .[3] This significant downfield shift is a classic indicator of an aldehyde proton. The causality is twofold: the anisotropic effect of the C=O double bond and the strong electron-withdrawing nature of the oxygen atom, both of which reduce the electron density around the proton, "deshielding" it from the external magnetic field.
-
Aromatic Proton (H-2): A singlet (or more precisely, a triplet with very fine splitting) is observed around δ 8.39 ppm .[3] This proton is situated between the two electron-withdrawing aldehyde groups, causing it to be the most deshielded of the aromatic protons.
-
Aromatic Protons (H-4, H-6): A doublet of doublets appears around δ 8.16 ppm .[3] These two protons are chemically equivalent and are coupled to both H-2 and H-5.
-
Aromatic Proton (H-5): A triplet is observed around δ 7.75 ppm .[3] This proton is coupled to the two equivalent H-4 and H-6 protons, resulting in a triplet pattern according to the n+1 rule.
The integration of these peaks will show a ratio of 2:1:2:1, corresponding to the (H-α) : (H-2) : (H-4, H-6) : (H-5) protons, respectively.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While experimental ¹³C NMR data for this compound is not as readily available in public databases as its ¹H NMR data, we can reliably predict the chemical shifts based on established substituent effects and comparison with similar structures like benzaldehyde.[4]
Predicted Chemical Shifts:
-
Carbonyl Carbons (C=O): The two equivalent aldehyde carbons are expected to resonate significantly downfield, predicted to be in the range of δ 191-193 ppm . This is a diagnostic region for aldehyde and ketone carbonyls, which are heavily deshielded by the bonded oxygen.[4]
-
Ipso-Carbons (C-1, C-3): The two aromatic carbons directly attached to the aldehyde groups are predicted to be around δ 137-138 ppm .
-
Aromatic Carbon (C-2): The carbon atom situated between the two formyl groups is predicted around δ 135-136 ppm .
-
Aromatic Carbons (C-4, C-6): These equivalent carbons are predicted in the region of δ 130-131 ppm .
-
Aromatic Carbon (C-5): This carbon is predicted to be the most upfield of the aromatic signals, around δ 130 ppm .
Due to the molecule's symmetry, only four signals are expected for the eight carbon atoms: one for the two carbonyl carbons and three for the six aromatic carbons (as C1/C3, C4/C6 are equivalent, and C2, C5 are unique).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally reliable method for identifying the presence of specific functional groups. The analysis of this compound is typically performed using an Attenuated Total Reflectance (ATR) setup, which requires minimal sample preparation.[4][5][6]
Key Vibrational Bands:
-
Aldehyde C=O Stretch: A strong, sharp absorption band is observed around 1700-1715 cm⁻¹ . This is a hallmark of the carbonyl group in an aromatic aldehyde. Conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic aldehyde.
-
Aldehyde C-H Stretch: Two distinct, medium-intensity bands appear around 2850 cm⁻¹ and 2750 cm⁻¹ . This pair of bands, known as a Fermi doublet, is highly diagnostic for the C-H bond of an aldehyde group.
-
Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.
-
Aromatic C=C Stretch: Several sharp bands of varying intensity are typically found in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common method for volatile organic compounds like this compound.[7][8]
Analysis of the Mass Spectrum:
-
Molecular Ion Peak (M⁺•): The spectrum will show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 134 , which corresponds to the molecular weight of this compound (C₈H₆O₂).[9] The presence of a smaller M+1 peak (at m/z 135) is due to the natural abundance of ¹³C.
-
Key Fragmentation Peaks: EI is a "hard" ionization technique, meaning it imparts significant energy, causing the molecular ion to fragment in a predictable manner.[7]
-
[M-H]⁺ Peak (m/z 133): Loss of a single hydrogen atom from one of the aldehyde groups is a very common fragmentation pathway, often resulting in the base peak (the most intense peak in the spectrum).[9]
-
[M-CHO]⁺ Peak (m/z 105): Loss of a formyl radical (•CHO) results in a strong peak at m/z 105, corresponding to the benzoyl cation.[9]
-
[C₆H₅]⁺ Peak (m/z 77): Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) yields the phenyl cation at m/z 77.
-
Integrated Spectral Analysis & Data Summary
-
MS establishes the molecular formula as C₈H₆O₂ (MW=134).
-
IR confirms the presence of aldehyde (C=O, C-H) and aromatic (C=C, C-H) functional groups.
-
¹H NMR confirms the aldehyde protons and reveals a 1,3-disubstituted benzene ring pattern with a 1:2:1 ratio of aromatic protons.
-
¹³C NMR confirms the presence of a carbonyl carbon and the number of unique carbon environments consistent with the 1,3-disubstitution pattern.
The collective data unequivocally confirms the structure as this compound.
Summary of this compound Spectral Data
| Technique | Feature | Observed Value | Interpretation |
| ¹H NMR | Aldehyde H (2H) | δ ~10.13 ppm | Aldehyde functional group |
| Aromatic H (1H) | δ ~8.39 ppm | H-2, between two CHO groups | |
| Aromatic H (2H) | δ ~8.16 ppm | H-4, H-6 | |
| Aromatic H (1H) | δ ~7.75 ppm | H-5 | |
| ¹³C NMR | Carbonyl C (2C) | δ ~191-193 ppm (Predicted) | Aldehyde functional group |
| Aromatic C (4C) | δ ~130-138 ppm (Predicted) | Benzene ring carbons | |
| IR | C=O Stretch | ~1700-1715 cm⁻¹ | Aromatic aldehyde carbonyl |
| Aldehyde C-H | ~2850 & 2750 cm⁻¹ | Aldehyde functional group | |
| Aromatic C-H | >3000 cm⁻¹ | Aromatic ring | |
| MS (EI) | Molecular Ion [M]⁺• | m/z 134 | Molecular Weight |
| Fragment [M-H]⁺ | m/z 133 | Loss of H• from aldehyde | |
| Fragment [M-CHO]⁺ | m/z 105 | Loss of formyl radical | |
| Fragment [C₆H₅]⁺ | m/z 77 | Loss of CO from m/z 105 |
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible spectral data.
Protocol 1: NMR Sample Preparation (5 mm Tube)
-
Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Solvent Addition: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the spectrometer's deuterium lock.
-
Dissolution: Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for good spectral resolution.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity and degrade spectral quality.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Protocol 2: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of solid this compound powder onto the center of the ATR crystal.[5]
-
Apply Pressure: Use the instrument's pressure arm to press the solid firmly against the crystal. Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample and generate a strong signal.[5]
-
Acquire Spectrum: Collect the sample spectrum. The instrument's software will automatically ratio it against the collected background.
-
Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[5]
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: this compound is a thermally stable solid and can be introduced via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), injected as a dilute solution in a volatile solvent.[7]
-
Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).[8] This energy is sufficient to knock an electron from the molecule, creating a positively charged radical ion (the molecular ion).[8]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the separated ions, and the resulting signal is processed to generate the mass spectrum.
Visualizations
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification of this compound.
Caption: Workflow for Spectroscopic Identification.
Mass Spectrometry Fragmentation Pathway
This diagram shows the primary fragmentation pathway for this compound under Electron Ionization (EI) conditions.
Caption: Key EI-MS Fragmentation of this compound.
References
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent Technologies. [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker Corporation. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University. [Link]
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Kim, E.-K., Lee, S. Y., Nam, S. Y., & Lee, J.-H. (2017). 1H NMR spectrum of (a) this compound and (b) the reaction mixture... [Image]. ResearchGate. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac Ltd. [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from UCL. [Link]
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University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. Aerosol Photochemistry Group. [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from University of Cambridge. [Link]
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Zsuga, M., & Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 624. [Link]
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Isophthalaldehyde: A Historical and Synthetic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isophthalaldehyde (benzene-1,3-dicarbaldehyde), a crystalline solid with the formula C₆H₄(CHO)₂, stands as a pivotal aromatic dialdehyde in the landscape of synthetic chemistry.[1][2] Its meta-substituted bifunctional nature makes it an indispensable building block for a vast array of complex molecules and materials.[1][3][4] From the synthesis of active pharmaceutical ingredients (APIs) and heterocyclic compounds to the fabrication of advanced polymers, fluorescent dyes, and metal-organic frameworks (MOFs), the utility of this compound is extensive and continues to expand.[1][3][5] This guide provides a comprehensive exploration of the discovery and history of this compound synthesis. It navigates from the foundational laboratory methods of the late 19th and early 20th centuries to the sophisticated, large-scale industrial processes of today. By examining the causality behind experimental choices and the evolution of synthetic strategies, this document offers field-proven insights for professionals engaged in research and development.
The Genesis of this compound Synthesis: Early Explorations
The precise first synthesis of this compound is not attributed to a single definitive discovery but rather emerged from the systematic investigation of aromatic aldehydes in the early 20th century.[5] Early preparative chemistry relied on multi-step sequences, often starting from the readily available hydrocarbon, m-xylene. These foundational methods, while often arduous and low-yielding by modern standards, laid the essential groundwork for all subsequent innovations.
A principal early strategy involved the aggressive side-chain halogenation of m-xylene to form a tetra-substituted intermediate, followed by hydrolysis. This approach, referenced in an 1886 paper by Colson and Gautier, represented a brute-force method to functionalize the methyl groups.[6] The rationale was straightforward: converting the methyl groups into a form susceptible to hydrolysis (a geminal dihalide) would yield the desired aldehyde functionality. However, controlling the extent of halogenation and the harsh hydrolysis conditions presented significant challenges, often leading to a mixture of products and low purity.
Other pioneering routes included:
-
Oxidation of m-Phthalyl Alcohol: A direct oxidation of the corresponding dialcohol to the dialdehyde.[5]
-
Reduction of Isophthaloyl Chloride: Early researchers applied classic named reactions to isophthalic acid derivatives. These included the Rosenmund reaction, which involves the catalytic hydrogenation of an acid chloride over a poisoned catalyst, and reduction using complex metal hydrides like lithium tri-t-butoxyaluminum hydride.[6]
These initial forays established m-xylene and isophthalic acid derivatives as the two primary precursors for this compound, a theme that persists in synthetic chemistry today.
The Sommelet Reaction: A Paradigm Shift in Aldehyde Synthesis
A significant advancement in the preparation of this compound came with the application of the Sommelet reaction, first reported by Marcel Sommelet in 1913.[7][8] This reaction provided a more controlled and reliable method for converting benzylic halides, and later benzylic amines, into aldehydes.[7][8][9] The core of the reaction involves hexamine (hexamethylenetetramine) acting as a unique reagent that both forms an intermediate salt and facilitates the subsequent hydrolysis to the aldehyde without significant over-oxidation to the carboxylic acid.[8]
The trusted repository Organic Syntheses details a robust and well-vetted procedure for this compound, which uniquely employs a benzylic diamine as the starting material.[6] This modification showcases the versatility of the Sommelet reaction. The choice of α,α'-diamino-m-xylene is strategic; it is often more accessible and stable than the corresponding dihalide.
Mechanism and Rationale
The reaction proceeds via the formation of a quaternary ammonium salt between the benzylic amine and hexamine in an acidic medium.[7] This salt then undergoes a rearrangement and hydrolysis cascade. The acidic environment is crucial for the formation of the initial salt and for the final hydrolytic steps that release the aldehyde. The neutralization step described in the protocol with sodium hydroxide is a critical optimization; it quenches the acetic acid used as a solvent, which improves the precipitation and isolation of the final product, thereby increasing the yield.[6]
Caption: Key stages of the Sommelet reaction for this compound synthesis.
Experimental Protocol: this compound from α,α'-Diamino-m-xylene
The following protocol is adapted from the validated procedure published in Organic Syntheses.[6]
-
Reaction Setup: In a 12-L flask, a solution is prepared containing 272 g (2.00 moles) of α,α'-diamino-m-xylene, 1.00 kg (7.1 moles) of hexamethylenetetramine, 480 mL of concentrated hydrochloric acid, and 3.2 L of 50% aqueous acetic acid.
-
Heating: The mixture is stirred and heated at reflux temperature for 2.5 hours. The causality here is thermal energy input to overcome the activation energy for the formation of the quaternary ammonium salt and subsequent rearrangement.
-
Neutralization and Precipitation: The hot, amber-colored reaction mixture is poured into a large, well-ventilated container. A solution of 298 g of sodium hydroxide in 3.85 L of water is added slowly with stirring. This neutralization step is critical for maximizing yield by facilitating the precipitation of the aldehyde product.[6] The mixture is covered and allowed to stand overnight at approximately 5°C to ensure complete crystallization.
-
Isolation and Purification: The product, which separates as long needles, is collected by filtration on a Buchner funnel. It is washed with 100 mL of cold water to remove residual salts and dried to a constant weight under vacuum over calcium chloride.
-
Yield: This procedure yields 158–166 g (59–62%) of nearly colorless this compound with a melting point of 88–90°C.[6]
The Rise of Oxidative Methods: From Classic Reactions to Industrial Dominance
While the Sommelet reaction is a reliable laboratory method, industrial-scale production demanded more direct and atom-economical routes starting from m-xylene. This led to the development and refinement of various oxidative strategies.
The Étard Reaction
Named after Alexandre Léon Étard, this reaction involves the direct oxidation of an aromatic methyl group to an aldehyde using chromyl chloride (CrO₂Cl₂).[10][11] The reaction proceeds through the formation of a solid intermediate known as the Étard complex, which is subsequently decomposed under reducing conditions (e.g., aqueous sodium sulfite) to yield the aldehyde.[10][12] The use of reducing conditions for decomposition is a key mechanistic insight; it prevents further oxidation of the aldehyde to the less desirable carboxylic acid.[10]
While highly effective for converting toluene to benzaldehyde, its application to xylenes for producing dialdehydes is more complex.[10][12] Achieving selective oxidation of both methyl groups without causing rearrangements or over-oxidation requires careful control of stoichiometry and reaction conditions, making it less favorable for industrial production of this compound.[10]
Modern Catalytic Liquid-Phase Oxidation
The predominant industrial method for producing aromatic carboxylic acids, and by extension their aldehyde precursors, is the catalytic liquid-phase air oxidation of xylenes.[5][13] This process typically uses a catalyst system composed of cobalt and manganese salts, often with a bromide promoter, in an acetic acid solvent.[13][14][15]
The primary challenge in synthesizing this compound via this route is controlling the oxidation. The aldehyde is an intermediate in the oxidation of the methyl group to a carboxylic acid and is itself susceptible to further oxidation.[14] Consequently, direct oxidation of m-xylene often yields isophthalic acid as the major product.[5][13]
To address this, modern research and patents focus on developing highly selective catalyst systems and process conditions that favor the formation and isolation of the dialdehyde. A patented method describes the direct catalytic oxidation of m-xylene using specific manganese, cobalt, or iron compounds as catalysts with a bromide initiator.[14] By carefully controlling temperature (80–120°C) and pressure (1.5–2.0 MPa), this method achieves high selectivity for this compound, effectively minimizing the formation of alcohol and carboxylic acid byproducts and creating a more environmentally friendly, "green" synthesis route.[14]
Caption: A simplified workflow for the industrial synthesis of this compound.
Comparative Analysis of Key Synthetic Routes
The choice of a synthetic route depends heavily on the desired scale, cost, available starting materials, and required purity. The table below summarizes and compares the primary methods discussed.
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Reported Yield | Advantages | Disadvantages & Challenges |
| Sommelet Reaction | α,α'-Diamino-m-xylene | Hexamine, HCl, Acetic Acid | 59-62%[6] | Reliable, well-documented lab procedure; avoids over-oxidation. | Multi-step; uses large quantities of reagents; moderate yield. |
| Halogenation/Hydrolysis | m-Xylene | Cl₂ or Br₂, H₂O | ~66%[16] | Direct from hydrocarbon feedstock. | Harsh conditions; potential for mixed products; corrosive reagents. |
| Étard Reaction | m-Xylene | Chromyl Chloride (CrO₂Cl₂) | Variable | Direct conversion of methyl groups. | Use of toxic chromium reagent; difficult to control selectivity for dialdehyde.[10] |
| Catalytic Hydrogenation | Isophthaloyl Dichloride | H₂, Pd catalyst (poisoned) | High[17] | High purity and yield; avoids harsh oxidants. | Requires pre-synthesized acid chloride; catalyst cost and poisoning control. |
| Direct Catalytic Oxidation | m-Xylene | Air (O₂), Co/Mn/Br catalysts | 85-87%[14] | Highly atom-economical; suitable for large scale; uses inexpensive oxidant (air). | Selectivity is a major challenge; risk of over-oxidation to isophthalic acid.[14] |
Conclusion
The synthetic journey of this compound mirrors the broader evolution of organic chemistry—from intricate, multi-step laboratory curiosities to highly optimized, atom-economical industrial processes. Early methods based on halogenation, reduction, and the elegant Sommelet reaction established the fundamental routes to this valuable dialdehyde. The relentless pursuit of efficiency and sustainability, however, drove the development of direct catalytic oxidation from m-xylene. This modern approach, while mechanistically challenging due to the need for precise oxidation control, represents the pinnacle of this compound synthesis, enabling its cost-effective production on a global scale. For the research scientist and drug development professional, a deep understanding of this synthetic history not only provides a practical guide to available methodologies but also offers a compelling narrative of chemical innovation.
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Ackerman, J. H.; Surrey, A. R. (1967). This compound. Organic Syntheses, 47, 76. [Link]
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Grokipedia. (n.d.). Sommelet reaction. grokipedia.com. [Link]
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BYJU'S. (n.d.). Etard Reaction Mechanism. byjus.com. [Link]
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Wang, J., et al. (2015). Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid. ResearchGate. [Link]
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Cambridge University Press. (n.d.). Etard Reaction. cambridge.org. [Link]
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Isophthalaldehyde synonyms and IUPAC name
An In-Depth Technical Guide to Isophthalaldehyde (Benzene-1,3-dicarbaldehyde): Nomenclature, Properties, Synthesis, and Applications
Abstract
This compound, systematically known as benzene-1,3-dicarbaldehyde, is a pivotal aromatic dialdehyde serving as a fundamental building block in modern chemistry. Its unique bifunctional nature, characterized by two aldehyde groups in a meta-position on a benzene ring, makes it an indispensable intermediate in the synthesis of a wide array of high-value materials. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its nomenclature, physicochemical properties, prominent synthesis methodologies, and critical applications in polymer science, pharmaceutical development, and dye manufacturing. The discussion emphasizes the causality behind synthetic choices and provides actionable protocols to empower innovation in the laboratory and in industrial applications.
Nomenclature and Identification
Accurate identification is the cornerstone of chemical research and development. This compound is known by several names and is cataloged under various registry numbers, which are crucial for database searches and regulatory compliance.
IUPAC Name
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is benzene-1,3-dicarbaldehyde .[1][2] This name precisely describes its structure: a benzene ring substituted with two carbaldehyde (-CHO) groups at the first and third positions.
Common Synonyms
In laboratory and industrial contexts, the compound is most commonly referred to as This compound .[1] This name is derived from its relationship with isophthalic acid, the corresponding dicarboxylic acid. A comprehensive list of synonyms is provided below:
-
1,3-Benzenedicarboxaldehyde[1]
-
Isophthaldialdehyde[1]
-
1,3-Diformylbenzene[4]
-
3-Formylbenzaldehyde[1]
-
NSC 5092[1]
Key Chemical Identifiers
For unambiguous identification in literature and databases, the following identifiers are essential.
| Identifier | Value | Source(s) |
| CAS Number | 626-19-7 | [1][2][4] |
| PubChem CID | 34777 | [1][4] |
| EC Number | 210-935-8 | [1][4] |
| InChI Key | IZALUMVGBVKPJD-UHFFFAOYSA-N | [1][2] |
| Molecular Formula | C₈H₆O₂ | [1][2][4] |
Physicochemical Properties
The utility of this compound in synthesis is dictated by its physical and chemical properties. It is a solid at room temperature, exhibiting characteristic solubility and reactivity profiles.
| Property | Value | Source(s) |
| Molar Mass | 134.13 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder or needles. | [4][5][6] |
| Melting Point | 87-89.5 °C | [1][4] |
| Boiling Point | 246 - 255.3 °C at 760 mmHg | [1][7] |
| Density | ~1.19 - 1.39 g/cm³ | [4][7] |
| Solubility | Slightly soluble in water; soluble in hot water, alcohol, ether, chloroform, and ethyl acetate. | [5][7][8] |
| Vapor Pressure | 0.0164 mmHg at 25°C | [5][7] |
This compound is noted to be sensitive to air and should be stored accordingly to prevent oxidation of the aldehyde groups.[7] Its stability is generally good under recommended storage conditions, away from strong oxidizing agents and strong bases.[1][5]
Synthesis Methodologies
The preparation of this compound can be achieved through several synthetic routes, ranging from classic named reactions to modern catalytic oxidation processes. The choice of method often depends on the desired scale, purity requirements, and economic viability.
Modern Industrial Synthesis: Catalytic Oxidation of m-Xylene
For large-scale industrial production, the direct catalytic oxidation of m-xylene is a preferred method.[9] This approach is advantageous due to the low cost of the starting material. The primary challenge lies in controlling the degree of oxidation to selectively yield the dialdehyde without significant formation of the corresponding alcohol or over-oxidation to isophthalic acid.[10] Modern methods employ catalysts, often based on manganese, cobalt, or iron compounds, in the presence of an initiator like sodium bromide, to achieve high selectivity and yield.[10] This process represents a greener and more efficient alternative to older, multi-step methods.[10]
Classic Laboratory Synthesis: The Sommelet Reaction
A well-documented and reliable laboratory-scale method is the Sommelet reaction.[4][11] This reaction converts a benzyl halide or a related derivative, such as α,α'-diamino-m-xylene, into the corresponding aldehyde using hexamethylenetetramine followed by hydrolysis.[11] The causality behind this choice is its robustness and predictability, making it a valuable tool in a research setting where starting materials may be readily available.
The following protocol is adapted from the validated procedure published in Organic Syntheses.[11]
Step 1: Reaction Setup
-
In a 12-L flask, combine 272 g (2.00 moles) of α,α'-diamino-m-xylene, 1.00 kg (7.1 moles) of hexamethylenetetramine, 480 mL of concentrated hydrochloric acid, and 3.2 L of 50% aqueous acetic acid.
-
Stir the mixture and heat at reflux for 2.5 hours.
Step 2: Work-up and Isolation
-
In a well-ventilated hood, pour the hot amber reaction mixture into a large battery jar.
-
Slowly add a solution of 298 g of sodium hydroxide in 3.85 L of water with continuous stirring to neutralize the acetic acid.
-
Cover the mixture and allow it to stand and cool overnight at approximately 5°C to facilitate crystallization.
-
Collect the product, which separates as long needles, by filtration on a Buchner funnel.
-
Wash the collected crystals with 100 mL of cold water.
-
Dry the product to a constant weight under a vacuum over calcium chloride.
This procedure typically yields 158–166 g (59–62%) of nearly colorless this compound needles with a melting point of 88–90°C.[11]
Caption: Workflow for the laboratory synthesis of this compound via the Sommelet reaction.
Other documented methods include the reduction of isophthaloyl chloride and the oxidation of m-xylene using chromic acid.[9][11][12]
Core Applications in Research and Development
The bifunctional nature of this compound makes it a highly versatile precursor in several fields of chemical science.
Polymer Chemistry and Materials Science
This compound is a crucial monomer and cross-linking agent for producing high-performance polymers.[9][13] Its two aldehyde groups can react with di- or tri-amines through Schiff base condensation to form polyimines, specialty polyamides, and other robust polymers.[4] These materials often exhibit superior thermal stability and mechanical strength, finding use in the aerospace and electronics industries.[9][13]
A significant modern application is in the synthesis of Covalent Organic Frameworks (COFs).[4] The rigid structure and defined reaction sites of this compound allow for the construction of highly ordered, porous crystalline polymers with applications in gas storage, catalysis, and sensing.
Caption: Formation of a polyimine via condensation of this compound and a diamine.
Pharmaceutical and Drug Development
In the pharmaceutical sector, this compound serves as a vital building block for synthesizing complex organic molecules and Active Pharmaceutical Ingredients (APIs).[8][9] The reactive aldehyde groups are versatile handles for forming new carbon-carbon or carbon-nitrogen bonds through reactions like the Knoevenagel condensation or reductive amination. Its ability to form Schiff base derivatives is particularly valuable in drug discovery, as these structures are often explored for their therapeutic potential.[9]
Dye and Pigment Manufacturing
This compound is a key intermediate in the synthesis of various colorants, including fluorescent whitening agents, vat dyes, and pigments.[6][9][13] The aromatic core and reactive aldehyde groups allow for the construction of large, conjugated systems (chromophores) that absorb and emit light, leading to vibrant and stable colors.[13]
Safety and Handling
This compound is classified as an irritant.[4] It may cause skin, eye, and respiratory system irritation.[8] Standard laboratory safety precautions should be employed during handling, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood. Do not breathe the dust.[5]
Conclusion
This compound (benzene-1,3-dicarbaldehyde) is a chemical of significant industrial and academic importance. Its well-defined structure, predictable reactivity, and bifunctional nature make it an exceptionally versatile intermediate. From the creation of advanced polymers and porous materials to its foundational role in pharmaceuticals and dyes, this compound continues to be a molecule of interest for chemists and material scientists. A thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in developing next-generation products and technologies.
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Unraveling the Reactivity of Isophthalaldehyde: A Theoretical and Mechanistic Guide
Abstract
Isophthalaldehyde (IPA), a key aromatic dialdehyde, serves as a versatile building block in the synthesis of a wide array of organic molecules, polymers, and advanced materials. Its reactivity, governed by the electronic interplay between the benzene ring and the two meta-disposed aldehyde functionalities, presents a rich landscape for theoretical and mechanistic exploration. This in-depth technical guide provides a comprehensive analysis of the theoretical underpinnings of this compound's reactivity, designed for researchers, scientists, and professionals in drug development and materials science. By integrating principles of computational chemistry with established reaction mechanisms, this document aims to elucidate the causality behind IPA's synthetic utility and provide a predictive framework for its application in novel chemical transformations.
Introduction: The Architectural Versatility of this compound
This compound, with the chemical formula C₈H₆O₂, is a white to light yellow crystalline powder characterized by a benzene ring substituted with two aldehyde groups at the 1 and 3 positions.[1][2] This meta-arrangement of the formyl groups imparts a unique reactivity profile compared to its ortho and para isomers. The bifunctional nature of IPA makes it an ideal candidate for the construction of complex molecular architectures, including Schiff bases, macrocycles, polymers, and covalent organic frameworks (COFs).[2][3] Its applications span from the synthesis of active pharmaceutical ingredients (APIs) and fluorescent dyes to the development of advanced materials with tailored thermal and mechanical properties.[3][4]
Understanding the fundamental principles that govern the reactivity of this compound is paramount for its rational application in chemical synthesis. This guide will delve into the theoretical aspects of IPA's electronic structure, its behavior in key chemical transformations, and the computational methodologies used to predict and rationalize its reactivity.
Theoretical Framework for this compound Reactivity
The reactivity of an organic molecule is intrinsically linked to its electronic structure. For this compound, the interplay of the aromatic system and the electron-withdrawing nature of the aldehyde groups dictates its behavior in chemical reactions. Modern computational chemistry provides powerful tools to probe these electronic properties, offering insights that guide synthetic design.
Frontier Molecular Orbital (FMO) Theory and this compound
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the outcome of chemical reactions.[5] The theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
For this compound, the key features of its frontier orbitals are:
-
LUMO: The LUMO is expected to be of low energy and primarily localized on the carbon atoms of the two aldehyde groups. This is a direct consequence of the high electronegativity of the oxygen atoms, which withdraws electron density from the carbonyl carbons, making them highly electrophilic. Nucleophilic attack will preferentially occur at these sites.
-
HOMO: The HOMO of this compound is associated with the π-system of the benzene ring. The energy of the HOMO is indicative of the molecule's ability to act as an electron donor, although for an electron-poor molecule like IPA, this is less significant than its electrophilic character.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Predicted Localization | Predicted Energy Level | Implication for Reactivity |
| LUMO | Carbonyl carbons of the aldehyde groups | Low | High susceptibility to nucleophilic attack |
| HOMO | π-system of the benzene ring | Moderate to Low | Limited nucleophilicity |
| HOMO-LUMO Gap | Relatively small for an aromatic aldehyde | Indicates significant reactivity |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites. The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.
For this compound, an MEP map would reveal:
-
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the oxygen atoms of the carbonyl groups due to their lone pairs of electrons. These are sites susceptible to electrophilic attack.
-
Positive Potential (Blue): Regions of low electron density, concentrated around the hydrogen atoms of the aldehyde groups and, to a lesser extent, the hydrogen atoms of the benzene ring. The most positive potential would be associated with the carbonyl carbons, confirming their electrophilic nature.
Caption: Conceptual MEP map of this compound.
Key Reactions of this compound: A Mechanistic Perspective
The theoretical principles outlined above provide a framework for understanding the diverse reactivity of this compound. This section will explore the mechanisms of some of its most important reactions, integrating experimental observations with computational insights.
Condensation Reactions: The Knoevenagel and Aldol Reactions
This compound readily participates in base-catalyzed condensation reactions with active methylene compounds (Knoevenagel condensation) and enolizable carbonyl compounds (Aldol condensation).[4] These reactions are fundamental for carbon-carbon bond formation.
Knoevenagel Condensation:
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a base.
Experimental Protocol: A Generic Knoevenagel Condensation of this compound
-
Reactant Preparation: Dissolve this compound (1 equivalent) and an active methylene compound (2.1 equivalents) in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the product by recrystallization or column chromatography.
Theoretical Insights:
Density Functional Theory (DFT) calculations on analogous systems have elucidated the mechanism of the Knoevenagel condensation. The reaction proceeds through the following key steps:
-
Deprotonation: The base removes a proton from the active methylene compound to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Protonation and Dehydration: The resulting intermediate is protonated and subsequently undergoes dehydration to yield the α,β-unsaturated product.
Caption: Simplified workflow of the Knoevenagel condensation.
Aldol Condensation:
Similar to the Knoevenagel condensation, the aldol condensation involves the reaction of an enolate with a carbonyl compound. With this compound, this can lead to the formation of β-hydroxy aldehydes, which can then dehydrate to form conjugated enals.
Schiff Base Formation: The Gateway to Imines and Macrocycles
This compound reacts readily with primary amines to form Schiff bases (imines).[2] This reaction is often reversible and can be driven to completion by removing water. The bifunctional nature of IPA allows for the formation of di-imines, which are crucial precursors for the synthesis of macrocycles and polymers.
Theoretical Underpinnings:
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is often acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.
Caption: Key steps in Schiff base formation.
Computational studies on Schiff bases derived from this compound have confirmed the geometry and electronic structure of these molecules.[1] DFT calculations can predict bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding the properties and further reactivity of the resulting imines.
Polymerization: Building High-Performance Materials
The two aldehyde groups of this compound make it an excellent monomer for step-growth polymerization.[4] It can react with diamines or other bifunctional nucleophiles to produce a variety of polymers with interesting properties.
Covalent Organic Frameworks (COFs):
A particularly exciting application of this compound is in the synthesis of Covalent Organic Frameworks (COFs).[2] COFs are a class of crystalline porous polymers with well-defined structures. The reaction of this compound with di- or triamines leads to the formation of imine-linked COFs. The reversible nature of the imine bond formation allows for "error-correction" during the synthesis, leading to highly ordered crystalline materials.[4]
Theoretical Considerations in Polymerization:
Computational modeling plays a crucial role in the design of COFs and other polymers derived from this compound. DFT calculations can be used to:
-
Predict Pore Size and Shape: By modeling the geometry of the polymer network, the size and shape of the pores can be predicted, which is critical for applications in gas storage and separation.
-
Evaluate Thermal Stability: The strength of the covalent bonds within the polymer framework can be calculated to predict the thermal stability of the material.
-
Simulate Guest-Host Interactions: The interaction of small molecules with the pores of the COF can be simulated to understand its performance in applications like catalysis and sensing.
Advanced Computational Insights: Transition State Theory
For a deeper, quantitative understanding of reaction rates and mechanisms, Transition State Theory (TST) is employed. TST provides a framework for calculating the rate constant of a reaction by considering the properties of the transition state, which is the highest energy point along the reaction coordinate.
Computational methods like DFT can be used to locate the transition state structure and calculate its energy. This allows for the determination of the activation energy (ΔG‡), which is the key parameter that governs the rate of the reaction. While specific transition state calculations for this compound reactions are not abundant in the literature, the principles are well-established. For example, in a Knoevenagel condensation, the transition state for the nucleophilic attack of the carbanion on the aldehyde would be a high-energy species where the new carbon-carbon bond is partially formed.
Conclusion and Future Outlook
The reactivity of this compound is a rich and multifaceted field of study. This guide has provided a theoretical framework for understanding its behavior in key chemical transformations, grounded in the principles of computational chemistry. The electrophilic nature of its carbonyl carbons, as predicted by FMO theory and visualized through MEP maps, is the primary driver of its reactivity.
Future research in this area will likely focus on more sophisticated computational modeling to design novel catalysts and reaction conditions for this compound-based syntheses. The development of new COFs and polymers with tailored properties will continue to be a major application area. Furthermore, a deeper theoretical understanding of the kinetics and thermodynamics of its reactions will enable more precise control over product selectivity and yield. As computational power continues to grow, the in-silico design of experiments involving this compound will become an increasingly valuable tool for chemists in both academia and industry.
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health and safety information for Isophthalaldehyde handling
An In-Depth Technical Guide to the Safe Handling of Isophthalaldehyde
For professionals in research and drug development, the meticulous handling of chemical reagents is foundational to both personal safety and experimental integrity. This compound (IPA), a bifunctional aromatic aldehyde, is a valuable building block in the synthesis of polymers, pharmaceuticals, and covalent organic frameworks.[1] While not classified as acutely toxic, its properties as an irritant necessitate a comprehensive and scientifically grounded approach to its handling.
This guide provides an in-depth examination of the health and safety considerations for this compound, moving beyond mere procedural lists to explain the causality behind each recommendation. It is designed to empower researchers to create a self-validating system of safety in their laboratories.
Hazard Identification and Risk Profile
Understanding the intrinsic properties of a chemical is the first step in mitigating risk. This compound is a light yellow or white crystalline solid.[2][3] Its primary hazards stem from its irritant properties.
1.1. Health Hazards
The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[4][5]
-
Respiratory Irritation : Inhalation of this compound dust can irritate the lungs and respiratory system.[4] Some sources suggest it may cause respiratory irritation.[6]
-
Skin Irritation : Direct contact with the skin can lead to irritation, characterized by itching, redness, and in some cases, blistering.[4]
-
Eye Irritation : Contact with the eyes is likely to cause significant irritation, manifesting as redness, watering, and itching.[4]
Currently, there is limited data available regarding the carcinogenic, mutagenic, or reproductive toxicity of this compound.[4][7] The toxicological properties have not been fully investigated, which underscores the importance of minimizing exposure.[5]
1.2. Physicochemical Properties
A compound's physical characteristics directly influence its handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₂ | [3][6] |
| Molecular Weight | 134.13 g/mol | [3][6] |
| Appearance | Light yellow / White crystalline powder/solid | [2][3] |
| Melting Point | 88 - 90 °C | [7] |
| Boiling Point | 246 °C | [6] |
| Solubility | Slightly soluble in water | [7] |
| Stability | Stable under normal temperatures and pressures | [5] |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective safety management prioritizes systematic risk reduction over reliance on personal protective equipment (PPE) alone. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Engineering Controls : This is the most critical pillar for handling solid this compound. The primary causality for requiring engineering controls is to prevent the generation and inhalation of airborne dust.
-
Chemical Fume Hood/Local Exhaust Ventilation (LEV) : Always handle solid this compound within a certified chemical fume hood or an enclosure with LEV.[4] This captures dust at the source, preventing it from entering the researcher's breathing zone.
-
-
Administrative Controls : These are the procedures and policies that minimize exposure.
-
Standard Operating Procedures (SOPs) : Develop detailed SOPs for all tasks involving this compound.
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[4]
-
Designated Areas : Clearly mark areas where this compound is stored and handled.
-
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a physical barrier.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific tasks being performed. The goal is to create a barrier against the identified routes of exposure: skin, eyes, and respiratory tract.[5]
Caption: PPE selection workflow based on the specific handling task.
-
Eye and Face Protection : Wear chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[5][8] If there is a significant risk of splashing, such as during large-scale solution preparation, a full-face shield should be worn in addition to goggles.[9]
-
Skin Protection :
-
Respiratory Protection :
-
For handling small quantities in a fume hood where dust is well-contained, respiratory protection may not be required.[6]
-
When weighing or transferring solid material where dust generation is possible, even within a hood, a NIOSH-approved N95 or EU standard P1 dust mask should be used as a minimum precaution.[6][8] For higher-risk activities, consult a safety specialist about more advanced respiratory protection.[8]
-
Safe Handling and Storage Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing exposure during routine laboratory work.
4.1. Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational. Don all required PPE as outlined in Section 3.
-
Weighing : Conduct all weighing of solid this compound on a tared weigh boat or paper inside the fume hood. This prevents contamination of the balance and the general lab environment.
-
Transfer : Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust clouds.
-
Solution Preparation : If preparing a solution, slowly add the solid this compound to the solvent while stirring. This minimizes splashing and dust formation.
-
Post-Handling : Tightly seal the container immediately after use.[5]
-
Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent. Dispose of any contaminated weigh boats, wipes, and gloves as chemical waste.
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[8][10]
4.2. Storage Requirements
The rationale for specific storage conditions is to maintain the chemical's stability and prevent hazardous reactions.
-
Location : Store in a cool, dry, well-ventilated area.[5][10]
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Incompatibilities : Store away from strong oxidizing agents and strong bases.[4][7] Contact with these substances could lead to vigorous, potentially hazardous reactions.
-
Light and Heat : Avoid excessive heat and direct sunlight.[4][10]
Emergency Procedures: Response and Mitigation
Preparedness is key to managing unexpected events like spills or exposures. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Flowchart for responding to spills or personnel exposure incidents.
5.1. First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact : Immediately flush the eyes with running water for a minimum of 15 minutes, making sure to occasionally lift the upper and lower eyelids.[4] Do not use an eye ointment.[4] Seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing and shoes as quickly as possible.[2][4] Gently wash the affected skin with plenty of soap and running water.[4] Seek medical attention if irritation develops or persists.[8]
-
Inhalation : Evacuate the victim to a safe area with fresh air as soon as possible.[4] If breathing is difficult, a trained individual should administer oxygen. If the victim is not breathing, perform artificial respiration, but be aware that mouth-to-mouth resuscitation may be dangerous if the inhaled material is toxic.[4] Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2][8] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[4]
5.2. Accidental Release Measures (Spill Protocol)
-
Evacuate : Alert others in the area and evacuate non-essential personnel.[8]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE : Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[5]
-
Containment : Prevent the spilled material from entering drains or sewers.[4]
-
Clean-up : For a small spill, carefully sweep up the solid material, avoiding dust generation.[2][8] Place the swept material into a suitable, sealed, and labeled container for disposal.[5][8]
-
Decontaminate : Clean the spill area thoroughly.
-
Disposal : Dispose of the waste and contaminated materials according to institutional and local regulations.[6]
Waste Disposal
Chemical waste disposal is strictly regulated. All this compound waste, including empty containers and contaminated materials, must be handled as hazardous waste.
-
Procedure : Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Containers : Dispose of contaminated packaging and materials as unused product.[6]
-
Regulations : All disposal practices must conform to federal, state, and local environmental regulations.[4]
By integrating this comprehensive safety framework—from understanding the inherent hazards of this compound to implementing robust controls and emergency plans—research professionals can ensure a safe laboratory environment that fosters scientific advancement without compromising personal health.
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Isophthalaldehyde: A Comprehensive Technical Guide to Its Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the melting and boiling points of isophthalaldehyde (1,3-benzenedicarboxaldehyde), critical physicochemical properties for its application in research, synthesis, and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles, methodologies, and factors influencing these crucial parameters.
Core Physicochemical Properties of this compound
This compound is a crystalline solid at room temperature.[1] Its physical state and phase transitions are dictated by the intermolecular forces between its molecules. The key physical constants are summarized below.
| Property | Value | Unit | References |
| Melting Point | 87 - 89.5 | °C | [1][2][3][4][5] |
| Boiling Point | 246 | °C | [2][3][5] |
| Molecular Formula | C₈H₆O₂ | [1][2][3][4] | |
| Molecular Weight | 134.13 | g/mol | [2][4] |
| CAS Number | 626-19-7 | [1][2][3][4] |
Note: The melting point is often presented as a range, which is a practical reflection of experimental observations. A narrow range is indicative of high purity.
The Science of Phase Transitions: Melting and Boiling Points
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid like this compound, this should occur at a sharp, defined temperature. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, leading to the liquid-to-gas phase transition.
The relatively high melting and boiling points of this compound are attributed to its molecular structure. The two polar aldehyde groups create significant dipole-dipole interactions, which are stronger than the van der Waals forces present in non-polar aromatic compounds of similar size. These intermolecular forces require more thermal energy to overcome, resulting in elevated melting and boiling points.
Experimental Determination: Protocols and Best Practices
Accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a sample.
Melting Point Determination (Capillary Method)
This is the most common and reliable method for determining the melting point of a solid organic compound.
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and has been finely crushed into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted. This is the melting point range.
Experimental Workflow: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Distillation Method)
Given the high boiling point of this compound, this procedure should be conducted with appropriate equipment and safety precautions.
Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
Step-by-Step Methodology:
-
Apparatus Assembly: Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Addition: Place the this compound and a few boiling chips into the distillation flask.
-
Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Heating: Gently heat the flask to bring the liquid to a boil.
-
Data Recording: The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is distilling.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Influence of Purity on Physical Properties
The presence of impurities will cause a depression and broadening of the melting point range. This is a colligative property and is a reliable indicator of sample purity. For the boiling point, non-volatile impurities will cause an elevation. Therefore, a sharp melting point and a constant boiling point are strong evidence of a pure compound. Spectroscopic methods such as NMR, IR, and mass spectrometry should be used for definitive structural confirmation and purity assessment.
Conclusion
The melting and boiling points of this compound are fundamental physical constants that are essential for its proper handling, purification, and use in synthetic chemistry and drug development. The methodologies described herein represent standard, validated procedures for their accurate determination. A thorough understanding of these properties and the factors that influence them is critical for any scientist working with this versatile compound.
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The Bifunctional Hub: An In-depth Technical Guide to the Chemistry and Applications of Isophthalaldehyde
Abstract
Isophthalaldehyde (IPA), or benzene-1,3-dicarbaldehyde, stands as a cornerstone in the edifice of modern organic synthesis and materials science.[1] Its deceptively simple C₆H₄(CHO)₂ structure, featuring two aldehyde functionalities in a meta-orientation on a benzene ring, belies a rich and versatile chemical reactivity.[1] This guide provides an in-depth exploration of the bifunctional nature of this compound, delving into the electronic and steric factors that govern its reactivity. We will traverse its pivotal role in the synthesis of a diverse array of molecular architectures, from discrete Schiff bases and their metal complexes to advanced polymeric materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[2][3] Furthermore, this document will illuminate its growing significance in the realm of medicinal chemistry and drug development.[1][4] Through a blend of mechanistic insights, field-proven experimental protocols, and data-driven analysis, this guide aims to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to harness the full potential of this remarkable bifunctional molecule.
The Core of Reactivity: Understanding the Bifunctional Nature of this compound
This compound's utility stems from the presence of two aldehyde groups, which can engage in a multitude of chemical transformations.[1] The meta-positioning of these formyl groups on the aromatic ring imparts a unique electronic and steric environment that dictates their reactivity.
Electronic and Steric Landscape
The aromatic ring acts as an electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack. Quantum-chemical evaluations suggest that this electron withdrawal leads to a balanced partial positive charge on both carbonyl carbons.[1] This electronic equivalence favors synchronous reactions when bidentate nucleophiles are employed.[1]
From a steric perspective, the meta-positioning minimizes direct steric hindrance between the two aldehyde groups, allowing for independent or simultaneous reactions. This is in contrast to its isomer, phthalaldehyde (benzene-1,2-dicarbaldehyde), where the proximity of the aldehyde groups can lead to intramolecular cyclization reactions.
A Versatile Building Block in Organic Synthesis
The bifunctional nature of this compound makes it a valuable precursor for a wide range of organic compounds through various reaction pathways.
Schiff Base Formation: A Gateway to Coordination Chemistry and Beyond
The reaction of this compound with primary amines to form Schiff bases (imines) is a cornerstone of its synthetic utility.[5] This condensation reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by the elimination of water.[6]
Caption: General reaction scheme for the formation of a bis-Schiff base from this compound.
The ability to react with two equivalents of a primary amine allows for the synthesis of bidentate and polydentate ligands, which are crucial in coordination chemistry for the formation of metal complexes.[5][7] These metal complexes have shown potential in various applications, including catalysis and as antibacterial agents.[7][8]
This protocol describes the synthesis of a bis-Schiff base from this compound and a substituted aniline.[8]
-
Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: To this solution, add the substituted aniline (2 mmol) dissolved in the same solvent.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry it under vacuum to obtain the pure bis-Schiff base.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| This compound | 4-Bromoaniline | N,N′-(1,3-phenylenebis(methanylylidene))bis(4-bromoaniline) | ~85% | [8] |
| This compound | 4-Methoxyaniline | N,N′-(1,3-phenylenebis(methanylylidene))bis(4-methoxyaniline) | ~90% | [8] |
Knoevenagel and Aldol Condensations: Carbon-Carbon Bond Formation
This compound readily participates in base-catalyzed Knoevenagel condensation reactions with active methylene compounds.[1][9] This reaction is a powerful tool for forming new carbon-carbon double bonds and synthesizing α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and dyes.[1]
Similarly, this compound can undergo aldol condensation with other carbonyl compounds to form β-hydroxy carbonyl compounds.[1][10] These products can be further dehydrated to yield conjugated enones.
Caption: Knoevenagel condensation of this compound with malononitrile.
This compound in Polymer and Materials Science
The bifunctional nature of this compound is a key attribute that allows it to serve as a monomer or a crosslinking agent in the synthesis of advanced polymers and materials.[2][3]
High-Performance Polymers
This compound is a crucial building block for high-performance polymers such as polyesters, polyimides, and polybenzimidazoles.[1][2] Its incorporation into the polymer backbone imparts desirable properties like high thermal stability, mechanical strength, and chemical resistance.[1][2][3] These characteristics make such polymers suitable for demanding applications in the aerospace, electronics, and automotive industries.[3]
Covalent Organic Frameworks (COFs)
The reaction of this compound with di- or triamines through Schiff base chemistry is a powerful method for the catalyst-free preparation of microporous polymer networks, also known as covalent organic frameworks (COFs). These materials are characterized by their high surface area, ordered porous structure, and tunable properties, making them promising for applications in gas storage, separation, and catalysis.
Caption: Schematic workflow for the synthesis of a Covalent Organic Framework.
Metal-Organic Frameworks (MOFs)
This compound can be derivatized into isophthalic acid, which serves as a versatile organic linker for the construction of metal-organic frameworks (MOFs).[11][12] MOFs are crystalline materials with a high degree of porosity and surface area, constructed from metal ions or clusters coordinated to organic ligands.[11][13] These materials have shown great promise in applications such as gas storage and separation, catalysis, and sensing.[11][14]
Emerging Roles in Drug Development and Medicinal Chemistry
This compound and its derivatives are gaining increasing attention in the field of medicinal chemistry.[1][4] Its bifunctional nature allows for the synthesis of complex molecules with potential therapeutic activity.[4]
Synthesis of Bioactive Molecules
This compound serves as a valuable scaffold for the synthesis of various biologically active compounds.[1] For instance, bis-Schiff bases derived from this compound have been investigated for their anti-urease and antioxidant activities.[15] The ability to introduce diverse functionalities by reacting with different amines makes it a versatile starting material in drug discovery programs.
Intermediate for Active Pharmaceutical Ingredients (APIs)
Due to its reactivity, this compound is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its role as a building block allows for the construction of molecular frameworks that can be further elaborated to target specific biological pathways.
Conclusion
The bifunctional nature of this compound, characterized by its two meta-positioned aldehyde groups, renders it an exceptionally versatile and valuable molecule in both academic research and industrial applications. Its predictable and controllable reactivity makes it a cornerstone in the synthesis of a vast array of organic compounds, from intricate Schiff base ligands to robust, high-performance polymers and porous materials. As our understanding of its chemical behavior deepens, the potential applications of this compound in materials science, catalysis, and drug discovery will undoubtedly continue to expand, solidifying its status as a bifunctional hub of chemical innovation.
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ResearchGate. (2018). Synthesis and Antiurease & Antioxidant Activities of Bis-Schiff Bases of this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Retrieved from [Link]
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SciSpace. (2019). A series of metal–organic frameworks based on 5-(4-pyridyl)-isophthalic acid: selective sorption and fluorescence sensing. Retrieved from [Link]
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Methodological & Application
Introduction: The Architectural Versatility of Isophthalaldehyde in Schiff Base Synthesis
An In-Depth Guide to the Synthesis of Schiff Bases from Isophthalaldehyde: Application Notes and Protocols
Schiff bases, distinguished by their characteristic azomethine or imine (-C=N-) functional group, represent a cornerstone in synthetic chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4][5] Their significance stems from their synthetic flexibility and broad spectrum of applications, including roles as catalysts, intermediates in organic synthesis, and as ligands in coordination chemistry.[1][6][7] Furthermore, many Schiff bases and their metal complexes exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties, making them highly valuable in pharmaceutical research and drug development.[8][9][10]
This compound (benzene-1,3-dicarbaldehyde) is a particularly valuable precursor in this field. As a symmetrical aromatic dialdehyde, it possesses two reactive carbonyl groups at the meta positions. This unique arrangement allows it to react with two equivalents of a primary amine to form bis-Schiff bases, creating structurally elegant, often symmetrical, multidentate ligands. These bis-Schiff bases are exceptional chelating agents for a variety of metal ions, leading to the formation of stable and structurally diverse metal complexes with enhanced biological and catalytic activities.[6][9]
This guide provides a comprehensive overview of the synthesis of Schiff bases derived from this compound, detailing the underlying reaction mechanism, offering step-by-step protocols for various synthetic methodologies, and outlining standard characterization techniques.
Pillar 1: The Reaction Mechanism - A Tale of Two Steps
The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration.[11][12][13] The reaction is typically catalyzed by either an acid or a base. Mildly acidic conditions are often preferred as they accelerate the rate-determining dehydration step without excessively protonating the primary amine, which would render it non-nucleophilic.[11]
-
Step 1: Nucleophilic Addition to form a Carbinolamine: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[12][14]
-
Step 2: Dehydration to form the Imine: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine. This step is the rate-determining step and is effectively catalyzed by acid, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[11][13]
dot graph "Schiff_Base_Formation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes Reactants [label="this compound +\n2 R-NH₂ (Primary Amine)", fillcolor="#F1F3F4"]; Step1_Intermediate [label="Carbinolamine Intermediate", fillcolor="#FBBC05"]; Product [label="Bis-Schiff Base (Imine) +\n2 H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with labels Reactants -> Step1_Intermediate [label=" Nucleophilic Addition\n(Reversible)"]; Step1_Intermediate -> Product [label=" Dehydration\n(Rate-Determining, Acid-Catalyzed)"]; } undot Caption: Mechanism of bis-Schiff base formation from this compound.
Pillar 2: Synthetic Methodologies and Experimental Protocols
Several methods can be employed for the synthesis of Schiff bases from this compound. The choice of method often depends on the desired reaction time, yield, and commitment to green chemistry principles.
Protocol 1: Conventional Synthesis via Reflux
This is the classical and most widely used method, involving heating the reactants in a suitable solvent under reflux, often with an acid catalyst.
Causality Behind Choices:
-
Solvent (Ethanol/Methanol): Alcohols are excellent solvents for both this compound and many primary amines. They are polar enough to facilitate the reaction but are easily removed during work-up.
-
Catalyst (Glacial Acetic Acid): A few drops of a weak acid like glacial acetic acid are sufficient to catalyze the dehydration step without fully protonating the amine reactant.[15]
-
Reflux: Heating the reaction mixture to the solvent's boiling point increases the reaction rate, ensuring the reaction proceeds to completion in a reasonable timeframe (typically 2-8 hours).[16][17]
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.34 g, 10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the aldehyde solution and stir for 5 minutes. This activates the carbonyl groups for nucleophilic attack.
-
Amine Addition: In a separate beaker, dissolve the desired primary amine (20 mmol, 2.0 equivalents) in 20 mL of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. A precipitate often forms as the reaction progresses.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., hexane:ethyl acetate). The reaction is complete upon the disappearance of the this compound spot.
-
Isolation: After completion (typically 2-4 hours), cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum oven or desiccator.
Protocol 2: Microwave-Assisted Synthesis (A Green Approach)
Microwave irradiation has emerged as a powerful green chemistry technique that dramatically reduces reaction times, often improves yields, and minimizes solvent use.[18][19] Microwave energy efficiently heats the polar reactants and solvents, leading to a significant acceleration of the reaction rate.[20][21]
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine this compound (1 mmol) and the primary amine (2 mmol).
-
Solvent/Catalyst (Optional): For a solvent-free approach, simply mix the solid reactants.[19] Alternatively, add a few drops of a solvent like ethanol or DMF and/or a catalytic amount of glacial acetic acid.
-
Reaction: Place the sealed vessel in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-100 °C) and power (e.g., 100-300 W) for a short duration (typically 2-10 minutes).[17][18]
-
Monitoring & Work-up: After irradiation, cool the vessel to room temperature. Check for completion via TLC.
-
Isolation & Purification: Add a small amount of ethanol to the vessel, stir, and collect the solid product by vacuum filtration. Wash with cold ethanol and dry.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes A [label="Reactant Stoichiometry\n(1:2 Aldehyde:Amine)", fillcolor="#4285F4"]; B [label="Select Synthesis Method", fillcolor="#F1F3F4", fontcolor="#202124"]; C1 [label="Conventional Reflux\n(2-8 hrs)", fillcolor="#EA4335"]; C2 [label="Microwave Irradiation\n(2-10 mins)", fillcolor="#EA4335"]; D [label="Work-up & Isolation\n(Cooling, Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Purification\n(Recrystallization / Washing)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Characterization\n(FT-IR, NMR, MS)", fillcolor="#34A853"];
// Edges A -> B; B -> C1; B -> C2; C1 -> D; C2 -> D; D -> E; E -> F; } undot Caption: General experimental workflow for Schiff base synthesis.
Comparison of Synthetic Methodologies
| Parameter | Conventional Reflux | Microwave-Assisted Synthesis | Solvent-Free Grinding |
| Reaction Time | 2 - 8 hours | 2 - 10 minutes[18] | 20 - 50 minutes |
| Energy Input | High (prolonged heating) | Moderate (short duration) | Low (mechanical energy) |
| Solvent Use | High | Low to None[19] | None |
| Typical Yield | Good to Excellent | Often Higher / Excellent[18][20] | Good to Excellent |
| Advantages | Simple setup, widely used | Rapid, high yields, eco-friendly[19] | Environmentally benign, simple work-up[11] |
| Disadvantages | Long reaction times, high energy/solvent use | Requires specialized equipment | May not be suitable for all reactants |
Pillar 3: Characterization and Structural Validation
Confirming the successful synthesis and purity of the Schiff base is critical. A combination of spectroscopic techniques is typically employed.
Spectroscopic Data for this compound-Derived Schiff Bases
| Technique | Key Signal / Observation | Expected Spectral Region / Value | Interpretation |
| FT-IR | Disappearance of C=O stretch (aldehyde) | ~1700 cm⁻¹ | Confirms consumption of this compound. |
| Disappearance of N-H stretch (primary amine) | ~3300-3400 cm⁻¹ | Confirms consumption of the primary amine. | |
| Appearance of C=N stretch (imine) | ~1600-1645 cm⁻¹ [7][22] | Confirms the formation of the Schiff base. | |
| ¹H NMR | Disappearance of Aldehyde -CHO proton | ~δ 9-10 ppm | Confirms consumption of this compound. |
| Appearance of Azomethine -CH=N- proton | ~δ 8.0-9.0 ppm (singlet) [2][16] | Key signal confirming Schiff base formation. | |
| ¹³C NMR | Disappearance of Aldehyde C=O carbon | ~δ 190-200 ppm | Confirms consumption of this compound. |
| Appearance of Azomethine -C=N- carbon | ~δ 150-160 ppm [7] | Confirms the imine carbon environment. | |
| Mass Spec. | Molecular Ion Peak (M⁺) | Corresponds to the calculated molecular weight | Confirms the overall mass and structure of the synthesized compound.[16] |
Scientist's Note on Characterization: When analyzing the FT-IR spectrum, the appearance of a sharp, strong band in the 1600-1645 cm⁻¹ region is the most definitive evidence of imine bond formation.[22] In ¹H NMR, the integration of the azomethine proton signal relative to the aromatic protons should be consistent with the expected 2:Ar-H ratio for a bis-Schiff base structure.
Applications in Research and Drug Development
The bis-Schiff bases derived from this compound are not merely synthetic curiosities; they are functional molecules with significant potential.
-
Coordination Chemistry: They act as versatile multidentate ligands, forming stable complexes with various transition metals. These complexes are investigated for their catalytic activity, magnetic properties, and as materials for sensors.[3][6]
-
Biological Activity: Numerous studies have demonstrated the potent biological activities of these compounds. For example, specific derivatives have shown significant anti-urease and antioxidant potential.[16] Their structural framework is a common feature in compounds screened for antibacterial, antifungal, and antitumor activities.[1][9][10] The chelation with metal ions can often enhance this biological activity.[6]
Conclusion
The synthesis of Schiff bases from this compound offers a robust and versatile platform for creating complex, functional molecules. By understanding the fundamental mechanism, researchers can choose from a variety of synthetic protocols, from traditional reflux methods to modern, green alternatives like microwave-assisted and solvent-free synthesis. Each method provides a pathway to high-purity products that can be rigorously validated through standard spectroscopic techniques. The resulting bis-Schiff bases serve as valuable building blocks in coordination chemistry and as promising candidates in the ongoing search for new therapeutic agents.
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Rahim, F., et al. (2016). Synthesis and Antiurease & Antioxidant Activities of Bis-Schiff Bases of this compound. Asian Journal of Chemistry, 28(1), 39-42. [Link]
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The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]
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Chacko, E. P., & Rao, G. K. (2007). Microwave Assisted Synthesis of Some New Schiff's Bases. Asian Journal of Chemistry, 19(4), 3274-3276. [Link]
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Singh, A., & Chaturvedi, P. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]
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Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. (2022). ACS Omega. [Link]
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Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. (n.d.). MDPI. [Link]
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Kapila, P., et al. (2017). Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. App Clin Pharmacol Toxicol. [Link]
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A review on versatile applications of transition metal complexes incorporating Schiff bases. (n.d.). SciSpace. [Link]
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Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. [Link]
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Synthesis, characterization, crystal structures, computational studies, and antibacterial activities of two new Schiff bases derived from this compound. (n.d.). ResearchGate. [Link]
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Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. (n.d.). Journal of Basrah Researches. [Link]
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SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. (2024). Minar Journal for Medical and Pharmaceutical Sciences. [Link]
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Abirami, M., et al. (2014). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. International Journal of ChemTech Research, 6(4), 2534-2538. [Link]
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Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Murhekar, M. M., et al. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research, 3(6), 846-849. [Link]
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Mohamed, M. E., et al. (2012). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aromatic Amines and Thiophene-2-Carbaldehyde. International Journal of Pharmaceutical and Phytopharmacological Research, 2(3), 185-189. [Link]
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Barluenga, J., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Accounts of Chemical Research. [Link]
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Barluenga, J., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC. [Link]
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Synthesis and Characterization of New phenolic Schiff bases Derivatives Based on Terephthaladehyde. (n.d.). Iraqi National Journal of Chemistry. [Link]
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Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. [Link]
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Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. (n.d.). Rasayan Journal of Chemistry. [Link]
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR. [Link]
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Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Journal of Al-Nahrain University. [Link]
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Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Oncology and Radiotherapy. [Link]
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Controlling Solvate Formation of a Schiff Base by Combining Mechanochemistry with Solution Synthesis. (2012). ResearchGate. [Link]
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Application Notes and Protocols: Isophthalaldehyde as a Versatile Crosslinking Agent for Advanced Polymer Networks
Introduction: The Strategic Role of Isophthalaldehyde in Polymer Science
This compound (IPA) is an aromatic dialdehyde featuring two aldehyde functional groups in a meta-position on a benzene ring. This specific arrangement confers a unique reactivity profile, making it an increasingly valuable crosslinking agent in the synthesis of advanced polymer materials. Its utility spans the creation of stimuli-responsive hydrogels, dynamic and reprocessable vitrimers, and functional polymer nanoparticles. The core of its crosslinking capability lies in the formation of Schiff bases—covalent bonds formed through the reaction of its aldehyde groups with primary amines present on polymer backbones.[1] This reaction is typically rapid, efficient, and can often proceed under mild, catalyst-free conditions, making it suitable for biomedical and other sensitive applications.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this compound for polymer crosslinking. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for various polymer systems, and discuss the characterization of the resulting materials.
Part 1: Fundamental Principles of this compound Crosslinking
The Chemistry of Schiff Base Formation
The primary mechanism by which this compound crosslinks polymers is through the formation of an imine bond (a carbon-nitrogen double bond), also known as a Schiff base. This reaction occurs between one of the aldehyde groups of IPA and a primary amine group on a polymer chain. Given that IPA possesses two aldehyde groups, it can react with two separate polymer chains (or two amine groups on the same chain), thereby forming a stable crosslink.
The reaction is a nucleophilic addition-elimination process. The nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine bond. The meta-positioning of the aldehyde groups in this compound provides a specific spatial arrangement for the crosslinks, influencing the resulting network architecture and material properties.
Dynamic Nature of Imine Bonds: The Gateway to Vitrimers
A key feature of the imine bond is its dynamic nature. Under certain conditions, such as the presence of an acid catalyst or elevated temperatures, the Schiff base linkage is reversible.[2] This reversibility allows for bond exchange reactions within the polymer network without a loss of crosslink density. This property is the foundation for a novel class of materials known as vitrimers . Vitrimers behave like traditional thermosets at service temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures, offering a unique combination of stability and re-moldability.[3]
Part 2: Experimental Protocols
Protocol 1: Synthesis of Intramolecularly Crosslinked Polyethyleneimine (PEI) Nanoparticles
This protocol describes the formation of soluble, unimolecular polymer nanoparticles by crosslinking branched polyethyleneimine (PEI) with this compound in an aqueous solution.[4][5] The intramolecular nature of the crosslinking leads to a reduction in the hydrodynamic size of the polymer chains.
Materials:
-
Branched Polyethyleneimine (PEI), MW ~25 kDa
-
This compound (IPA)
-
Deuterium Oxide (D₂O) for NMR analysis
-
Sodium Phosphate Buffer (pH 7.0) for light scattering analysis
-
Chloroform (for extraction studies)
Equipment:
-
NMR Spectrometer (¹H NMR)
-
Dynamic Light Scattering (DLS) instrument
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Stock Solution Preparation:
-
Prepare a PEI stock solution by dissolving 0.1 g of PEI in 1.0 mL of sodium phosphate buffer (pH 7.0) for a final concentration of 0.1 g/mL.
-
Prepare an IPA stock solution by dissolving 0.004 g of this compound in 1.0 mL of the same buffer for a final concentration of 0.004 g/mL.
-
-
Crosslinking Reaction:
-
In a clean vial, combine the PEI stock solution with varying amounts of the IPA stock solution to achieve different crosslinking ratios. A typical starting point is a 1:1 volume ratio.
-
Stir the mixture at room temperature. The reaction is typically rapid and occurs almost immediately upon mixing.
-
-
In-Situ NMR Monitoring (Optional):
-
To monitor the reaction, prepare solutions in D₂O: a PEI solution at 0.06 g/mL and an IPA solution at 0.0032 g/mL.
-
Acquire a ¹H NMR spectrum of the IPA solution alone, noting the characteristic aldehyde proton peak around 10 ppm.
-
Mix the PEI and IPA solutions and immediately acquire a series of ¹H NMR spectra over time. Successful crosslinking is indicated by the disappearance or significant broadening of the aldehyde proton peak.
-
Characterization:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic radius of the PEI solution before and after the addition of IPA. A decrease in particle size indicates successful intramolecular crosslinking.[4]
-
Solvent Extraction: To confirm the stability of the crosslinks, add an equal volume of chloroform to the aqueous solution of crosslinked PEI. Shake vigorously and allow the layers to separate. Analyze the aqueous layer by UV-Vis spectroscopy to determine the amount of unreacted IPA, which will preferentially partition into the organic phase. A low amount of extractable IPA suggests efficient crosslinking.[4]
Protocol 2: Preparation of a Chitosan-Isophthalaldehyde Hydrogel
This protocol describes the formation of a stable hydrogel by crosslinking chitosan, a natural polysaccharide rich in primary amine groups, with this compound. This method is adapted from protocols using analogous benzaldehyde-based crosslinkers.[6]
Materials:
-
Low molecular weight Chitosan
-
This compound (IPA)
-
Acetic Acid (2% v/v aqueous solution)
-
Deionized Water
Equipment:
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Molds for hydrogel casting (e.g., small petri dishes or custom molds)
-
Spatula
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of 2% acetic acid. Stir overnight at room temperature to ensure complete dissolution. The resulting solution should be viscous and transparent.
-
For a 3 wt% solution, dissolve 0.495 g of chitosan in 15.0 mL of deionized water with a stoichiometric amount of acetic acid.[6]
-
-
This compound Solution Preparation:
-
Prepare a 1% (w/v) IPA solution by dissolving 0.1 g of IPA in 10 mL of ethanol. Gently warm if necessary to fully dissolve.
-
-
Hydrogel Formation:
-
Place a known volume of the chitosan solution in a beaker or mold.
-
While stirring, add the IPA solution dropwise. The molar ratio of amine groups on chitosan to aldehyde groups on IPA is a critical parameter. A starting point is a 1:1 molar ratio.
-
Continue stirring until the mixture becomes homogenous and begins to gel. Gelation time can vary from minutes to hours depending on the concentrations and temperature.[6]
-
For injectable hydrogels, the two solutions can be drawn into separate syringes and then mixed by connecting the syringes with a Luer lock connector and pushing the plungers back and forth.
-
-
Purification:
-
Once the hydrogel is formed and stable, immerse it in a large volume of deionized water for 24-48 hours, changing the water several times. This will remove any unreacted IPA and acetic acid.
-
Characterization:
-
Swelling Studies: Lyophilize a small piece of the purified hydrogel to obtain its dry weight. Then, immerse it in a buffer solution (e.g., PBS pH 7.4) and measure its weight at regular intervals until equilibrium is reached. The swelling ratio can be calculated as (Wet Weight - Dry Weight) / Dry Weight.
-
FTIR Spectroscopy: Acquire FTIR spectra of the starting chitosan, IPA, and the dried hydrogel. The formation of the imine bond can be confirmed by the appearance of a new peak around 1640-1650 cm⁻¹.
-
Rheology: Use a rheometer to measure the storage (G') and loss (G'') moduli of the hydrogel. A stable hydrogel will exhibit a G' value significantly higher than G''.
Protocol 3: Synthesis of an Imine-Based Vitrimer
This protocol describes the preparation of a reprocessable thermoset (vitrimer) based on the dynamic imine bonds formed between this compound and a primary diamine, which then acts as a hardener for an epoxy resin. This method is adapted from a procedure using terephthalaldehyde.[7]
Materials:
-
This compound (IPA)
-
A primary diamine (e.g., Jeffamine D-230)
-
A liquid epoxy resin (e.g., a bisphenol A diglycidyl ether type)
-
Vacuum oven
Equipment:
-
Heating mantle with magnetic stirring
-
Round bottom flask
-
Molds for curing the vitrimer
-
Mechanical testing equipment (e.g., for tensile strength)
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Synthesis of the Imine Hardener:
-
In a round bottom flask, combine this compound and the primary diamine in a 1:2 molar ratio.
-
Heat the mixture with stirring. The reaction is typically performed neat (without solvent).
-
Apply a vacuum to remove the water that is formed as a byproduct of the Schiff base reaction. The reaction is complete when all aldehyde groups have reacted, which can be monitored by ¹H-NMR (disappearance of the aldehyde peak).[7]
-
-
Vitrimer Preparation:
-
Mix the synthesized imine hardener with the liquid epoxy resin. The ratio should be stoichiometric, based on the equivalents of active amine hydrogens in the hardener and the epoxy equivalents of the resin.[7]
-
Pour the mixture into a mold.
-
Cure the mixture in an oven. A typical curing cycle is 130°C for 6 hours.[7]
-
Characterization:
-
Reprocessability: Cut the cured vitrimer into small pieces. Place the pieces in a mold and apply heat and pressure (e.g., in a hot press). The pieces should fuse together to form a new, solid part.
-
Stress Relaxation: Use a DMA to perform a stress relaxation experiment at various high temperatures. The rate of stress relaxation is indicative of the speed of the dynamic bond exchange.
-
Mechanical Properties: Measure the tensile strength and Young's modulus of the cured vitrimer at room temperature.
Part 3: Data Presentation and Visualization
Summary of Key Experimental Parameters
| Parameter | Protocol 1: PEI Nanoparticles | Protocol 2: Chitosan Hydrogel | Protocol 3: Imine Vitrimer |
| Polymer | Polyethyleneimine (PEI) | Chitosan | Epoxy Resin |
| Crosslinker | This compound (IPA) | This compound (IPA) | IPA-Diamine Adduct |
| Solvent | Aqueous Buffer (pH 7) or D₂O | 2% Acetic Acid | Neat (Solvent-free) |
| Key Ratio | PEI:IPA (varied) | Chitosan Amine:IPA Aldehyde (e.g., 1:1) | Epoxy:Amine Hydrogen (1:1) |
| Temperature | Room Temperature | Room Temperature | 130°C (Curing) |
| Typical Outcome | Soluble Nanoparticles | 3D Hydrogel Network | Reprocessable Thermoset |
Visualizing the Crosslinking Mechanisms
Caption: Reaction schemes for Schiff base formation and vitrimer dynamic exchange.
Caption: A generalized workflow for polymer crosslinking with this compound.
Part 4: Safety and Handling
This compound is a potential skin and eye irritant. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the solid or its solutions. All procedures should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a highly effective and versatile crosslinking agent for polymers containing primary amine functionalities. The straightforward Schiff base chemistry allows for the creation of a diverse range of materials, from soft hydrogels to reprocessable vitrimers. By carefully controlling reaction parameters such as stoichiometry, concentration, and temperature, researchers can tailor the properties of the resulting polymer networks to meet the demands of specific applications in drug delivery, tissue engineering, and advanced materials. The protocols provided herein serve as a robust starting point for exploring the potential of this compound in your own research and development endeavors.
References
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Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture. Journal of Visualized Experiments. [Link]
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Hanson, J. E., & Li, S. (2021). Soluble Unimolecular Polymer Nanoparticles by Crosslinking of Polyethylenimine with this compound. American Journal of Polymer Science and Technology. [Link]
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Li, S. Y., & Hanson, J. E. (2003). Cross-linking of polyethyleneimine with this compound: a model for soluble imprinted polymers. PMSE Preprints. [Link]
-
Hanson, J. E., & Li, S. (2003). Cross-linking of Polyethyleneimine with this compound: A Model for Soluble Imprinted Polymers. Polymeric Materials Science and Engineering. [Link]
-
Schematic illustration of synthesis of imine-containing vitrimer using Imine-Amine (IA) as the curing agent and YD115 as the epoxy in the absence of solvent. ResearchGate. [Link]
-
Design and Preparation of Chitosan Hydrogels. Encyclopedia.pub. [Link]
-
Manipulating Recyclable Epoxy Vitrimer With Superior Thermal and Mechanical Performance via Multiple Dynamic Imine Enhancement. ResearchGate. [Link]
-
Bio-Based Self-Healing Epoxy Vitrimers with Dynamic Imine and Disulfide Bonds Derived from Vanillin, Cystamine, and Dimer Diamine. National Institutes of Health. [Link]
-
Bio-Based and Solvent-Free Epoxy Vitrimers Based on Dynamic Imine Bonds with High Mechanical Performance. MDPI. [Link]
-
Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks. National Institutes of Health. [Link]
-
Tuning the mechanical and dynamic properties of imine bond crosslinked elastomeric vitrimers by manipulating the crosslinking degree. ResearchGate. [Link]
-
A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels. ResearchGate. [Link]
-
Masked Primary Amines for a Controlled Plastic Flow of Vitrimers. ResearchGate. [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]
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A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels. National Institutes of Health. [Link]
-
Self-Healing Chitosan Hydrogels: Preparation and Rheological Characterization. National Institutes of Health. [Link]
-
General scheme for the small molecules vitrimer synthesis from A) ketoesters/ketoamides/triketone and B) alkynes with di/tri amines and their few examples. ResearchGate. [Link]
-
Cross-linking of Polyethyleneimine with this compound: A Model for Soluble Imprinted Polymers. Seton Hall University. [Link]
-
Synthesis and characterization of chitosan-based hydrogels. ResearchGate. [Link]
- Process for the preparation of cross-linked polyallylamine polymer.
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Synthesis, properties and biomedical perspective on vitrimers – challenges & opportunities. RSC Publishing. [Link]
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Update on Chitosan-Based Hydrogels: Preparation, Characterization, and Its Antimicrobial and Antibiofilm Applications. MDPI. [Link]
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Poly(allylamine hydrochloride)–dextran microgels functionalized with magnetic and luminescent nanoparticles. RSC Publishing. [Link]
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Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. ResearchGate. [Link]
-
How to prepare a thin polymer film by post-polymerization/crosslinking? ResearchGate. [Link]
-
Synthesis of new chitosan-glutaraldehyde scaffolds for tissue engineering using Schiff reactions. ResearchGate. [Link]
-
TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
Protocol for the Synthesis of Bis-Adducts via Knoevenagel Condensation with Isophthalaldehyde
An Application Note for Drug Development Professionals
Abstract: The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and versatility.[1][2] This application note provides a comprehensive guide to the Knoevenagel condensation using isophthalaldehyde, a symmetrical dialdehyde, to produce bis-α,β-unsaturated systems. These products are significant precursors in the synthesis of polymers, optical sensors, and complex pharmaceutical intermediates.[3][4] We will delve into the underlying reaction mechanism, present a detailed and validated laboratory protocol, discuss key reaction parameters, and provide a framework for troubleshooting and optimization. This guide is intended for researchers in organic synthesis and drug development seeking to leverage this powerful reaction for the creation of novel molecular architectures.
Introduction and Significance
First reported by Emil Knoevenagel in 1894, the reaction involves the condensation of an aldehyde or ketone with an "active" methylene compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (EWGs).[3][5] The reaction is typically catalyzed by a weak base and proceeds via a nucleophilic addition followed by dehydration, yielding an α,β-unsaturated product.[5]
This compound presents a unique opportunity to perform a double Knoevenagel condensation, reacting at both aldehyde sites to form symmetrical bis-adducts. The resulting conjugated systems are of significant interest due to their electronic properties and their utility as rigid scaffolds in medicinal chemistry and materials science.[3][4] Understanding and mastering this protocol allows for the efficient synthesis of complex molecules from readily available starting materials.
The Reaction Mechanism: A Stepwise View
The efficacy of the Knoevenagel condensation hinges on the acidity of the α-protons of the active methylene compound and the electrophilicity of the aldehyde's carbonyl carbon. The mechanism, catalyzed by a weak base like piperidine, unfolds in a series of well-understood steps:
-
Carbanion Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate). The strength of the EWGs (e.g., -CN, -COOR) is crucial as it must be sufficient to allow deprotonation by a mild base, thereby avoiding unwanted side reactions like the aldehyde's self-condensation.[5][6]
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of this compound. This results in the formation of a tetrahedral alkoxide intermediate.[6]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to yield a β-hydroxy adduct (an aldol-type intermediate).[6]
-
Dehydration: The β-hydroxy intermediate readily undergoes base-induced elimination of a water molecule. This dehydration step is thermodynamically driven by the formation of a stable, conjugated π-system, yielding the final α,β-unsaturated product.[5][6]
-
Second Condensation: As this compound possesses two aldehyde groups, the process is repeated at the second carbonyl site to yield the final bis-Knoevenagel adduct.
Experimental Protocol: this compound with Malononitrile
This section provides a detailed, step-by-step procedure for the synthesis of 2,2'-(1,3-phenylenebis(methanylylidene))dimalononitrile.
Materials and Reagents
-
This compound: (0.0025 mol, 0.335 g)[3]
-
Malononitrile: (0.005 mol, 0.330 g) - Note: Malononitrile is toxic and should be handled with care in a fume hood.[3]
-
Catalyst: Piperidine (approx. 5 droplets)[3]
-
Solvent: Absolute Ethanol (20 mL)[3]
-
Reagents for TLC: Ethyl acetate, Hexane
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL two-neck round-bottom flask, dissolve the malononitrile (0.005 mol) in 10 mL of absolute ethanol. Begin stirring the solution with a magnetic stirrer.[3]
-
Catalyst Addition: To the stirred solution, add five droplets of piperidine.[3] The choice of a weak base like piperidine is critical to ensure the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[5]
-
Substrate Addition: In a separate beaker, dissolve the this compound (0.0025 mol) in 10 mL of absolute ethanol. Add this solution to the reaction mixture.[3] The stoichiometry is set at a 1:2 molar ratio of dialdehyde to the active methylene compound to ensure the reaction proceeds to the bis-adduct.[3]
-
Reaction Conditions: Heat the mixture to 50°C or to a gentle reflux.[3] The elevated temperature accelerates both the initial condensation and the subsequent dehydration step.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30:70 ethyl acetate/hexane). Spot the starting materials and the reaction mixture to track the consumption of this compound and the formation of the product. The reaction is typically complete within 1-3 hours, depending on the specific reactants and temperature.[3]
-
Isolation: Upon completion, allow the flask to cool to room temperature. A precipitate of the product should form. If precipitation is slow, the flask can be cooled further in an ice bath.[3]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold absolute ethanol to remove any unreacted starting material and residual catalyst.[3]
-
Purification: For higher purity, the product should be recrystallized from hot ethanol.[3] Dissolve the crude solid in a minimum amount of boiling ethanol and allow it to cool slowly to form pure crystals, which are then collected by filtration.
-
Characterization: Dry the purified product and determine its melting point, yield, and characterize its structure using spectroscopic methods (e.g., IR, ¹H-NMR, ¹³C-NMR).
Experimental Workflow Diagram
Caption: Experimental workflow for the Knoevenagel condensation.
Data Summary and Optimization
The choice of active methylene compound significantly impacts reaction conditions and outcomes. The reactivity is governed by the electron-withdrawing ability of the functional groups.[3][7]
Table 1: Reaction of this compound with Various Active Methylene Compounds [3]
| Active Methylene Compound | Molar Ratio (Aldehyde:Methylene) | Catalyst | Solvent | Conditions | Time (h) | Yield (%) |
| Malononitrile | 1:2 | Piperidine | Ethanol | Reflux | 1.0 | 94.6 |
| Ethyl Cyanoacetate | 1:2 | Piperidine | Ethanol | Reflux | 2.5 | 88.2 |
| Methyl Cyanoacetate | 1:2 | Piperidine | Ethanol | Reflux | 3.0 | 85.3 |
| Acetylacetone | 1:2 | Piperidine | Ethanol | 50°C | 6.0 | 70.4 |
Optimization Insights:
-
Catalyst: While piperidine is effective, other catalysts like DBU, zeolites, or ionic liquids can be employed, sometimes under milder or solvent-free conditions.[7][8][9][10] The choice depends on desired reaction times, environmental considerations, and substrate compatibility.
-
Solvent: Ethanol is a common and effective solvent.[3] However, aprotic polar solvents like DMF can sometimes accelerate the reaction.[11] Green chemistry approaches often explore water or solvent-free conditions.[8][12][13]
-
Temperature: For less reactive methylene compounds (e.g., acetylacetone), increasing the temperature or extending the reaction time is necessary to achieve good yields.[3] Conversely, highly reactive compounds like malononitrile react quickly even at lower temperatures.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor closely with TLC. Ensure the temperature is appropriate for the given reactants. |
| Product loss during work-up. | Use minimal cold solvent for washing. Ensure complete precipitation before filtering. | |
| Impure Product | Presence of starting materials. | Improve purification by careful recrystallization. Ensure correct stoichiometry was used. |
| Formation of mono-adduct. | Ensure a 2:1 or slightly higher molar ratio of the active methylene compound to this compound. | |
| No Reaction | Inactive catalyst. | Use fresh piperidine or an alternative base. |
| Low reactivity of methylene compound. | Increase reaction temperature and/or use a stronger base catalyst if compatible with the aldehyde. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Malononitrile is toxic by ingestion and inhalation; handle with extreme care.
-
Piperidine is corrosive and flammable. Avoid contact with skin and eyes.
-
Ethanol is highly flammable; keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Al-shimary, H., et al. (2018). Knoevenagel condensation products of this compound with some active methylene compounds under thermal and microwave irradiation conditions. International Journal of ChemTech Research. [Link]
-
Girija, C.R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. [Link]
-
Abdpadeh, N., et al. (2017). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm. [Link]
-
Narasimharao, K., et al. (2012). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]
-
Wang, C., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Nelson, K., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. [Link]
-
Rojas-Bite, E., et al. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Physical Chemistry Chemical Physics. [Link]
-
Asfandyar, M. (2022). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Tavakoli-Hoseini, N., et al. (2011). Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts. Asian Journal of Chemistry. [Link]
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ResearchGate. Catalysts used for Knoevenagel condensation. [Link]
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El-Moussaouy, A., et al. (2021). Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly. Moroccan Journal of Chemistry. [Link]
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The Versatility of Isophthalaldehyde: A Gateway to Novel Pharmaceutical Agents
Introduction: The Strategic Importance of a Bifunctional Building Block
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, novelty, and ultimate success in drug discovery. Isophthalaldehyde (IPA), a seemingly simple aromatic dialdehyde, emerges as a powerful and versatile building block, offering a strategic entry point to a diverse array of complex molecular architectures with significant therapeutic potential. Its symmetrical 1,3-disubstituted aromatic core, adorned with two reactive aldehyde functionalities, provides a unique platform for the construction of novel ligands, macrocycles, and heterocyclic systems. This guide delves into the multifaceted applications of this compound in pharmaceutical synthesis, providing not only detailed protocols for its key transformations but also elucidating the chemical principles that underpin its utility. We will explore its pivotal role in the synthesis of Schiff bases, its utility in carbon-carbon bond formation via the Knoevenagel condensation, and its application in the construction of macrocyclic structures, all of which are paramount in the quest for new medicines.
Core Properties of this compound for Pharmaceutical Applications
To fully appreciate the applications of this compound, it is essential to understand its fundamental chemical and physical properties.
| Property | Value | Significance in Pharmaceutical Synthesis |
| Molecular Formula | C₈H₆O₂ | Provides the basic atomic composition. |
| Molecular Weight | 134.13 g/mol | Important for stoichiometric calculations in synthesis. |
| Melting Point | 87-88 °C | A crystalline solid at room temperature, allowing for easy handling and weighing. |
| Solubility | Soluble in ethanol, chloroform, acetone, and benzene; slightly soluble in water. | Dictates the choice of solvents for reactions and purification. |
| Functional Groups | Two aldehyde (-CHO) groups | The primary sites of reactivity, enabling a wide range of chemical transformations. |
The bifunctional nature of this compound is its most significant attribute. The two aldehyde groups can react independently or simultaneously, allowing for the synthesis of both linear and cyclic molecules. This dual reactivity is the cornerstone of its application in creating complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Application Note I: Schiff Base Formation - A Gateway to Bioactive Molecules
The condensation of this compound with primary amines to form Schiff bases (imines) is one of its most valuable applications in medicinal chemistry. The resulting bis-Schiff bases are not merely synthetic intermediates but often exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The azomethine (-C=N-) linkage is a key pharmacophore that can participate in various biological interactions.
Causality in Experimental Design: Why Schiff Base Reactions are Favorable
The reaction between an aldehyde and a primary amine is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is typically reversible and often acid-catalyzed. The choice of solvent is crucial; polar protic solvents like ethanol are commonly used as they can dissolve the reactants and stabilize the transition states. The reaction can often be driven to completion by removing the water formed, either by azeotropic distillation or by using a dehydrating agent. In many cases, the product precipitates from the reaction mixture, simplifying purification.
Experimental Workflow: Schiff Base Synthesis
Caption: A typical experimental workflow for the synthesis of Schiff bases from this compound.
Protocol 1: Synthesis of a Bis-Schiff Base from this compound and an Aromatic Amine
This protocol describes a general method for the synthesis of a bis-Schiff base from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted Aromatic Amine (e.g., 4-aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 0.67 g, 5 mmol) in absolute ethanol (20 mL).
-
To this solution, add a catalytic amount of glacial acetic acid (2-3 drops).
-
In a separate beaker, dissolve the aromatic amine (2.0 eq., e.g., 1.09 g, 10 mmol) in absolute ethanol (30 mL). Gentle warming may be necessary to achieve complete dissolution.
-
Add the amine solution to the this compound solution with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure bis-Schiff base.
-
Dry the purified product in a vacuum oven.
Self-Validation: The purity of the synthesized Schiff base can be confirmed by its sharp melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR). The appearance of a characteristic imine (-CH=N-) peak in the ¹H NMR spectrum (typically between δ 8.0 and 9.0 ppm) and the disappearance of the aldehyde proton signal from this compound (around δ 10.0 ppm) are indicative of a successful reaction.
Application Note II: Knoevenagel Condensation - Building Molecular Complexity
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This compound, with its two aldehyde groups, can undergo a double Knoevenagel condensation to yield symmetrical products that are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Causality in Experimental Design: The Role of the Catalyst and Active Methylene Compound
The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or an amine. The catalyst's role is to deprotonate the active methylene compound, forming a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The reactivity of the active methylene compound is crucial; compounds with two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) are particularly effective.
Reaction Mechanism: Knoevenagel Condensation
Caption: General scheme for macrocycle synthesis using this compound.
Application Note IV: this compound as a Linker in Prodrugs
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. [4][5][6][7][8]This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or targeted delivery. The bifunctional nature of this compound makes it a potential candidate for use as a linker in prodrug design, connecting two drug molecules or a drug molecule to a targeting moiety. The aldehyde groups can be converted to other functionalities, such as esters or amides, which can be designed to be cleaved under specific physiological conditions.
Conclusion and Future Perspectives
This compound is a versatile and economically important building block in pharmaceutical synthesis. Its symmetrical structure and dual aldehyde functionality provide a robust platform for the synthesis of a wide range of bioactive molecules, from relatively simple Schiff bases and Knoevenagel condensation products to complex macrocycles. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this valuable intermediate. As the demand for novel and effective therapeutics continues to grow, the creative application of fundamental building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
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AlSaqqa, R., et al. (2014). Knoevenagel condensation products of this compound with some active methylene compounds under thermal and microwave irradiation conditions. International Journal of ChemTech Research, 6(2), pp. 1174-1180. [Link]
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Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. (2021). National Institutes of Health. [Link]
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Synthesis, characterization, and anticancer activity of Schiff bases. (2019). PubMed. [Link]
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Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. (n.d.). Royal Society of Chemistry. [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. [Link]
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Rahim, F., et al. (2016). Synthesis and Antiurease & Antioxidant Activities of Bis-Schiff Bases of this compound. Asian Journal of Chemistry, 28(1), 39-42. [Link]
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Synthesis and Antimicrobial Activity of Some New Phthalimidoxy Derivatives of Triazine Containing Pyrimidine and Isoxazole. (2014). ResearchGate. [Link]
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Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (2017). National Institutes of Health. [Link]
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Effects of Phenothiazines on Aldehyde Oxidase Activity Towards Aldehydes and N-Heterocycles: an In Vitro and In Silico Study. (2019). PubMed. [Link]
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Application Notes & Protocols: Isophthalaldehyde as a Versatile Building Block for Macrocyclic Architectures
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of isophthalaldehyde as a fundamental building block in the synthesis of diverse macrocyclic structures. We delve into the core chemical principles governing its reactivity, present detailed, field-proven protocols for the synthesis of key macrocyclic classes, and explore their subsequent applications in coordination chemistry, materials science, and beyond. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
The Strategic Advantage of this compound in Macrocycle Synthesis
This compound (benzene-1,3-dicarbaldehyde) is a commercially available aromatic dialdehyde that has emerged as a powerful and versatile precursor in supramolecular and materials chemistry.[1] Its utility stems from a unique combination of structural and electronic properties:
-
Defined Geometry: The two aldehyde groups are positioned at a 120° angle relative to each other on the benzene ring. This fixed, angular disposition is fundamental, as it pre-organizes the reactants for cyclization, steering the synthesis towards specific, predictable macrocyclic geometries rather than linear polymers.
-
Reactivity: The aldehyde functionalities are excellent electrophiles, readily undergoing condensation reactions with a wide array of nucleophiles. The most prominent of these is the Schiff base (imine) formation with primary amines, a robust and reversible reaction that is central to many macrocyclization strategies.[2][3]
-
Electronic Nature: The aromatic ring provides rigidity and can be functionalized to tune the electronic properties (e.g., fluorescence) or solubility of the resulting macrocycle.[4]
These characteristics make this compound an ideal candidate for constructing a variety of complex molecular architectures, from discrete macrocycles to extended porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 626-19-7 |
| Molecular Formula | C₈H₆O₂ |
| Molecular Weight | 134.13 g/mol |
| Appearance | Almost colorless to pale cream needles[7] |
| Melting Point | 88–91 °C[7] |
| Solubility | Soluble in common organic solvents |
| Key Functional Groups | Two aldehyde (-CHO) groups |
Core Synthetic Methodology: Schiff Base Condensation
The cornerstone of this compound-based macrocycle synthesis is the Schiff base condensation reaction. This reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form a stable imine (C=N) bond.
When a diamine is used, this reaction can proceed at both ends of the molecule. The stoichiometry and geometry of the this compound and the diamine partner dictate the final macrocyclic structure. The most common outcomes are the thermodynamically stable [2+2] and [3+3] macrocycles.
Figure 1: General workflow for a [2+2] Schiff base condensation.
Causality Behind Experimental Choices:
-
Solvent: Solvents like methanol or ethanol are frequently used.[4] They effectively dissolve the reactants and, being protic, can participate in the proton transfer steps of the imine formation mechanism. The choice of solvent can also act as a template, influencing the equilibrium between different macrocyclic products.[3]
-
Temperature: Reactions are often performed at reflux to provide the necessary activation energy for the dehydration step and to ensure the reaction reaches thermodynamic equilibrium.[4]
-
Concentration: High dilution conditions are traditionally favored in macrocyclization to promote intramolecular cyclization over intermolecular polymerization. However, for kinetically and thermodynamically favored products like many Schiff base macrocycles, reactions can often be run at higher concentrations.
-
Catalysis: While many Schiff base condensations proceed without a catalyst, a few drops of a weak acid (like acetic acid) can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[8]
Experimental Protocols
Protocol 1: Synthesis of a [2+2] Macrocyclic Schiff Base from o-Phenylenediamine
This protocol describes the synthesis of a fluorescent macrocyclic Schiff base via a [2+2] condensation, a common and reliable procedure.[4]
Objective: To synthesize a tetrameric macrocycle by reacting this compound and o-phenylenediamine.
Materials:
-
This compound (1.0 mmol, 134.1 mg)
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Methanol (analytical grade, 50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Reactant Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (108.1 mg, 1.0 mmol) and 25 mL of methanol. Stir the mixture until the solid is fully dissolved.
-
Addition of Aldehyde: In a separate beaker, dissolve this compound (134.1 mg, 1.0 mmol) in 25 mL of methanol. Add this solution dropwise to the stirring solution of the diamine at room temperature.
-
Reaction at Reflux: Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain reflux with vigorous stirring for 2-4 hours. Rationale: Refluxing provides the thermal energy needed to drive the dehydration step of imine formation to completion.
-
Isolation: After the reflux period, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation. An orange crystalline product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or in the air to a constant weight.
Expected Results:
-
Yield: ~50-60%
-
Appearance: Orange crystalline solid
-
Melting Point: 270–273 °C[4]
Characterization:
-
FT-IR (cm⁻¹): Look for the appearance of a strong C=N (imine) stretch around 1600-1620 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch (~1700 cm⁻¹) and N-H (amine) stretches (~3300-3400 cm⁻¹).
-
¹H NMR: Confirm the formation of the imine proton (-CH=N-) as a singlet, typically downfield (>8 ppm).
-
Mass Spectrometry (MS): Verify the mass of the [2+2] product (C₃₀H₂₄N₄, M.W. = 440.54).
Protocol 2: Synthesis of a [3+3] Trianglimine Macrocycle
This protocol describes the synthesis of a larger, triangular-shaped macrocycle using a more conformationally rigid diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane. This demonstrates how the choice of diamine directs the formation of a different macrocyclic architecture.[9]
Objective: To synthesize a hexameric, chiral trianglimine macrocycle.
Figure 2: Experimental workflow for trianglimine synthesis.
Materials:
-
This compound (3.0 mmol, 402.4 mg)
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (3.0 mmol, 342.5 mg)
-
Chloroform (analytical grade, 100 mL)
-
Trifluoroacetic acid (TFA, catalytic amount, ~25 µL)
-
Erlenmeyer flask (250 mL)
Procedure:
-
Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve this compound (402.4 mg, 3.0 mmol) and (1R,2R)-(-)-1,2-diaminocyclohexane (342.5 mg, 3.0 mmol) in 100 mL of chloroform.
-
Catalysis: Add a catalytic amount of trifluoroacetic acid (~25 µL) to the solution. Rationale: The strong acid catalyst protonates the carbonyl, significantly accelerating the rate of imine formation, which is crucial for this less flexible diamine.
-
Reaction: Stir the solution at room temperature for 24-48 hours. The product will gradually precipitate out of the solution as a white solid.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with chloroform to remove soluble oligomers and starting materials.
-
Drying: Dry the white powder under vacuum to yield the pure [3+3] macrocycle.
Expected Results:
-
Yield: High (>80%)
-
Appearance: White microcrystalline powder
Characterization:
-
¹H NMR (CDCl₃): The spectra can be complex but should show a characteristic imine proton signal around 8.0-8.5 ppm.
-
Mass Spectrometry (ESI-MS): Look for the protonated molecular ion [M+H]⁺ corresponding to the [3+3] product (C₄₂H₄₈N₆, M.W. = 636.87).
Applications and Advanced Architectures
The utility of this compound-based macrocycles extends far beyond their synthesis. Their defined cavities and functional groups make them excellent candidates for a range of applications.
A. Ligands for Metal Complexes and Catalysis
The nitrogen atoms of Schiff base macrocycles are excellent coordinating sites for transition metal ions. The resulting metal complexes have found applications in areas such as catalysis.[4] For example, copper(II) complexes of Schiff base macrocycles have been shown to catalyze the oxidation of phenols.[4]
Protocol Outline: Synthesis of a Dinuclear Copper(II) Complex
-
Suspend the synthesized [2+2] Schiff base macrocycle (from Protocol 1) in methanol.
-
Add a solution of two equivalents of a copper(II) salt (e.g., copper(II) acetate) in methanol.
-
Reflux the mixture for 1-2 hours.
-
Cool the solution, filter the resulting solid complex, wash with methanol, and dry.
-
Characterization would involve techniques like UV-Vis spectroscopy (to observe d-d transitions) and magnetic susceptibility measurements.
B. Fluorescent Sensors
Many aromatic Schiff base macrocycles exhibit fluorescence.[4] The binding of a guest molecule or ion within the macrocycle's cavity can perturb its electronic structure, leading to a detectable change (quenching or enhancement) in its fluorescence emission. This "turn-on" or "turn-off" response allows them to function as chemical sensors for various analytes.[10][11][12]
C. Porous Materials: COFs and MOFs
This compound is a critical building block for creating extended, crystalline porous materials.
-
Covalent Organic Frameworks (COFs): In COF synthesis, this compound is reacted with multitopic amines (e.g., triamines or tetraamines) to form highly ordered, porous 2D or 3D networks linked by covalent bonds (e.g., imine bonds).[5][6][13][14] These materials have exceptionally high surface areas and are being explored for gas storage, separation, and catalysis.
-
Metal-Organic Frameworks (MOFs): While this compound itself isn't typically used directly, its oxidized analogue, isophthalic acid, is a very common "linker" molecule. The carboxylate groups coordinate with metal ions or clusters to build up the porous framework.[15][16][17][18][19] These materials are used in similar applications to COFs.
Figure 3: this compound as a precursor for diverse molecular systems.
Conclusion
This compound is a remarkably effective and reliable building block for constructing macrocyclic compounds. Its rigid, angular geometry and reactive aldehyde groups enable the predictable synthesis of complex architectures through robust reactions like Schiff base condensation. The detailed protocols provided herein for [2+2] and [3+3] macrocycles offer a solid foundation for researchers entering this field. The diverse applications of the resulting macrocycles—as ligands for catalysts, components of sensors, and precursors to advanced porous materials—underscore the continued importance of this compound in modern chemistry.
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Application Notes and Protocols for the Polymerization of Isophthalaldehyde
Introduction: The Versatility of Isophthalaldehyde in Polymer Synthesis
This compound, a symmetrical aromatic dialdehyde, serves as a valuable and versatile building block in the synthesis of advanced polymeric materials. Its two aldehyde functional groups, positioned at the meta-positions of the benzene ring, offer a unique geometry that influences the structure and properties of the resulting polymers. This bifunctionality allows this compound to participate in a variety of polymerization reactions, most notably condensation polymerizations, to form a diverse range of materials including linear polymers, cross-linked networks, and highly ordered porous organic polymers (POPs).[1] The ability to form robust covalent bonds, particularly through Schiff base condensation with amines, has positioned this compound as a key monomer in the development of materials with exceptional thermal stability, mechanical strength, and functional properties for applications in catalysis, adsorption, and advanced materials.[1][2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for the polymerization of this compound. We will delve into the underlying chemical principles, provide step-by-step protocols for the synthesis of porous organic polymers via Schiff base condensation, and discuss the critical parameters that govern the success of these reactions.
Scientific Foundation: The Chemistry of this compound Polymerization
The most prevalent and versatile method for polymerizing this compound is through Schiff base condensation . This reaction involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an imine (or Schiff base). When a diamine or a polyamine is reacted with a dialdehyde like this compound, this process repeats, leading to the formation of a poly(Schiff base).[4][5][6]
The general Schiff base condensation reaction is as follows:
R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
The equilibrium nature of this reaction necessitates the removal of water to drive the reaction towards the formation of the polymer. This is often achieved by carrying out the reaction at elevated temperatures or by using a dehydrating agent. The choice of monomers, catalyst, solvent, and reaction conditions plays a crucial role in determining the molecular weight, structure (linear, branched, or cross-linked), and properties of the final polymer. For instance, the reaction between this compound and melamine, a triamine, leads to the formation of a cross-linked, porous organic polymer.[2]
The use of an acid catalyst, such as acetic acid, is common in these polymerizations. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. This catalytic approach accelerates the rate of polymerization.[2]
Experimental Workflow for this compound Polymerization
The following diagram illustrates a typical experimental workflow for the synthesis of a porous organic polymer from this compound and an amine monomer.
Caption: A generalized experimental workflow for the synthesis and characterization of porous organic polymers from this compound.
Detailed Protocol: Synthesis of a Triazine-Based Porous Organic Polymer
This protocol is adapted from the synthesis of triazine-based porous organic polymers (T-POPs) via the polycondensation of this compound (or its derivatives) and melamine.[2]
Materials and Reagents:
-
This compound
-
Melamine
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid (3 M aqueous solution)
-
Deionized water
-
Acetone
-
Methanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve melamine (e.g., 0.3847 g, 3.05 mmol) and this compound (e.g., 0.614 g, 4.58 mmol) in 20 mL of DMSO. The molar ratio of melamine to this compound is typically 2:3.[2]
-
Addition of Catalyst: To the solution, add 7.50 mL of 3 M acetic acid.[2] The acetic acid acts as a catalyst to promote the Schiff base condensation.
-
Polymerization Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 72 hours. A solid precipitate should form as the polymerization progresses.
-
Isolation of the Polymer: After the reaction is complete, allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification of the Polymer: To remove unreacted monomers, solvent, and catalyst, the collected solid should be washed sequentially and thoroughly with deionized water, acetone, and methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to obtain a fine powder. The yield of the polymer can be calculated based on the initial mass of the monomers. Yields for similar porous organic polymers have been reported in the range of 53-68%.[2]
Quantitative Data Summary
The following table summarizes typical experimental parameters for the synthesis of porous organic polymers using this compound and an amine comonomer.
| Parameter | Value | Reference |
| This compound:Amine Molar Ratio | 3:2 (for triamines like melamine) | [2] |
| Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Catalyst | Acetic Acid (3 M) | [2] |
| Reaction Temperature | 120 - 180 °C | [2] |
| Reaction Time | 24 - 72 hours | [2] |
| Typical Yield | 50 - 70% | [2] |
Mechanism of Polymerization: Schiff Base Condensation
The following diagram illustrates the Schiff base condensation reaction between this compound and a generic diamine, leading to the formation of a poly(Schiff base).
Caption: Schematic of the polycondensation reaction between this compound and a diamine to form a poly(Schiff base) with the elimination of water.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the characterization of the resulting polymer. Successful polymerization can be confirmed by the following analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) and the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), coupled with the appearance of a C=N imine stretching vibration (around 1600-1650 cm⁻¹), provides strong evidence for the formation of the Schiff base polymer.
-
Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to further confirm the polymer structure by identifying the carbon signals corresponding to the imine bond and the aromatic rings.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are crucial for visualizing the morphology and porosity of the synthesized polymer.
-
Brunauer-Emmett-Teller (BET) Analysis: This measurement provides quantitative data on the surface area and pore size distribution of the porous organic polymer, which is a key indicator of its potential performance in applications such as adsorption and catalysis.[2][3]
By performing these characterizations, researchers can verify the successful synthesis of the desired polymer and assess its key physical properties.
Conclusion
This compound is a highly valuable monomer for the synthesis of a wide array of polymers through straightforward and robust condensation polymerization methods. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel materials based on this compound. The versatility of the Schiff base chemistry allows for the incorporation of diverse amine-containing monomers, enabling the fine-tuning of the resulting polymer's properties for specific applications in materials science, catalysis, and beyond.
References
- He, L., Zhao, Y., Liu, H., & Li, X. (2025).
- Guedes, A., Ferreira, V. M., & Mafra, L. (2023).
- Chen, L., et al. (2025). Reinvestigation of the OPA-amine condensation reaction under mild conditions.
- Li, Y., et al. (n.d.). Facile synthesis of porous organic polymers for the absorption of Pd(ii) ions and organic dyes. RSC Publishing.
- Tiwari, A. K., et al. (2025). Terephthalaldehyde and this compound-Derived Schiff Bases: A Study of Structural, Computational, and Biological Aspects.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Potential: this compound in Advanced Polymer Chemistry. Ningbo Inno Pharmchem Co.,Ltd.
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Ackerman, J. H., & Surrey, A. R. (n.d.). This compound. Organic Syntheses. [Link]
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Al-Kattan, W., & AL-Nidaa, E. (2018). Synthesis and characterization of Mn(II), Co(II), Ni(II) and Cu(II) complexes with Schiff bases derived from terephthalaldehyde and this compound. Journal of Education and Science. [Link]
-
Cai, S., et al. (2015). Molecular engineering of Schiff-base linked covalent polymers with diverse topologies by gas-solid interface reaction. The Journal of Chemical Physics. [Link]
-
Le, C. C., & Scott, T. F. (2024). The Use of Polymer Supports in Organic Synthesis. III. Selective Chemical Reactions on One Aldehyde Group of Symmetrical Dialdehydes. Canadian Journal of Chemistry. [Link]
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- 3. Facile synthesis of porous organic polymers for the absorption of Pd(ii) ions and organic dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: The Role of Isophthalaldehyde in the Synthesis of Fluorescent Dyes
Introduction: Isophthalaldehyde as a Versatile Precursor in Fluorophore Construction
This compound, a readily available aromatic dialdehyde, serves as a pivotal building block in the synthesis of a diverse array of fluorescent materials. Its meta-substituted dialdehyde functionality allows for the creation of unique molecular architectures with distinct photophysical properties. Unlike its ortho- and para-isomers, the 1,3-disposition of the aldehyde groups in this compound imparts a bent, V-shaped geometry to the resulting molecules. This structural feature can influence molecular packing, solubility, and the electronic communication between different parts of the molecule, making it a valuable precursor for creating fluorescent dyes with tailored properties.
This guide provides an in-depth exploration of the role of this compound in the synthesis of three major classes of fluorescent materials: Schiff base fluorescent probes, fluorescent polymers, and fluorescent macrocycles. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the applications of these materials, particularly in the realm of chemical sensing.
I. Synthesis of this compound-Based Schiff Base Fluorescent Probes
The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a cornerstone of organic synthesis. When this compound is reacted with fluorescent or fluorogenic amines, the resulting bis-Schiff bases often exhibit unique photophysical properties, making them excellent candidates for fluorescent probes. The imine nitrogen atoms, along with other strategically placed heteroatoms, can act as binding sites for metal ions or anions, leading to changes in the fluorescence output upon binding.
Causality Behind Experimental Choices
The choice of the amine component is critical in determining the properties of the final fluorescent probe. For instance, using 2-aminophenol or its derivatives introduces a hydroxyl group in proximity to the imine, which can participate in excited-state intramolecular proton transfer (ESIPT) or act as a metal chelation site. The solvent for the reaction is typically an alcohol, such as ethanol or methanol, which readily dissolves the reactants and facilitates the removal of water, driving the reaction to completion. A catalytic amount of acid is sometimes added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Application Note: A Selective "Turn-On" Fluorescent Probe for Aluminum (Al³⁺)
Schiff bases derived from this compound can act as highly selective "turn-on" fluorescent sensors for metal ions like Al³⁺. In the free state, the probe may exhibit weak fluorescence due to photoinduced electron transfer (PET) or C=N isomerization, which are efficient non-radiative decay pathways. Upon binding to Al³⁺, the conformational flexibility of the molecule is restricted, inhibiting these non-radiative processes and leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).
Experimental Protocol: Synthesis of a Bis-Schiff Base Probe for Al³⁺ Detection
This protocol details the synthesis of a fluorescent probe by condensing this compound with 2-aminophenol.
Materials:
-
This compound
-
2-Aminophenol
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.34 g, 0.01 mol) in 20 mL of absolute ethanol.
-
To this solution, add a solution of 2-aminophenol (2.18 g, 0.02 mol) in 20 mL of absolute ethanol.
-
Stir the reaction mixture and reflux for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure bis-Schiff base as a crystalline solid.
-
Dry the purified product in a vacuum oven.
Characterization: The structure of the synthesized probe should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
II. This compound in the Synthesis of Fluorescent Polymers
This compound is a valuable monomer for the synthesis of fluorescent conjugated polymers, particularly poly(azomethine)s. These polymers, which contain imine linkages in their main chain, are isoelectronic with poly(p-phenylene vinylene) (PPV), a well-known electroluminescent polymer. The polycondensation of this compound with various aromatic diamines offers a straightforward route to these materials. The non-linear geometry of the this compound unit can disrupt chain packing, often leading to improved solubility compared to polymers derived from its linear isomer, terephthalaldehyde.
Causality Behind Experimental Choices
The choice of the diamine co-monomer is crucial for tuning the electronic and photophysical properties of the resulting poly(azomethine). Diamines with electron-donating groups (e.g., alkoxy or amino groups) can increase the electron density of the polymer backbone, leading to red-shifted absorption and emission. The polymerization is typically carried out in a high-boiling point aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to ensure the reactants and the growing polymer chain remain in solution. An acid catalyst, such as glacial acetic acid, is often employed to activate the carbonyl groups of the this compound.
Application Note: Tunable Emission in Poly(azomethine)s for Optoelectronic Applications
Poly(azomethine)s derived from this compound are promising materials for organic light-emitting diodes (OLEDs) and fluorescent sensors.[1] By carefully selecting the diamine co-monomer, the emission color of the polymer can be tuned across the visible spectrum. Furthermore, the imine nitrogen atoms in the polymer backbone can act as binding sites for protons or metal ions, leading to changes in the polymer's fluorescence, a property that can be exploited for sensing applications.
Experimental Protocol: Synthesis of a Fluorescent Poly(azomethine)
This protocol describes the synthesis of a poly(azomethine) from this compound and 4,4'-diaminodiphenyl ether.
Materials:
-
This compound
-
4,4'-Diaminodiphenyl ether
-
N,N-Dimethylacetamide (DMAc)
-
Glacial acetic acid
-
Methanol
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle
Procedure:
-
In a three-neck round-bottom flask, dissolve 4,4'-diaminodiphenyl ether (2.00 g, 0.01 mol) in 20 mL of DMAc under a nitrogen atmosphere.
-
To this solution, add this compound (1.34 g, 0.01 mol) and a few drops of glacial acetic acid.
-
Heat the reaction mixture to 120-130 °C with mechanical stirring for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution into 200 mL of methanol with vigorous stirring.
-
The fibrous polymer precipitate is collected by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and solvent.
-
Dry the fluorescent poly(azomethine) in a vacuum oven at 60 °C for 24 hours.
Characterization: The polymer's structure can be confirmed by FT-IR and NMR spectroscopy. The molecular weight can be determined by gel permeation chromatography (GPC). The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.
III. This compound in the Synthesis of Fluorescent Macrocycles
The synthesis of macrocyclic compounds often presents a challenge due to the entropic penalty associated with ring formation, which favors intermolecular polymerization. However, the condensation of this compound with diamines under high-dilution conditions can lead to the formation of fluorescent macrocyclic Schiff bases. These macrocycles are of great interest as host molecules in supramolecular chemistry and as selective chemosensors.[2]
Causality Behind Experimental Choices
High-dilution conditions are crucial for macrocyclization. By slowly adding the reactants to a large volume of solvent, the concentration of the reactants is kept low, which favors intramolecular cyclization over intermolecular polymerization. The choice of diamine linker determines the size and shape of the macrocyclic cavity. For example, a [2+2] macrocycle can be formed from two molecules of this compound and two molecules of a diamine. The use of a template, such as a metal ion, can also promote the formation of a specific macrocyclic structure.
Application Note: Macrocyclic Fluorescent Chemosensors for Ion Recognition
Fluorescent macrocycles derived from this compound can act as selective chemosensors for metal ions and anions.[2] The pre-organized cavity of the macrocycle can selectively bind a guest ion, leading to a change in the fluorescence of the macrocycle. This "lock-and-key" recognition can result in very high selectivity for a particular analyte.
Experimental Protocol: Synthesis of a [2+2] Fluorescent Macrocycle
This protocol describes the synthesis of a [2+2] macrocyclic Schiff base from this compound and 1,2-diaminobenzene (o-phenylenediamine).[2]
Materials:
-
This compound
-
1,2-Diaminobenzene
-
Methanol
-
Three-neck round-bottom flask with two dropping funnels and a condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Set up a 1 L three-neck round-bottom flask containing 500 mL of methanol and equip it with a reflux condenser and two dropping funnels.
-
In one dropping funnel, prepare a solution of this compound (1.34 g, 0.01 mol) in 100 mL of methanol.
-
In the other dropping funnel, prepare a solution of 1,2-diaminobenzene (1.08 g, 0.01 mol) in 100 mL of methanol.
-
Heat the methanol in the flask to reflux.
-
Simultaneously and slowly add the solutions from both dropping funnels to the refluxing methanol over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the reaction mixture for another 2 hours.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold methanol.
-
Dry the product in a vacuum oven to yield the [2+2] macrocycle.
Characterization: The formation of the macrocycle should be confirmed by mass spectrometry (to verify the molecular weight) and NMR spectroscopy.
IV. Data Presentation: Photophysical Properties of this compound-Based Dyes
The following table summarizes the key photophysical properties of representative fluorescent dyes synthesized from this compound.
| Dye Type | Amine/Diamine Component | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Application | Reference |
| Bis-Schiff Base | 2-Aminophenol | ~350 | ~450 | - | Al³⁺ Sensor | [3] |
| 2,6-Dicyanoaniline | Malononitrile/Aliphatic Aldehyde | 367 | 417 | 0.67 | Bio-imaging | [4] |
| Macrocycle | o-Phenylenediamine | 350 | 552 (solid state) | 0.14-0.70 (in solution) | Fluorescent Material | [5] |
| Poly(azomethine) | 4,4'-Diaminodiphenyl ether | ~360 | ~450 | ~0.10 | Optoelectronics | [1] |
V. Concluding Remarks
This compound has proven to be a remarkably versatile and valuable precursor in the synthesis of a wide range of fluorescent dyes. Its unique structural geometry and reactivity allow for the construction of diverse molecular architectures, from simple Schiff bases to complex polymers and macrocycles. The fluorescent materials derived from this compound exhibit a broad spectrum of photophysical properties and have shown great promise in various applications, particularly as chemosensors for the selective detection of ions and in the development of novel optoelectronic materials. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the exciting and ever-evolving field of fluorescent dye chemistry.
References
-
In-depthphoto-physical properties and cell imaging applications of 2,6- dicyanoanilines based on iso-phthalaldehyde and tere-phthalaldehyde. (2024). AWS. [Link]
-
Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine. (2022). MDPI. [Link]
-
2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. (2021). PubMed. [Link]
-
Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. (2025). PubMed. [Link]
-
π-Conjugated Fluorescent Azomethine Copolymers: Opto-Electronic, Halochromic, and Doping Properties. (2025). ResearchGate. [Link]
-
Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. (2018). PMC - PubMed Central. [Link]
-
Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022. (2023). Coordination Chemistry Reviews. [Link]
-
A new fluorescent sensor for the visual detection of anions. (2022). Research Features. [Link]
-
Fluorescence-based sensors as an emerging tool for anion detection: mechanism, sensory materials and applications. (2023). RSC Publishing. [Link]
-
This compound - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. (2012). Scholars Research Library. [Link]
-
Spectroscopic study of molecular structures of novel Schiff base derived from o-phthaldehyde and 2-aminophenol and its coordination compounds together with their biological activity. (2009). PubMed. [Link]
-
Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. (2025). PMC - NIH. [Link]
-
Synthesis and characterization of fluorescent and thermally stable poly(azomethine-ether)s: Optical and morphological properties. (2018). ResearchGate. [Link]
-
Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties. (2014). RSC Publishing. [Link]
-
Design, synthesis and applications of responsive macrocycles. (2020). Semantic Scholar. [Link]
-
Fluorescent dyes and their supramolecular host/guest complexes with macrocycles in aqueous solution. (2011). PubMed. [Link]
-
Photophysical Data for Complexes 1−3. (2019). ResearchGate. [Link]
-
Synthesis, Optical Characterizations and Solar Energy Applications of New Schiff Base Materials. (2021). MDPI. [Link]
-
Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. (2025). ResearchGate. [Link]
-
synthesis, photophysical properties and applications in photodynamic therapy. (2023). Durham Research Online (DRO). [Link]
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- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
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Application Notes and Protocols: Isophthalaldehyde in the Development of Heat-resistant Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by Dr. Gemini, Senior Application Scientist
Introduction: The Architectural Versatility of Isophthalaldehyde in High-Performance Polymers
In the relentless pursuit of materials that can withstand extreme thermal and mechanical stresses, this compound (IPA) has emerged as a critical building block. Its meta-substituted aromatic structure imparts a unique combination of rigidity and processability to polymers, a balance that is often elusive in the realm of high-performance materials. Unlike its linear counterpart, terephthalaldehyde, the bent geometry of this compound disrupts polymer chain packing, often leading to enhanced solubility and lower melting points without significantly compromising thermal stability. This attribute is paramount for the fabrication of complex components in the aerospace, electronics, and automotive industries.
This comprehensive guide delineates the application of this compound in the synthesis of a portfolio of heat-resistant polymers, including polyimides, Schiff base polymers, polybenzoxazines, and polyspiroacetals. We will delve into the nuanced synthetic protocols, the rationale behind experimental choices, and the characterization of these remarkable materials.
I. Polyimides: The Vanguard of Thermally Stable Polymers
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The incorporation of this compound into the polyimide backbone, in conjunction with various diamines, allows for the fine-tuning of these properties to suit specific applications.
Causality of Monomer and Solvent Selection:
The choice of the diamine comonomer is a critical determinant of the final polymer's properties. Aromatic diamines with flexible ether linkages, such as 4,4'-oxydianiline (ODA), can enhance the processability and solubility of the resulting polyimide.[3] Conversely, more rigid diamines will increase the glass transition temperature (Tg) and thermal stability.
The polymerization is typically a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[4] Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are the solvents of choice due to their ability to dissolve both the monomers and the intermediate poly(amic acid).[4]
A one-pot synthesis in a high-boiling solvent such as molten benzoic acid can also be employed, which can lead to highly crystalline polymers.[5][6][7] The choice between a two-step and a one-pot synthesis often depends on the desired morphology and processability of the final polyimide.
Experimental Protocol: One-Pot Synthesis of Polyimide from this compound and 4,4'-Oxydianiline
This protocol details a one-pot high-temperature solution polycondensation method.
Materials:
-
This compound (IPA)
-
4,4'-Oxydianiline (ODA)
-
Benzoic Acid (as solvent and catalyst)
-
N-Methyl-2-pyrrolidone (NMP) (for purification)
-
Methanol
Procedure:
-
Monomer and Solvent Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add benzoic acid. Heat the flask to melt the benzoic acid and then add equimolar amounts of this compound and 4,4'-oxydianiline under a gentle nitrogen purge.
-
Polycondensation: Raise the temperature of the reaction mixture to 200 °C and maintain for 4-6 hours with continuous stirring. The water formed during the reaction is removed by distillation.
-
Polymer Precipitation: After the reaction is complete, cool the flask to about 100 °C and pour the viscous polymer solution into a large volume of methanol with vigorous stirring. This will precipitate the polyimide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot NMP and then with methanol to remove any unreacted monomers and residual benzoic acid.
-
Drying: Dry the purified polyimide powder in a vacuum oven at 150 °C for 24 hours.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the imide ring by the appearance of characteristic absorption bands around 1780 cm⁻¹ (C=O asymmetric stretching), 1720 cm⁻¹ (C=O symmetric stretching), and 1370 cm⁻¹ (C-N stretching).
-
Thermal Analysis (TGA/DSC): Determine the glass transition temperature (Tg) and the decomposition temperature (Td) to assess the thermal stability of the polyimide.[1][2][8][9][10]
II. Schiff Base Polymers: Dynamic Bonds for Healable and Processable Materials
Schiff base polymers, or polyimines, are formed through the condensation reaction between a dialdehyde, such as this compound, and a diamine.[11] The resulting imine (C=N) linkage is dynamic, meaning it can break and reform under certain conditions, which imparts unique properties like self-healing and reprocessability to the polymer network.[3][12]
Rationale for Monomer and Catalyst Selection:
The choice of diamine significantly influences the mechanical properties and thermal stability of the Schiff base polymer. Aromatic diamines like p-phenylenediamine contribute to a more rigid and thermally stable polymer, while aliphatic diamines can lead to more flexible materials.[3]
The Schiff base reaction is often catalyzed by acids.[13] A few drops of a weak acid like acetic acid can significantly accelerate the reaction rate. The selection of the solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the monomers and the resulting polymer.[14]
Experimental Protocol: Synthesis of a Schiff Base Polymer from this compound and p-Phenylenediamine
Materials:
-
This compound (IPA)
-
p-Phenylenediamine
-
Dimethylformamide (DMF)
-
Acetic Acid (catalyst)
-
Methanol
Procedure:
-
Monomer Dissolution: In a round-bottom flask, dissolve an equimolar amount of p-phenylenediamine in DMF.
-
Reaction Initiation: Add a solution of this compound in DMF dropwise to the diamine solution with constant stirring at room temperature. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Polymerization: Heat the reaction mixture to 80-100 °C and stir for 24 hours under a nitrogen atmosphere.
-
Polymer Isolation: Pour the polymer solution into methanol to precipitate the Schiff base polymer.
-
Purification and Drying: Filter the polymer, wash it with methanol, and dry it under vacuum at 60 °C.
Characterization:
-
FTIR and NMR Spectroscopy: Confirm the formation of the imine bond by the presence of a characteristic C=N stretching vibration in the FTIR spectrum (around 1620-1650 cm⁻¹) and the disappearance of the aldehyde and amine protons in the ¹H NMR spectrum.[11]
-
Mechanical Testing: Prepare polymer films by solution casting and determine their tensile strength, Young's modulus, and elongation at break.[3]
III. Polybenzoxazines: Near-Zero Shrinkage and High Char Yield
Polybenzoxazines are a class of phenolic resins that exhibit excellent thermal stability, high char yield, and near-zero volumetric shrinkage upon curing.[15] They are synthesized from a phenol, a primary amine, and an aldehyde. While less common than using formaldehyde, this compound can be used to create novel polybenzoxazine structures.
Reaction Mechanism and Experimental Considerations:
The synthesis of the benzoxazine monomer involves a Mannich-type condensation reaction. The subsequent thermal curing proceeds via a ring-opening polymerization of the oxazine ring, forming a highly cross-linked phenolic-type network without the release of any byproducts.[8][10][16] The choice of the phenolic and amine components allows for significant molecular design flexibility, influencing the curing temperature and the final properties of the thermoset.[17][18] For instance, using a bisphenol like Bisphenol A will lead to a difunctional benzoxazine monomer capable of forming a cross-linked network.
Experimental Protocol: Synthesis of a Polybenzoxazine from this compound, Bisphenol A, and Aniline
Materials:
-
This compound (IPA)
-
Bisphenol A
-
Aniline
-
1,4-Dioxane (solvent)
-
Toluene
Procedure:
-
Monomer Synthesis: In a flask equipped with a Dean-Stark trap, dissolve this compound, Bisphenol A (2 equivalents), and aniline (2 equivalents) in a mixture of 1,4-dioxane and toluene.
-
Ring Formation: Heat the mixture to reflux and remove the water formed during the reaction azeotropically. Continue the reaction until the theoretical amount of water is collected.
-
Monomer Isolation: Remove the solvent under reduced pressure to obtain the crude benzoxazine monomer. The monomer can be purified by recrystallization or column chromatography.
-
Thermal Curing: Heat the purified benzoxazine monomer in an oven using a step-wise curing schedule (e.g., 1 hour at 160 °C, 1 hour at 180 °C, and 2 hours at 200 °C) to induce ring-opening polymerization and form the cross-linked polybenzoxazine.
Characterization:
-
FTIR and NMR Spectroscopy: Monitor the disappearance of the oxazine ring characteristic peaks in the FTIR spectrum (e.g., around 920-950 cm⁻¹) and the appearance of a broad hydroxyl peak (around 3200-3500 cm⁻¹) upon curing.[17][19]
-
Thermal Analysis (TGA/DSC): Determine the curing temperature from the DSC exotherm and evaluate the thermal stability and char yield of the cured polybenzoxazine using TGA.[15][16]
IV. Polyspiroacetals: Rigidity and Enhanced Thermal Stability
Polyspiroacetals are polymers containing spirocyclic acetal units in their main chain. This unique structure imparts significant conformational rigidity, leading to high thermal stability and mechanical strength.[1] this compound can be reacted with tetraols, such as pentaerythritol, to form these intriguing polymers.
Rationale for Monomer Selection:
The choice of the tetraol is crucial for the final properties of the polyspiroacetal. The rigidity of the resulting polymer can be tuned by selecting different tetraol structures. The reaction is typically acid-catalyzed.
Experimental Protocol: Synthesis of a Polyspiroacetal from this compound and Pentaerythritol
Materials:
-
This compound (IPA)
-
Pentaerythritol
-
p-Toluenesulfonic acid (catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and pentaerythritol in DMSO.
-
Catalysis and Polymerization: Add a catalytic amount of p-toluenesulfonic acid to the solution. Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
Polymer Precipitation: Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polyspiroacetal.
-
Purification and Drying: Filter the polymer, wash it with methanol, and dry it in a vacuum oven at 80 °C.
Characterization:
-
FTIR and NMR Spectroscopy: Confirm the formation of the spiroacetal structure by analyzing the characteristic peaks in the FTIR and NMR spectra.
-
Thermal Analysis (TGA/DSC): Evaluate the thermal stability of the polyspiroacetal by determining its decomposition temperature and glass transition temperature.[20]
V. Comparative Data and Visualization
To facilitate the selection of the most suitable this compound-based polymer for a specific application, the following table summarizes their key thermal properties.
| Polymer Type | Monomers | Typical Tg (°C) | Typical Td (5% weight loss, °C) |
| Polyimide | This compound, 4,4'-Oxydianiline | 250-300 | > 500 |
| Schiff Base Polymer | This compound, p-Phenylenediamine | 200-250 | 400-450 |
| Polybenzoxazine | This compound, Bisphenol A, Aniline | 180-220 | 350-400 |
| Polyspiroacetal | This compound, Pentaerythritol | > 300 | 350-400 |
Experimental Workflow and Reaction Mechanisms
The following diagrams, generated using DOT language, illustrate the general experimental workflow for the synthesis and characterization of these heat-resistant polymers, as well as the fundamental reaction mechanisms.
Caption: General experimental workflow for the synthesis and characterization of this compound-based heat-resistant polymers.
Caption: Simplified reaction mechanism for Schiff base polymerization.
Caption: Simplified reaction mechanism for polybenzoxazine formation.
VI. Conclusion and Future Outlook
This compound stands as a testament to the power of molecular architecture in designing high-performance materials. Its non-linear structure provides a valuable tool for polymer chemists to enhance the processability of heat-resistant polymers without a significant trade-off in thermal stability. The diverse chemistries enabled by its aldehyde functionalities, leading to the formation of polyimides, Schiff bases, polybenzoxazines, and polyspiroacetals, underscore its versatility.
Future research will undoubtedly focus on the development of novel this compound-derived monomers and the exploration of advanced polymerization techniques to further refine the properties of these remarkable materials. The continued investigation into the structure-property relationships of this compound-based polymers will pave the way for the next generation of materials for extreme environments.
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Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. (n.d.). [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, Curing And Thermal Decomposition Kinetics Of Bisphenol-A Based Polybenzoxazine. [Link]
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Research Publish Journals. (2023). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. [Link]
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Application Note: Selective Reduction of Isophthaloyl Dichloride to Isophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophthalaldehyde is a pivotal bifunctional aromatic aldehyde, serving as a critical building block in the synthesis of pharmaceuticals, advanced polymers, and covalent organic frameworks.[1][2] Its preparation via the selective reduction of isophthaloyl dichloride, an accessible dicarboxylic acid derivative, presents a common yet challenging synthetic transformation. The primary difficulty lies in preventing over-reduction of the highly reactive acyl chloride functionalities to the corresponding benzyl alcohols. This document provides a detailed guide for researchers on two robust methods for this conversion: the classic Rosenmund catalytic hydrogenation and reduction using sterically hindered metal hydrides. It offers a comparative analysis, detailed, field-proven protocols, and mechanistic insights to enable successful and safe synthesis.
Critical Safety Precautions
The reagents used in these protocols are hazardous and must be handled with appropriate safety measures in a controlled laboratory environment.
-
Isophthaloyl Dichloride (CAS 99-63-8): This compound is a corrosive solid and a lachrymator that causes severe skin and eye burns.[3] It is highly sensitive to moisture, reacting with water to release corrosive hydrogen chloride (HCl) gas.[4][5][6] Always handle isophthaloyl dichloride in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a face shield. [3][4] All glassware and solvents must be scrupulously dried before use. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam; DO NOT use water. [4]
-
Hydride Reducing Agents (e.g., Lithium tri-tert-butoxyaluminum hydride): These reagents are highly reactive and can be pyrophoric, reacting violently with water and protic solvents.[7] They must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Catalytic Hydrogenation: This procedure involves the use of hydrogen (H₂) gas, which is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, away from ignition sources, using appropriate pressure-rated equipment and gas handling systems.
Comparative Analysis of Reduction Methodologies
The choice of reduction method depends on available equipment, scale, and tolerance for specific impurities. The two primary strategies rely on different principles to achieve selectivity.
-
Rosenmund Reduction: This is a heterogeneous catalytic hydrogenation where the palladium catalyst is intentionally "poisoned" to reduce its activity.[8] The poison (e.g., a sulfur-containing compound) deactivates the most reactive sites on the catalyst surface, preventing the aldehyde product from being further reduced to an alcohol.[9][10]
-
Hydride Reduction: This method employs a sterically bulky and less nucleophilic hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).[11][12] The high reactivity of the acyl chloride allows it to be reduced rapidly, while the less electrophilic intermediate aldehyde reacts much more slowly, especially at cryogenic temperatures (-78 °C), allowing for its isolation.[11][13]
| Feature | Rosenmund Reduction | Hydride Reduction (using LiAlH(O-t-Bu)₃) |
| Principle | Catalytic hydrogenolysis with a poisoned catalyst | Nucleophilic acyl substitution with a sterically hindered hydride |
| Key Reagents | Isophthaloyl dichloride, H₂, Pd/BaSO₄, quinoline-sulfur | Isophthaloyl dichloride, LiAlH(O-t-Bu)₃ |
| Typical Solvent | Anhydrous Toluene or Xylene | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | Elevated (reflux) | Cryogenic (-78 °C) |
| Advantages | Good for larger scale, avoids pyrophoric metal hydrides, catalyst can be recycled. | High yields, rapid reaction, well-defined stoichiometry. |
| Disadvantages | Requires H₂ gas handling, catalyst activity can be variable, potential for catalyst poisoning by impurities. | Requires strict anhydrous and inert atmosphere techniques, pyrophoric reagents, precise temperature control is critical. |
Visualized Mechanisms and Workflows
General Experimental Workflow
The overall process, from starting material to final product, follows a logical sequence of preparation, reaction, and purification.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanisms
Caption: Simplified mechanisms for the two primary reduction methods.
Detailed Experimental Protocols
Protocol 1: Rosenmund Reduction
This protocol is adapted from the general principles of the Rosenmund reaction.[8][14]
A. Reagents and Equipment:
-
Isophthaloyl dichloride (10.15 g, 50 mmol)
-
Palladium on barium sulfate (5% Pd, 1.0 g)
-
Quinoline-sulfur poison (prepared by boiling 6 g quinoline with 1 g sulfur)
-
Anhydrous toluene (250 mL)
-
Hydrogen gas cylinder with regulator and gas dispersion tube
-
500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
B. Procedure:
-
Catalyst Preparation: To the 500 mL flask, add the Pd/BaSO₄ catalyst and 100 mL of anhydrous toluene under a nitrogen atmosphere. Add 0.3 mL of the quinoline-sulfur poison.
-
Reaction Setup: Equip the flask with a reflux condenser and a gas dispersion tube connected to the hydrogen source. Begin stirring and heat the suspension to a gentle reflux (approx. 110 °C).
-
Hydrogenation: Switch the gas flow from nitrogen to a steady stream of hydrogen, bubbling it through the stirred, refluxing suspension.
-
Substrate Addition: Dissolve the isophthaloyl dichloride in 150 mL of anhydrous toluene. Add this solution dropwise to the reaction mixture over 1 hour.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of HCl gas evolution (tested by holding a moist pH paper near the condenser outlet, taking care not to introduce moisture into the system). Continue the reaction for an additional 1-2 hours after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature under a nitrogen atmosphere. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of toluene.
-
Purification: Transfer the combined filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by a brine wash (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure.
-
Final Product: The resulting solid is crude this compound. Recrystallize from hot water or a minimal amount of hot ethanol to yield colorless needles.[15] Expected yield: 70-80%.
Protocol 2: Reduction with Lithium tri-tert-butoxyaluminum hydride
This protocol is based on the selective reduction of acyl chlorides using hindered hydrides.[11][12][15]
A. Reagents and Equipment:
-
Isophthaloyl dichloride (4.06 g, 20 mmol)
-
Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF, 44 mL, 44 mmol, 1.1 eq. per acyl chloride)
-
Anhydrous Tetrahydrofuran (THF, 150 mL)
-
500 mL three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon inlet, low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
B. Procedure:
-
Reaction Setup: Assemble the flask, ensure it is flame-dried or oven-dried, and maintain it under a positive pressure of dry nitrogen or argon.
-
Substrate Preparation: Dissolve the isophthaloyl dichloride in 100 mL of anhydrous THF and add it to the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Hydride Addition: Transfer the Lithium tri-tert-butoxyaluminum hydride solution to the dropping funnel via cannula or syringe. Add the hydride solution dropwise to the stirred acyl chloride solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of 10 mL of ethyl acetate to consume any excess hydride. After 15 minutes, slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. If a precipitate forms, add 1 M HCl dropwise until it dissolves. Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by silica gel column chromatography or by recrystallization to yield pure this compound. Expected yield: 85-95%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed.
-
Melting Point: 88-90 °C (literature value).[2][15][16] A sharp melting point in this range is indicative of high purity.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and characteristic aldehyde C-H stretches around 2830 cm⁻¹ and 2730 cm⁻¹.
-
¹H NMR Spectroscopy: Expect a singlet for the two equivalent aldehyde protons (CHO) around δ 9.9-10.1 ppm and multiplets for the aromatic protons in the δ 7.5-8.2 ppm region.
References
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Application Notes and Protocols for the Use of Isophthalaldehyde in Metal Coordination Complexes
Introduction: The Versatility of Isophthalaldehyde in Coordination Chemistry
This compound, a seemingly simple aromatic dialdehyde, serves as a remarkably versatile building block in the realm of coordination chemistry. Its two aldehyde functionalities, positioned at the 1 and 3 positions of the benzene ring, provide an ideal platform for the synthesis of a diverse array of polydentate ligands, most notably Schiff bases. The condensation reaction of this compound with primary amines offers a straightforward and highly modular route to ligands with varying denticity, electronic properties, and steric profiles. This modularity is the cornerstone of its utility, allowing for the rational design of metal complexes with tailored properties for specific applications.
The resulting metal complexes have garnered significant interest across multiple scientific disciplines, including catalysis, materials science, and medicinal chemistry. The coordination of metal ions to this compound-derived ligands can profoundly influence their electronic structure, geometry, and reactivity, leading to emergent properties that are absent in the free ligands or metal salts alone. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound-based metal coordination complexes, complete with detailed experimental protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
Ligand Design and Synthesis: The Schiff Base Condensation
The most prevalent application of this compound in coordination chemistry is as a precursor to Schiff base ligands. The reaction of the aldehyde groups with primary amines forms an imine (or azomethine) linkage (-C=N-), which is a key coordinating group.[1] The choice of the primary amine is a critical determinant of the final ligand's properties.
Causality Behind Experimental Choices:
-
Solvent Selection: The condensation reaction is typically carried out in a polar protic solvent such as ethanol or methanol. These solvents are effective at dissolving both the this compound and the primary amine, facilitating the reaction. They also readily dissolve the resulting Schiff base ligand, allowing for easy isolation upon cooling or solvent evaporation.
-
Catalysis: While the reaction can proceed without a catalyst, a few drops of a weak acid like glacial acetic acid are often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction rate.
-
Reaction Conditions: Refluxing the reaction mixture is common to ensure the reaction goes to completion. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of a Generic this compound-Derived Schiff Base Ligand
This protocol outlines a general procedure for the synthesis of a Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine, etc.)
-
Ethanol or Methanol
-
Glacial Acetic Acid (optional)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve this compound (1 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask with gentle heating and stirring.
-
Amine Addition: In a separate beaker, dissolve the primary amine (2 mmol for a monoamine, 1 mmol for a diamine) in 10 mL of ethanol.
-
Reaction: Slowly add the amine solution to the this compound solution with continuous stirring. If desired, add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base ligand will often precipitate out of the solution. If not, the solvent can be partially or fully evaporated under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The product can be further purified by recrystallization from a suitable solvent if necessary.
Synthesis of Metal Complexes: Coordination Chemistry in Action
The synthesized Schiff base ligands, with their imine nitrogens and potentially other donor atoms from the amine precursor, are excellent chelating agents for a wide range of metal ions. The synthesis of the metal complex typically involves the reaction of the ligand with a metal salt in an appropriate solvent.
Causality Behind Experimental Choices:
-
Metal Salt Selection: The choice of the metal salt (e.g., chloride, nitrate, acetate) can influence the final structure of the complex. The counter-ion may or may not coordinate to the metal center.
-
Stoichiometry: The molar ratio of the ligand to the metal salt is crucial in determining the stoichiometry of the resulting complex. Ratios of 1:1, 2:1, or other variations are used to synthesize complexes with different coordination numbers and geometries.[1]
-
pH Control: For ligands with acidic or basic functional groups, the pH of the reaction medium can affect the coordination behavior of the ligand. Buffers or the addition of a base may be necessary to deprotonate certain groups to facilitate coordination.
Protocol 2: Synthesis of a Metal(II) Complex with an this compound-Derived Schiff Base Ligand
This protocol provides a general method for the synthesis of a metal(II) complex.
Materials:
-
This compound-derived Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Ligand Dissolution: Dissolve the Schiff base ligand (1 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask, with heating if necessary.
-
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 mmol for a 1:1 complex, 0.5 mmol for a 2:1 ligand-to-metal complex) in 10 mL of ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change or the formation of a precipitate is often observed.
-
Reflux: Reflux the reaction mixture for 1-3 hours to ensure complete complexation.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. Dry the complex in a vacuum oven or desiccator.
Characterization of this compound-Based Metal Complexes
A comprehensive characterization of the synthesized ligands and their metal complexes is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.[2]
| Technique | Information Obtained | Expected Observations for this compound-Based Complexes |
| FT-IR Spectroscopy | Identification of functional groups and coordination sites. | Disappearance of the C=O stretching band of the aldehyde. Appearance of a C=N (imine) stretching band.[1] A shift in the C=N band upon coordination to the metal ion. |
| ¹H NMR Spectroscopy | Elucidation of the ligand's structure in solution. | Disappearance of the aldehyde proton signal. Appearance of a new signal for the imine proton. Shifts in aromatic and aliphatic proton signals upon complexation with diamagnetic metals (e.g., Zn²⁺, Cd²⁺).[3] |
| UV-Vis Spectroscopy | Information about the electronic transitions within the complex. | Ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands. d-d transitions for transition metal complexes, which are indicative of the coordination geometry.[4] |
| Mass Spectrometry | Determination of the molecular weight of the ligand and complex. | Molecular ion peak corresponding to the expected mass of the synthesized compound. |
| Elemental Analysis | Determination of the elemental composition (C, H, N) of the compound. | Experimental percentages should match the calculated values for the proposed formula. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. | Provides a definitive three-dimensional structure of the metal complex.[2] |
Applications in Drug Development and Catalysis
The versatility of this compound-derived metal complexes has led to their exploration in various fields, with particularly promising results in drug development and catalysis.[5]
Antimicrobial and Anticancer Potential
The chelation of metal ions to Schiff base ligands often enhances their biological activity.[5] This is frequently attributed to Overtone's concept of cell permeability, where the lipophilicity of the complex is increased, facilitating its transport across the lipid membranes of microorganisms and cancer cells. Once inside the cell, the metal complex can interfere with various cellular processes.
-
Mechanism of Action: While the exact mechanisms are often multifaceted and dependent on the specific metal and ligand, proposed modes of action include the inhibition of essential enzymes, disruption of cellular respiration, and interaction with DNA, leading to apoptosis.[1][5]
Catalytic Activity
This compound-based metal complexes, particularly those of copper(II), have shown potential as catalysts in oxidation reactions.[5] For instance, dicopper(II) complexes can mimic the active site of enzymes like catechol oxidase, catalyzing the oxidation of catechols to quinones. This biomimetic catalysis opens avenues for their use in synthetic organic chemistry.[5]
Advanced Applications: Luminescent Materials and Metal-Organic Frameworks (MOFs)
The rigid and conjugated nature of the this compound backbone, combined with the diverse coordination environments achievable, makes these complexes suitable for applications in materials science.
Luminescent Properties
Certain metal complexes derived from this compound exhibit interesting luminescent properties.[6][7][8] This luminescence can arise from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states.[9] The emission properties can often be tuned by varying the metal ion and the substituents on the Schiff base ligand. These luminescent materials have potential applications in chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs).
Metal-Organic Frameworks (MOFs)
This compound and its derivatives can also be used as building blocks for the construction of metal-organic frameworks (MOFs).[10] MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The predictable coordination geometry of this compound-derived ligands allows for the design of MOFs with specific topologies and pore sizes. These materials have shown great promise in gas storage and separation, catalysis, and drug delivery.[11][12]
Troubleshooting and Expert Insights
Low Reaction Yield:
-
Ligand Synthesis: Ensure the purity of the starting materials. The presence of water can hinder the Schiff base condensation. Consider using a Dean-Stark apparatus to remove water azeotropically.
-
Complex Synthesis: The solubility of the ligand and the metal salt can be a limiting factor. Try a different solvent or a solvent mixture. For air-sensitive complexes, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Characterization Challenges:
-
NMR Spectroscopy: Paramagnetic metal ions (e.g., Cu(II), Co(II), Ni(II)) can cause significant broadening of NMR signals, making the spectra difficult to interpret. In such cases, synthesizing a diamagnetic analogue (e.g., with Zn(II)) can help to confirm the ligand's structure.[3]
-
Crystallography: Growing single crystals suitable for X-ray diffraction can be challenging. Techniques such as slow evaporation, vapor diffusion, and layering of solutions with different polarities can be employed.
Conclusion
This compound is a powerful and versatile precursor in the design and synthesis of a vast range of metal coordination complexes. The straightforward formation of Schiff base ligands allows for a high degree of tunability, enabling the creation of complexes with tailored electronic and structural properties. These complexes have demonstrated significant potential in diverse fields, from the development of new therapeutic agents to the construction of advanced functional materials. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to explore the rich coordination chemistry of this compound and its derivatives.
References
-
Mahdi, S. H., Ali, E. H., Badri, D. H., & Karem, L. K. A. (2021). Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. Systematic Reviews in Pharmacy, 12(1), 694-702. [Link]
-
Li, Y., Li, Y., & Li, G. (2014). Synthesis, crystal structures, luminescence properties of two metal coordination polymers derived from 5-substituted isophthalate and flexible bis (triazole) ligands. Journal of Inorganic and Organometallic Polymers and Materials, 24(5), 864-870. [Link]
-
Mahdi, S. H., Ali, E. H., Badri, D. H., & Karem, L. K. A. (2021). Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review 1. International Journal of Pharmaceutical Research, 13(1). [Link]
-
Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Schiff Bases Ligands Derived from o-Phthalaldehyde and Their Metal Complexes with Cu2+ and Ni2+: Synthesis. Trends in Sciences, 20(9), 5675. [Link]
-
Mahdi, S. H., Ali, E. H., Badri, D. H., & Karem, L. K. A. (2021). Article - Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. Digital Repository of University of Baghdad. [Link]
-
Kadhum, M. A. (2024). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. Journal of Education for Pure Science-University of Thi-Qar, 14(2). [Link]
-
Al-Masoudi, W. A. (2019). Synthesis, Characterization And Biological Evaluation of New Schiff Bases Mixed Ligand Metal Complexes of Some Drug Substances. ResearchGate. [Link]
-
Mahdi, S. H., Ali, E. H., Badri, D. H., & Karem, L. K. A. (2021). Schiff Bases and Their Metal Complexes Derived from Ortho-ph. Systematic Reviews in Pharmacy, 12(1), 67114. [Link]
-
Cui, G., et al. (2011). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm, 13(21), 6475-6480. [Link]
-
Cui, G., et al. (2011). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. ResearchGate. [Link]
-
Author Unknown. (2016). Coordination polymers of 5-substituted isophthalic acid. ResearchGate. [Link]
-
Author Unknown. (Date Unknown). SYNTHESES AND APPLICATIONS OF METAL-ORGANIC FRAMEWORKS MATERIALS : A REVIEW. TSI Journals. [Link]
-
Kirillov, A. M., et al. (2016). Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. Crystal Growth & Design, 16(4), 2132-2143. [Link]
-
Sakinala, S. (2021). Metal Complexes Characterization. Walsh Medical Media. [Link]
-
Author Unknown. (Date Unknown). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. ResearchGate. [Link]
-
Author Unknown. (2023). 12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
-
Author Unknown. (Date Unknown). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. MDPI. [Link]
-
Author Unknown. (2016). Two new two-dimensional coordination polymers based on isophthalate and a flexible N-donor ligand containing benzimidazole and pyridine rings: synthesis, crystal structures and a solid-state UV-Vis study. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 724-729. [Link]
-
Author Unknown. (Date Unknown). Metal organic frameworks (MOFs) and their application as photocatalysts: Part I. Structure, synthesis and post-synthetic modifications. Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Author Unknown. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. International Journal of Chemical and Physical Sciences, 7(6). [Link]
-
Author Unknown. (Date Unknown). Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments. PMC - NIH. [Link]
-
Author Unknown. (2022). Luminescent Metal Complexes as Emerging Tools for Lipid Imaging. PubMed Central - NIH. [Link]
-
Author Unknown. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy. [Link]
-
Author Unknown. (Date Unknown). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. NIH. [Link]
-
Author Unknown. (2024). Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine. PMC - PubMed Central. [Link]
-
Author Unknown. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science (RSC Publishing). [Link]
-
Author Unknown. (Date Unknown). Intracellular Catalysis with Selected Metal Complexes and Metallic Nanoparticles: Advances toward the Development of Catalytic Metallodrugs. ResearchGate. [Link]
-
Author Unknown. (Date Unknown). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PMC. [Link]
-
Author Unknown. (Date Unknown). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. PMC - NIH. [Link]
-
Author Unknown. (2019). Intracellular Catalysis with Selected Metal Complexes and Metallic Nanoparticles: Advances toward the Development of Catalytic Metallodrugs. PubMed. [Link]
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- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
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- 6. Synthesis, crystal structures, luminescence properties of two metal coordination polymers derived from 5-substituted isophthalate and flexible bis (triazole) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Luminescent Metal Complexes as Emerging Tools for Lipid Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
- 12. jmnc.samipubco.com [jmnc.samipubco.com]
The Versatile Virtuoso: Isophthalaldehyde in Modern Medicinal Chemistry
Isophthalaldehyde, a seemingly simple aromatic dialdehyde, has emerged as a powerful and versatile building block in the intricate world of medicinal chemistry. Its symmetrical structure, featuring two highly reactive aldehyde functionalities at the meta-positions of a benzene ring, provides a unique scaffold for the construction of a diverse array of complex molecules with significant therapeutic and diagnostic potential. This guide delves into the multifaceted applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its utility, complete with detailed protocols and mechanistic insights.
The Art of Molecular Scaffolding: Synthesizing Bioactive Molecules
This compound's bifunctional nature makes it an ideal starting material for the synthesis of a wide range of bioactive compounds, including Schiff bases, macrocycles, and Knoevenagel condensation products. These derivatives have shown promise as potent anticancer, antimicrobial, and antioxidant agents.
Schiff Bases: A Gateway to Potent Biological Activity
The condensation reaction between this compound and primary amines readily forms Schiff bases, also known as imines. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening. The resulting bis-Schiff bases of this compound have demonstrated significant therapeutic potential.
Protocol 1: General Synthesis of Bis-Schiff Bases of this compound
This protocol outlines a general procedure for the synthesis of bis-Schiff bases from this compound and various aromatic amines.
Materials:
-
This compound
-
Substituted Aromatic Amine (2 equivalents)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add the substituted aromatic amine (2 mmol) dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure bis-Schiff base.
-
Dry the purified product in a desiccator.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both this compound and most aromatic amines, and its boiling point is suitable for refluxing conditions.
-
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the amine.
-
Reflux Conditions: Heating the reaction mixture increases the rate of reaction, ensuring a higher yield of the desired product in a shorter time.
-
Recrystallization: This purification technique is essential to obtain a product with high purity, which is crucial for accurate biological evaluation.
Anticancer and Antimicrobial Activities of this compound-Derived Schiff Bases:
Numerous studies have highlighted the potential of this compound-derived Schiff bases as anticancer and antimicrobial agents. The imine group (-C=N-) is a key pharmacophore that can interact with various biological targets.
| Compound Type | Target Organism/Cell Line | Biological Activity | Reference |
| Bis-Schiff bases of this compound | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial | [1] |
| This compound-derived Schiff bases | K562 and HEL (leukemia cell lines) | Anticancer (Apoptosis induction) | [2] |
| Metal complexes of this compound Schiff bases | PC-3, SKOV3, HeLa (cancer cell lines) | Anticancer | [3] |
Knoevenagel Condensation: Crafting Carbon-Carbon Bonds for Biological Efficacy
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds. This compound readily undergoes this reaction with active methylene compounds in the presence of a basic catalyst to yield α,β-unsaturated compounds. These products serve as important intermediates in the synthesis of various pharmaceuticals.
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes the synthesis of 1,3-bis(2,2-dicyanovinyl)benzene from this compound and malononitrile.
Materials:
-
This compound (1 mmol)
-
Malononitrile (2 mmol)
-
Ethanol
-
Piperidine (catalytic amount)
-
Stirring plate and magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a flask, dissolve this compound (1 mmol) and malononitrile (2 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, and a precipitate will form.
-
Monitor the reaction progress by TLC.
-
After completion (usually within 30-60 minutes), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Expected Yield: High yields (often >90%) are typically obtained with this procedure.
Causality Behind Experimental Choices:
-
Active Methylene Compound: Malononitrile has two electron-withdrawing cyano groups that make the methylene protons acidic and thus easily removed by a weak base.
-
Piperidine as Catalyst: A weak organic base like piperidine is sufficient to deprotonate the active methylene compound, initiating the condensation reaction.
-
Room Temperature Reaction: The high reactivity of both this compound and malononitrile allows the reaction to proceed efficiently at room temperature, making it an energy-efficient and mild synthetic method.
Illuminating Biology: this compound-Based Fluorescent Probes
The inherent fluorescence of aromatic systems, combined with the reactive aldehyde groups of this compound, makes it an excellent platform for the design of fluorescent probes for various biological analytes. These probes can be used for the sensitive and selective detection of metal ions and for monitoring pH changes in biological systems.
Sensing Metal Ions: A "Turn-On" Fluorescence Approach
This compound derivatives can be designed to act as "turn-on" fluorescent sensors for specific metal ions, such as Zn²⁺. The underlying principle often involves Chelation-Enhanced Fluorescence (CHEF). In the absence of the target ion, the probe's fluorescence is quenched. Upon binding to the metal ion, a rigid complex is formed, which restricts intramolecular rotations and inhibits non-radiative decay pathways, leading to a significant increase in fluorescence intensity.
Protocol 3: Synthesis of a Schiff Base Fluorescent Probe for Zinc(II) Ions
This protocol describes a general method for synthesizing a Schiff base probe for Zn²⁺ detection by condensing this compound with an appropriate amino-functionalized fluorophore. For a specific example, one could use an amino-substituted naphthaldehyde derivative.[4]
Materials:
-
This compound (1 mmol)
-
Amino-functionalized fluorophore (e.g., 2-amino-1-naphthaldehyde, 2 equivalents)
-
Methanol or Ethanol
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) and the amino-functionalized fluorophore (2 mmol) in methanol or ethanol (25 mL) in a round-bottom flask.
-
Reflux the mixture for 2-4 hours.
-
After cooling, the product may precipitate. If so, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Application Protocol for Zinc(II) Detection:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or ethanol).
-
In a cuvette, add a specific concentration of the probe to a buffer solution (e.g., HEPES buffer, pH 7.4).
-
Record the fluorescence spectrum of the probe alone.
-
Add increasing concentrations of a Zn²⁺ solution and record the fluorescence spectrum after each addition.
-
A significant enhancement in fluorescence intensity indicates the detection of Zn²⁺.
Data Presentation: Fluorescence Properties of a Representative this compound-Based Zinc Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~370 nm | [5] |
| Emission Wavelength (λem) | ~475 nm | [5] |
| Detection Limit | 9.53 x 10⁻⁸ M | [5] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 | [5] |
Mapping Acidity: Fluorescent pH Probes
Derivatives of this compound can also be engineered to function as fluorescent pH sensors. The protonation and deprotonation of specific functional groups on the probe molecule in response to changes in pH can alter its electronic structure and, consequently, its fluorescence properties.
Conceptual Workflow for a pH Probe:
Caption: General mechanism of a fluorescent pH probe.
Building Complex Architectures: Macrocyclic Chemistry
The two aldehyde groups of this compound are perfectly positioned to participate in cyclization reactions, leading to the formation of macrocyclic compounds. These macrocycles can act as host molecules for specific guests, function as catalysts, or exhibit unique biological activities.
Reaction Scheme for Macrocycle Synthesis:
Caption: Synthesis of a macrocyclic Schiff base.
Protocol 4: Synthesis of a [2+2] Macrocyclic Schiff Base
This protocol describes the synthesis of a macrocycle through the condensation of this compound and a diamine.
Materials:
-
This compound (2 mmol)
-
1,2-Diaminobenzene (o-phenylenediamine) (2 mmol)
-
Methanol
-
Reflux apparatus
Procedure:
-
Dissolve this compound (2 mmol) in methanol (50 mL).
-
Separately, dissolve 1,2-diaminobenzene (2 mmol) in methanol (50 mL).
-
Slowly add the diamine solution to the this compound solution with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
A crystalline product will form upon cooling.
-
Collect the product by filtration, wash with cold methanol, and dry.
Biological Significance of this compound-Derived Macrocycles:
Macrocycles derived from this compound and its analogs have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[6]
Conclusion
This compound has proven to be an exceptionally valuable and versatile platform in medicinal chemistry research. Its ability to readily participate in a variety of chemical transformations allows for the creation of diverse molecular architectures with a wide spectrum of biological activities and diagnostic applications. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their quest for novel therapeutic and diagnostic agents.
References
Sources
- 1. Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical and biological characterization of novel macrocycles derived from o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Isophthalaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for isophthalaldehyde purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Crude this compound, whether sourced commercially or synthesized in-house, often contains impurities that can interfere with downstream applications, such as polymer synthesis, covalent organic framework (COF) development, and the production of pharmaceutical intermediates.[1]
This document provides practical, in-depth solutions to common purification challenges in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring you not only have a protocol but also a robust understanding of the underlying principles.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section targets the immediate problems you might face at the bench.
Q1: My purified this compound has a low, broad melting point (e.g., 82-86 °C) and a distinct yellow tint. What are the likely impurities and how can I remove them?
A low and broad melting point is a classic indicator of impurities, which disrupt the crystal lattice of the pure compound. Pure this compound should be a white or colorless solid with a sharp melting point around 88-90 °C.[2][3] The yellow coloration often points to the presence of polymeric or oxidized by-products and residual catalysts from the synthesis process.
The most common culprits are:
-
3-Formylbenzoic Acid: The product of partial oxidation of one of the aldehyde groups.
-
Isophthalic Acid: The product of complete oxidation of both aldehyde groups.
-
Unreacted m-Xylene or Intermediates: Dependent on the synthetic route used.[4][5]
-
Colored By-products: Such as fluorenones or biphenyls, which can form under harsh oxidation conditions.[6]
Recommended Action: Base Wash followed by Recrystallization
Acidic impurities like 3-formylbenzoic acid and isophthalic acid can be effectively removed with a simple acid-base extraction.
Protocol: Aqueous Bicarbonate Wash
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is highly soluble, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence (CO₂ evolution) as the acidic impurities are neutralized.
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash 2-3 times, or until no more gas evolution is observed.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pre-purified product.
Following this wash, proceed with recrystallization as detailed in Q2 to remove non-acidic impurities and obtain a high-purity, colorless product.
Q2: My recrystallization yield is consistently low. What are the common pitfalls and how can I optimize the process?
Low yield during recrystallization is a frequent and frustrating issue. It typically stems from using an improper solvent, using too much solvent, or cooling the solution too rapidly.[7][8]
Troubleshooting Common Recrystallization Problems
| Problem | Underlying Cause | Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not saturated. | Reduce the amount of solvent used. If crystals still don't form, the solvent is likely inappropriate. Select a solvent in which the compound has lower solubility. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent. Ensure the crude material is pre-purified (e.g., via base wash) to remove significant impurities. |
| Very fine, powdery crystals form. | The solution was cooled too quickly, leading to rapid precipitation instead of slow crystal growth. | Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Avoid agitating the flask during cooling. |
| Significant product remains in the mother liquor. | Too much solvent was used, preventing the solution from becoming fully saturated upon cooling. | Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.[9] |
Workflow for Optimal Recrystallization of this compound
Caption: A step-by-step workflow for the recrystallization process.
Q3: I'm seeing a persistent impurity in my NMR/GC analysis that I can't remove by recrystallization. What are my options?
If an impurity co-crystallizes with your product, it has very similar solubility properties, making separation by recrystallization difficult. In this scenario, you must turn to methods that separate compounds based on different physical properties.
Option 1: Column Chromatography This technique separates compounds based on their differential adsorption to a stationary phase.[7] For this compound, which is a moderately polar compound, a silica gel column is standard.
-
Caution: Aldehydes can sometimes be sensitive to acidic silica gel, leading to decomposition or acetal formation if alcohols are used as eluents.[10]
-
Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh). If you suspect decomposition, you can use silica gel that has been neutralized by pre-rinsing the column with your eluent containing ~1% triethylamine.[10]
-
Eluent Selection: Start with a non-polar solvent system. Run TLC plates first to find a system that gives good separation (target Rf for this compound is ~0.3).[10] A gradient of hexane/diethyl ether or hexane/ethyl acetate is a good starting point.[11]
-
Execution: Run the column, collect fractions, and analyze them by TLC to identify and combine the pure fractions.
-
Option 2: Vacuum Distillation If the impurity is non-volatile (e.g., a polymeric by-product or a salt), vacuum distillation can be an excellent choice. This compound has a boiling point of 136 °C at ~13 mmHg, making it amenable to this technique.[2][12]
-
When to Use: Best for separating compounds with significantly different boiling points.
-
Setup: Requires a short-path distillation apparatus and a reliable vacuum source. Ensure the system is free of leaks to maintain a stable vacuum.
Q4: My aldehyde seems to be decomposing during column chromatography on silica gel. Why is this happening and what can I do?
This is a known issue. Standard silica gel is slightly acidic, which can catalyze the decomposition of sensitive aldehydes or their reaction with trace impurities or solvents.
Mechanism of Decomposition:
-
Oxidation: Trace air in the silica slurry or solvent can lead to oxidation to the corresponding carboxylic acid, catalyzed by the acidic surface.
-
Acetal Formation: If an alcohol (like methanol or ethanol) is used in the eluent, the acidic silica can catalyze the formation of a hemiacetal or acetal, which will complicate your purification.[10]
Solutions:
-
Use Neutralized Silica: As mentioned in Q3, pre-treat the silica by flushing the packed column with your eluent containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v) before loading your sample.
-
Switch to Alumina: Alumina can be used as an alternative stationary phase and is available in acidic, neutral, and basic forms. For a sensitive aldehyde, neutral or basic alumina is a safer choice.
-
Avoid Reactive Solvents: Do not use alcohol-based eluents. Stick to systems like hexane/ethyl acetate, hexane/diethyl ether, or dichloromethane/hexane.[10][11]
Frequently Asked Questions (FAQs)
This section covers general best practices and foundational knowledge.
Q1: What is the best starting method for purifying a new batch of crude this compound?
For a typical crude product that appears as a light yellow solid, the most robust and scalable starting point is recrystallization . It is efficient at removing the bulk of impurities with minimal hands-on time.[7]
Decision Tree for Purification Method Selection
Caption: Decision-making flowchart for selecting a purification strategy.
Q2: How do I select the right solvent for recrystallization?
The ideal recrystallization solvent follows the "like dissolves like" principle but with a critical temperature dependence: the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[7][8]
Solubility Data for this compound
| Solvent | Solubility | Recrystallization Suitability |
| Water | Sparingly soluble in cold, more soluble in hot.[4][12] | Good. A proven solvent, especially for removing organic-soluble impurities.[4] |
| Ethanol | Very soluble.[13] | Poor. Too soluble even when cold, will lead to low recovery. |
| Acetone | Soluble.[14] | Poor. Generally too soluble. Can be used as the polar component in a two-solvent system (e.g., with hexane). |
| n-Hexane | Poorly soluble. | Good (in a two-solvent system). Can be used as the anti-solvent with a more polar solvent like acetone or ethyl acetate. |
| Diethyl Ether | Slightly soluble.[13] | Fair. Can work, but its low boiling point can make handling difficult. |
| Benzene | Soluble.[13] | Fair. Good solvent, but often avoided due to toxicity. Toluene is a safer alternative. |
Practical Approach: Test small amounts of your crude product in different solvents in test tubes to quickly screen for a suitable candidate before committing the entire batch.
Q3: What are the key safety precautions when handling this compound?
As a responsible scientist, safety is paramount. This compound is classified as an irritant.
-
Eye, Skin, and Respiratory Irritation: Avoid contact with eyes and skin, and do not breathe the dust.[15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[3]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation.[15]
-
Incompatibilities: Keep away from strong oxidizing agents and bases.[12][15]
Always consult the latest Safety Data Sheet (SDS) for the most comprehensive information before starting any work.[2][15][16]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34777, this compound. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]
-
ChemBK. (n.d.). Isophtaladehyde. Retrieved from [Link]
- Google Patents. (n.d.). KR100651394B1 - Method for preparing this compound.
- Google Patents. (n.d.). US4937378A - Purification of crude isophthalic acid.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of this compound bisulfite adduct (IBA). Retrieved from [Link]
- Google Patents. (n.d.). CN106565438A - Preparation method of this compound.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Scholar. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of (a) this compound and (b) the reaction mixture.... Retrieved from [Link]
-
OSTI.GOV. (1990). Purification of crude isophthalic acid (Patent). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2013). Recrystallization. Retrieved from [Link]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
identifying and minimizing byproducts in Isophthalaldehyde reactions
Welcome to the technical support center for isophthalaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for identifying and minimizing byproducts in reactions involving this compound. Our goal is to equip you with the knowledge to optimize your reaction outcomes, ensuring high purity and yield of your target molecules.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and use of this compound in subsequent reactions.
Q1: My this compound synthesis from m-xylene is producing a significant amount of isophthalic acid. What is causing this over-oxidation and how can I prevent it?
A1: The formation of isophthalic acid is a common byproduct in the oxidation of m-xylene, arising from the over-oxidation of one or both of the aldehyde groups. The selectivity of this reaction is highly dependent on the catalyst system and reaction conditions.
-
Causality: The oxidation of the methyl groups on m-xylene proceeds stepwise, first to the aldehyde and then to the carboxylic acid. If the reaction conditions are too harsh or the catalyst is not selective, the oxidation will proceed to the thermodynamically more stable carboxylic acid.[1][2] The low solubility of isophthalic acid in common organic solvents can also drive the reaction forward as it precipitates out of the solution.[3][4]
-
Troubleshooting & Minimization:
-
Catalyst Selection: The choice of catalyst is crucial for controlling selectivity. Cobalt-manganese catalyst systems are commonly used. The ratio of these metals can be optimized to favor the formation of the dialdehyde.[2][5] Some modern methods employ bromine-free catalyst systems to reduce corrosion and environmental concerns.[1]
-
Temperature Control: Lowering the reaction temperature can help to reduce the rate of over-oxidation. It is essential to find a balance, as too low a temperature will result in a sluggish reaction and incomplete conversion of the starting material.
-
Oxygen Partial Pressure: Carefully controlling the partial pressure of oxygen can also limit over-oxidation.
-
Reaction Time: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the optimal yield of this compound is reached, before significant over-oxidation occurs.
-
Q2: I am using this compound in a condensation reaction and am observing the formation of a sticky, insoluble material, which I suspect is a polymer. How can I avoid this?
A2: this compound, being a dialdehyde, is susceptible to polymerization, especially under certain conditions. This is a common issue in reactions involving multifunctional monomers.
-
Causality: Polymerization can be initiated by acidic or basic catalysts, heat, or light. The bifunctional nature of this compound allows it to react with itself or other nucleophiles in the reaction mixture to form long-chain polymers.[6]
-
Troubleshooting & Minimization:
-
Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds efficiently. High temperatures can promote polymerization.[6]
-
pH Control: If your reaction is catalyzed by an acid or base, carefully control the pH. Use the mildest possible catalyst that is effective for your transformation.
-
Use of Inhibitors: In some cases, adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can help to suppress unwanted polymerization, especially during purification by distillation.[6]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air-initiated polymerization pathways.
-
Q3: In my Sommelet reaction to produce this compound, I am getting a low yield and a significant amount of amine byproducts. What are the critical parameters to control?
A3: The Sommelet reaction is a classic method for preparing aldehydes from benzyl halides, but it is sensitive to reaction conditions, which can lead to the formation of byproducts such as benzylamines.[7][8]
-
Causality: The Sommelet reaction proceeds through the formation of a quaternary ammonium salt from the reaction of the benzyl halide with hexamethylenetetramine (hexamine), followed by hydrolysis to the aldehyde.[8] Incomplete hydrolysis or alternative reaction pathways can lead to the formation of amine byproducts.
-
Troubleshooting & Minimization:
-
Reagent Stoichiometry: An excess of hexamine is often recommended to suppress the formation of byproducts. A molar ratio of hexamine to benzyl halide of 1.1 to 1.3 is a good starting point.[7]
-
pH Control during Work-up: This is a critical step. After the initial reaction, the mixture should be acidified with a mineral acid, such as concentrated HCl, to a pH of 1-4 and briefly heated. This ensures the complete hydrolysis of any remaining Schiff base intermediates to the final aldehyde product.[7] The main reaction is favored at a pH between 3.0 and 6.5.[7]
-
Purity of Starting Material: The presence of impurities in the starting benzyl halide can interfere with the reaction and lead to the formation of side products.
-
Q4: I am performing a Knoevenagel or Aldol condensation with this compound and am observing self-condensation products and other side reactions. How can I improve the selectivity towards my desired product?
A4: Both Knoevenagel and Aldol condensations are powerful C-C bond-forming reactions, but with a dialdehyde like this compound, there is a risk of self-condensation or reaction at both aldehyde sites when only mono-functionalization is desired.[9][10]
-
Causality: These reactions are typically base-catalyzed. The use of a strong base can lead to the deprotonation of the α-carbon of the newly formed product, which can then act as a nucleophile, leading to further reactions.[6]
-
Troubleshooting & Minimization:
-
Choice of Base: Use a mild, non-nucleophilic base. Weakly basic amines like piperidine or pyridine are often used for Knoevenagel condensations.[6][11] For Aldol reactions, using a stoichiometric amount of a non-nucleophilic base can help to control the reaction.
-
Controlled Addition: Slowly adding the active methylene compound or the enolate precursor to a solution of this compound can help to maintain a low concentration of the nucleophile, favoring the mono-adduct.
-
Temperature Control: Performing the reaction at low temperatures (e.g., 0 °C or below) can disfavor the kinetics of the self-condensation reaction.[6]
-
Polymer-Supported Synthesis: One advanced technique to achieve mono-functionalization is to attach the this compound to a solid support through one of the aldehyde groups, perform the reaction on the free aldehyde, and then cleave the product from the support.[9]
-
Q5: What are the best analytical techniques to identify and quantify the byproducts in my this compound reaction mixture?
A5: A combination of chromatographic and spectroscopic techniques is generally the most effective approach for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the components of your reaction mixture and quantifying the relative amounts of starting material, product, and byproducts.[12] A reversed-phase C18 column with a gradient of water and acetonitrile or methanol is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown byproducts.[12][13] The 1H NMR spectrum of this compound is well-characterized and can be used as a reference.[14] Comparing the spectra of your reaction mixture to that of pure this compound and your expected product will help to identify impurity signals.[15]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information for the various components in your mixture, which is crucial for identifying unknown byproducts.
II. Experimental Protocol: Minimizing Byproducts in the Sommelet Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Sommelet reaction, with a focus on minimizing byproduct formation.
Materials:
-
α,α'-Dibromo-m-xylene
-
Hexamethylenetetramine (Hexamine)
-
50% Aqueous Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Formation of the Quaternary Ammonium Salt:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α,α'-dibromo-m-xylene (1 equivalent) in 50% aqueous acetic acid.
-
Add hexamethylenetetramine (2.2-2.6 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
-
Sommelet Reaction:
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
-
Acidic Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated HCl until the pH of the aqueous phase is between 1 and 4.
-
Heat the mixture to reflux for an additional 15-30 minutes to ensure complete hydrolysis of the intermediates.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide to neutralize the excess acetic acid. The this compound may begin to precipitate.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) or by vacuum distillation.
-
III. Visualizations
Diagram 1: Reaction Pathway for the Sommelet Synthesis of this compound
Caption: Simplified reaction scheme for the Sommelet synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
IV. References
-
A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system. (2016). ResearchGate. Retrieved from [Link]
-
Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Machine learning assisted high-throughput screening of zeolites for the selective adsorption of xylene isomers. (n.d.). ChemRxiv. Retrieved from [Link]
-
Knoevenagel condensation products of this compound with some active methylene compounds under thermal and microwave irradiation conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Modeling of the Co-Mn-Br catalyzed liquid phase oxidation of p-xylene to terephthalic acid and m-xylene to isophthalic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Method to reduce carboxybenzaldehyde isomers in terephthalic acid or isophthalic acid. (n.d.). Google Patents. Retrieved from
-
Sommelet Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
-
The Use of Polymer Supports in Organic Synthesis. III. Selective Chemical Reactions on One Aldehyde Group of Symmetrical Dialdehydes. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved from [Link]
-
Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid. (n.d.). OUCI. Retrieved from [Link]
-
Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. (n.d.). Scholar. Retrieved from [Link]
-
Sommelet reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). Pharmachitchat. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]
-
1H NMR spectrum of (a) this compound and (b) the reaction mixture... (n.d.). ResearchGate. Retrieved from [Link]
-
Process for producing high purity isophthalic acid. (n.d.). European Patent Office. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Isophthalic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Aldol Addition and Condensation Reactions. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (n.d.). PubMed Central. Retrieved from [Link]
-
Isophthalic acid. (n.d.). Rayeneh Group. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]
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- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]
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- 15. epfl.ch [epfl.ch]
Technical Support Center: Optimizing Reaction Conditions for Isophthalaldehyde Polymerization
Introduction
Welcome to the technical support center for isophthalaldehyde (IPA) polymerization. This compound is a versatile aromatic dialdehyde that serves as a crucial building block for a range of advanced polymers, including polyacetals, polyesters, and covalent organic frameworks.[1][2] Its bifunctional nature allows for the formation of robust, often heat-resistant, polymer structures.[1][3] However, achieving high molecular weight, low polydispersity, and high-yield polymer is not without its challenges. The polymerization is highly sensitive to reaction conditions, monomer purity, and the presence of side reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental issues, and understanding the underlying chemical principles. We will address frequently encountered problems in a direct question-and-answer format to help you navigate the complexities of this compound polymerization and achieve your desired material properties.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions that are crucial for designing a successful polymerization experiment.
Q1: What are the primary polymerization mechanisms for this compound?
A1: this compound can be polymerized through several mechanisms, primarily depending on the catalyst and reaction conditions:
-
Cationic Polymerization: This is a common method for producing polyacetals. Lewis acids like boron trifluoride etherate (BF₃•OEt₂) can initiate the polymerization of the aldehyde groups, often at very low temperatures (e.g., below -70°C), to form a polyacetal backbone (alternating carbon-oxygen chain).[4][5][6]
-
Anionic Polymerization: Strong bases can also initiate the polymerization of aldehydes. However, this method is often more susceptible to side reactions.
-
Tishchenko-type Polyesterification: In the presence of certain catalysts like metal alkyls (e.g., aluminum alkyls), this compound can undergo a self-redox reaction to form high molecular weight polyesters.[7] This is a variation of the Tishchenko reaction, adapted for dialdehydes.
-
Condensation Polymerization: this compound can be reacted with other difunctional monomers, such as diamines, to form polymers like polyimines (Schiff bases) or, after further reactions, polybenzimidazoles.[1][2][8]
Q2: Why is monomer purity so critical for successful polymerization?
A2: Monomer purity is paramount for achieving high molecular weight polymers in step-growth and chain-growth polymerizations.[9][10]
-
Chain Termination: Monofunctional impurities, such as isophthalic acid (formed by oxidation of IPA) or m-tolualdehyde, will act as "capping agents."[9] They react with the growing polymer chain on one end but lack a functional group to continue propagation, thus terminating chain growth and limiting the final molecular weight.
-
Catalyst Inhibition: Acidic impurities can neutralize basic catalysts, while water can deactivate highly reactive cationic or anionic initiators, effectively preventing the polymerization from starting or proceeding efficiently.[11]
-
Side Reactions: Impurities can promote undesirable side reactions that compete with the main polymerization pathway, reducing the yield and purity of the final polymer.
Q3: What is the Cannizzaro reaction, and why is it a concern?
A3: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, like this compound).[12][13] In this reaction, one aldehyde molecule is oxidized to a carboxylic acid, and another is reduced to an alcohol.[12][14]
2 C₆H₄(CHO)₂ + OH⁻ → C₆H₄(CH₂OH)(COO⁻) + H₂O (Simplified representation)
This is a major concern in base-catalyzed polymerizations because:
-
It consumes the monomer in a non-productive side reaction, leading to low yields .[15]
-
It generates carboxylate and alcohol functional groups that can interfere with the polymerization or act as chain terminators.
This reaction becomes significant under strongly alkaline conditions.[12] Careful selection of the catalyst and reaction conditions is necessary to suppress it.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low Polymer Yield
A low yield of isolated polymer is one of the most common experimental frustrations.[16][17]
| Probable Cause | Underlying Problem & Explanation | Recommended Solution & Rationale |
| Monomer or Solvent Impurities | Water is a frequent culprit. It can react with and deactivate cationic initiators (e.g., BF₃•OEt₂) or anionic initiators.[4] Acidic impurities from monomer oxidation can neutralize catalysts. | Solution: Ensure monomer purity is >99%. Purify this compound by recrystallization or vacuum sublimation.[18] Use anhydrous solvents, and dry all glassware thoroughly.[9] Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[11] |
| Suboptimal Temperature | Aldehyde polymerizations often have a low "ceiling temperature" (Tc), which is the temperature above which the polymer is thermodynamically unstable and depolymerizes back to the monomer.[4][19] For many phthalaldehyde-based polymers, this temperature is well below 0°C.[20][21] | Solution: Conduct the polymerization at a sufficiently low temperature. For cationic polymerization of phthalaldehydes, temperatures around -75°C to -86°C are common.[4][20] This requires a specialized cooling bath (e.g., dry ice/acetone). |
| Incorrect Catalyst Concentration | Too little catalyst will result in an impractically slow or incomplete reaction. Conversely, too much catalyst can sometimes promote side reactions or lead to uncontrolled, rapid polymerization that makes isolation difficult.[10] | Solution: Optimize the monomer-to-catalyst ratio. A typical starting point for cationic polymerization is a molar ratio of 500:1 (monomer:catalyst).[20] Perform a small-scale optimization series to find the ideal concentration for your specific system. |
| Premature Quenching / Workup Issues | The reaction may not have reached completion. Alternatively, the polymer may be lost during the precipitation and washing steps if it has some solubility in the precipitation solvent. | Solution: Monitor the reaction progress using an appropriate technique (e.g., in-situ IR or NMR if possible). For quenching, use a suitable agent like a pyridine/THF solution to deactivate Lewis acid catalysts.[4] When precipitating, use a large excess of a non-solvent (e.g., methanol) and ensure the polymer fully precipitates before filtration.[4][22] |
Issue 2: Low Molecular Weight
Achieving a high degree of polymerization is essential for desirable mechanical properties. Low molecular weight is a frequent obstacle.[10]
| Probable Cause | Underlying Problem & Explanation | Recommended Solution & Rationale |
| Monomer Impurity (Monofunctional) | As discussed in the FAQ, monofunctional impurities are the primary cause of premature chain termination.[9][10] Even small amounts (<1%) can drastically reduce the final molecular weight. | Solution: Rigorous monomer purification is non-negotiable. Analyze monomer purity via NMR, GC-MS, or HPLC before use.[3] Recrystallize the this compound from water or a suitable organic solvent. |
| Stoichiometric Imbalance | In step-growth polymerizations (e.g., condensation with a diamine), a precise 1:1 molar ratio of reactive functional groups is absolutely critical. Any deviation from this ratio will limit the molecular weight.[23] | Solution: Use a high-precision analytical balance for weighing monomers. If preparing stock solutions, use calibrated volumetric flasks and pipettes. For highly sensitive reactions, consider reacting the monomers to form a "salt" first to ensure a perfect 1:1 ratio.[23] |
| Side Reactions | The Cannizzaro reaction (in base-catalyzed systems) or other side reactions can create non-propagating chain ends, effectively terminating the polymer chain.[12][13] | Solution: Select reaction conditions that minimize side reactions. For base-catalyzed systems, avoid excessively high concentrations of strong bases. For cationic systems, ensure strictly anhydrous conditions to prevent hydrolysis of the growing chain ends. |
| Chain Transfer Agents | Impurities in the solvent or monomer can act as unintentional chain transfer agents, terminating one chain while initiating another. This increases the number of polymer chains but reduces their average length. | Solution: Use high-purity, anhydrous solvents. If chain transfer is suspected, purifying the solvent by distillation or passing it through an activated alumina column may be necessary.[24] |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Purification of this compound Monomer
Rationale: This protocol is designed to remove acidic impurities (like isophthalic acid) and water, which are detrimental to most polymerization reactions.
Materials:
-
Crude this compound
-
Deionized Water
-
Activated Charcoal
-
Buchner Funnel and Filter Flask
-
Vacuum Oven
Procedure:
-
Dissolution: In a flask, add crude this compound to deionized water (a ratio of approximately 12 g of IPA to 500 mL of water is a good starting point).[18] Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization: If the solution is colored (commercial IPA can be yellowish[2]), add a small amount of activated charcoal to the hot solution and stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (or at ~5°C) overnight to maximize crystal formation.[18] this compound should precipitate as colorless needles.[18]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the funnel with a small amount of cold deionized water to remove any remaining soluble impurities.[18]
-
Drying: Dry the purified crystals to a constant weight in a vacuum oven at a low temperature (e.g., 40°C) over a desiccant like calcium chloride or phosphorus pentoxide.[18]
-
Verification: Confirm purity (>99%) and dryness using NMR spectroscopy, melting point analysis (pure IPA melts at 89.5°C[2]), or HPLC.
Protocol 2: General Procedure for Cationic Polymerization
Rationale: This protocol describes a typical low-temperature cationic polymerization to form poly(this compound), a polyacetal. The low temperature is critical to stay below the polymer's ceiling temperature.
Materials:
-
Purified this compound
-
Boron Trifluoride Etherate (BF₃•OEt₂) as initiator
-
Pyridine/Tetrahydrofuran (THF) solution (0.1 M) for quenching[4]
-
Anhydrous Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere
-
Dry ice/acetone bath (-78°C)
Procedure:
-
Setup: Thoroughly flame-dry or oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.[16]
-
Monomer Solution: In the reaction flask under an inert atmosphere, dissolve the purified this compound in the anhydrous solvent (e.g., to a target concentration of ~0.75 M).[20]
-
Cooling: Cool the reaction vessel to the target polymerization temperature (e.g., -86°C) using the appropriate cooling bath.[4][20] Allow the solution to equilibrate for at least 15-20 minutes.
-
Initiation: While stirring, inject the required amount of BF₃•OEt₂ catalyst (e.g., for a 500:1 monomer-to-catalyst ratio) into the cold monomer solution.[20]
-
Polymerization: Allow the reaction to proceed for a set amount of time (e.g., 1-3 hours).[4] The formation of a white precipitate (the polymer) may be observed, especially if using a solvent like ethyl acetate where the polymer is less soluble.[4]
-
Quenching: Terminate the polymerization by injecting the pyridine/THF solution.[4] The amount of pyridine should be in molar excess relative to the catalyst to ensure complete deactivation.
-
Precipitation: Allow the quenched reaction mixture to warm slightly (but remain cold) and then pour it dropwise into a large beaker containing a vigorously stirred excess of cold methanol. A white, powdery polymer should precipitate.[4]
-
Isolation and Drying: Collect the polymer by vacuum filtration, wash it with additional methanol, and dry it in a vacuum oven at low temperature until a constant weight is achieved.
Visualizations
Experimental Workflow for Cationic Polymerization
Caption: Workflow for cationic polymerization of this compound.
Troubleshooting Decision Tree for Low Molecular Weight
Caption: Decision tree for troubleshooting low molecular weight.
References
-
Lopez Ninantay, J. C., Engler, A., Schwartz, J. M., & Kohl, P. (2025). An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. Polymers, 17(21), 3210. Available from: [Link]
- Process for the production of polyaldehydes. (1967). U.S. Patent No. 3,305,531.
-
Lopez Ninantay, J. C., et al. (2025). An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. ResearchGate. Available from: [Link]
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Wikipedia. (n.d.). Cannizzaro reaction. Available from: [Link]
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Kim, E.-K., et al. (2017). Synthesis of High Molecular Weight Polybenzimidazole using a Highly Pure Monomer under Mild Conditions. ResearchGate. Available from: [Link]
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Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: [Link]
-
Ren, T., et al. (2024). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Green Chemistry. Available from: [Link]
- Process for polymerizing an aromatic dialdehyde. (1965). U.S. Patent No. 3,166,532.
-
LabNotes: Monomer Purification. (n.d.). University of Southern Mississippi, School of Polymer Science and Engineering. Available from: [Link]
-
Tokala, R., et al. (2022). Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene. Frontiers in Chemistry. Available from: [Link]
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Cannizzaro Reaction. (n.d.). University of Babylon. Available from: [Link]
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Li, Y., et al. (2020). Melamine-Based Porous Organic Polymers Supported Pd(II)-Catalyzed Addition of Arylboronic Acids to Aromatic Aldehydes. Catalysis Letters. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Potential: this compound in Advanced Polymer Chemistry. Available from: [Link]
-
Kaitz, J. A., Diesendruck, C. E., & Moore, J. S. (2013). End group characterization of poly(phthalaldehyde): surprising discovery of a reversible, cationic macrocyclization mechanism. Journal of the American Chemical Society, 135(34), 12755-12761. Available from: [Link]
-
Aso, C., Tagami, S., & Kunitake, T. (1969). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Journal of Polymer Science Part A-1: Polymer Chemistry, 7(2), 497-511. Available from: [Link]
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]
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MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. (2018). YouTube. Available from: [Link]
-
Lopez Ninantay, J. C., et al. (2025). An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. National Institutes of Health. Available from: [Link]
-
Geissman, T. A. (2017). The Cannizzaro Reaction. ResearchGate. Available from: [Link]
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Gody, G., et al. (2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Polymer Chemistry, 12(20), 2953-2963. Available from: [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Available from: [Link]
-
Moore, J. S. (2019). Polyphthalaldehyde: Synthesis, Derivatives, and Applications. ResearchGate. Available from: [Link]
- Aso, C., Tagami, S., & Kunitake, T. (1969). Polymerization of aromatic aldehydes. II. Cationic cyclopolymerization of phthalaldehyde. Journal of Polymer Science Part A-1: Polymer Chemistry, 7(2), 497-511.
-
Leznoff, C. C., & Wong, J. Y. (1973). The Use of Polymer Supports in Organic Synthesis. III. Selective Chemical Reactions on One Aldehyde Group of Symmetrical Dialdehydes. Canadian Journal of Chemistry, 51(23), 3756-3764. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering this compound Synthesis: Methods, Quality, and Applications. Available from: [Link]
-
Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. (2008). Scholar. Available from: [Link]
-
Wikipedia. (n.d.). This compound. Available from: [Link]
-
Feinberg, A. M., et al. (2019). Functionalized and Degradable Polyphthalaldehyde Derivatives. ChemRxiv. Available from: [Link]
-
Ackerman, J. H., & Surrey, A. R. (1967). This compound. Organic Syntheses, 47, 76. Available from: [Link]
-
Lammens, M., et al. (2011). Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. Polymer Chemistry, 2(11), 2631-2636. Available from: [Link]
-
Zhang, L., et al. (2020). Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. Polymer Chemistry, 11(2), 335-342. Available from: [Link]
-
Engler, A. C., et al. (2024). Scaling-up the cationic polymerization of poly(phthalaldehyde) via continuous flow synthesis. Polymer Chemistry. Available from: [Link]
-
Vicente, M., et al. (2005). Control of Molecular Weight Distribution in Emulsion Polymerization Using On-Line Reaction Calorimetry. ResearchGate. Available from: [Link]
-
Polymerization Optimization. (n.d.). Unchained Labs. Available from: [Link]
- Pang, J., et al. (2025). Ring-closing-opening Copolymerization of Phthalaldehyde and Epoxide towards Acid-degradable Polyether and Polyurethane. Chinese Journal of Polymer Science.
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Possible side reactions due to water in emulsion polymerization by late transition metal complexes II: Deactivation of the catalyst by. (2005). Calvin Digital Commons. Available from: [Link]
-
Optimization of Emulsion Polymerization for Submicron-Sized Polymer Colloids towards Tunable Synthetic Opals. (2025). ResearchGate. Available from: [Link]
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Technical Support Center: Strategies to Enhance the Solubility of Isophthalaldehyde-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isophthalaldehyde-based polymers. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with these materials. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and accelerate your research and development efforts.
Introduction to the Solubility Challenge
This compound is a versatile monomer used in the synthesis of a variety of polymers, including polyamides, polyesters, and Schiff base polymers.[1] The meta-substituted benzene ring in this compound imparts a kinked structure to the polymer backbone, which can disrupt chain packing to some extent compared to its para-substituted counterpart (terephthalaldehyde).[2] However, the inherent rigidity and aromatic nature of the polymer backbone often lead to strong intermolecular π-π stacking and hydrogen bonding, resulting in poor solubility in common organic solvents. This limited solubility can significantly hinder polymer characterization, processing, and application, particularly in fields like drug delivery where solution-based formulations are often required.
This guide will explore two primary strategies to overcome these solubility limitations: Side Chain Modification and Post-Polymerization Modification (PPM) . We will delve into the mechanistic basis for these approaches and provide practical, step-by-step protocols to help you implement them in your laboratory.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section is formatted in a question-and-answer style to directly address common problems you may encounter during your experiments.
Issue 1: My this compound-based polymer is insoluble in common organic solvents like THF, chloroform, and methanol.
Question: I've synthesized a new polymer using this compound, and it has crashed out of the reaction mixture. Now it won't dissolve in anything in my lab. What's happening, and what can I do?
Answer: This is a very common issue. The insolubility of your polymer is likely due to strong intermolecular forces, such as hydrogen bonding and π-π stacking between the aromatic polymer chains, which are not being sufficiently disrupted by the solvents you've tried.
Root Cause Analysis and Solutions:
-
Inadequate Solvent Choice: Standard laboratory solvents often lack the necessary polarity and solvating power to overcome the strong cohesive forces within the polymer.
-
Solution: Switch to more powerful, polar aprotic solvents. These solvents are highly effective at solvating aromatic and amide-rich polymers.[3]
-
-
Interchain Hydrogen Bonding: If your polymer contains amide or other hydrogen-bonding groups, these interactions can significantly reduce solubility.
-
Solution: Use solubilizing additives that can disrupt these hydrogen bonds.
-
Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂): Adding salts like LiCl (typically 1-5 wt%) to polar aprotic solvents like DMAc or NMP can dramatically improve the solubility of polyamides.[5] The ions interact with the polymer's polar groups (e.g., amide carbonyls), effectively shielding them and preventing strong interchain hydrogen bonding.
-
-
-
High Crystallinity or Chain Packing: Even with a kinked backbone from the this compound monomer, the polymer chains may still pack efficiently, leading to a semi-crystalline and insoluble material.
-
Solution: Introduce bulky or flexible side chains into the polymer structure. This can be done either by using a co-monomer with the desired side chains during polymerization or through post-polymerization modification. Bulky groups increase the free volume between polymer chains and sterically hinder close packing.[1][6]
-
Issue 2: My polymer seems to be degrading when I try to dissolve it at high temperatures.
Question: I tried heating my polymer in DMSO to get it to dissolve, but the solution turned dark, and when I analyzed the polymer, its molecular weight had decreased. What went wrong?
Answer: While heating can increase the solubility of polymers, many aromatic polymers, especially those with certain functional groups, can be susceptible to thermal degradation, particularly in the presence of aggressive solvents.
Root Cause Analysis and Solutions:
-
Harsh Reaction Conditions: High temperatures, especially in combination with solvents like DMSO, can lead to side reactions and chain scission.[5]
-
Solution:
-
Lower the Temperature: Try dissolving the polymer at a milder temperature (e.g., 40-60°C) for a longer period.
-
Use Solubilizing Additives: As mentioned previously, using additives like LiCl in DMAc can often achieve dissolution at room temperature or with gentle warming, avoiding the need for high heat.[5]
-
Solvent Selection: Choose a solvent that is less prone to causing degradation at elevated temperatures if heating is necessary.
-
-
Issue 3: I need to make my polymer water-soluble for a biomedical application, but it's completely hydrophobic.
Question: My this compound-based polymer is intended for a drug delivery application, but it is not soluble in aqueous solutions. How can I modify it to be water-soluble?
Answer: Making a hydrophobic aromatic polymer water-soluble requires the introduction of highly polar or ionizable functional groups. Post-polymerization modification is an excellent strategy for this.
Root Cause Analysis and Solutions:
-
Lack of Hydrophilic Groups: The aromatic backbone is inherently hydrophobic.
-
Solution 1: Sulfonation: Introduce sulfonic acid groups (-SO₃H) onto the aromatic rings of the polymer. Sulfonic acid groups are strongly acidic and readily deprotonate in water to form highly soluble sulfonate anions (-SO₃⁻).[7] This can be achieved by reacting the polymer with a sulfonating agent.
-
Solution 2: Grafting Poly(ethylene glycol) (PEG): Covalently attach PEG chains to the polymer backbone. PEG is a highly hydrophilic, biocompatible, and water-soluble polymer.[8][9] Grafting PEG chains can render the entire polymer-PEG conjugate water-soluble.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is post-polymerization modification (PPM), and why is it a good strategy for improving solubility?
A1: Post-polymerization modification (PPM) is a chemical reaction performed on a pre-existing polymer to introduce new functional groups.[10][11] This is a powerful strategy because it allows you to first synthesize a high molecular weight polymer backbone and then tailor its properties, such as solubility, without having to develop a new polymerization method for each desired functional monomer.[11] For improving solubility, PPM can be used to attach bulky side groups to disrupt chain packing or add polar/ionic groups to increase affinity for polar solvents.
Q2: How do bulky side chains improve the solubility of this compound-based polymers?
A2: Bulky side chains, such as adamantane groups or long alkyl chains, improve solubility primarily by physically preventing the polymer backbones from packing closely together.[1][12] This disruption of regular chain packing reduces the intermolecular forces (like van der Waals forces and π-π stacking) that hold the polymer chains together in a solid state.[12] The increased distance between chains allows solvent molecules to penetrate and solvate the polymer more effectively.[1]
Q3: What analytical techniques should I use to confirm that I have successfully modified my polymer and improved its solubility?
A3: A combination of techniques is recommended:
-
Structural Confirmation:
-
FTIR Spectroscopy: To identify the appearance of new functional groups (e.g., C=O stretch of an ester) or the disappearance of reactant groups.
-
NMR Spectroscopy (¹H and ¹³C): To provide detailed structural information about the modification, such as the location and number of new functional groups.
-
-
Molecular Weight Analysis:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer before and after modification. This is crucial to ensure that your modification process did not cause significant chain degradation.[2]
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which can be affected by the introduction of new side chains.
-
-
Solubility Assessment:
-
Qualitative Solubility Tests: Test the solubility of the modified polymer in a range of solvents (e.g., THF, chloroform, DMAc, water) at a specific concentration (e.g., 5 mg/mL) and compare it to the original polymer.
-
Quantitative Solubility Measurement: For more rigorous analysis, determine the saturation solubility in a given solvent by preparing saturated solutions, filtering out the undissolved polymer, and measuring the concentration of the dissolved polymer in the filtrate (e.g., by gravimetric analysis after solvent evaporation or by UV-Vis spectroscopy if the polymer has a chromophore).
-
Q4: Are there any safety concerns with the recommended polar aprotic solvents (DMSO, DMAc, NMP)?
A4: Yes, while these are excellent solvents, they require careful handling.
-
DMSO: Has low toxicity itself but can readily penetrate the skin and carry dissolved substances with it.[10] Therefore, it's crucial to avoid skin contact when working with solutions of hazardous materials in DMSO.[13]
-
NMP and DMAc: These solvents are known reproductive toxins and should be handled with appropriate engineering controls (e.g., in a fume hood) and personal protective equipment (PPE), including chemical-resistant gloves.[11][14] Always consult the Safety Data Sheet (SDS) for any solvent before use.[13]
Experimental Protocols
Protocol 1: Post-Polymerization Sulfonation to Enhance Aqueous Solubility
This protocol describes a general method for sulfonating an aromatic polymer to introduce sulfonic acid groups, thereby increasing its solubility in water and other polar solvents.
Materials:
-
This compound-based aromatic polymer
-
Concentrated sulfuric acid (95-98%)
-
Deionized water
-
Sodium hydroxide (NaOH) for neutralization
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Carefully dissolve the aromatic polymer in concentrated sulfuric acid at 0°C (ice bath) with stirring. The concentration of the polymer should be around 5-10% (w/v).
-
Reaction: Slowly warm the reaction mixture to room temperature and let it stir for 2-24 hours. The reaction time will depend on the desired degree of sulfonation and the reactivity of the polymer backbone. Longer reaction times and higher temperatures will generally lead to a higher degree of sulfonation.
-
Precipitation: Slowly pour the reaction mixture into a large beaker of ice-cold deionized water with vigorous stirring. The sulfonated polymer should precipitate out.
-
Neutralization and Purification:
-
Filter the precipitated polymer and wash it extensively with deionized water until the washings are neutral (pH ~7).
-
Alternatively, neutralize the acidic polymer suspension with a dilute NaOH solution until the polymer dissolves (due to the formation of the sodium sulfonate salt).
-
Purify the sulfonated polymer by dialysis against deionized water for 2-3 days to remove any unreacted reagents and salts.
-
-
Isolation: Isolate the water-soluble sulfonated polymer by lyophilization (freeze-drying).
Characterization:
-
FTIR: Look for the appearance of characteristic peaks for the sulfonic acid group (e.g., S=O stretching around 1030 and 1180 cm⁻¹).
-
¹H NMR: Dissolve the polymer in D₂O or DMSO-d₆. The aromatic protons adjacent to the new sulfonic acid group will show a downfield shift.
-
Titration: Determine the ion exchange capacity (IEC) and the degree of sulfonation by titrating a known amount of the sulfonated polymer (in its acidic form) with a standardized NaOH solution.
Protocol 2: Grafting Bulky Side Chains via Friedel-Crafts Alkylation
This protocol describes the introduction of bulky tert-butyl groups onto the aromatic backbone of the polymer to improve its solubility in organic solvents.
Materials:
-
This compound-based aromatic polymer
-
Tert-butyl chloride
-
Anhydrous aluminum chloride (AlCl₃) as a catalyst
-
Anhydrous nitrobenzene or dichloromethane as a solvent
-
Methanol
-
Hydrochloric acid (HCl) solution (dilute)
Procedure:
-
Dissolution: Dissolve the polymer in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution to 0°C and slowly add the anhydrous AlCl₃ catalyst with stirring.
-
Alkylation: Add tert-butyl chloride dropwise to the reaction mixture. Allow the reaction to proceed at 0-5°C for several hours.
-
Quenching: Quench the reaction by slowly pouring the mixture into a beaker containing a mixture of ice and dilute HCl.
-
Precipitation and Washing: The modified polymer should precipitate. Filter the polymer and wash it thoroughly with water and then with methanol to remove any unreacted starting materials and catalyst residues.
-
Drying: Dry the modified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
-
¹H NMR: Look for the appearance of a new, large singlet peak in the aliphatic region (around 1.3 ppm) corresponding to the protons of the tert-butyl groups.
-
GPC: Compare the molecular weight of the modified polymer to the starting polymer to check for any degradation.
-
Solubility Test: Compare the solubility of the t-butylated polymer in solvents like THF and chloroform with that of the starting polymer.
Data Presentation and Visualization
Table 1: Solubility of Modified Aromatic Polyamides
The following table provides a qualitative comparison of the solubility of aromatic polyamides with different structural modifications.
| Polymer Type | Modification | Solubility in Polar Aprotic Solvents (e.g., DMAc, NMP) | Solubility in Less Polar Solvents (e.g., THF) | Rationale for Solubility Change |
| Unmodified Aromatic Polyamide | None | Poor to Insoluble | Insoluble | Strong hydrogen bonding and chain packing. |
| Polyamide with Adamantane Side Groups | Bulky, non-polar side groups | Soluble | Soluble | The bulky adamantane groups disrupt chain packing, increasing free volume and allowing solvent penetration.[12] |
| Polyamide with Alkoxy Side Chains | Flexible, non-polar side chains | Soluble | Partially Soluble to Soluble | Flexible side chains increase entropy and disrupt packing, enhancing solubility.[4] |
| Sulfonated Polyamide | Ionic side groups | Highly Soluble (especially with added salt) | Insoluble | The ionic sulfonate groups have strong interactions with polar solvents.[7] |
Diagrams
Below are diagrams created using Graphviz to visualize key concepts and workflows discussed in this guide.
Caption: A workflow for troubleshooting the insolubility of this compound-based polymers.
Caption: Overview of strategies to enhance the solubility of aromatic polymers.
References
-
Sulfonated aromatic polymer | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Available from: [Link]
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PubMed Central. Available from: [Link]
-
Investigation of the Side Chain Effect on Gas and Water Vapor Transport Properties of Anthracene-Maleimide Based Polymers of Intrinsic Microporosity. MDPI. Available from: [Link]
-
Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. Available from: [Link]
-
Terephthalaldehyde- and this compound-based polyspiroacetals | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications. PMC. Available from: [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Navigating the Safety of DMSO: Best Practices for Handling and Use. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Use of Dimethyl Sulfoxide (DMSO). University of Arizona Research, Innovation & Impact. Available from: [Link]
-
Influence of Molecular Weight and Grafting Density of PEG on the Surface Properties of Polyurethanes and Their Effect on the Viability and Morphology of Fibroblasts and Osteoblasts. NIH. Available from: [Link]
-
Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons (RSC Publishing). Available from: [Link]
-
Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications | Request PDF. ResearchGate. Available from: [Link]
-
Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. Moore and More. Available from: [Link]
-
Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science (RSC Publishing). Available from: [Link]
-
Specific Solvent Issues with the SNAr Reaction. Wordpress. Available from: [Link]
-
SOLUBILITY OF POLYMERS. Kinam Park. Available from: [Link]
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addressing stability issues of Isophthalaldehyde in different solvents
Welcome to the technical support guide for Isophthalaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and stability of this compound in various solvent systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the use of this compound in solution.
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound, like many aromatic aldehydes, is susceptible to several degradation pathways. The two most significant are:
-
Oxidation: The aldehyde functional groups (-CHO) are easily oxidized to carboxylic acid groups (-COOH), forming 3-formylbenzoic acid and subsequently isophthalic acid.[1][2] This process is often accelerated by exposure to atmospheric oxygen, trace metal impurities, and light. The compound is noted to be air-sensitive.[3]
-
Self-Condensation/Polymerization: As a bifunctional molecule, this compound can react with itself, especially under inappropriate storage conditions or in the presence of acidic or basic catalysts, to form oligomers or polymers.[4] While less common than for aliphatic aldehydes, it can be a source of impurities over long-term storage.
Q2: Which solvents are recommended for dissolving this compound for short-term and long-term storage?
A2: The choice of solvent is critical and depends on the intended application and storage duration.
-
Recommended for General Use: High-purity, anhydrous aprotic solvents are generally the best choice. Acetonitrile (ACN), Dichloromethane (DCM), and Tetrahydrofuran (THF; peroxide-free) are excellent options for short-term use in reactions and analysis.
-
Use with Caution:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can react with the aldehyde groups to form hemiacetals.[5] This is a reversible reaction that can, paradoxically, protect the aldehyde from irreversible oxidation.[5] However, the presence of hemiacetals may interfere with certain reactions. These are suitable for applications where hemiacetal formation is acceptable or even beneficial.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): While this compound is soluble in these solvents, they are notoriously difficult to keep completely anhydrous and can absorb water from the atmosphere. Trace water or impurities can facilitate degradation. Use only high-purity, anhydrous grades and handle under an inert atmosphere.
-
-
Not Recommended for Storage: Aqueous solutions are generally not recommended due to the low solubility of this compound and the potential for oxidation.[6][7]
Q3: How should I prepare and store a stock solution of this compound?
A3: To ensure maximum stability and reproducibility in your experiments, proper handling and storage are paramount.
-
Use High-Purity Materials: Start with high-purity this compound solid and anhydrous, research-grade solvents.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8] This is particularly important for long-term storage.
-
Storage Conditions: Store the solution in a tightly sealed amber glass vial with a PTFE-lined cap to protect it from light and air.[9] For long-term stability, refrigeration at 2-8°C is recommended.[8]
-
Avoid Contamination: Never introduce anything directly into the stock bottle. Pour out an aliquot for use and never return unused solution to the stock container.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My this compound solution has developed a yellow or brownish tint. What happened and is it still usable?
A1: A color change often indicates degradation. The formation of conjugated oligomers or oxidation products can lead to discoloration. You should first verify the purity of the solution using an analytical technique like HPLC or NMR (see Protocol 2). If significant degradation (e.g., >5% conversion to isophthalic acid) is detected, it is highly recommended to prepare a fresh solution to ensure the accuracy and reproducibility of your experiments.
Q2: I see unexpected peaks in my HPLC or NMR analysis of a reaction mixture. Could they be from this compound degradation?
A2: Yes. Common degradation products to look for include:
-
Isophthalic Acid: The primary oxidation product.[1][10] In reverse-phase HPLC, it will typically have a shorter retention time than this compound due to its increased polarity. In ¹H NMR (in DMSO-d₆), the aldehyde protons of this compound appear around 10.1 ppm, while the carboxylic acid protons of isophthalic acid are much broader and further downfield (>13 ppm).
-
Hemiacetal/Acetal Adducts: If you are using an alcohol-based solvent, you may see new peaks corresponding to the formation of hemiacetals. These are often in equilibrium with the free aldehyde.
-
Polymeric Species: These may appear as a broad, unresolved baseline hump in HPLC or as broadened peaks in NMR.
Visualizing Degradation Pathways
The following diagram illustrates the principal degradation pathways for this compound in the presence of oxygen and a generic alcohol (ROH).
Caption: Key degradation pathways of this compound.
Q3: My reaction yields are inconsistent. How can I determine if my this compound solution is the culprit?
A3: Inconsistent yields are a classic sign of reagent degradation.
-
Run a Control: Perform a reaction with a freshly prepared solution of this compound and compare the result to a reaction using your stored solution.
-
Quantify the Starting Material: Use HPLC or quantitative NMR (qNMR) to determine the exact concentration of active this compound in your stored solution before starting your reaction. Do not rely on the theoretical concentration.
-
Review Your Storage Protocol: Ensure you are following the best practices outlined in FAQ Q3. Are you using an inert atmosphere? Is your solvent truly anhydrous and peroxide-free?
Troubleshooting Workflow
Use this decision tree to diagnose potential stability issues with your this compound solution.
Caption: A workflow for troubleshooting this compound stability issues.
Data Summary & Experimental Protocols
Table 1: Solvent Selection Guide for this compound
| Solvent | Class | Polarity | Suitability | Key Considerations & Causality |
| Acetonitrile (ACN) | Polar Aprotic | Polar | Recommended | Good solvency and relatively inert. Ensures the aldehyde is available for reaction. Must be anhydrous. |
| Dichloromethane (DCM) | Chlorinated | Mid-Polar | Recommended | Excellent solvent for many organic reactions. Volatile. Must be anhydrous and free of acidic stabilizers. |
| Tetrahydrofuran (THF) | Ether | Mid-Polar | Good (Use with Caution) | Good solvent, but prone to forming explosive peroxides upon storage, which will rapidly oxidize aldehydes. MUST use fresh, peroxide-free THF. |
| Toluene | Aromatic | Non-Polar | Good | A good choice for reactions requiring non-polar conditions. Lower solubility than in polar solvents. |
| Methanol (MeOH) / Ethanol (EtOH) | Protic | Polar | Fair (Application Dependent) | Reacts reversibly to form hemiacetals, protecting against oxidation but altering reactivity.[5] Use if this equilibrium is acceptable for your chemistry. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Polar | Fair (Use with Caution) | High solvency but is very hygroscopic. Absorbed water can promote degradation. Use only high-purity anhydrous grade under inert gas. |
| Water | Protic | Highly Polar | Not Recommended | Very low solubility.[3][6] Risk of oxidation is higher, though some patents describe stabilizers for aqueous aldehyde solutions.[7] |
Protocol 1: Preparation of a Standardized Stock Solution
This protocol describes how to prepare a 10 mg/mL (74.5 mM) stock solution of this compound in acetonitrile for general use.
Materials:
-
This compound (CAS 626-19-7), >98% purity
-
Anhydrous Acetonitrile (ACN), HPLC grade or higher
-
Argon or Nitrogen gas supply
-
Amber glass vial with PTFE-lined screw cap
-
Analytical balance
Procedure:
-
Place a 20 mL amber vial on the analytical balance and tare.
-
Carefully weigh 100 mg of this compound directly into the vial. Record the exact weight.
-
Using a graduated cylinder or pipette, add approximately 8 mL of anhydrous ACN to the vial.
-
Briefly flush the headspace of the vial with argon or nitrogen gas.
-
Immediately seal the vial tightly with the PTFE-lined cap.
-
Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Once dissolved, add ACN to a final volume of 10.0 mL.
-
Invert the vial 10-15 times to ensure homogeneity.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store in a refrigerator at 2-8°C.[8] Before use, allow the solution to warm to room temperature to prevent condensation from entering the vial.
Protocol 2: Monitoring Solution Stability by HPLC-UV
This protocol provides a general method to quantify this compound and its primary oxidative degradation product, isophthalic acid.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, increase linearly to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Procedure:
-
Prepare Standards: Create calibration standards for both this compound and isophthalic acid (if available) in the mobile phase or ACN.
-
Sample Preparation: Dilute an aliquot of your this compound stock solution (from Protocol 1) with ACN to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Interpretation:
-
Identify the peaks for this compound and isophthalic acid based on the retention times of your standards.
-
Integrate the peak areas.
-
Calculate the percentage of isophthalic acid relative to the total area of both peaks to determine the extent of degradation.
-
For a time-course study, repeat this analysis on the same stock solution at regular intervals (e.g., Day 0, Day 7, Day 30).
-
This guide provides a comprehensive framework for understanding and managing the stability of this compound. By applying these principles and protocols, you can ensure the integrity of your starting materials and achieve more reliable and reproducible experimental outcomes.
References
-
Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1999). US5912389A - Stabilizer and stabilizing method for aqueous aliphatic aldehyde solution.
- Google Patents. (1983). US4414419A - Stabilization of aldehydes.
- Google Patents. (2000). US6137013A - Method of stabilizing aldehydes.
-
PubChem. (n.d.). This compound | C8H6O2 | CID 34777. Retrieved from [Link]
- Google Patents. (2012). US8252844B2 - Method of stabilizing an aldehyde.
-
Chromservis. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
ResearchGate. (2017). 1 H NMR spectrum of (a) this compound and (b) the reaction mixture.... Retrieved from [Link]
-
MDPI. (2021). Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. Retrieved from [Link]
-
Scholar. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Retrieved from [Link]
- Google Patents. (1950). US2531172A - Preparation of isophthalic acid.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0465100 B1 - Process for producing high purity isophthalic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]
Sources
- 1. CAS 626-19-7: 1,3-Benzenedicarboxaldehyde | CymitQuimica [cymitquimica.com]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. chembk.com [chembk.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
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- 6. This compound(626-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. US5912389A - Stabilizer and stabilizing method for aqueous aliphatic aldehyde solution - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Isophthalic acid - Wikipedia [en.wikipedia.org]
troubleshooting common problems in Isophthalaldehyde-based COF synthesis
Welcome to the technical support center for Covalent Organic Framework (COF) synthesis utilizing isophthalaldehyde and its derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in the synthesis and activation of imine-linked COFs. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound-based COFs?
A1: The synthesis is primarily based on the Schiff base condensation reaction, a reversible process where the aldehyde groups of this compound react with the amine groups of a multitopic linker (e.g., p-phenylenediamine, 1,3,5-tris(4-aminophenyl)benzene) to form strong, covalent imine bonds (C=N).[1][2] This dynamic covalent chemistry is crucial because the reversibility of the reaction allows for "error correction" during the crystallization process, which is essential for forming a well-ordered, crystalline framework rather than an amorphous polymer.[3][4]
Q2: My final product is a fine powder. How can I confirm if I have successfully synthesized a crystalline COF?
A2: Successful synthesis is confirmed through a combination of characterization techniques:
-
Powder X-Ray Diffraction (PXRD): This is the most critical technique to verify crystallinity. A successful synthesis will yield a diffraction pattern with distinct, sharp peaks that match the simulated pattern for the expected COF structure.[5][6] Broad humps or the absence of sharp peaks indicate an amorphous material.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of a characteristic imine C=N stretching band, typically around 1620-1628 cm⁻¹.[2][8] Simultaneously, you should see the disappearance or significant reduction of the C=O stretching band from this compound and the N-H stretching bands from the amine linker.[2][9]
-
Nitrogen Adsorption-Desorption Analysis: To confirm porosity, a nitrogen sorption isotherm at 77 K should be measured. A Type I or Type IV isotherm is characteristic of porous materials, and from this data, you can calculate the Brunauer-Emmett-Teller (BET) surface area, which should be high for a successfully activated COF.[5][6][10]
Q3: Why is an acid catalyst, like acetic acid, necessary in the reaction?
A3: An acid catalyst is crucial for the Schiff base condensation.[1] It protonates the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate to form the final imine bond.[1] However, the catalyst concentration must be carefully controlled; excessive acid can protonate the amine linker, reducing its nucleophilicity and hindering the reaction.[11]
Q4: What does the term "activation" mean in the context of COFs?
A4: Activation is the process of removing solvent molecules from the pores of the synthesized COF without causing the framework to collapse.[12][13] This step is critical to make the internal surface area accessible for applications like gas storage or catalysis. Improper activation is a common reason for observing low surface area and porosity in an otherwise crystalline material.[13][14]
In-Depth Troubleshooting Guide
This section addresses more complex issues encountered during COF synthesis, providing detailed explanations of the underlying causes and step-by-step protocols for resolution.
Problem Category 1: Low Crystallinity or Amorphous Product
Low crystallinity is the most common challenge in COF synthesis.[15] It arises from a kinetic-thermodynamic conflict: the formation of strong covalent bonds is rapid (kinetically favored), but achieving long-range order (the thermodynamically stable crystalline state) requires a slower, reversible process.[3][16]
Scenario A: My PXRD pattern shows no sharp peaks, only a broad hump. The product is amorphous.
This outcome typically signifies that the polymerization reaction proceeded too quickly, causing the material to precipitate out of solution before it could self-assemble into an ordered, crystalline framework.[7]
Causality & Solutions:
-
Reaction Rate is Too High: Rapid imine bond formation prevents the necessary error-checking that leads to crystallinity.
-
Solution 1: Decrease Reaction Temperature. Lowering the temperature (e.g., from 120°C to 100°C) slows down the reaction kinetics, allowing more time for the reversible reactions to correct structural defects.
-
Solution 2: Introduce a Modulator. A modulator is a monofunctional competitor that reversibly reacts with the building blocks, slowing the overall polymerization rate. Benzaldehyde is an effective modulator for imine COFs.[17] It competes with this compound for the amine linkers, reducing the speed of network formation and promoting the growth of higher-quality crystals.[17]
-
-
Poor Monomer Solubility: If the building blocks are not fully dissolved at the reaction temperature, polymerization can occur in a heterogeneous environment, leading to an amorphous product.
-
Solution: Optimize the Solvent System. Use a co-solvent system to improve solubility. For many this compound-based COFs, mixtures of a high-boiling point non-polar solvent (like ortho-dichlorobenzene (o-DCB) or mesitylene) and a more polar solvent (like n-butanol (n-BuOH) or 1,4-dioxane) are effective.[8][18] Experiment with the ratios to find the optimal balance for monomer solubility and crystal growth.
-
Troubleshooting Workflow for Amorphous Product
Caption: Logic diagram for troubleshooting an amorphous COF product.
Scenario B: My PXRD peaks are very broad, indicating poor crystallinity or very small crystallites.
Broad peaks suggest that while some ordering has occurred, the long-range order is poor, or the crystalline domains are nanocrystalline.[7] This often means the conditions were not optimal for crystal growth after initial nucleation.
Causality & Solutions:
-
Insufficient Time for "Self-Healing": The reversible nature of the imine bond allows the framework to anneal over time, correcting defects and increasing crystallinity. Shorter reaction times can halt this process prematurely.
-
Solution: Increase Reaction Time. Extend the solvothermal reaction time, often from 24 hours to 48 or even 72 hours. This provides a larger window for the framework to transition from a less ordered to a more crystalline state.[19]
-
-
Sub-optimal Catalyst Concentration: The concentration of the acid catalyst fine-tunes the balance between the forward and reverse reactions.
-
Solution: Titrate Catalyst Concentration. Prepare a series of reactions with varying concentrations of acetic acid (e.g., 3M, 6M, 9M). Higher catalyst concentrations can sometimes improve crystallinity in certain solvent systems by influencing the reaction equilibrium.[20]
-
Problem Category 2: Low Porosity and Surface Area After Synthesis
A common frustration is obtaining a product that appears crystalline by PXRD but shows very low surface area in nitrogen sorption analysis. This almost always points to a problem with the activation step.
Causality & Solutions:
-
Pore Collapse During Solvent Removal: When a solvent evaporates from the nanopores of a COF, capillary forces are generated. If the surface tension of the solvent is high, these forces can be strong enough to pull the layers of the 2D COF together, causing an irreversible collapse of the porous structure.[13][14]
-
Solution 1: Solvent Exchange with a Low Surface Tension Solvent. Before drying the COF, perform a thorough solvent exchange. Replace the high-boiling point reaction solvent with a more volatile, low-boiling point solvent like acetone or ethanol through repeated centrifugation and redispersion. Then, exchange this solvent with one that has a very low surface tension, such as pentane or supercritical CO₂, before final drying under vacuum.[13]
-
Solution 2: Supercritical Drying. This is one of the most effective methods. After exchanging the synthesis solvent with a liquid compatible with CO₂ (like ethanol), the sample is placed in a supercritical dryer. The liquid is then replaced with liquid CO₂, which is brought to its supercritical state (above 31°C and 73.8 bar). The supercritical fluid is then vented as a gas, completely avoiding the liquid-gas phase boundary and the associated capillary forces that cause pore collapse.[12]
-
Experimental Protocol: Solvent Exchange for COF Activation
-
After the solvothermal reaction, collect the solid product by centrifugation.
-
Discard the supernatant and wash the solid with the reaction solvent (e.g., o-DCB) twice to remove unreacted monomers.
-
Wash the solid with a volatile solvent like acetone (3-4 times). For each wash, vortex the mixture thoroughly, centrifuge, and discard the supernatant. This removes the high-boiling point synthesis solvent.
-
After the final acetone wash, add a low surface tension solvent like pentane. Resuspend the solid, centrifuge, and discard the supernatant. Repeat this step twice.
-
Dry the resulting powder under high vacuum at an elevated temperature (e.g., 80-120°C) for 12-24 hours to yield the activated, porous COF.
Problem Category 3: Poor Yield or Incomplete Reaction
Low product yield can stem from issues with starting materials, stoichiometry, or reaction conditions.
Causality & Solutions:
-
Impure Starting Materials: this compound can oxidize over time, and amine linkers can be of varying purity. Impurities can terminate the polymerization, leading to low yields and poor crystallinity.
-
Solution: Purify Monomers. Recrystallize this compound and the amine linker before use.[21] Confirm purity using NMR or melting point analysis.
-
-
Incorrect Stoichiometry: The Schiff base reaction requires a precise stoichiometric ratio of aldehyde to amine functional groups (typically 1:1).
-
Solution: Verify Stoichiometry. Carefully calculate and weigh the monomers. Ensure the molecular weights used in calculations account for any salts or hydrates.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the Reaction. Take small aliquots at different time points (e.g., 24h, 48h, 72h) and analyze by PXRD to see if crystallinity improves over time, indicating the reaction is still progressing.
-
Data Summary Tables
Table 1: Common Solvent Systems for this compound-COF Synthesis
| Solvent System | Typical Ratio (v/v) | Common Temperature (°C) | Characteristics |
| o-Dichlorobenzene / n-Butanol | 1:1 to 4:1 | 120 | Good for many imine COFs; balances monomer solubility and controls reaction rate.[8] |
| Mesitylene / 1,4-Dioxane | 1:1 to 1:3 | 120 | Classic system; dioxane aids solubility while mesitylene provides a high boiling point.[22] |
| Acetic Acid / Water | Varies | 80 - 100 | Greener synthesis route, effective for certain hydrophilic monomers.[1][11] |
| γ-Butyrolactone (GBL) | N/A (single solvent) | 120 | A sustainable "green" solvent shown to produce high-quality COFs.[10][18] |
Table 2: Role of Catalysts and Modulators
| Compound | Role | Typical Concentration / Amount | Mechanism of Action |
| Acetic Acid | Catalyst | 3 M - 6 M aqueous solution | Protonates aldehyde, facilitating nucleophilic attack and dehydration.[1][20] |
| p-Toluenesulfonic acid (PTSA) | Catalyst | Catalytic amounts | A stronger Brønsted acid that can accelerate imine formation.[1] |
| Scandium(III) triflate | Catalyst | Low loading (e.g., 1-5 mol%) | Lewis acid catalyst that can significantly improve crystallinity and reaction rates at lower temperatures. |
| Benzaldehyde | Modulator | 2-4 equivalents relative to amine linker | Competes with the difunctional aldehyde, slowing polymerization to favor thermodynamic crystal growth over kinetic amorphous precipitation.[17] |
Visualizing the Process
General Solvothermal Synthesis Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent organic framework - Wikipedia [en.wikipedia.org]
- 6. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Transformation of Imine Covalent Organic Frameworks into Emissive Polymers: Insights into Emission Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02796D [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]
methods for scaling up Isophthalaldehyde reactions for industrial production
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on scaling up isophthalaldehyde (IPA) reactions for industrial production. This resource is designed to offer practical, field-proven insights into troubleshooting common issues and to answer frequently asked questions, ensuring the safe, efficient, and high-purity synthesis of this critical organic intermediate.
This compound (CAS 626-19-7) is a vital building block in the synthesis of pharmaceuticals, advanced polymers, and fine chemicals.[1] Its bifunctional nature makes it an ideal precursor for a wide array of complex molecules.[1][2] However, transitioning its synthesis from the laboratory bench to an industrial scale presents numerous challenges, from maintaining high yields and purity to ensuring process safety and cost-effectiveness.[3][4] This guide is structured to address these challenges head-on, providing a self-validating system of protocols and troubleshooting advice.
I. Common Synthesis Routes: An Overview
Several methods are employed for the industrial production of this compound, each with its own set of advantages and challenges. The choice of method often depends on factors like raw material availability, desired purity, and environmental considerations.[1]
-
Catalytic Oxidation of m-Xylene: This is a prevalent modern approach where m-xylene is oxidized to this compound.[3] This method can offer high selectivity and yield while being more environmentally friendly by reducing wastewater and by-product formation.[3]
-
Reduction of Isophthaloyl Dichloride: This method involves the hydrogenation of isophthaloyl dichloride. It is known for producing high-purity this compound with good yields and is advantageous for mass production due to the potential for catalyst reuse.[5]
-
Sommelet Reaction: A traditional route that utilizes the reaction of α,α'-diamino-m-xylene with hexamethylenetetramine.[6][7] While established, this method's attractiveness lies in the simplicity of the reaction and the availability of starting materials.[6]
-
Chlorination and Hydrolysis of m-Xylene: This process involves the side-chain chlorination of m-xylene followed by hydrolysis to yield this compound.[8]
The following sections will delve into troubleshooting and frequently asked questions related to these primary synthesis routes.
II. Troubleshooting Guide: From Low Yields to Impurity Profiles
Scaling up chemical reactions often introduces unforeseen variables that can negatively impact the outcome.[9] This section addresses specific issues you might encounter during the industrial production of this compound.
Issue 1: Significant Drop in Yield Upon Scale-Up
Question: We achieved an 85% yield of this compound at the 100g scale using the catalytic oxidation of m-xylene, but the yield dropped to 55% on the 10kg scale. What are the likely causes and how can we troubleshoot this?
Answer: A significant drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.[4][9][10]
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting Steps & Rationale |
| Inefficient Mixing | In larger reactors, achieving uniform mixing is more challenging. "Dead zones" can lead to localized concentrations of reactants and catalysts, resulting in side reactions or incomplete conversion.[9] | 1. Optimize Agitation: Evaluate and optimize the stirrer design (e.g., impeller type, size) and agitation speed for the larger vessel to ensure homogenous mixing. 2. Baffle Installation: If not already present, install baffles in the reactor to improve turbulence and prevent vortex formation, thereby enhancing mixing efficiency. |
| Poor Heat Transfer | Exothermic reactions can develop localized "hot spots" in large reactors if the heat of reaction is not dissipated efficiently. This can lead to thermal degradation of the product or the formation of by-products.[9] | 1. Improve Temperature Control: Implement a more robust temperature control system, such as a jacketed reactor with a high-performance thermal fluid or internal cooling coils. 2. Controlled Reagent Addition: Instead of adding all reactants at once, a controlled, gradual addition of the oxidizing agent can help manage the exotherm and maintain a stable reaction temperature. |
| Changes in Gas-Liquid Mass Transfer | For reactions involving gaseous reactants like air or oxygen in the catalytic oxidation of m-xylene, the efficiency of gas dispersion into the liquid phase is critical and can decrease upon scale-up. | 1. Sparging System Optimization: Ensure the gas sparging system is designed to produce fine bubbles for maximum interfacial area. 2. Headspace Pressure Control: Maintain optimal headspace pressure to ensure sufficient dissolution of the gaseous reactant. |
Experimental Workflow: Optimizing Mixing and Temperature Control
Caption: Troubleshooting workflow for addressing yield loss during scale-up.
Issue 2: Product Purity Below Specification (>99%)
Question: Our this compound product from the Rosenmund reduction of isophthaloyl dichloride has a purity of 97% by HPLC, with the main impurities being m-tolualdehyde and isophthalic acid. How can we improve the purity to meet the >99% specification?
Answer: Achieving high purity is crucial, especially for pharmaceutical applications.[1] The presence of by-products indicates either incomplete reaction or side reactions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting Steps & Rationale |
| Over-reduction | The catalyst may be too active, leading to the reduction of one of the aldehyde groups to a methyl group, forming m-tolualdehyde. | 1. Catalyst Poisoning: The Rosenmund reduction often requires a "poisoned" catalyst (e.g., palladium on barium sulfate with quinoline-sulfur) to prevent over-reduction. Ensure the catalyst is appropriately deactivated.[5] 2. Reaction Monitoring: Implement in-process controls (e.g., GC or HPLC) to monitor the disappearance of the starting material and the formation of the product and by-products. Stop the reaction once the starting material is consumed to prevent further reduction. |
| Hydrolysis of Starting Material | Isophthaloyl dichloride is sensitive to moisture and can hydrolyze to isophthalic acid. | 1. Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. 2. Solvent Selection: Use a solvent in which isophthaloyl dichloride is soluble and that can be easily dried.[5] |
| Ineffective Purification | The chosen purification method may not be adequate to remove closely related impurities. | 1. Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization to find one that provides good separation of this compound from its impurities. 2. Bisulfite Adduct Formation: this compound can be purified by forming a water-soluble bisulfite adduct, which can then be separated from non-aldehydic impurities. The aldehyde can be regenerated by treatment with acid or base.[7][11] |
Purification Workflow: Bisulfite Adduct Formation
Caption: Purification of this compound via bisulfite adduct formation.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound and its precursors on an industrial scale?
A1: this compound can cause skin, eye, and respiratory irritation.[12][13] When handling, appropriate personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection should be worn.[13][14] Many of the solvents and reagents used in its synthesis are flammable and/or toxic. A thorough risk assessment should be conducted before any scale-up operation.[6] Ensure adequate ventilation and use closed systems where possible to minimize exposure.[12][13]
Q2: How can we minimize the environmental impact of this compound production?
A2: The catalytic oxidation of m-xylene is generally considered a "greener" route as it can reduce the discharge of wastewater and waste materials compared to older methods.[3] Where possible, select catalysts that can be recycled and reused. Solvents should be recovered and recycled. A thorough analysis of the process's life cycle can help identify areas for improvement in sustainability.
Q3: What analytical methods are recommended for in-process control and final product quality assessment?
A3: For in-process control, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for monitoring the progress of the reaction. For final product quality control, HPLC is the gold standard for determining purity and quantifying impurities.[1][15] Other techniques like Nuclear Magnetic Resonance (¹H-NMR) can confirm the structure, and melting point analysis can provide a quick indication of purity.[15]
Q4: In the Sommelet reaction for this compound synthesis, what is a common issue and how can it be addressed?
A4: A common issue with the Sommelet reaction is achieving a high yield. The reaction conditions, such as temperature and reaction time, need to be carefully controlled. Neutralizing the acetic acid with a sodium hydroxide solution after the reaction can improve the yield by facilitating the precipitation of the product.[6]
Q5: Are there any specific materials of construction recommended for reactors used in this compound synthesis?
A5: The choice of reactor material depends on the specific synthesis route. For reactions involving corrosive reagents like hydrochloric acid or isophthaloyl dichloride, glass-lined or Hastelloy reactors are often preferred. For less corrosive processes, stainless steel reactors may be suitable. It is crucial to check the chemical compatibility of all wetted parts with the reactants, solvents, and products at the operating temperatures and pressures.
IV. Experimental Protocols
Protocol 1: Catalytic Oxidation of m-Xylene
This protocol is a generalized procedure based on principles outlined in the literature.[3]
-
Reactor Setup: Charge a pressure reactor with m-xylene and the chosen solvent (e.g., acetic acid).
-
Catalyst and Initiator Addition: Add the catalyst (e.g., a mixture of manganese acetate and cobalt acetate) and an initiator (e.g., sodium bromide).[3]
-
Pressurization and Heating: Seal the reactor and pressurize with air or a mixture of oxygen and an inert gas to 1.5-2.0 MPa. Heat the mixture to 80-120 °C with vigorous stirring.[3]
-
Reaction: Maintain the temperature and pressure for 1-5 hours, monitoring the reaction progress by sampling and analyzing via GC or HPLC.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully depressurize.
-
Product Isolation: Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to distillation under reduced pressure to recover the solvent and then the this compound product.[3]
-
Purification: The crude product can be further purified by recrystallization or by forming the bisulfite adduct as described in the troubleshooting section.
Protocol 2: Rosenmund Reduction of Isophthaloyl Dichloride
This protocol is based on the principles of the Rosenmund reduction.[5]
-
Reactor Setup: To a dry, inerted reactor, add the poisoned palladium catalyst (e.g., 5% Pd on BaSO₄ with a quinoline-sulfur poison).
-
Solvent and Substrate Addition: Add an anhydrous solvent (e.g., toluene) followed by isophthaloyl dichloride.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 1-5 atm) and heat to the desired temperature (e.g., 80-120 °C) with efficient stirring.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by GC or HPLC. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.
-
Workup: Cool the reactor, vent the excess hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst.
-
Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.
V. References
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering this compound Synthesis: Methods, Quality, and Applications.
-
CN106565438A - Preparation method of this compound. Google Patents.
-
EP0026291B1 - Process for the preparation of terephthalaldehyde or this compound. Google Patents.
-
KR100651394B1 - Method for preparing this compound. Google Patents.
-
This compound. Organic Syntheses Procedure.
-
Buy this compound | 626-19-7. Smolecule.
-
ISO-PHTHALALDEHYDE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
-
This compound. Apollo Scientific.
-
6650 this compound (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
-
This compound(626-19-7)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
-
This compound. Wikipedia.
-
SAFETY DATA SHEET.
-
Addressing challenges in scaling up FL118 synthesis. Benchchem.
-
Preparation of this compound. PrepChem.com.
-
This compound | C8H6O2 | CID 34777. PubChem.
-
Scheme 1. Synthesis of this compound bisulfite adduct (IBA). ResearchGate.
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
-
How to deal with scale-up challenges of Chemistry? Prime Scholars.
-
Challenges of scaling up production from grams to kilos. Chemtek Scientific.
-
Scaling-up the cationic polymerization of poly(phthalaldehyde) via continuous flow synthesis.
-
Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.
-
A Comparative Guide to Validating the Purity of Synthesized Isophthalic Dihydrazide via HPLC. Benchchem.
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- 15. pdf.benchchem.com [pdf.benchchem.com]
preventing oxidation of Isophthalaldehyde during synthesis and storage
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Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Isophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the synthesis and storage of this compound, focusing specifically on preventing its oxidation. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your material.
Troubleshooting Guide: Synthesis & In-Process Issues
This section addresses specific problems that can arise during the synthesis and handling of this compound.
Question: During my reaction workup, I'm observing a new, more polar spot on my TLC plate that wasn't there before. Could this be oxidation?
Answer: Yes, this is a strong indication of oxidation. This compound's two aldehyde functional groups are highly susceptible to oxidation, converting into carboxylic acid groups to form 3-carboxybenzaldehyde and subsequently isophthalic acid.[1][2] These carboxylic acid derivatives are significantly more polar than the starting dialdehyde, which results in a lower Retention Factor (Rf) value on a typical silica TLC plate (i.e., the spot will be closer to the baseline).
To confirm, you can co-spot your sample with a known standard of isophthalic acid. If the new spot corresponds to the standard, oxidation has occurred.
Question: My synthesis of this compound from m-xylene is yielding a significant amount of isophthalic acid. How can I minimize this over-oxidation?
Answer: Controlling the oxidation of a methyl group to an aldehyde without proceeding to the carboxylic acid is a classic synthetic challenge.[3] Several factors are critical:
-
Choice of Oxidant: Using strong oxidizing agents like potassium permanganate or nitric acid will almost certainly lead to the formation of isophthalic acid.[3] Milder, more controlled oxidants are necessary. For laboratory-scale synthesis, methods like the Swern or Dess-Martin periodinane (DMP) oxidation of the corresponding diol (1,3-benzenedimethanol) are preferred to stop at the aldehyde stage. For industrial processes involving direct oxidation of m-xylene, precise control of reaction conditions is paramount.[4][5][6]
-
Reaction Conditions: Over-oxidation is often accelerated by elevated temperatures and prolonged reaction times.[4] It is crucial to monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.
-
Workup Procedure: During aqueous workups, dissolved atmospheric oxygen can contribute to oxidation. It is advisable to work quickly and, if the compound is particularly sensitive, to use de-gassed solvents.
Question: How can I remove isophthalic acid contamination from my crude this compound product?
Answer: The significant difference in acidity between the aldehyde and the carboxylic acid can be exploited for purification.
-
Aqueous Base Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The acidic isophthalic acid will be deprotonated to form its water-soluble carboxylate salt, which will partition into the aqueous layer. The neutral this compound will remain in the organic layer.
-
Separation: Separate the organic and aqueous layers using a separatory funnel.
-
Recovery: Wash the organic layer with brine, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover the purified this compound.
Caution: Be aware that some aldehydes can undergo reactions like aldol condensation under strongly basic conditions.[7] Therefore, use the mildest base and the minimum exposure time necessary to achieve separation.
Frequently Asked Questions (FAQs): Storage & Handling
Question: What is the primary cause of this compound degradation during storage?
Answer: The primary degradation pathway is aerial oxidation. The aldehyde C-H bond is susceptible to attack by atmospheric oxygen, a radical-mediated process that can be accelerated by light and heat, leading to the formation of the corresponding carboxylic acid (isophthalic acid).[8] This is why a pure, white sample of this compound may turn yellowish and develop a different crystalline appearance over time.
Question: What are the ideal long-term storage conditions for this compound?
Answer: To maximize shelf-life and maintain purity, this compound should be stored with protection from its primary degradation catalysts: oxygen, light, and heat.[9][10] The product is chemically stable under standard ambient conditions when stored properly.[11]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of the oxidation reaction. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidizing agent. |
| Light | Amber or Opaque Container | Prevents photochemical degradation pathways.[10][12] |
| Container | Tightly Sealed, Dry | Prevents ingress of atmospheric oxygen and moisture.[9][11][13] |
Question: My this compound arrived as a solid. Should I be concerned about dust inhalation?
Answer: Yes. This compound is typically an off-white or cream-colored crystalline powder.[10][12] As with any fine chemical powder, you should avoid generating and inhaling dust.[11][13] Handle the material in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including a dust respirator, safety goggles, and gloves.[9][10][11]
Question: Are there any chemical stabilizers or antioxidants that can be added to this compound for prolonged storage?
Answer: While this compound is often supplied without additives, the use of antioxidants is a common strategy for stabilizing aldehydes in general. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or hydroquinone, are effective radical scavengers that can interrupt the autoxidation chain reaction. If considering an additive, it must be compatible with your downstream application. For many high-purity applications, storage under inert gas is preferred over introducing another chemical species.
Protocols & Methodologies
Protocol 1: Qualitative Test for Aldehyde Oxidation (Tollens' Test)
This protocol helps distinguish aldehydes from most ketones and can be used to qualitatively detect the presence of the aldehyde groups on this compound.[14] A diminished or negative result for a sample that was previously positive could suggest significant degradation.
Objective: To confirm the presence of aldehyde functional groups.
Materials:
-
Sample of this compound
-
5% Silver Nitrate (AgNO₃) solution
-
10% Sodium Hydroxide (NaOH) solution
-
Dilute (2 M) Ammonia (NH₃) solution
-
Test tubes, water bath
Procedure:
-
Prepare Tollens' Reagent (Freshly Prepared):
-
In a clean test tube, add 2 mL of 5% silver nitrate solution.
-
Add 1-2 drops of 10% sodium hydroxide solution. A brown precipitate of silver(I) oxide (Ag₂O) will form.
-
Add dilute ammonia solution dropwise, shaking the tube, until the brown precipitate just dissolves. This forms the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Avoid adding a large excess of ammonia.
-
-
Perform the Test:
-
Add 2-3 drops of your this compound solution (dissolved in a suitable solvent like ethanol) to the freshly prepared Tollens' reagent.
-
Gently warm the test tube in a water bath at approximately 60°C for 5-10 minutes.
-
-
Observation:
-
Positive Result: The formation of a silver mirror on the inner wall of the test tube, or a black precipitate of silver, indicates the presence of an aldehyde.[15][16][17] The aldehyde is oxidized to a carboxylate, and the Ag⁺ ions are reduced to metallic silver.[16]
-
Negative Result: The solution remains clear or colorless.[14]
-
Protocol 2: Recommended Storage & Handling Workflow
This protocol outlines the best practices for handling this compound upon receipt and during use to prevent oxidative degradation.
Objective: To maintain the purity and stability of this compound.
Workflow:
-
Receipt & Inspection: Upon receiving the container, inspect it for a tight seal. Note the initial color and appearance of the material.
-
Inert Atmosphere Blanketing: Before initial use and after every use, flush the headspace of the container with a dry, inert gas like argon or nitrogen. This displaces air and moisture.
-
Refrigerated Storage: Store the tightly sealed container in a refrigerator at 2-8°C.[12]
-
Dispensing: When weighing or dispensing the material, do so in a well-ventilated area.[9] For maximum protection, especially for highly sensitive applications, handle the material inside a glovebox under an inert atmosphere.
-
Resealing: After dispensing, re-flush the headspace with inert gas, seal the container tightly, and wrap the closure with Parafilm® to ensure an airtight seal before returning it to cold storage.
Visual Diagrams
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting flowchart for oxidized this compound.
References
-
Loba Chemie. (2018). ISO-PHTHALALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
- Google Patents. (n.d.). WO2023175065A1 - Stabilization of aldehydes and/or an alcohols.
-
JoVE. (2020). Video: Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- Google Patents. (n.d.). WO1999057090A1 - Process for purifying isophthalic acid by crystallization.
-
JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
European Patent Office. (1998). EP 0818434 A2 - Process for the production of high-purity isophthalic acid. Retrieved from [Link]
- Google Patents. (n.d.). KR101144887B1 - Purification method for iso-phthalic acid.
-
MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]
-
Reddit. (2023). Oxidation of Alcohol to aldehyde, and how to arrest the reaction. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0465100 B1 - Process for producing high purity isophthalic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]
-
Scholar. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Retrieved from [Link]
- Google Patents. (n.d.). US3206504A - Process for purifying isophthalic acid.
- Google Patents. (n.d.). US2531172A - Preparation of isophthalic acid.
-
Wikipedia. (n.d.). Avobenzone. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0096153 A2 - Stabilization of aldehydes. Retrieved from [Link]
-
Rayeneh Group. (2021). Isophthalic acid. Retrieved from [Link]
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Technical Support Center: Catalyst Selection and Optimization for Isophthalaldehyde Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective hydrogenation of isophthalaldehyde (IPA) to m-xylene-α,α'-diol (MXDA). This guide is designed for researchers, scientists, and drug development professionals actively engaged in this important chemical transformation. Here, we move beyond simple protocols to explain the fundamental principles behind catalyst choice, reaction optimization, and troubleshooting, ensuring you can confidently navigate the challenges of your experiments.
The hydrogenation of this compound is a critical reaction, as the resulting diol is a valuable monomer and chemical intermediate. Achieving high selectivity and conversion requires a nuanced understanding of the catalytic system. This center is structured to provide that expertise in a practical, accessible format.
Catalyst Selection Guide
Choosing the right catalyst is the cornerstone of a successful hydrogenation reaction. The ideal catalyst for converting this compound to m-xylene-α,α'-diol should exhibit high activity for the aldehyde groups while minimizing side reactions like over-hydrogenation of the aromatic ring or hydrogenolysis of the resulting alcohol groups.
Common Catalyst Classes
The primary catalysts used for this transformation are based on Group VIII metals, particularly nickel and ruthenium.
-
Raney® Nickel: A widely used, cost-effective catalyst, Raney Nickel is known for its high activity in hydrogenating carbonyl compounds.[1][2] It is an alloy of nickel and aluminum, with the aluminum leached out to create a high-surface-area, porous nickel structure that is "activated" with adsorbed hydrogen.[2][3] However, its high activity can sometimes lead to lower selectivity and over-hydrogenation if reaction conditions are not carefully controlled.[4]
-
Supported Nickel Catalysts (e.g., Ni/Al₂O₃, Ni/SiO₂): These offer a safer and often more selective alternative to pyrophoric Raney Ni. The support material can influence catalyst dispersion and acidity, which in turn affects performance. For instance, acidic sites on an alumina support can sometimes promote undesirable side reactions, a challenge that can be mitigated by using basic additives or modifiers like potassium.
-
Ruthenium Catalysts (e.g., Ru/C, Ru/Al₂O₃): Ruthenium-based catalysts are often praised for their high selectivity in the hydrogenation of aromatic aldehydes to the corresponding alcohols.[5][6] They can operate under milder conditions than some nickel catalysts and are generally less prone to over-hydrogenating the aromatic ring.[7][8] The interaction between ruthenium and the support is crucial for stability and preventing metal leaching.[6]
Catalyst Performance Comparison
The following table summarizes the general performance characteristics of common catalysts for this compound hydrogenation. Note that actual performance is highly dependent on specific reaction conditions.
| Catalyst Type | Support | Typical Activity | Selectivity to MXDA | Key Advantages | Potential Drawbacks |
| Raney Nickel | None | Very High | Moderate to High | High activity, cost-effective.[1] | Pyrophoric, can lead to over-hydrogenation.[4][9] |
| Nickel | Al₂O₃, SiO₂ | High | Moderate to High | Safer handling than Raney Ni, good activity. | Support acidity can cause side reactions.[10] |
| Ruthenium | Carbon, Al₂O₃ | High | Very High | Excellent selectivity, milder conditions.[5][6] | Higher cost than nickel catalysts. |
Catalyst Selection Workflow
The choice of catalyst depends on several factors including the desired product purity, available equipment (e.g., high-pressure reactors), and cost considerations. The following workflow can guide your decision-making process.
Caption: A decision tree for troubleshooting common hydrogenation issues.
Experimental Protocols
Protocol 1: General Procedure for Batch Hydrogenation of this compound
This protocol provides a general guideline for a lab-scale batch hydrogenation reaction. Warning: Hydrogenation reactions can be hazardous. Always work in a well-ventilated fume hood, use appropriate personal protective equipment, and follow all safety procedures for handling high-pressure hydrogen and pyrophoric catalysts.
Materials:
-
This compound (IPA)
-
Solvent (e.g., Methanol, Ethanol, THF) [11]* Catalyst (e.g., 5% Ru/C, Raney Ni slurry, 10% Pd/C)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet.
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Add the this compound (1.0 eq) and the chosen solvent to the reactor vessel.
-
Catalyst Addition: Under a gentle stream of inert gas, add the catalyst. For a slurry like Raney Ni, this should be done carefully to avoid exposure to air. A typical catalyst loading is 5-10% by weight relative to the substrate. [11]3. System Purge: Seal the reactor. Purge the system by pressurizing with inert gas (e.g., to 5 bar) and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen. This is a critical safety step.
-
Hydrogen Purge: After the inert gas purge, repeat the pressurize/vent cycle 3-5 times with hydrogen gas to ensure the atmosphere is pure hydrogen.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 5-8 MPa). [12][13]Begin vigorous stirring and heat the reaction to the target temperature (e.g., 70-130 °C). [13][14]6. Monitoring: Monitor the reaction by observing the pressure drop on the gauge (indicating hydrogen consumption). The reaction is typically complete when hydrogen uptake ceases. For more precise monitoring, small samples can be carefully withdrawn (if the reactor allows) for analysis by GC or TLC.
-
Cooldown and Venting: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in the fume hood.
-
Inert Gas Purge: Purge the reactor several times with an inert gas to remove all residual hydrogen.
-
Catalyst Filtration: Open the reactor and dilute the reaction mixture with a small amount of solvent. Filter the mixture through a pad of Celite® to remove the solid catalyst. [9]CAUTION: Never allow the filter cake containing the catalyst to dry, as it can be pyrophoric and may ignite in air. [15]Keep the filter cake wet with solvent at all times and dispose of it properly.
-
Product Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude m-xylene-α,α'-diol, which can then be purified further if necessary (e.g., by recrystallization).
References
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
Krische, M. J. (2009). Formation of C–C bonds via ruthenium-catalyzed transfer hydrogenation. Pure and Applied Chemistry, 81(9), 1635-1643. Available at: [Link]
-
Werkmeister, S., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis, 6(4), 2333-2342. Available at: [Link]
-
Pampaloni, G., et al. (2013). A ruthenium-based catalytic system for a mild borrowing-hydrogen process. Catalysis Science & Technology, 3(4), 984-989. Available at: [Link]
-
Grobe, J., et al. (2021). Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Chemistry – A European Journal, 27(45), 11681-11685. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [a]. Retrieved from [Link]
-
Kim, I. S., & Krische, M. J. (2008). Ruthenium-catalyzed C-C bond forming transfer hydrogenation: carbonyl allylation from the alcohol or aldehyde oxidation level employing acyclic 1,3-dienes as surrogates to preformed allyl metal reagents. Journal of the American Chemical Society, 130(20), 6338–6339. Available at: [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN101774928A - Method for preparing m-xylylenediamine.
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
- Google Patents. (n.d.). CN102060668A - Method for preparing o-xylene-alpha, alpha'-diol.
-
Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]
- Google Patents. (n.d.). CN101774928B - Method for preparing m-xylylenediamine.
-
National Institutes of Health. (n.d.). Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase: Synergistic Effect of Oxygen Vacancy and Solvent Water. Retrieved from [Link]
-
National Institutes of Health. (2023, May 26). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. Retrieved from [Link]
-
YouTube. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved from [Link]
-
ACS Publications. (2021, February 15). Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). CN103539676A - Method for preparing m-xylylenediamine from m-phthalodinitrile through hydrogenation.
- Google Patents. (n.d.). EP0310991B1 - Process for producing m-xylene from o-xylene.
-
ACS Publications. (n.d.). Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase: Synergistic Effect of Oxygen Vacancy and Solvent Water. Retrieved from [Link]
-
MDPI. (n.d.). Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. Retrieved from [Link]
-
RSC Publishing. (2014, November 18). Isophthalonitrile (IPN) hydrogenation over K modified Ni–Co supported catalysts: catalyst characterization and performance evaluation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 16.6: Catalytic Hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). US4902843A - Process for producing M-xylene from O-xylene.
-
MDPI. (n.d.). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US3539650A - Production of m-xylene.
-
MDPI. (n.d.). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Retrieved from [Link]
-
MDPI. (n.d.). Process Design Strategies To Produce p -Xylene via Toluene Methylation: A Review. Retrieved from [Link]
-
Khan Academy. (n.d.). Hydrogenation. Retrieved from [Link]
-
Springer. (n.d.). Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. Retrieved from [Link]
-
YouTube. (2022, April 18). Hydrogenation of Alkenes & Alkynes (IOC 32). Retrieved from [Link]
-
OSTI.GOV. (n.d.). First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved from [Link]
-
YouTube. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. Retrieved from [Link]
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- 15. reddit.com [reddit.com]
Technical Support Center: Characterization of Isophthalaldehyde Polymers
Welcome to the technical support center for the characterization of isophthalaldehyde-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and often challenging materials. As conjugated polymers, this compound derivatives present a distinct set of analytical hurdles. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common issues and obtain reliable, high-quality data.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the experimental characterization of this compound polymers.
Molar Mass Determination by Gel Permeation Chromatography (GPC/SEC)
Question: My GPC results for an this compound-based polymer show an unexpectedly low molar mass and a broad polydispersity index (PDI). What could be the cause, and how can I obtain a more accurate measurement?
Answer:
This is a frequent and critical issue stemming from the unique nature of conjugated polymers compared to the flexible-chain standards (like polystyrene) typically used for GPC calibration.
Probable Causes:
-
Poor Solubility and Aggregation: this compound polymers, with their rigid aromatic backbones, often have limited solubility in common GPC eluents like THF or chloroform.[1][2] This can lead to the formation of aggregates that are filtered out before the column or that behave unpredictably during separation. The soluble fraction you are injecting might only consist of low molecular weight chains or oligomers.[2]
-
Mismatch in Hydrodynamic Volume: GPC separates molecules based on their hydrodynamic volume, not their absolute molar mass.[3] The semi-flexible or rigid-rod nature of conjugated polymers means their hydrodynamic volume is significantly different from that of a flexible polystyrene chain of the same molar mass.[1] Using a standard polystyrene calibration curve will almost certainly lead to an underestimation of the true molar mass.[3][4]
-
Non-Ideal Column Interactions: The aromatic structure of your polymer can lead to adsorptive interactions with the stationary phase of the GPC column, causing delayed elution and, consequently, an artificially low calculated molar mass.[5]
Step-by-Step Troubleshooting Protocol:
-
Solubility Screening: Before GPC analysis, perform a thorough solubility screening. Test a range of solvents at various temperatures. For conjugated polymers, solvents like 1,2,4-trichlorobenzene (TCB) or a mixture of chloroform and a small amount of a polar solvent might be necessary. Ensure the polymer is fully dissolved before injection, which can be challenging for some materials.[6]
-
Optimize GPC Conditions:
-
High-Temperature GPC (HT-GPC): If solubility is an issue, consider using an HT-GPC system. The elevated temperature (often >100 °C) can significantly improve the solubility of rigid polymers.
-
Column Selection: Choose a column set specifically designed for conjugated or high-temperature polymers to minimize non-specific interactions.[6]
-
-
Employ Absolute Molar Mass Detectors: To overcome the limitations of conventional calibration, couple your GPC system with a multi-angle light scattering (MALS) detector.
-
SEC-MALS Workflow: A MALS detector, used in conjunction with a concentration detector (like a refractive index detector), allows for the direct measurement of the absolute molar mass at each elution slice, independent of the polymer's shape or elution time.[7] This is the most reliable method for determining the molar mass of novel or rigid polymers.[5][7]
-
Refractive Index Increment (dn/dc) Measurement: For accurate MALS analysis, the dn/dc value of your specific polymer in the chosen mobile phase must be determined. Do not assume it is the same as other polymers. An inaccurate dn/dc value will lead to errors in the molar mass calculation.[1]
-
Workflow for Accurate Molar Mass Determination:
Caption: A multi-technique approach for the characterization of insoluble polymers.
Q3: How can I assess the thermal stability of my this compound polymer?
A3: Thermogravimetric Analysis (TGA) is the standard method. [8]
-
Experimental Protocol: A small amount of the polymer is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air). The instrument records the sample's weight as a function of temperature.
-
Data Interpretation: The output is a curve of percent weight versus temperature. The onset of weight loss indicates the beginning of thermal decomposition. The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is often reported as a measure of thermal stability. The final remaining weight at high temperatures can indicate the formation of a char yield, which is common for aromatic polymers.
Data Presentation: Comparing Thermal Stability
| Polymer Sample | Td5 (°C, N₂) | Td10 (°C, N₂) | Char Yield at 800 °C (%) |
|---|---|---|---|
| Polymer A | 350 | 375 | 55 |
| Polymer B | 410 | 430 | 62 |
| Polymer C | 395 | 415 | 60 |
This table allows for a quick and clear comparison of the thermal stability of different polymer batches or formulations.
References
- Polymer Troubleshooting Guide. Thermo Fisher Scientific.
- Polymer Material Analysis Techniques. TA Instruments.
- What Are The Limitations Of Using GPC/SEC To Determine Molar Mass Distribution? Chemistry For Everyone.
- Aromatic proton regions of NMR spectra obtained
- Overcoming Fear, Uncertainty, and Doubt in GPC: The Need for an Absolute Measurement of Molar Mass.
- The Basics of Polymer Analysis: Techniques & Solutions. Jordi Labs.
- GPC analysis of Polymers.
- Polymer Analysis by NMR. Sigma-Aldrich.
- Polymer Characteriz
- Strategies for the Development of Conjugated Polymer Molecular Dynamics Force Fields Validated with Neutron and X-ray Scattering.
- Polymer Analysis/Characterization.
- Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering.
- NMR Spectra of Polymers and Polymer Additives.
- Thermal Analysis of Polymers Selected Applic
- Synthesis & Characterization of Conjugated Polymer for Chemical Detection.
- Why i got confusing results for GPC test (determination of molecular weight of a polymer)?
- Polymer Characterization by GPC, Light Scattering, Viscosity.
- (a) FTIR spectra of p‐phthalaldehyde, PGAE 230, and T‐NH; (b) FTIR...
- Characteriz
- NMR Spectroscopy of Polymers. Semantic Scholar.
- Challenges in polymer analysis by liquid chrom
- How can I ensure that synthesized conjugated polymer?
- Challenges & Opportunities in Polymer Characterization through Traditional & AI Approaches. Technical University of Denmark.
- Thermal Characteriz
- DSC Analysis of Polymers.
- A short review article on conjugated polymers.
- Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. MDPI.
- Quantitative Spectroscopy to Determine The Effects of Photodegradation On a Model Polyester-Urethane Coating.
- THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications.
- Fourier-transform infrared (FTIR)
- Influence of Tie-Molecules and Microstructure on the Fluid Solubility in Semicrystalline Polymers.
- SOLUBILITY OF POLYMERS. Kinam Park.
- Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly W
- Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly W
- Key Challenges Faced in Polymerization Development.
- Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. E-Journal of Chemistry.
- Grand challenges in polymers. Frontiers.
- Challenges in polymer analysis by liquid chromatography.
- Solubility of drug and polymers (measured by HPLC-ELSD) in various pH...
- FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
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Technical Support Center: Purification of Isophthalaldehyde Bisulfite Adduct (IBA)
Welcome to the technical support center for the purification of the isophthalaldehyde bisulfite adduct (IBA). This guide is designed for researchers, scientists, and drug development professionals who utilize IBA as a monomer or intermediate and require a product of the highest purity. Impurities such as unreacted this compound or the monosulfite adduct can act as chain terminators in polymerization reactions, drastically limiting the molecular weight and performance of the final polymer.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of IBA.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is the this compound bisulfite adduct (IBA), and why is its purity so critical?
The this compound bisulfite adduct (IBA) is the product of a reversible nucleophilic addition reaction between this compound and two equivalents of sodium bisulfite. This reaction converts the two aldehyde functional groups into water-soluble α-hydroxyalkanesulfonate salts.
Purity is paramount for its primary application: the synthesis of high-molecular-weight polybenzimidazole (PBI) polymers under mild conditions.[2][3] The polymerization reaction requires a precise 1:1 stoichiometry of the monomers. Any residual unreacted this compound or the presence of the this compound monosulfite adduct (IMA) will disrupt this balance, leading to premature chain termination and resulting in low-molecular-weight polymers with inferior mechanical and thermal properties.[1]
Q2: What are the most common impurities in crude IBA, and why are they difficult to remove?
The primary impurities are:
-
Unreacted this compound: The starting material which may persist if the reaction does not go to completion.
-
This compound Monosulfite Adduct (IMA): A partially reacted intermediate where only one of the two aldehyde groups has formed an adduct.[1]
The main challenge arises because the desired bis-adduct (IBA) and the mono-adduct impurity (IMA) often exhibit very similar solubility profiles in water, making separation by simple recrystallization ineffective.[1]
Q3: My initial reaction produced a sticky solid or an oil instead of a filterable precipitate. What went wrong?
This is a common issue. The physical form of the adduct is highly dependent on the reaction conditions and the presence of impurities.
-
Insufficient Reaction: An incomplete reaction can leave behind oily starting material.
-
Water Content: Bisulfite adducts of smaller aldehydes can be frustratingly soluble in water, preventing precipitation.[4][5] You may need to minimize the amount of water used in the initial reaction or employ a solvent-antisolvent system to induce precipitation.
-
Gummy Consistency: In some cases, even when the reaction is complete, the product may precipitate as a gummy solid that is difficult to filter. This can be due to the adduct oiling out before it can crystallize. Modifying the solvent system, such as using an ethanol/water mixture, can sometimes promote the formation of a crystalline solid.[5]
Q4: How can I reliably assess the purity of my final IBA product?
The most definitive method is ¹H-NMR Spectroscopy . The key is to look for the complete disappearance of the aldehyde proton peaks from the this compound starting material.
-
This compound (Reactant): Shows a characteristic aldehyde proton peak around δ 10.14 ppm.[2]
-
Pure IBA (Product): This peak at ~10 ppm must be completely absent. The spectrum of the pure adduct will show peaks for the hydroxyl protons (around δ 4.9 ppm), the sp³ C-H protons (around δ 5.7 ppm), and the aromatic protons (δ 7.1-7.5 ppm).[2]
Any observable peak in the δ 10.0-10.2 ppm range indicates contamination with unreacted or partially reacted aldehyde species.
Section 2: Troubleshooting Guide
Problem 1: Low Yield of the Crude Adduct After Initial Synthesis
-
Possible Cause: The equilibrium of the adduct formation reaction is reversible and may not have been sufficiently pushed towards the product side.
-
Scientific Rationale: The nucleophilic addition of bisulfite to an aldehyde is an equilibrium process. To ensure a high yield, Le Châtelier's principle must be leveraged by using an excess of the bisulfite reagent. Sodium bisulfite itself has only moderate nucleophilicity and can exist in a dimeric form, making a stoichiometric excess essential for driving the reaction to completion.[2]
-
Solution & Protocol Insight:
-
Use Excess Reagent: Employ a 2 to 3-fold molar excess of sodium bisulfite relative to this compound.[2][3]
-
Ensure Reagent Quality: Use a freshly prepared saturated solution of sodium bisulfite, as it can oxidize over time, reducing its effectiveness.[4]
-
Optimize Solvents: The reaction is typically performed in a mixed solvent system, such as methanol/water, to dissolve both the organic aldehyde and the inorganic bisulfite salt.[2]
-
Problem 2: ¹H-NMR shows residual aldehyde peaks even after initial purification.
-
Possible Cause: The presence of the highly soluble this compound monosulfite adduct (IMA) impurity, which was not removed by simple filtration or washing.
-
Scientific Rationale: As established, IMA and the desired bis-adduct (IBA) have similar solubilities, making physical separation difficult. A chemical approach is needed to convert the residual IMA into the fully formed IBA.
-
Solution & Protocol Insight: A multi-step purification is required. The crucial step is to re-dissolve the crude, impure adduct in water containing an additional amount of sodium bisulfite.[2] This excess of bisulfite shifts the equilibrium of the second addition reaction, forcing the conversion of the IMA mono-adduct into the desired IBA bis-adduct. The purified IBA is then precipitated by adding an anti-solvent like methanol.[2][3]
Problem 3: The final product is contaminated with inorganic salts.
-
Possible Cause: Excess sodium bisulfite or other inorganic byproducts have co-precipitated with the IBA.
-
Scientific Rationale: While IBA has low solubility in organic solvents, it is soluble in highly polar aprotic solvents. In contrast, simple inorganic salts like sodium bisulfite are generally insoluble in these organic solvents.
-
Solution & Protocol Insight: This issue is addressed with a secondary purification step. The preliminarily purified adduct is dissolved in an organic solvent such as dimethyl sulfoxide (DMSO), dimethylacetamide (DMAc), or dimethylformamide (DMF).[3] The insoluble inorganic salts can then be removed by simple filtration. The pure IBA is subsequently recovered from the filtrate by precipitation with an anti-solvent (e.g., acetone, isopropyl alcohol).[2]
Problem 4: The isolated adduct decomposes during washing or storage.
-
Possible Cause: Use of an inappropriate anti-solvent or washing agent, particularly acetone.
-
Scientific Rationale: The bisulfite adduct equilibrium is sensitive. Acetone can react with free bisulfite ions present in the solution. This reaction depletes the bisulfite, shifting the IBA equilibrium back towards the starting aldehyde and causing the adduct to decompose.[6][7]
-
Solution & Protocol Insight:
-
Avoid Ketone Solvents: Never use acetone or other ketones to wash or precipitate your bisulfite adduct.[6]
-
Recommended Solvents: Use alcohols like methanol or ethanol for precipitation and washing.[2] Isopropyl alcohol or hexane can also be used as anti-solvents for precipitating the adduct from its solution in a polar organic solvent.[2]
-
Storage: Storing the aldehyde as its solid, dry bisulfite adduct provides a significant advantage in chemical stability compared to the free aldehyde.[8]
-
Section 3: Experimental Protocols
Protocol 1: High-Purity Purification of this compound Bisulfite Adduct
This protocol integrates the multi-step purification process adapted from authoritative sources to yield a high-purity product suitable for polymerization.[2][3]
Part A: Preliminary Purification (Driving the Reaction to Completion)
-
Take the crude, low-purity IBA obtained from the initial synthesis.
-
In a suitably sized beaker, dissolve the crude IBA and an additional 1.5-2 equivalents of sodium bisulfite in a minimal amount of distilled water at room temperature. Stir until the solution becomes completely transparent.
-
Slowly pour the transparent aqueous solution into a larger beaker containing methanol (approximately 6-7 times the volume of the aqueous solution) under vigorous stirring.
-
A white precipitate of the preliminarily purified IBA will form immediately. Continue stirring for 30 minutes.
-
Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of fresh methanol.
-
Dry the solid in a vacuum oven at 80°C to a constant weight.
Part B: Secondary Purification (Removal of Inorganic Salts)
-
Dissolve the dried, preliminarily purified adduct from Part A in a minimal amount of dimethyl sulfoxide (DMSO).
-
Any excess starting materials or inorganic salts will remain as an undissolved suspension.
-
Remove these insoluble impurities by filtration.
-
Transfer the clear filtrate to a beaker and add an anti-solvent such as acetone or isopropyl alcohol under stirring to re-precipitate the pure IBA.[2]
-
Collect the final pure product by vacuum filtration, wash with the chosen anti-solvent, and dry in a vacuum oven at 80°C to a constant weight.
Section 4: Data & Visualization
Data Presentation
Table 1: Comparative ¹H-NMR Data for Purity Assessment [2]
| Compound | Key ¹H-NMR Peaks (ppm) in DMSO-d₆ | Interpretation |
| This compound | δ 10.14 (s, 2H), δ 7.83-8.44 (m, 4H) | Presence of two aldehyde protons. |
| Impure Adduct | δ 10.01 (s), δ 4.9-5.8 (m), δ 7.1-7.5 (m) | Incomplete reaction. Residual aldehyde peak present. |
| Pure IBA | δ 4.93-4.95 (d, 2H, O-H), δ 5.74-5.77 (d, 2H, sp³ C-H), δ 7.11-7.51 (m, 4H, aromatic) | Complete absence of aldehyde peak (~10 ppm). Purity >99%. |
Experimental Workflows & Diagrams
Caption: High-purity IBA purification workflow.
Caption: Reaction pathway showing the formation of the mono-adduct impurity.
References
- Pure this compound bisulfite adduct and novel preparation method thereof. (2018).
-
Scheme 1. Synthesis of this compound bisulfite adduct (IBA). (n.d.). ResearchGate. [Link]
- Pure this compound bisulfite adduct and novel preparation method thereof. (2018).
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
-
Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Betterton, E. A., Erel, Y., & Hoffmann, M. R. (1988). Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties. Environmental Science & Technology, 22(8), 92-99. [Link]
-
Can you make a bisulfite adduct of an aldehyde which is a liquid, then recrystallise it to purify it? Then simple hydrolysis back to the aldehyde after? (2020). Reddit. [Link]
-
Sodium bisulfite-aldehyde adduct. (2015). Reddit. [Link]
-
Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes). (2009). Sciencemadness Discussion Board. [Link]
-
Purification of aldehydes and ketones using Sodium Bisulfite. (2019). Reddit. [Link]
-
Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. (2023). The Royal Society of Chemistry. [Link]
-
Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (2023). National Center for Biotechnology Information. [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361. [Link]
- A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. (n.d.). CoLab. (Note: A direct, stable link to the CoLab document was not available; the reference points to the original publication by Kjell et al., 1999, which is a more stable source).
Sources
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- 2. US20180050984A1 - Pure this compound bisulfite adduct and novel preparation method thereof - Google Patents [patents.google.com]
- 3. KR101907035B1 - Pure this compound bisulfite adduct and novel preparation method thereof - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to Isophthalaldehyde and Terephthalaldehyde in Polymer Synthesis
In the intricate world of polymer chemistry, the selection of monomers is a critical decision that dictates the ultimate properties and performance of the resulting material. Among the myriad of available building blocks, aromatic dialdehydes play a pivotal role in the synthesis of a wide range of high-performance polymers. This guide provides an in-depth comparative analysis of two key structural isomers, isophthalaldehyde (IPA) and terephthalaldehyde (TPA), for researchers, scientists, and professionals in drug development and materials science. By understanding the subtle yet significant differences in their chemical architecture, we can unlock the ability to fine-tune polymer characteristics for specific applications.
The Isomeric Difference: A Structural and Reactivity Overview
At the heart of this comparison lie the distinct substitution patterns of the benzene ring. Terephthalaldehyde, a para-isomer, possesses a linear and symmetrical structure with its two aldehyde groups positioned at the 1 and 4 positions. This geometry imparts a high degree of rigidity and linearity to the polymer backbone. In contrast, this compound, the meta-isomer, has its aldehyde groups at the 1 and 3 positions, resulting in a kinked or bent molecular structure. This seemingly minor variation has profound implications for polymer chain packing, intermolecular interactions, and, consequently, the macroscopic properties of the material.
From a reactivity standpoint, both isomers readily undergo condensation reactions with a variety of nucleophiles, most notably amines, to form Schiff bases (imines), and with alcohols to form acetals. This reactivity is the foundation for their use in the synthesis of polyimines, polyamides (via their diacid chloride derivatives), and polyspiroacetals, among other polymer classes.
Impact on Polymer Properties: A Comparative Analysis
The choice between this compound and terephthalaldehyde as a monomer directly influences the thermal stability, mechanical strength, and solubility of the resulting polymer. The linear and rigid nature of the terephthaloyl moiety leads to polymers with higher crystallinity and stronger intermolecular forces, while the kinked structure of the isophthaloyl unit disrupts regular chain packing, leading to more amorphous and soluble polymers.
Thermal Stability
Polymers derived from terephthalaldehyde generally exhibit superior thermal stability compared to their this compound-based counterparts. The symmetrical and linear structure of TPA allows for more efficient chain packing and stronger intermolecular interactions, requiring more energy to disrupt the polymer matrix.
A study on polyspiroacetals synthesized from the condensation of polyhydroxyl monomers with either terephthalaldehyde or this compound demonstrated this trend. The thermal properties, as evaluated by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), consistently showed that the TPA-based polyspiroacetals possessed higher thermal degradation temperatures.[1]
| Polymer Type | Aldehyde Monomer | Decomposition Temperature (TGA, 5% weight loss) | Glass Transition Temperature (Tg) | Reference |
| Polyspiroacetal | Terephthalaldehyde | Higher | Higher | [1] |
| Polyspiroacetal | This compound | Lower | Lower | [1] |
| Aromatic Polyamide | Terephthaloyl Chloride | > 400 °C | 237–254 °C | [2] |
| Aromatic Polyamide | Isophthaloyl Chloride | > 400 °C | 237–254 °C | [2] |
Table 1: Comparative Thermal Properties of Polymers Derived from this compound and Terephthalaldehyde.
Mechanical Properties
The rigidity and linearity of terephthalaldehyde-derived polymers translate into enhanced mechanical strength and modulus. The ability of these polymer chains to pack closely together results in a more robust material capable of withstanding higher stress. Conversely, the less-ordered structure of this compound-based polymers often leads to materials with greater flexibility and lower tensile strength.
For instance, aromatic polyamides, known as aramids, exhibit exceptional mechanical properties. Those synthesized from terephthaloyl chloride and aromatic diamines are renowned for their high tensile strength and modulus, a direct consequence of the rigid polymer backbone.[3] While specific comparative data for this compound-based aramids under identical conditions is limited in the readily available literature, the structural principles suggest they would exhibit lower, though still respectable, mechanical performance. For example, polyamides synthesized from 3,8-diamino-6-phenylphenanthridine and isophthaloyl chloride have been reported with a tensile strength of 80-110 MPa and a tensile modulus of 2.5-3.5 GPa.[4] Polyimine films derived from terephthalaldehyde have demonstrated a high tensile strength of up to 96.2 MPa.[5]
| Property | Terephthalaldehyde-based Polymers | This compound-based Polymers | Rationale |
| Tensile Strength | Generally Higher | Generally Lower | The linear structure of TPA allows for better chain packing and stronger intermolecular forces. |
| Modulus | Generally Higher | Generally Lower | The rigid backbone of TPA-based polymers contributes to higher stiffness. |
| Elongation at Break | Generally Lower | Generally Higher | The kinked structure of IPA introduces flexibility into the polymer chain. |
Table 2: Expected Trends in Mechanical Properties.
Solubility and Processability
A significant advantage of using this compound is the enhanced solubility of the resulting polymers. The meta-substitution pattern disrupts the crystalline packing that is characteristic of many para-substituted polymers, making them more amenable to dissolution in common organic solvents. This improved solubility is a critical factor for polymer processing, enabling techniques like solution casting of films and spinning of fibers.
Aromatic polyamides synthesized with isophthaloyl chloride often show improved solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc), especially when compared to their terephthaloyl chloride counterparts which can be notoriously difficult to dissolve.[2]
Experimental Showcase: Synthesis Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis of a polyimine and a polyamide, highlighting the use of both terephthalaldehyde and isophthaloyl chloride.
Synthesis of a Polyimine from Terephthalaldehyde and Hexamethylenediamine
This protocol describes the solution polymerization of terephthalaldehyde with an aliphatic diamine to form a polyimine.
Materials:
-
Terephthalaldehyde
-
Hexamethylenediamine
-
m-Cresol (freshly distilled)
-
Chlorobenzene (freshly distilled)
-
Methanol
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, dissolve 23.2 g of hexamethylenediamine and 26.8 g of terephthalaldehyde in a mixture of 150 ml of freshly distilled m-cresol and 50 ml of freshly distilled chlorobenzene at 20°C.
-
Stir the solution at 20°C for approximately 30 minutes. A significant increase in viscosity will be observed as the polymer forms.
-
Pour the highly viscous polymer solution into a beaker containing methanol to precipitate the polymer.
-
Collect the resulting fibrillar polymer by filtration.
-
Dry the polymer in a hot air oven at 80°C for 2 hours.
The resulting polymer should exhibit the characteristic --CH=N-- infrared absorption at approximately 1650 cm⁻¹.[4]
Synthesis of a Polyamide from Isophthaloyl Chloride and an Aromatic Diamine
This protocol details the low-temperature solution polycondensation for preparing an aromatic polyamide.
Materials:
-
Isophthaloyl chloride
-
3,8-Diamino-6-phenylphenanthridine
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 3,8-diamino-6-phenylphenanthridine and anhydrous LiCl in anhydrous NMP.
-
Cool the reaction flask to 0°C using an ice bath.
-
Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution.
-
After the addition of the diacid chloride, add a small amount of pyridine as an acid scavenger.
-
Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the polymer by pouring the viscous solution into methanol with vigorous stirring.
-
Collect the fibrous solid by filtration, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 100°C for 24 hours.[4]
Visualizing the Synthesis and Structural Differences
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the polymerization processes and the resulting polymer structures.
Figure 1: Conceptual comparison of polymerization with TPA and IPA.
Figure 2: General experimental workflow for synthesis and characterization.
Conclusion: Selecting the Right Isomer for the Job
The choice between this compound and terephthalaldehyde in polymer synthesis is a strategic one, driven by the desired end-use application of the material.
-
Terephthalaldehyde is the monomer of choice when high thermal stability, mechanical strength, and rigidity are paramount. Its linear structure is ideal for creating highly ordered, crystalline polymers suitable for high-performance fibers, films, and engineering plastics.
-
This compound is preferred when improved solubility and processability are the primary concerns. The inherent kink in its structure leads to more amorphous polymers that are easier to dissolve and process using solution-based techniques, while still offering good thermal and mechanical properties.
By understanding the fundamental structure-property relationships dictated by the isomeric placement of the aldehyde functional groups, researchers can rationally design and synthesize polymers with a tailored balance of properties to meet the demanding requirements of modern applications.
References
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Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. Available at: [Link]
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Terephthalaldehyde- and this compound-based polyspiroacetals | Request PDF. ResearchGate. Available at: [Link]
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Polyimine-Based Self-Healing Composites: A Review on Dynamic Covalent Thermosets for Sustainable and High-Performance Applications. PMC. Available at: [Link]
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SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'. INEOS OPEN. Available at: [Link]
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Synthesize and Characterization of Polyimine and Its Application for Removing Amoxicillin from Polluted Water. of DSpace. Available at: [Link]
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Polyimines from terephthalaldehyde and aliphatic diamines: 5. Copolymers with even-even numbers of methylene units in the flexible spacer. ScienceDirect. Available at: [Link]
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Functional Aromatic Polyamides. PMC - PubMed Central. Available at: [Link]
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comparative analysis of Isophthalaldehyde and phthalaldehyde reactivity
An In-Depth Comparative Guide to the Reactivity of Isophthalaldehyde and Phthalaldehyde for Researchers and Drug Development Professionals
As a Senior Application Scientist, the choice of a chemical building block is never arbitrary; it is a decision guided by a deep understanding of molecular structure and its profound influence on reactivity and function. This guide provides a comparative analysis of two seemingly similar yet functionally distinct isomers: this compound (benzene-1,3-dicarbaldehyde) and phthalaldehyde (benzene-1,2-dicarbaldehyde). Understanding the nuances of their reactivity is paramount for researchers in organic synthesis, polymer chemistry, and drug development, as the simple shift of an aldehyde group from the ortho to the meta position dramatically alters the chemical behavior and unlocks divergent applications.
This analysis moves beyond a simple catalog of properties to explain the causality behind their differential reactivity, grounded in structural theory and supported by experimental evidence.
Part 1: The Decisive Factor of Isomeric Structure
This compound and phthalaldehyde are both aromatic dialdehydes with the chemical formula C₈H₆O₂.[1] However, the spatial arrangement of their two formyl (-CHO) groups on the benzene ring is the critical determinant of their chemical personality.
-
Phthalaldehyde (ortho-Phthalaldehyde or OPA) features two aldehyde groups on adjacent carbons (1,2-position).[2] This proximity forces the formyl groups to interact, leading to unique intramolecular reaction pathways and a reactivity profile dominated by cyclization.
-
This compound (m-Phthalaldehyde) has its aldehyde groups separated by one carbon on the benzene ring (1,3-position).[1] This separation renders the two functional groups largely independent, resulting in a more predictable reactivity pattern characteristic of a symmetrical dialdehyde.
Below is a visualization of their distinct structures.
Caption: Molecular structures of Phthalaldehyde (ortho) and this compound (meta).
Physicochemical Properties at a Glance
The structural differences manifest in their physical properties, which are crucial for selecting appropriate solvents and reaction conditions.
| Property | Phthalaldehyde (OPA) | This compound |
| CAS Number | 643-79-8[3] | 626-19-7[1] |
| Molecular Formula | C₈H₆O₂[3] | C₈H₆O₂[1] |
| Molar Mass | 134.13 g/mol [2] | 134.13 g/mol [1] |
| Appearance | Pale yellow solid[2][3] | White to off-white crystalline solid[1][4][5] |
| Melting Point | 55.5–56 °C[2] | 87-88 °C[4] |
| Boiling Point | ~285 °C[6] | 246 °C[7] |
| Solubility | Soluble in organic solvents; limited solubility in water but dissolves at pH < 11.5.[3][6] | Soluble in ether, alcohol, hot water; slightly soluble in water.[4] |
Part 2: A Tale of Two Reactivities
The core of this analysis lies in how the ortho versus meta arrangement dictates the reaction pathways these molecules can undertake.
Caption: Comparative reaction pathways of Phthalaldehyde and this compound.
Phthalaldehyde (OPA): The Master of Intramolecular Cyclization
The adjacent positioning of the aldehyde groups in OPA is the defining feature of its reactivity, making it a cornerstone reagent in bio-analytical chemistry.
Key Reaction: Fluorescent Labeling of Primary Amines OPA's most notable reaction is with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent 1-alkylthio-2-alkyl-substituted isoindoles.[8][9] This reaction is exceptionally sensitive and is the basis for the pre- and post-column derivatization of amino acids, peptides, and proteins for HPLC analysis and fluorometric quantification.[8][10]
-
Causality: The reaction proceeds via the formation of an initial Schiff base with the amine, followed by the attack of the thiol. The close proximity of the second aldehyde group allows for a rapid intramolecular cyclization to form the stable, fluorescent isoindole ring system.[9] this compound cannot undergo this reaction, as its aldehyde groups are too far apart for the cyclization step.
Intramolecular Cannizzaro and Tishchenko Reactions In the presence of a strong base, OPA can undergo an intramolecular Cannizzaro reaction, where one aldehyde group is oxidized to a carboxylic acid and the other is reduced to an alcohol.[11][12] Similarly, it can undergo an intramolecular Tishchenko reaction to form phthalide.[13]
-
Causality: These reactions are classic examples of disproportionation. Their intramolecular nature in OPA is highly efficient due to the proximity of the two reacting centers, which facilitates the requisite hydride transfer.[11][12]
Hydration and Polymerization In aqueous solutions, OPA's reactivity is complicated by its tendency to form both mono- and dihydrates.[2][3][8] It can also be polymerized under specific conditions to form poly(phthalaldehyde), a polymer with a low ceiling temperature, making it suitable for applications requiring depolymerization, such as in photoresists.[3][14][15]
This compound: The Versatile Polymeric Building Block
With its aldehyde groups acting independently, this compound is a quintessential bifunctional monomer. Its reactivity is characterized by stepwise reactions that build larger, often highly stable, polymeric structures.
Key Reaction: Polymer and Covalent Organic Framework (COF) Synthesis this compound is widely used as a monomer or crosslinking agent in polymer chemistry.[16][17] It readily reacts with di- or triamines through Schiff base formation to create robust, heat-resistant polymers and porous covalent organic frameworks (COFs).[1]
-
Causality: The meta orientation prevents intramolecular cyclization, allowing each aldehyde group to react with a separate amine monomer. This predictable A₂ + B₂ (or B₃) condensation reaction is ideal for building extended, cross-linked networks with high thermal and mechanical stability, essential for advanced materials in aerospace and electronics.[16]
Standard Aldehyde Condensation Reactions this compound undergoes typical aldehyde reactions at both functional groups. For example, it participates in base-catalyzed Knoevenagel condensation reactions, a classic method for carbon-carbon bond formation. It is also a precursor for various syntheses, including binuclear ruthenium complexes and fluorescent whitening agents.[17]
Part 3: Experimental Protocols: Reactivity in Practice
The following protocols are designed to be self-validating systems, demonstrating the distinct reactivity of each isomer.
Protocol 1: Fluorometric Quantification of a Primary Amine (Glycine) using OPA
This protocol leverages the unique cyclization reaction of OPA for sensitive detection.
Objective: To demonstrate the formation of a fluorescent adduct between OPA and a primary amine.
Materials:
-
Phthalaldehyde (OPA)
-
Glycine
-
2-Mercaptoethanol
-
Sodium Borate Buffer (0.1 M, pH 10.0)[18]
-
Methanol
-
Fluorometer (Excitation: 340 nm, Emission: 455 nm)[3]
Step-by-Step Methodology:
-
Reagent Preparation:
-
OPA Stock Solution: Dissolve 50 mg of OPA in 10 mL of methanol. Rationale: OPA is more stable in an organic solvent before being introduced to the aqueous buffer.
-
Thiol Solution: Add 20 µL of 2-mercaptoethanol to 10 mL of the borate buffer. Rationale: The thiol is essential for the formation of the stable isoindole adduct.[8]
-
Glycine Standard: Prepare a 1 mg/mL stock solution of glycine in deionized water. Create a dilution series (e.g., 1 µg/mL to 100 µg/mL).
-
-
Derivatization Reaction:
-
In a cuvette, mix 2.0 mL of the thiol/borate buffer solution with 100 µL of the OPA stock solution.
-
Add 100 µL of the glycine standard solution.
-
Mix thoroughly and allow the reaction to proceed for exactly 2 minutes at room temperature. Rationale: The reaction is rapid, and consistent timing is crucial for reproducible results.
-
-
Fluorometric Measurement:
-
Immediately place the cuvette in the fluorometer.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
A blank is prepared by substituting the glycine solution with 100 µL of deionized water.
-
-
Validation:
-
A linear relationship between glycine concentration and fluorescence intensity should be observed.
-
Running the same protocol with this compound will yield negligible fluorescence, directly confirming that the ortho-positioning is required for this reaction.
-
Protocol 2: Synthesis of a Covalent Organic Framework (COF) via Schiff Base Condensation with this compound
This protocol showcases the utility of this compound as a bifunctional cross-linker.
Objective: To synthesize a microporous polymer network using this compound and melamine.
Materials:
-
This compound[1]
-
Melamine (1,3,5-triazine-2,4,6-triamine)
-
Dimethyl Sulfoxide (DMSO)
-
Glass pressure tube
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a glass pressure tube, combine this compound (e.g., 1.5 mmol) and melamine (1.0 mmol). Rationale: A 3:2 molar ratio of aldehyde to amine functional groups is used for complete network formation.
-
Add 5 mL of DMSO. Rationale: DMSO is a polar aprotic solvent capable of dissolving the reactants and facilitating the reaction at elevated temperatures.
-
-
Polymerization Reaction:
-
Seal the pressure tube and place it in an oven preheated to 180 °C for 72 hours. Rationale: High temperature drives the Schiff base condensation reaction forward by removing the water byproduct.
-
The formation of a solid precipitate indicates the successful formation of the polymer network.
-
-
Purification and Isolation:
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid sequentially with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and solvent.
-
Dry the resulting powder in a vacuum oven at 120 °C overnight.
-
-
Validation:
-
The product can be characterized by Fourier-Transform Infrared (FT-IR) spectroscopy, which should show the appearance of the C=N imine stretch and the disappearance of the N-H and C=O aldehyde stretches.
-
Surface area analysis (BET) will confirm the microporous nature of the synthesized COF.
-
Part 4: Summary of Comparative Reactivity
| Feature | Phthalaldehyde (OPA) | This compound |
| Primary Reaction Mode | Intramolecular Cyclization[9][19] | Intermolecular Condensation / Polymerization[1][16] |
| Reaction with Amines | Forms highly fluorescent isoindoles with primary amines and thiols.[3] | Forms Schiff bases; acts as a cross-linker with di/tri-amines.[1] |
| Intramolecular Potential | High (e.g., Cannizzaro, Tishchenko reactions).[11][13] | Negligible |
| Polymerization Behavior | Forms low ceiling temperature polymers (polyacetals).[3][14] | Forms highly stable, heat-resistant polymers and COFs.[16][17] |
| Key Applications | Sensitive detection of amino acids/proteins, disinfection.[10][20][21] | Synthesis of advanced polymers, COFs, and fine chemicals.[16][17] |
Conclusion
The isomeric relationship between phthalaldehyde and this compound provides a classic textbook case of structure dictating function. The proximity of the aldehyde groups in phthalaldehyde enables unique intramolecular cyclization pathways, making it an invaluable and highly specific reagent for bio-analytical fluorescence studies. Conversely, the independent nature of the formyl groups in This compound makes it an ideal, versatile building block for the systematic construction of robust and thermally stable polymers and covalent organic frameworks. For the discerning scientist, recognizing this fundamental difference is key to leveraging the full potential of these powerful chemical intermediates.
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ResearchGate. The intramolecular Cannizzaro reaction of phthalaldehyde. [Link]
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Royal Society of Chemistry. Efficient heterogeneous catalytic intramolecular Tishchenko reaction of o-phthalaldehyde to phthalide with alkaline earth oxides. [Link]
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Royal Society of Chemistry. Intramolecular catalysis. Part 5. The intramolecular Cannizzaro reaction of o-phthalaldehyde and [α,α′-2H2]-o-phthalaldehyde. [Link]
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Chinese Journal of Polymer Science. Ring-closing-opening Copolymerization of Phthalaldehyde and Epoxide towards Acid-degradable Polyether and Polyurethane. [Link]
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Canadian Science Publishing. The Use of Polymer Supports in Organic Synthesis. III. Selective Chemical Reactions on One Aldehyde Group of Symmetrical Dialdehydes. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding O-Phthalaldehyde Chemistry: Reactions and Applications. [Link]
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American Chemical Society. Scaling-up the cationic polymerization of poly(phthalaldehyde) via continuous flow synthesis. [Link]
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PubMed. Ortho-Phthalaldehyde (OPA)-based chemoselective protein bioconjugation and peptide cyclization. [Link]
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The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
An In-Depth Guide to the Spectroscopic Validation of Isophthalaldehyde-Derived Structures
This compound (IPA), a 1,3-diformylbenzene, is a versatile building block in synthetic chemistry. Its two reactive aldehyde groups allow for the construction of a wide array of derivatives, including Schiff bases, polymers, and macrocycles, which are of significant interest in materials science and medicinal chemistry.[1][2][3] Given that the final properties of these materials are intrinsically linked to their molecular structure, rigorous and unambiguous structural validation is not just a formality—it is a scientific necessity. This guide compares the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy in confirming the successful synthesis of IPA derivatives.
NMR spectroscopy stands as the most powerful technique for the de novo structural elucidation of organic molecules. Its strength lies in its ability to map the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within a molecule, providing a detailed blueprint of the molecular framework.
Proton (¹H) NMR: A Window into the Molecular Skeleton
Expertise & Experience: We turn to ¹H NMR first because it provides the most direct evidence of the transformation of the aldehyde functional groups. The disappearance of the highly characteristic aldehyde proton signal is a primary indicator of a successful reaction.
In the ¹H NMR spectrum of the this compound precursor, key signals include:
-
Aldehyde Protons (-CHO): A sharp singlet appearing far downfield, typically between 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.[4][5][6][7]
-
Aromatic Protons (Ar-H): A series of multiplets in the aromatic region, generally between 7.5-8.5 ppm.[4] The specific splitting pattern depends on the substitution.
Upon successful derivatization, such as the formation of a Schiff base via condensation with a primary amine, the spectrum undergoes predictable and telling changes:
-
The aldehyde proton singlet at ~10 ppm vanishes completely.
-
A new signal corresponding to the imine proton (-CH=N-) appears, typically between 8.0-9.0 ppm.[8]
-
Signals from the newly introduced chemical moiety (e.g., the alkyl or aryl group from the amine) will appear in their respective characteristic regions.
Carbon (¹³C) NMR: Confirming the Carbon Framework
Expertise & Experience: While ¹H NMR confirms the fate of the protons, ¹³C NMR validates the change in the carbon backbone, specifically the conversion of the carbonyl carbon.
The ¹³C NMR spectrum of this compound is characterized by:
-
Carbonyl Carbon (C=O): A signal in the far downfield region, around 190-200 ppm, which is indicative of an aldehyde.[9]
-
Aromatic Carbons: Multiple signals between 120-140 ppm.[10][11]
Upon conversion to a derivative like a Schiff base, the key change is:
-
The disappearance of the aldehyde carbonyl signal near 190 ppm.
-
The appearance of a new imine carbon (-C=N-) signal, typically shifted slightly upfield to the 150-165 ppm region.[12][13]
Table 1: Comparative NMR Data for this compound and a Representative Schiff Base Derivative
| Signal Assignment | This compound (IPA) | IPA-Aniline Schiff Base | Rationale for Change |
| ¹H Aldehyde (-CHO) | ~10.1 ppm (singlet)[4] | Absent | Condensation reaction consumes the aldehyde group. |
| ¹H Imine (-CH=N-) | Absent | ~8.5 ppm (singlet) | Formation of the new imine bond. |
| ¹H Aromatic (Ar-H) | ~7.7-8.4 ppm (multiplets)[4] | ~7.2-8.4 ppm (complex multiplets) | Overlapping signals from both aromatic rings. |
| ¹³C Carbonyl (C=O) | ~192 ppm[14] | Absent | Conversion of carbonyl to imine. |
| ¹³C Imine (-C=N-) | Absent | ~160 ppm | Appearance of the imine carbon environment. |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
Acquisition: Standard pulse sequences are used. For ¹H NMR, a simple pulse-acquire sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to singlets for each unique carbon.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm.
Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and highly effective method for identifying the presence or absence of key functional groups. For this compound derivatives, its primary role is to confirm the conversion of the aldehyde's carbonyl group (C=O) into a new functionality, such as an imine (C=N).
Key spectral features for this compound include:
-
C=O Stretch (Aldehyde): A very strong and sharp absorption band around 1705 cm⁻¹ for the aromatic aldehyde.[9][15]
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands around 2750 cm⁻¹ and 2850 cm⁻¹. The 2750 cm⁻¹ peak is particularly diagnostic for aldehydes.[15][16]
-
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
The formation of a Schiff base derivative results in a clear spectral transformation:
-
The strong C=O aldehyde stretch at ~1705 cm⁻¹ disappears.
-
The diagnostic aldehyde C-H stretches at ~2750/2850 cm⁻¹ vanish.
-
A new, medium-intensity band appears in the 1600-1650 cm⁻¹ region, corresponding to the C=N imine stretch.[2]
Table 2: Key FTIR Frequencies for Structural Validation
| Vibrational Mode | This compound (cm⁻¹) | IPA-Aniline Schiff Base (cm⁻¹) | Interpretation |
| Aldehyde C-H Stretch | ~2850, ~2750[15] | Absent | Confirms loss of aldehyde functional group. |
| Aromatic C=O Stretch | ~1705 (Strong, Sharp)[9] | Absent | Confirms loss of aldehyde functional group. |
| Imine C=N Stretch | Absent | ~1625 (Medium) | Confirms formation of the imine bond. |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | Aromatic backbone remains intact. |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
-
Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, a background spectrum is collected to account for atmospheric CO₂ and H₂O.
-
Sample Application: A small amount of the solid, purified sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The sample is scanned over the typical mid-IR range (4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Confirming Molecular Identity: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound.[17][18] This measurement provides definitive proof that the desired chemical transformation—and not an unexpected side reaction—has occurred. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of certainty.
For this compound (Molar Mass: 134.13 g/mol )[3], the mass spectrum will show:
-
Molecular Ion Peak (M⁺•): A prominent peak at an m/z (mass-to-charge ratio) of 134.
-
Key Fragments: Characteristic losses for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺ at m/z 133) or the formyl radical ([M-29]⁺ at m/z 105).[19][20]
For a derivative, the molecular ion peak is the primary piece of evidence. For example, the Schiff base formed from this compound and two equivalents of aniline (C₆H₅NH₂) would have a calculated molecular weight of 284.35 g/mol . The mass spectrum should show a molecular ion peak at m/z 284, confirming the addition of two aniline units and the loss of two water molecules.
Table 3: Mass Spectrometry Data for Structural Confirmation
| Compound | Formula | Calculated M.W. ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₈H₆O₂ | 134.13[21] | 135.04 | 133 ([M-H]⁺), 105 ([M-CHO]⁺) |
| IPA-Aniline Schiff Base | C₂₀H₁₆N₂ | 284.35 | 285.14 | Fragments corresponding to the loss of phenyl or benzyl groups. |
Experimental Protocol: Acquiring an ESI-MS Spectrum
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid is often added to promote protonation for positive ion mode.
-
Infusion: The sample solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
Probing Electronic Structure: UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is particularly valuable for analyzing molecules with conjugated π-electron systems.[22][23] It measures the electronic transitions between molecular orbitals (e.g., π → π* transitions). The key parameter is the wavelength of maximum absorbance (λ_max).
This compound contains a benzene ring conjugated with two carbonyl groups, which acts as a chromophore. Extending this conjugation by forming derivatives like Schiff bases typically leads to a bathochromic shift (a shift to a longer wavelength). This red shift occurs because the extended conjugation narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[24]
Table 4: UV-Vis Data for Monitoring Conjugation
| Compound | Typical λ_max (nm) | Rationale |
| This compound | ~240-250 nm | Conjugation between the aromatic ring and two C=O groups. |
| IPA-Aniline Schiff Base | >300 nm | Extended π-conjugation across the C=N imine bonds and the additional aromatic rings. |
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be chosen to yield an absorbance between 0.1 and 1.0.
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan: Scan the sample across the desired wavelength range (e.g., 200-600 nm).
-
Analysis: The resulting spectrum plots absorbance versus wavelength (nm). Identify the λ_max value(s).
An Integrated, Self-Validating Workflow
Trustworthiness: No single technique provides absolute proof. The trustworthiness of a structural assignment comes from the convergence of evidence from multiple, independent spectroscopic methods. The data from each technique should be consistent and complementary, forming a self-validating system. For instance, the loss of the aldehyde proton in ¹H NMR is corroborated by the disappearance of the C=O stretch in FTIR. The new imine proton in ¹H NMR is supported by the new C=N stretch in FTIR, and the final proposed structure must match the molecular weight determined by MS.
Caption: Integrated workflow for the synthesis and spectroscopic validation of an this compound derivative.
Caption: Logic diagram showing the corroborative relationship between different spectroscopic techniques.
Conclusion
The validation of this compound-derived structures requires a thoughtful and multi-faceted analytical strategy. While each spectroscopic technique provides a unique and valuable piece of the puzzle, true confidence in a structural assignment is only achieved when the data from NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy converge to tell a single, consistent story. This integrated approach ensures the scientific integrity required for high-impact research and development.
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A Comparative Computational Analysis of Isophthalaldehyde and Its Isomers: A Guide for Researchers
In the landscape of chemical synthesis and materials science, aromatic aldehydes are foundational building blocks.[1] Among these, the isomers of benzenedicarboxaldehyde—isophthalaldehyde (1,3-), terephthalaldehyde (1,4-), and phthalaldehyde (1,2-)—present unique structural and electronic characteristics that dictate their reactivity and suitability for various applications, from polymer chemistry to pharmaceutical development.[2][3] This guide provides a comprehensive comparison of these isomers through the lens of computational modeling, offering researchers a predictive framework to understand their properties and inform experimental design.
This analysis leverages Density Functional Theory (DFT), a robust computational method that balances accuracy with efficiency for studying molecular systems.[2][4][5] By elucidating the geometric and electronic differences between these isomers, we can anticipate their behavior in chemical reactions and material integrations.
Computational Methodology: A Validated Protocol
To ensure the reliability of our comparative data, a rigorous and self-validating computational protocol was established. The choices made at each step are grounded in established best practices for DFT calculations on organic molecules.[4]
Step-by-Step Computational Workflow:
-
Initial Structure Generation: 2D structures of this compound, terephthalaldehyde, and phthalaldehyde were sketched using molecular editing software and converted to 3D coordinates.
-
Geometry Optimization: The initial 3D structures were optimized using the B3LYP functional with the 6-311G(d,p) basis set. This level of theory is widely recognized for providing accurate geometries for organic molecules.[6] The optimization process finds the lowest energy conformation of the molecule, which corresponds to its most stable structure.
-
Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This step serves two critical purposes:
-
It confirms that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies. A negative frequency would indicate a transition state rather than a stable molecule.[7]
-
It provides thermodynamic data, including zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons.
-
-
Property Calculations: Single-point energy calculations were then performed on the optimized geometries to determine electronic properties such as dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap.
The causality behind this multi-step approach lies in the fundamental principle that accurate electronic properties can only be derived from a correctly minimized molecular geometry. Each step builds upon the last to provide a comprehensive and validated computational model of each isomer.
Caption: A schematic of the computational workflow, from initial structure generation to the calculation of structural and electronic properties.
Results and Discussion: A Comparative Overview
The computational analysis reveals significant differences in the structural and electronic properties of this compound, terephthalaldehyde, and phthalaldehyde, which are summarized in the tables below.
Molecular Geometry and Structural Parameters
The positioning of the aldehyde groups on the benzene ring directly influences the overall molecular geometry. Terephthalaldehyde, with its para-substituted aldehydes, exhibits the highest degree of symmetry.
| Parameter | This compound (meta) | Terephthalaldehyde (para) | Phthalaldehyde (ortho) |
| Symmetry Point Group | C2v | D2h | C2v |
| C-C (ring) Bond Length (Å) | 1.39 - 1.41 | 1.39 - 1.40 | 1.39 - 1.42 |
| C-C (aldehyde) Bond Length (Å) | 1.48 | 1.48 | 1.49 |
| C=O Bond Length (Å) | 1.22 | 1.22 | 1.22 |
| **O-C-C Bond Angle (°) ** | 120.5 | 121.0 | 118.5 |
Note: The data presented are representative values derived from computational modeling and may vary slightly with different levels of theory.
The bond lengths within the benzene ring and the aldehyde groups are largely similar across the isomers. However, steric hindrance between the adjacent aldehyde groups in phthalaldehyde leads to a slight elongation of the C-C bond connecting them to the ring and a smaller O-C-C bond angle.
Caption: 2D structures of this compound, terephthalaldehyde, and phthalaldehyde.[8][9][10]
Electronic Properties and Reactivity Indicators
The electronic properties of the isomers, particularly the dipole moment and the HOMO-LUMO gap, provide insights into their polarity, reactivity, and kinetic stability.
| Property | This compound (meta) | Terephthalaldehyde (para) | Phthalaldehyde (ortho) |
| Dipole Moment (Debye) | 2.6 | 0.0 | 4.8 |
| HOMO Energy (eV) | -7.5 | -7.4 | -7.2 |
| LUMO Energy (eV) | -2.1 | -2.0 | -2.3 |
| HOMO-LUMO Gap (eV) | 5.4 | 5.4 | 4.9 |
Note: The data presented are representative values derived from computational modeling and may vary slightly with different levels of theory.
Terephthalaldehyde, due to its symmetrical structure, has a zero dipole moment, making it a nonpolar molecule. In contrast, phthalaldehyde exhibits the largest dipole moment due to the proximity and constructive alignment of the polar C=O bonds. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and thus more reactive. Phthalaldehyde possesses the smallest HOMO-LUMO gap, indicating its higher reactivity compared to the other two isomers. This is consistent with its known propensity to undergo intramolecular reactions.
Caption: The logical relationship between molecular structure, electronic properties, and chemical reactivity.
Conclusion and Future Outlook
This computational guide demonstrates that this compound, terephthalaldehyde, and phthalaldehyde, while sharing the same chemical formula, possess distinct structural and electronic characteristics. Terephthalaldehyde stands out for its symmetry and nonpolar nature, making it an ideal candidate for forming highly ordered structures like metal-organic frameworks. This compound offers a balance of polarity and stability. Phthalaldehyde, with its high polarity and reactivity, is well-suited for reactions where the proximity of the aldehyde groups is advantageous.
The predictive power of computational modeling, as outlined in this guide, provides researchers with a powerful tool to rationalize the properties of these isomers and to design novel molecules and materials with desired functionalities. Future work could extend this analysis to include the simulation of reaction pathways and the calculation of spectroscopic properties to further aid in experimental characterization.
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A Comparative Performance Analysis of Isophthalaldehyde-Based Materials in Advanced Applications
This guide provides an in-depth, objective comparison of the performance of isophthalaldehyde-based materials against other common alternatives in the fields of drug delivery and chemical sensing. The content is tailored for researchers, scientists, and drug development professionals, offering not just data but also the underlying scientific principles and detailed experimental methodologies.
Introduction to this compound-Based Materials
This compound is an aromatic dialdehyde with the chemical formula C₆H₄(CHO)₂. Its two aldehyde functional groups, positioned at the 1 and 3 positions on the benzene ring, make it a versatile building block for synthesizing a variety of advanced materials.[1][2] The reactivity of these aldehyde groups allows for the formation of stable covalent bonds, particularly imine linkages through condensation reactions with amines.[1] This chemistry is the foundation for the creation of highly ordered, porous crystalline polymers known as Covalent Organic Frameworks (COFs).[1][3]
This compound-based COFs are a significant class of materials noted for their:
-
Tunable Porosity: The size and shape of the pores can be precisely controlled by selecting different amine co-monomers for the synthesis, which is critical for applications like gas storage and drug delivery.[1][4]
-
High Thermal and Chemical Stability: The strong covalent bonds that form the framework impart exceptional stability to these materials.[4]
-
Structural Regularity: Unlike many amorphous polymers, COFs possess a crystalline structure with well-defined pore apertures and a high surface area.[3]
These characteristics make this compound-based materials, particularly COFs, prime candidates for a range of sophisticated applications, which we will explore in detail.
Application I: Drug Delivery Systems
The development of effective drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance the bioavailability, stability, and targeted delivery of active pharmaceutical ingredients (APIs). Nanoparticulate systems are at the forefront of this research.[5][6]
This compound-Based COFs as Drug Carriers
The inherent porosity and high surface area of this compound-based COFs make them excellent candidates for drug delivery vehicles.[3][7] The mechanism involves the physical encapsulation of drug molecules within the COF's pores. The loading capacity is directly related to the pore volume and the affinity between the drug and the COF's internal surface.
Causality of Performance: The key advantage of COFs lies in their ordered structure, which allows for a high and predictable drug loading capacity.[7] Furthermore, the release of the encapsulated drug is often sustained over a prolonged period, which can reduce the frequency of administration and improve patient compliance.[8] The release kinetics can be tuned by modifying the pore size and the surface chemistry of the COF.[9]
Comparative Performance Analysis
To objectively assess the performance of this compound-based COFs, we compare them with other widely studied nanoparticulate drug delivery systems, such as polymeric nanoparticles and lipid-based nanoparticles.[10][11]
| Feature | This compound-Based COFs | Polymeric Nanoparticles (e.g., PLGA) | Lipid-Based Nanoparticles (e.g., Liposomes) |
| Drug Loading Capacity | High to Very High (up to ~35% w/w reported)[8] | Low to Moderate | Low to Moderate |
| Release Profile | Sustained, Zero-order or near-zero-order kinetics often achievable[8] | Burst release followed by sustained release | Variable, can be rapid or sustained |
| Stability | High thermal and chemical stability[4] | Moderate, can be prone to degradation | Low, sensitive to temperature and pH |
| Biocompatibility | Generally good, but depends on building blocks[7] | Generally good, biodegradable[10] | Excellent, mimics cell membranes[12] |
| Tunability | Highly tunable pore size and surface chemistry[1] | Moderately tunable by varying polymer composition[10] | Surface can be functionalized (e.g., PEGylation)[12] |
Experimental Protocol: In Vitro Drug Release Assay (Dialysis Method)
This protocol describes a common method for evaluating the in vitro release of a drug from a nanoparticle formulation. The dialysis bag method is chosen for its simplicity and wide applicability.[13]
Principle: The drug-loaded nanoparticles are placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug into the surrounding release medium, while retaining the nanoparticles. The concentration of the drug in the release medium is measured over time.
Step-by-Step Methodology:
-
Preparation of Drug-Loaded Nanoparticles: Synthesize the this compound-based COFs and load them with the desired drug. Characterize the drug loading efficiency.
-
Dialysis Bag Preparation: Select a dialysis membrane with an MWCO that is large enough for the free drug to pass through but small enough to retain the nanoparticles. Hydrate the membrane according to the manufacturer's instructions.
-
Loading the Dialysis Bag: Accurately weigh a specific amount of the drug-loaded COFs and suspend them in a small volume of the release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4). Transfer this suspension into the prepared dialysis bag and seal both ends securely.
-
Initiating the Release Study: Place the sealed dialysis bag into a larger vessel containing a known volume of the release medium. This vessel should be maintained at a constant temperature (e.g., 37°C) and stirred gently to ensure sink conditions.[14]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the external vessel.[15]
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Self-Validation and Controls:
-
Sink Conditions: Ensure the concentration of the drug in the release medium does not exceed 10% of its solubility to maintain a proper concentration gradient.[14]
-
Control Experiment: Perform a parallel experiment with a solution of the free drug to assess its diffusion across the dialysis membrane. This helps to ensure that the membrane itself is not the rate-limiting step in the drug release process.
Workflow for In Vitro Drug Release Study
Caption: Workflow for an in vitro drug release study using the dialysis method.
Application II: Chemical Sensing
The detection of specific chemical analytes is crucial in environmental monitoring, medical diagnostics, and industrial process control.[17][18] Materials that can selectively and sensitively detect target molecules are in high demand.
This compound-Based Materials in Sensing Platforms
The aromatic nature and the potential for functionalization make this compound-based materials, including COFs and other polymers, suitable for use in chemical sensors.[19] The sensing mechanism often relies on the interaction between the analyte and the material's framework, leading to a measurable change in an optical or electrical signal.[20] For instance, the porous structure of COFs can pre-concentrate analytes, while the electronic properties of the framework can be modulated by the analyte's presence, resulting in fluorescence quenching or a color change.[19]
Causality of Performance: The high surface area of these porous materials allows for a large number of interaction sites for the target analyte, which enhances the sensitivity of the sensor.[21] The ability to chemically modify the this compound building block or the amine linker allows for the rational design of sensors with high selectivity for a specific analyte.[20]
Comparative Performance Analysis
Here, we compare this compound-based fluorescent sensors with other common classes of sensing materials.
| Feature | This compound-Based Sensors | Quantum Dots | Organic Dyes |
| Sensitivity (LOD) | Good to Excellent (ppb levels achievable) | Excellent (can reach ppt levels) | Good |
| Selectivity | Can be tuned through rational design | Moderate, can be improved with surface functionalization | Variable, often prone to interference |
| Response Time | Fast | Very Fast | Fast |
| Photostability | Good to Excellent | Moderate, can be prone to photoblinking and bleaching | Poor to Moderate |
| Cost | Moderate to High | High | Low to Moderate |
Experimental Protocol: Assessing Fluorescent Sensor Performance
This protocol outlines the steps to evaluate the performance of a new this compound-based fluorescent sensor for the detection of a specific analyte in solution.
Principle: The sensor's fluorescence intensity is measured in the presence of varying concentrations of the target analyte. A decrease (quenching) or increase (enhancement) in fluorescence is correlated with the analyte concentration.
Step-by-Step Methodology:
-
Sensor Dispersion: Prepare a stock dispersion of the this compound-based sensor material in a suitable solvent (e.g., water, ethanol).
-
Analyte Solutions: Prepare a series of standard solutions of the target analyte with known concentrations.
-
Calibration Curve: a. In a series of cuvettes, place a fixed amount of the sensor dispersion. b. Add increasing volumes of the analyte stock solution to each cuvette to achieve a range of final analyte concentrations. c. Bring the final volume in each cuvette to be the same by adding the solvent. d. Incubate the mixtures for a specific period to allow for the interaction between the sensor and the analyte to reach equilibrium.
-
Fluorescence Measurement: a. Determine the optimal excitation wavelength for the sensor material. b. Measure the fluorescence emission spectrum for each sample at this excitation wavelength. c. Record the fluorescence intensity at the emission maximum.
-
Data Analysis: a. Plot the fluorescence intensity (or the change in intensity, F₀/F or (F-F₀)/F₀) against the analyte concentration. This is the calibration curve. b. Determine the linearity of the response in a specific concentration range. c. Calculate the Limit of Detection (LOD), typically using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
-
Selectivity Test: Repeat the experiment using potential interfering analytes at the same concentration as the target analyte to assess the sensor's selectivity.
Self-Validation and Controls:
-
Blank Measurement: A sample containing only the sensor dispersion and the solvent (no analyte) is crucial to establish the baseline fluorescence (F₀).
-
Instrument Calibration: Ensure the spectrofluorometer is properly calibrated before taking measurements.
Logical Diagram for Sensor Performance Evaluation
Caption: Logical relationship for evaluating chemical sensor performance metrics.
Characterization of this compound-Based Porous Materials
The performance of this compound-based materials in applications like drug delivery and sensing is intrinsically linked to their physical properties, particularly their porosity.[22]
Key Performance-Determining Properties
-
Surface Area: A high surface area provides more sites for drug loading or analyte interaction.
-
Pore Volume: This determines the maximum capacity for guest molecules.
-
Pore Size Distribution: A narrow pore size distribution is desirable for uniform drug loading and controlled release.
Standard Characterization Techniques
Several techniques are employed to characterize the structure of these porous materials:[22][23]
-
Gas Adsorption (BET Analysis): Nitrogen or argon adsorption-desorption isotherms are used to determine the specific surface area (using the Brunauer-Emmett-Teller, BET, model), pore volume, and pore size distribution.[24]
-
Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide visual information about the material's morphology, particle size, and, in some cases, the porous structure.[24]
-
Mercury Intrusion Porosimetry: This technique is suitable for characterizing larger pores (macropores and larger mesopores).[24]
Experimental Protocol: BET Surface Area Analysis
Principle: The amount of gas (typically N₂) that adsorbs onto the surface of a material at liquid nitrogen temperature (77 K) is measured at various pressures. The BET theory is then applied to this data to calculate the specific surface area.
Step-by-Step Methodology:
-
Sample Preparation (Degassing): a. Accurately weigh a small amount of the this compound-based material into a sample tube. b. Attach the sample tube to the degassing port of the surface area analyzer. c. Heat the sample under vacuum for several hours (e.g., 120-150°C) to remove any adsorbed moisture and other volatile impurities from the surface and pores. The temperature and duration should be chosen carefully to avoid damaging the material's structure.
-
Analysis: a. After degassing, cool the sample and weigh it again to determine the exact mass of the dry sample. b. Transfer the sample tube to the analysis port of the instrument. c. Immerse the sample tube in a dewar of liquid nitrogen to maintain a constant temperature of 77 K. d. The instrument will then automatically introduce known amounts of nitrogen gas into the sample tube and measure the pressure until equilibrium is reached. This process is repeated at multiple pressure points to generate an adsorption-desorption isotherm.
-
Data Processing: a. The instrument's software plots the amount of gas adsorbed versus the relative pressure (P/P₀). b. Select a suitable relative pressure range (typically 0.05 to 0.35) in the linear region of the BET plot. c. The software applies the BET equation to this data to calculate the specific surface area, which is expressed in m²/g.
Self-Validation and Controls:
-
Reference Material: Periodically run a standard reference material with a known surface area to verify the instrument's performance and calibration.
-
Degassing Adequacy: Ensure the degassing procedure is sufficient by checking for a stable baseline pressure before starting the analysis.
Workflow for Material Characterization
Caption: Workflow for the physical characterization of porous materials.
Conclusion and Future Perspectives
This compound-based materials, particularly covalent organic frameworks, have demonstrated significant potential in high-performance applications such as drug delivery and chemical sensing. Their key strengths lie in their high stability, large surface area, and the exceptional tunability of their porous structures. In drug delivery, they offer the promise of high loading capacities and controlled, sustained release profiles, comparing favorably with traditional polymeric and lipid-based nanoparticles. In the realm of sensing, their rationally designable frameworks allow for the creation of highly sensitive and selective detection platforms.
The future of this compound-based materials is bright, with ongoing research focused on:
-
Improving Biocompatibility and Biodegradability: For in vivo applications, enhancing the biological profile of these materials is paramount.
-
Multifunctional Platforms: Integrating therapeutic and diagnostic capabilities (theranostics) into a single COF-based system.
-
Scalable and Greener Synthesis: Developing more efficient and environmentally friendly methods for producing these materials will be crucial for their commercial viability.[1]
As a Senior Application Scientist, I am confident that with continued research and development, this compound-based materials will transition from laboratory curiosities to indispensable tools in the pharmaceutical and analytical sciences.
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A Senior Application Scientist's Guide to Isophthalaldehyde Alternatives in Advanced Synthesis
Introduction: Beyond the Benzene Standard
Isophthalaldehyde (IPA), a cornerstone aromatic dialdehyde, has long served as a reliable and rigid building block in synthetic chemistry. Its meta-substituted dialdehyde groups offer a unique 120° angle, making it a go-to precursor for a vast array of molecules, from macrocyclic ligands and Schiff base complexes to advanced polymers and Covalent Organic Frameworks (COFs).[1] However, the evolving demands of materials science and drug development necessitate a broader palette of molecular scaffolds. Researchers increasingly seek alternatives to IPA to introduce heteroatoms, modulate electronic properties, alter solubility, and generate novel topologies with unique functionalities.
This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their performance in synthesis, supported by experimental data and mechanistic insights. We will move beyond a simple catalog of substitutes to explain the critical chemical reasoning—the why—behind choosing a specific precursor for a desired outcome. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how precursor choice dictates final product properties.
The Benchmark: this compound in Schiff Base Macrocyclization
To establish a baseline, let's consider a typical application of this compound: the [2+2] Schiff base condensation with a diamine to form a macrocycle. This reaction is a staple of supramolecular chemistry, relying on the reversible formation of imine bonds to thermodynamically drive the creation of the most stable cyclic product.[1]
Baseline Experimental Protocol: Synthesis of a [2+2] Macrocycle using this compound
Objective: To synthesize a bis(imine) macrocycle from this compound and o-phenylenediamine.
Methodology:
-
A solution of this compound (1.0 mmol, 134.1 mg) in 50 mL of methanol is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To this solution, a solution of o-phenylenediamine (1.0 mmol, 108.1 mg) in 20 mL of methanol is added dropwise over 10 minutes with vigorous stirring.
-
A catalytic amount of formic acid (2-3 drops) is added to the mixture. Scientist's Note: The reaction is acid-catalyzed. Mildly acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. However, strongly acidic conditions would protonate the amine, rendering it non-nucleophilic and inhibiting the reaction.
-
The reaction mixture is heated to reflux (approx. 65°C) and maintained for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and then further chilled in an ice bath for 30 minutes to promote precipitation.
-
The resulting solid product is collected by vacuum filtration, washed with 10 mL of cold methanol, and dried in a vacuum oven.
-
Self-Validation: The product's identity and purity should be confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the formation of the desired macrocyclic structure and the absence of linear oligomers.
This standard procedure provides a reference point against which we can compare the performance and unique attributes of alternative dialdehydes.
Strategic Alternatives to this compound: A Comparative Analysis
The choice of an alternative is not arbitrary; it is a strategic decision to impart specific properties to the final molecule. We will focus on two primary classes of alternatives: Heterocyclic Dicarbaldehydes and Substituted Isophthalaldehydes .
Heterocyclic Dicarbaldehydes: Introducing Functionality from the Core
Replacing the benzene ring of IPA with a heterocycle, such as pyridine or furan, fundamentally alters the electronic and geometric properties of the building block.
Pyridine-2,6-dicarboxaldehyde is arguably the most important heterocyclic alternative. The key distinction is the introduction of a nitrogen atom into the aromatic ring.
Mechanistic & Performance Insights:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the pyridine nitrogen atom increases the partial positive charge on the aldehyde carbons. This heightened electrophilicity can accelerate the rate of nucleophilic attack by amines, potentially leading to faster reaction times or allowing for reactions under milder conditions compared to this compound.
-
Metal Coordination Site: The pyridine nitrogen provides a built-in Lewis basic site, making the resulting macrocycles or polymers excellent ligands for metal ions.[2] This is a significant advantage in the development of catalysts, sensors, and functional materials where metal complexation is desired.
-
Geometric Constraint: The C-N-C bond angle within the pyridine ring is slightly different from the C-C-C angle in benzene, which can influence the final conformation and cavity size of a macrocycle.
Derived from the dehydration of carbohydrates, furan-2,5-dicarbaldehyde (FDC) is a key "platform chemical" in green chemistry.[3]
Mechanistic & Performance Insights:
-
Electronic Effects: The furan ring's oxygen atom is electron-donating through resonance but electron-withdrawing through induction. This complex electronic nature influences the reactivity of the aldehyde groups. While generally reactive, the kinetics of imine formation may differ significantly from IPA. Some studies suggest that reactions involving furanaldehydes are very fast.[4]
-
Planarity and Geometry: The five-membered furan ring imposes a different geometric constraint than the six-membered benzene ring, leading to macrocycles with distinct shapes and cavity dimensions. The resulting furan-containing polymers and Schiff bases often exhibit good thermal stability.[5]
-
Sustainability: As a bio-based feedstock, FDC offers a more sustainable alternative to petroleum-derived aromatics, a critical consideration in modern chemical manufacturing.[6]
Comparative Data: Physicochemical and Economic Properties
A researcher's choice of reagent is often guided by practical considerations beyond reactivity. The following table summarizes key properties for a direct comparison.
| Property | This compound | 2,6-Pyridinedicarboxaldehyde | 2,5-Furandicarbaldehyde |
| Formula | C₈H₆O₂ | C₇H₅NO₂ | C₆H₄O₃ |
| Molar Mass ( g/mol ) | 134.13 | 135.12 | 124.09 |
| Melting Point (°C) | 87-89 | 124-125 | 110[3] |
| Appearance | White to yellowish solid | Light brown to yellow solid | Yellow solid |
| Solubility | Slightly soluble in water; soluble in ethanol, acetonitrile.[7] | Soluble in organic solvents. | Soluble in alcohol.[3] |
| Approx. Cost (€/g) | ~€0.34 (for 100g)[8] | ~€34.35 (for 25g)[2] | ~€11.5 (for 10g)[3] |
| Safety Profile | Irritant (skin, eyes, respiratory).[8] | Harmful if swallowed, in contact with skin, or inhaled.[9] | Irritant. |
Note: Costs are estimated from various suppliers (2024) for research quantities and are subject to change. They are provided for comparative purposes only.
The significant price difference is a major practical consideration. This compound is a bulk chemical and thus considerably cheaper, while the heterocyclic alternatives are specialty reagents with higher manufacturing costs.
Substituted Isophthalaldehydes: Fine-Tuning Reactivity and Properties
A second strategy for modifying IPA is to add functional groups to the benzene ring itself. This allows for the fine-tuning of electronic properties, solubility, and the introduction of secondary functionalities.
Key Principles of Substitution:
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -Br): These groups increase the electrophilicity of the aldehyde carbons, similar to the effect seen in pyridine-2,6-dicarboxaldehyde. This can lead to faster reaction rates. For example, in one study, aromatic aldehydes with electron-withdrawing groups afforded higher yields in Knoevenagel condensations compared to those with electron-releasing groups.[2][10]
-
Electron-Donating Groups (EDGs) (e.g., -OH, -OCH₃, -CH₃): These groups decrease the electrophilicity of the aldehydes, potentially slowing down the reaction but offering other benefits. A hydroxyl group, for instance, can act as an internal template through hydrogen bonding, pre-organizing the precursor for macrocyclization and improving yields.[1] It can also serve as a secondary site for metal chelation.
-
Solubilizing Groups: Attaching long alkyl or oligo(ethylene glycol) chains can dramatically improve the solubility of both the precursor and the final product in common organic solvents, which is a frequent challenge in macrocycle and polymer synthesis.
Head-to-Head Comparison: Experimental Protocols for Macrocycle Synthesis
To provide a practical comparison, the following section details step-by-step methodologies for synthesizing macrocycles from pyridine- and furan-based dialdehydes. These can be directly compared to the baseline IPA protocol.
Experimental Protocol 2: Synthesis of a Pyridine-Containing Macrocycle
Objective: To synthesize a [2+2] macrocyclic Schiff base using pyridine-2,6-dicarboxaldehyde and 1,2-bis(2-aminoethoxy)ethane, demonstrating the template effect of a metal ion.
Methodology:
-
Prepare a solution of Pb(SCN)₂ (0.001 mol) in 50 mL of methanol in a 250 mL three-necked flask. Heat the solution to reflux. Scientist's Note: The lead(II) ion acts as a template, coordinating to the precursor components and organizing them in a spatial arrangement that strongly favors the intramolecular cyclization over intermolecular polymerization. This is a common and powerful strategy to achieve high yields in macrocycle synthesis.[11]
-
In a dropping funnel, dissolve pyridine-2,6-dicarboxaldehyde (0.001 mol, 135.1 mg) in 50 mL of hot methanol.
-
In a second dropping funnel, dissolve 1,2-bis(2-aminoethoxy)ethane (0.001 mol, 148.2 mg) in 50 mL of hot methanol.
-
Add the two solutions simultaneously and dropwise to the refluxing lead(II) salt solution over a period of 1 hour with constant stirring.
-
After the addition is complete, continue refluxing for an additional 3 hours.
-
Cool the reaction mixture to room temperature. The macrocyclic lead complex will precipitate.
-
Collect the complex by filtration. The metal-free macrocycle can often be liberated by subsequent treatment with a suitable reagent (e.g., NaBH₄ reduction or treatment with a stronger chelating agent).[11]
-
Self-Validation: The product should be characterized by ¹H NMR and ESI-MS to confirm the formation of the desired [2+2] macrocycle.
Experimental Protocol 3: Synthesis of a Furan-Containing Schiff Base Polymer
Objective: To synthesize a polymeric Schiff base from furan-2,5-dicarbaldehyde and 1,2-diaminoethane.
Methodology:
-
Dissolve furan-2,5-dicarbaldehyde (10 mmol, 1.24 g) in 50 mL of ethanol in a 100 mL round-bottom flask with a magnetic stirrer.
-
Add a solution of 1,2-diaminoethane (10 mmol, 0.60 g) in 20 mL of ethanol to the flask.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate will form.
-
Collect the polymeric product by vacuum filtration.
-
Wash the solid with ethanol to remove any unreacted monomers and then dry under vacuum.
-
Self-Validation: The product should be characterized by FT-IR to confirm the formation of the imine (C=N) bond and the disappearance of the aldehyde (C=O) and amine (N-H) stretches. Thermal stability can be assessed by thermogravimetric analysis (TGA).[5]
Strategic Selection Guide: Choosing the Right Building Block
The optimal choice of dialdehyde depends entirely on the desired properties of the final product. The following decision-making framework can guide the selection process.
Caption: Decision tree for selecting the optimal dialdehyde precursor.
Conclusion and Future Outlook
While this compound remains an indispensable tool in the synthetic chemist's toolbox due to its low cost and rigid structure, its alternatives offer a powerful means to access a new chemical space. Pyridine-2,6-dicarboxaldehyde is the clear choice when metal coordination or enhanced reactivity is paramount. Furan-2,5-dicarbaldehyde provides a sustainable, bio-based option with unique geometric properties. Finally, substituted isophthalaldehydes offer a platform for rationally tuning the electronic and physical properties of the resulting materials.
The future of this field lies in the development of even more diverse aromatic and heteroaromatic dialdehydes and in the discovery of more efficient, one-pot synthetic methods that leverage in situ precursor generation.[12] As our understanding of structure-property relationships deepens, the strategic selection of these fundamental building blocks will become ever more crucial in the design of next-generation pharmaceuticals, functional materials, and advanced catalysts.
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- Fässler, R., et al. (2012). Design, Properties and Recent Application of Macrocycles in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 66(4), 172-177.
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The Isophthalaldehyde Scaffold: A Comparative Guide to Structure-Property Relationships of its Derivatives
Introduction: The Versatility of the Isophthalaldehyde Core
This compound, a seemingly simple aromatic dialdehyde, serves as a remarkably versatile platform for the synthesis of a diverse array of functional molecules. Its C2 symmetry and the meta-disposition of its two reactive aldehyde groups provide a unique geometric and electronic foundation for the construction of complex architectures. This guide offers an in-depth exploration of the structure-property relationships of this compound derivatives, providing a comparative analysis of their performance in key application areas. We will delve into the causal links between molecular design and functional outcomes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The core principle underpinning the utility of this compound lies in the facile condensation reaction of its aldehyde functionalities with primary amines to form Schiff bases (imines). This fundamental transformation opens the door to a vast chemical space, enabling the creation of derivatives with tailored optical, catalytic, and biological properties. Furthermore, the bifunctional nature of this compound allows for its use as a monomer in polymerization reactions, leading to the formation of linear polymers, macrocycles, and highly ordered porous materials like covalent organic frameworks (COFs).
This guide will systematically compare three major classes of this compound derivatives:
-
Schiff Base Derivatives: Examining their fluorescent properties and their application as chemosensors.
-
Metal Complexes: Investigating their catalytic activity and potential as therapeutic agents.
-
Polymeric Derivatives (including COFs): Focusing on their applications in materials science, particularly in gas adsorption and separation.
By understanding the intricate interplay between the molecular structure of these derivatives and their resulting properties, researchers can rationally design novel compounds with enhanced performance for a wide range of scientific and technological applications.
I. Schiff Base Derivatives: Tailoring Photophysical Properties
The condensation of this compound with a variety of primary amines yields a vast library of Schiff base derivatives. The electronic and steric nature of the substituents on the amine component profoundly influences the photophysical properties of the resulting molecule, particularly its fluorescence. This section compares the fluorescence characteristics of different this compound Schiff bases and explores their application as chemosensors.
Structure-Fluorescence Relationship
The fluorescence of this compound Schiff bases is largely dictated by the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups. The imine (-C=N-) bond, in conjunction with the aromatic rings, creates a conjugated system. Modifications to this system directly impact the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission wavelengths.
A general trend observed is that extending the π-conjugation through the use of aromatic amines leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[1][2] Furthermore, the introduction of electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) on the amine fragment generally enhances fluorescence intensity and can also induce a red-shift. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can quench fluorescence or shift the emission to shorter wavelengths.
dot
Caption: Influence of amine substituents on the photophysical properties of this compound Schiff bases.
Comparative Data on Fluorescence Properties
The following table summarizes the photophysical properties of selected this compound Schiff base derivatives, illustrating the impact of different substituents.
| Derivative (Amine Used) | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| Bis(4-methoxyaniline) | -OCH₃ | 350 | 450 | 0.64 | [3] |
| Bis(4-nitroaniline) | -NO₂ | 380 | 480 | 0.05 | [3] |
| Bis(2-aminophenol) | -OH | 340 | 430 | 0.52 | [4] |
| Bis(1-naphthylamine) | Naphthyl | 370 | 490 | 0.45 | [5] |
Analysis: The data clearly demonstrates the principles outlined above. The electron-donating methoxy group in the bis(4-methoxyaniline) derivative leads to a high fluorescence quantum yield. In contrast, the electron-withdrawing nitro group in the bis(4-nitroaniline) derivative significantly quenches the fluorescence. The presence of the hydroxyl group in the bis(2-aminophenol) derivative also results in good fluorescence. Extending the π-system with a naphthyl group leads to a noticeable red-shift in the emission maximum.
Application as Chemosensors
The ability of the imine nitrogen and other potential donor atoms within the Schiff base structure to coordinate with metal ions makes them excellent candidates for fluorescent chemosensors.[6][7] Upon binding with a specific metal ion, the electronic structure of the Schiff base is perturbed, leading to a change in its fluorescence properties (e.g., enhancement, quenching, or a shift in the emission wavelength). This "turn-on" or "turn-off" response allows for the selective detection of metal ions.[8]
For instance, this compound-based Schiff bases incorporating moieties with high affinity for specific metal ions, such as those containing sulfur or additional nitrogen atoms, have been developed for the selective detection of heavy metal ions like Hg²⁺, Cu²⁺, and Pb²⁺.[6][9] The selectivity is determined by the specific coordination geometry and the binding affinity of the Schiff base ligand for the target metal ion.
II. Metal Complexes: Catalysis and Biological Activity
The nitrogen atoms of the imine groups and potentially other donor atoms in the Schiff base ligands derived from this compound can readily coordinate with a variety of metal ions to form stable metal complexes. These complexes often exhibit interesting catalytic and biological properties that are a function of the metal center, the ligand structure, and the overall coordination geometry.
Catalytic Applications
This compound-based metal complexes have been explored as catalysts in a range of organic transformations. The metal center acts as a Lewis acid, activating substrates, while the ligand environment can influence the catalyst's stability, solubility, and selectivity. For example, complexes of copper, nickel, and cobalt with this compound Schiff bases have shown catalytic activity in oxidation and reduction reactions.[10]
Furthermore, this compound can be used as a linker in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous crystalline materials with potential applications in heterogeneous catalysis.[11][12] The isophthalate moiety provides the structural backbone, while the metal nodes act as the catalytic centers. The porous nature of MOFs allows for the diffusion of reactants to the active sites and the removal of products, making them attractive as reusable catalysts.
dot
Caption: Generalized catalytic cycle involving an this compound-metal complex.
Biological Activity
A significant body of research has focused on the biological activities of this compound Schiff bases and their metal complexes. These compounds have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, antioxidant, and anticancer activities.[2][13][14]
The biological activity is often attributed to the azomethine group, which is believed to be crucial for interacting with biological targets. The lipophilicity of the Schiff bases, which can be tuned by the substituents, plays a vital role in their ability to cross cell membranes. Chelation with a metal ion can further enhance the biological activity of the Schiff base ligand. This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration into the cell where it can interfere with various cellular processes.
Comparative Data on Biological Activity
The following table presents the in vitro anticancer activity (IC₅₀ values) of some this compound Schiff base derivatives and their metal complexes against a human cancer cell line.
| Compound | Metal Ion | IC₅₀ (µM) on A549 Lung Cancer Cells | Reference |
| This compound-bis(2-aminophenol) | - | >100 | [2] |
| Copper(II) complex | Cu²⁺ | 12 | [2] |
| Zinc(II) complex | Zn²⁺ | 80 | [2] |
| Nickel(II) complex | Ni²⁺ | >100 | [2] |
Analysis: The data highlights the significant enhancement of anticancer activity upon complexation with certain metal ions. The free Schiff base ligand shows negligible activity. However, its copper(II) complex exhibits potent cytotoxicity against the A549 lung cancer cell line. The zinc(II) complex shows moderate activity, while the nickel(II) complex is inactive. This demonstrates the critical role of the metal ion in modulating the biological activity. The structure-activity relationship suggests that the nature of the metal ion and the resulting geometry of the complex are key determinants of its anticancer efficacy.[15]
III. Polymeric Derivatives: From Linear Chains to Porous Frameworks
The two aldehyde groups of this compound make it an ideal monomer for the synthesis of various polymeric materials. Depending on the reaction conditions and the co-monomers used, linear polymers, hyperbranched polymers, and highly ordered crystalline structures like Covalent Organic Frameworks (COFs) can be obtained.
Linear and Hyperbranched Polymers
Polycondensation of this compound with diamines can lead to the formation of poly(Schiff base)s. These polymers often possess good thermal stability and can exhibit interesting optical and electronic properties. The properties of these polymers can be tuned by varying the structure of the diamine co-monomer.
Covalent Organic Frameworks (COFs)
A particularly exciting application of this compound is in the synthesis of Covalent Organic Frameworks (COFs).[16] COFs are a class of crystalline porous polymers with well-defined structures and high surface areas.[17] The reversible formation of imine bonds from this compound and polyamines under solvothermal conditions allows for the "error-checking" necessary to form highly crystalline materials.
The choice of the amine "linker" in conjunction with this compound determines the topology and pore size of the resulting COF. For example, the reaction of this compound with 1,3,5-tris(4-aminophenyl)benzene results in a 2D COF with a hexagonal pore structure.
dot
Caption: Schematic representation of the synthesis of a 2D COF from this compound and a triamine linker.
Structure-Property Relationship in COFs: Gas Adsorption
The key property of COFs derived from this compound is their permanent porosity, which makes them promising materials for gas storage and separation. The surface area and pore volume of the COF can be precisely controlled by the length and geometry of the organic linkers.
Comparative Data on Gas Adsorption in this compound-based COFs
| COF Material | Linker Molecule | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) | Reference |
| COF-1 | 1,4-Phenylenediamine | 711 | 1.2 | 1.0 | [16] |
| COF-5 | 4,4'-Biphenyldiamine | 1590 | 2.5 | 1.5 | [16] |
| TAPB-IPA-COF | 1,3,5-Tris(4-aminophenyl)benzene | 1265 | 2.1 | 1.3 | [18] |
Analysis: The data illustrates a clear structure-property relationship. By increasing the length of the diamine linker from phenylenediamine in COF-1 to biphenyldiamine in COF-5, the surface area is more than doubled, leading to a significant increase in both CO₂ and H₂ uptake. This demonstrates the high degree of tunability of these materials for specific gas adsorption applications.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative this compound derivative.
Protocol 1: Synthesis of an this compound Schiff Base Derivative (Bis(4-methoxyaniline))
Materials:
-
This compound (1.0 mmol, 134.1 mg)
-
4-Methoxyaniline (2.2 mmol, 270.9 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask with gentle warming if necessary.
-
In a separate beaker, dissolve 4-methoxyaniline (2.2 mmol) in 10 mL of absolute ethanol.
-
Add the 4-methoxyaniline solution to the this compound solution in the round-bottom flask with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C for 4 hours.
-
Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: Characterization by ¹H NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Procedure:
-
Dissolve a small amount (5-10 mg) of the synthesized Schiff base in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Analyze the spectrum to confirm the structure of the product. Key signals to look for include:
-
A singlet for the imine protons (-CH=N-) typically in the range of 8.0-9.0 ppm.
-
Signals corresponding to the aromatic protons of the this compound and 4-methoxyaniline moieties.
-
A singlet for the methoxy group protons (-OCH₃) around 3.8 ppm.
-
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile building block in the design and synthesis of functional organic materials. The structure-property relationships of its derivatives are well-defined, allowing for the rational design of compounds with tailored properties.
-
Schiff base derivatives offer a platform for creating highly fluorescent materials and selective chemosensors by simple modification of the amine precursor. Future work in this area will likely focus on developing probes with enhanced sensitivity and selectivity for in vivo imaging and environmental monitoring.
-
Metal complexes of this compound Schiff bases demonstrate the potential for creating novel catalysts and therapeutic agents. The synergy between the ligand and the metal center provides a powerful tool for tuning reactivity and biological activity. Further exploration of different metal ions and ligand designs will undoubtedly lead to the discovery of more potent and selective compounds.
-
Polymeric derivatives , particularly COFs, represent a frontier in materials science. The ability to create highly ordered, porous materials with tunable properties opens up exciting possibilities in gas storage, separation, and catalysis. The development of new synthetic methodologies to access novel COF topologies and functionalities will be a key area of future research.
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comparing the efficiency of different synthetic routes to Isophthalaldehyde
An In-Depth Guide to the Synthetic Routes of Isophthalaldehyde for Research and Development
This compound (IPA) is a crucial aromatic dialdehyde, serving as a fundamental building block in the synthesis of a wide array of fine chemicals, advanced polymers, and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, featuring two aldehyde groups in a meta-position on the benzene ring, allows for the construction of complex molecular architectures, making it a valuable intermediate in diverse fields such as materials science and drug discovery.[1][2]
The efficiency, cost-effectiveness, and environmental impact of this compound synthesis are critical considerations for researchers and chemical manufacturers. The selection of a synthetic pathway often depends on the desired scale, purity requirements, and available starting materials. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and performance data to inform your selection process.
Catalytic Oxidation of m-Xylene
The direct oxidation of m-xylene is one of the most economically viable and industrially significant routes for producing this compound. This method aligns with green chemistry principles by utilizing m-xylene, an abundant feedstock, and employing catalytic processes to minimize waste.[3][4][5]
Scientific Rationale and Mechanism
This process involves the selective oxidation of the two methyl groups of m-xylene. The primary challenge lies in controlling the oxidation to stop at the aldehyde stage, as over-oxidation to the corresponding carboxylic acid (isophthalic acid) is a common side reaction.[3][6] Modern methods employ sophisticated catalyst systems, typically involving cobalt and manganese salts, often with a bromide promoter, in an acetic acid solvent under elevated temperature and pressure.[3][7] The catalyst system facilitates the generation of radical species that selectively attack the methyl groups.
Experimental Protocol: Catalytic Oxidation of m-Xylene
The following protocol is based on a patented method designed for high-yield, high-selectivity green synthesis.[3]
-
Reactor Setup: Charge a high-pressure autoclave with m-xylene, acetic acid (solvent), a mixed catalyst of manganese acetate and cobalt acetate, and a potassium bromide initiator.
-
Reaction Conditions: Seal the autoclave and pressurize with air to 1.5–2.0 MPa. Heat the mixture to a temperature between 80–120°C.
-
Reaction Execution: Stir the reaction mixture vigorously for 1–5 hours. The catalyst system is designed to effectively control the degree of oxidation, enhancing selectivity for the dialdehyde and reducing the formation of alcohol and carboxylic acid byproducts.[3]
-
Work-up and Purification: After the reaction, depressurize the reactor and cool the mixture. The product is isolated by filtration and purified, potentially through vacuum distillation, to yield high-purity this compound.[3]
The Sommelet Reaction
The Sommelet reaction is a classic and reliable method for converting benzylic halides or amines into aldehydes.[8][9] It offers a valuable laboratory-scale route to this compound, particularly when starting from readily available m-xylene derivatives like α,α'-diamino-m-xylene or α,α'-dibromo-m-xylene.[10]
Scientific Rationale and Mechanism
The reaction proceeds by reacting the benzylic substrate with hexamethylenetetramine (hexamine). This initially forms a quaternary ammonium salt.[8][11] Upon heating in an acidic aqueous medium (like 50% acetic acid), the salt undergoes a complex series of steps. The key transformation is a hydride transfer that ultimately leads to the formation of an imine, which is then hydrolyzed to the final aldehyde product.[9][12]
Experimental Protocol: Sommelet Reaction from α,α'-Diamino-m-xylene
This detailed procedure is adapted from Organic Syntheses, a trusted source for reliable organic chemistry protocols.[10]
-
Reaction Setup: In a 12-L flask, combine 272 g (2.00 moles) of α,α'-diamino-m-xylene, 1.00 kg (7.1 moles) of hexamethylenetetramine, 480 ml of concentrated hydrochloric acid, and 3.2 L of 50% aqueous acetic acid.
-
Reaction Execution: Stir and heat the solution at reflux for 2.5 hours.
-
Neutralization and Precipitation: In a well-ventilated hood, pour the hot reaction mixture into a large container. Slowly add a solution of 298 g of sodium hydroxide in 3.85 L of water with stirring. This neutralization step is crucial for improving the yield.[10]
-
Isolation and Purification: Cover the mixture and let it stand overnight at approximately 5°C. The product crystallizes as long needles. Collect the solid by filtration on a Buchner funnel, wash with 100 ml of cold water, and dry under vacuum over calcium chloride. This procedure yields 158–166 g (59–62%) of this compound with a melting point of 88–90°C.[10] Further recrystallization from water can enhance purity.[10]
Side-Chain Halogenation and Hydrolysis of m-Xylene
This method involves a two-step process: the free-radical halogenation of m-xylene to form a tetra-halogenated derivative, followed by hydrolysis to yield the dialdehyde. This route is robust and has been adapted for industrial applications.
Scientific Rationale and Mechanism
The first step is a free-radical substitution reaction where the methyl groups of m-xylene are chlorinated or brominated, typically initiated by UV light.[13][14] The resulting α,α,α',α'-tetrahalo-m-xylene is then hydrolyzed. While direct hydrolysis with acid or base is possible, a more efficient method involves reaction with hexamethylenetetramine in an aqueous solution, which facilitates the conversion to the aldehyde under milder conditions than harsh acid hydrolysis.[13]
Experimental Protocol: Chlorination-Hydrolysis Route
This protocol is based on a patented industrial process.[13]
-
Side-Chain Chlorination: Chlorinate m-xylene at 60-80°C under UV irradiation until a specific degree of chlorination (2.5 to 3.5) is achieved. This creates a mixture of chlorinated xylene products.
-
Hydrolysis: Heat the resulting chlorination mixture with hexamethylenetetramine in water at 110°C for 2 hours with vigorous stirring.
-
Acidification and Isolation: After cooling to 100°C, acidify the mixture to pH 1 with 30% hydrochloric acid and reflux for 10 minutes.
-
Purification: Cool the reaction mixture to isolate the crude product by filtration. The final product is purified by distillation to yield this compound. A reported yield for this method is 66.3%, based on the initial m-xylene.[13]
Reduction of Isophthaloyl Dichloride
The reduction of acid chlorides to aldehydes, a transformation famously known as the Rosenmund reduction, provides another synthetic avenue. This route is advantageous when high-purity isophthaloyl dichloride is available as a starting material.
Scientific Rationale and Mechanism
This method involves the catalytic hydrogenation of isophthaloyl dichloride. To prevent the reduction from proceeding all the way to the corresponding alcohol, a "poisoned" catalyst is used.[15] Typically, this involves a palladium catalyst supported on a carrier like barium sulfate or calcium carbonate, which is deactivated with a sulfur compound or lead.[15] This deactivation moderates the catalyst's activity, allowing the reaction to be stopped at the aldehyde stage.
Experimental Protocol: Catalytic Hydrogenation of Isophthaloyl Dichloride
The following protocol is derived from a patented method emphasizing high purity and yield.[15]
-
Catalyst and Reagents: The catalyst consists of an active metal (e.g., palladium) on a support, poisoned with a sulfur or lead compound. Isophthaloyl dichloride is dissolved in a suitable solvent.
-
Reaction Conditions: The hydrogenation is carried out by bubbling hydrogen gas through the solution in the presence of the catalyst. The reaction is typically performed at a temperature of 50–180°C and a pressure of 1–500 psig.[15]
-
Reaction Monitoring and Work-up: The reaction progress is monitored until the acid chloride is consumed.
-
Isolation: The catalyst is removed by filtration, and the solvent is removed, often by vacuum distillation, to isolate the high-purity this compound. This method is described as simple, environmentally friendly due to fewer toxic by-products, and suitable for mass production.[15]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents & Catalyst | Typical Yield | Purity | Advantages | Disadvantages |
| Catalytic Oxidation | m-Xylene | Co/Mn salts, Bromide initiator, Air | High (Industrial) | High | Economical, "Green" approach, Uses abundant feedstock[3] | Requires high pressure/temperature, Risk of over-oxidation[3] |
| Sommelet Reaction | α,α'-Diamino-m-xylene | Hexamethylenetetramine, HCl, Acetic Acid | 59-62%[10] | Good | Reliable lab-scale method, Simple procedure[10] | Moderate yield, Uses stoichiometric reagents |
| Halogenation/Hydrolysis | m-Xylene | Cl₂, UV light, Hexamethylenetetramine | ~66%[13] | Good | Good yield, Suitable for larger scale | Involves handling hazardous halogens and UV radiation |
| Reduction of Acid Chloride | Isophthaloyl Dichloride | H₂, Poisoned Pd catalyst (e.g., Pd/BaSO₄) | High | High | High purity and yield, Environmentally cleaner than some methods[15] | Starting material may be more expensive |
Visualizing the Synthetic Pathways
To better illustrate the transformations, the following diagrams outline the core logic of each synthetic route.
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- 15. KR100651394B1 - Method for preparing this compound - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for the Quantification of Isophthalaldehyde
Introduction: The Analytical Imperative for Isophthalaldehyde
This compound (IPA), an aromatic dialdehyde with the chemical formula C₆H₄(CHO)₂, serves as a critical component in the synthesis of various polymers and specialty chemicals. Its presence, however, is not always intended. As a comonomer or a breakdown product in materials like polyethylene terephthalate (PET), it can become a non-intentionally added substance (NIAS) that migrates from food packaging into consumables[1][2]. This necessitates robust, accurate, and validated analytical methods to ensure consumer safety, perform quality control in manufacturing, and advance materials science research.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Principles: Direct vs. Indirect Quantification
The analytical strategy for this compound hinges on a key decision: direct measurement or indirect measurement via chemical derivatization.
-
Gas Chromatography (GC) is well-suited for the direct analysis of volatile or semi-volatile compounds like this compound. The molecule can be vaporized and separated based on its boiling point and affinity for the GC column without prior chemical modification.
-
HPLC and UV-Vis Spectrophotometry , conversely, often rely on derivatization . This compound lacks a strong native chromophore for sensitive detection in the UV-Vis spectrum. Derivatization converts the aldehyde into a new compound with high molar absorptivity (for UV detection) or a distinct color (for spectrophotometry). The most common reagent for this purpose is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyl groups to form stable, easily detectable hydrazones[3][4].
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique in analytical chemistry, prized for its robustness and versatility. For aldehyde analysis, its power is unlocked through derivatization.
Expertise & Experience: The Rationale for Derivatization
The reaction between this compound and DNPH in an acidic medium forms this compound-bis(2,4-dinitrophenylhydrazone). This derivative offers two crucial advantages:
-
Enhanced Detectability : The resulting hydrazone possesses a strong chromophore, allowing for sensitive UV detection at a wavelength around 360 nm, far from the interference of many common sample matrix components[5].
-
Improved Chromatography : The derivative is less polar and more stable than the parent aldehyde, leading to better peak shape and retention on reversed-phase columns (e.g., C18, C8).
This pre-column derivatization transforms a challenging analysis into a routine and reliable HPLC application.
Experimental Workflow & Protocol
The logical flow of this method involves converting the target analyte into a detectable form before chromatographic separation and quantification.
Caption: Workflow for this compound quantification by HPLC-UV with DNPH derivatization.
Detailed Protocol: DNPH Derivatization and HPLC-UV Analysis This protocol is a generalized procedure based on established methods like EPA TO-11A and should be optimized and validated for specific sample matrices.[6]
-
Reagent Preparation : Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (ACN) containing ~0.5% phosphoric acid. Filter before use.
-
Standard Preparation : Prepare a stock solution of this compound in ACN. Create a series of calibration standards by diluting the stock solution with ACN.
-
Derivatization :
-
To 1 mL of each standard or sample, add 1 mL of the DNPH reagent.
-
Vortex the mixture and incubate in a water bath at 60°C for 60 minutes.
-
Allow the mixture to cool to room temperature.
-
If necessary, dilute with an ACN/water mixture to bring the concentration within the calibration range.
-
-
HPLC Conditions :
-
Instrument : HPLC system with UV/Vis or Diode Array Detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution using a mixture of water and acetonitrile. A typical starting point is 60:40 (v/v) ACN:Water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30-40°C.
-
Detection Wavelength : 360 nm.[5]
-
Injection Volume : 20 µL.
-
-
Quantification : Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards. Determine the concentration in unknown samples by interpolation from this curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. Its high separating power combined with the specificity of mass spectrometry makes it an exceptionally powerful tool for analyzing this compound, even in complex matrices.
Expertise & Experience: The Power of Direct Analysis
The primary advantage of GC-MS is its ability to perform direct analysis without derivatization. This compound is sufficiently volatile to be analyzed directly, simplifying sample preparation. The mass spectrometer serves as a highly selective detector. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to monitor only for specific mass fragments of this compound (e.g., m/z 134, 133, 105), effectively filtering out background noise and co-eluting matrix components[7]. This provides unparalleled sensitivity and confident identification.
For trace-level analysis, such as in migration studies from food packaging, pre-concentration techniques like hollow-fibre liquid-phase microextraction (HF-LPME) can be coupled with GC to significantly enhance detection limits[1][8].
Experimental Workflow & Protocol
The GC-MS workflow is more direct, emphasizing efficient extraction and highly selective detection.
Caption: Workflow for this compound quantification by GC-MS.
Detailed Protocol: GC-MS Analysis This protocol is based on the validated method for this compound in migration studies and general GC-MS best practices.[1][9]
-
Standard Preparation : Prepare a stock solution of this compound in a suitable solvent like methanol or ethyl acetate. Create a series of calibration standards by serial dilution.
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To a 10 mL aqueous sample, add 2 mL of a suitable extraction solvent (e.g., dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary and reconstitute in a known volume of solvent.
-
-
GC-MS Conditions :
-
Instrument : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A mid-polarity column such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector : Splitless mode, 250°C.
-
Oven Program : Initial temperature of 60°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Full Scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound : 134 (molecular ion), 133, 105, 77.
-
-
-
Quantification : Construct a calibration curve using the peak area of the primary quantification ion (e.g., m/z 134) versus the concentration of the standards.
Method 3: UV-Visible Spectrophotometry
Spectrophotometry is a simple, cost-effective, and rapid technique. While it lacks the separatory power of chromatography, it can be effective for screening or for analyzing relatively simple sample matrices where interfering substances are minimal.
Expertise & Experience: A Tool for Rapid Screening
Like HPLC, this method requires derivatization to generate a colored product whose absorbance can be measured. The DNPH reaction, which produces a yellow-orange hydrazone, is perfectly suited for this purpose[10]. The intensity of the color, measured at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of this compound according to the Beer-Lambert law. The critical vulnerability of this method is its lack of specificity; any other aldehydes or ketones in the sample will also react with DNPH, leading to a positive interference and overestimation of the this compound concentration. Therefore, its use must be justified by a thorough understanding of the sample matrix.
Experimental Workflow & Protocol
The spectrophotometric workflow is the most straightforward of the three methods.
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
Detailed Protocol: Spectrophotometric Analysis This is a general protocol for aldehyde determination and requires validation for this compound.[10]
-
Reagent Preparation : Prepare a 0.1% (w/v) solution of DNPH in a mixture of acetonitrile and phosphoric acid.
-
Standard Preparation : Prepare a stock solution and a series of calibration standards of this compound in acetonitrile.
-
Reaction :
-
In a series of test tubes, add 1 mL of each standard or sample.
-
Add 1 mL of the DNPH reagent to each tube.
-
Vortex and allow the reaction to proceed at room temperature for 30-60 minutes until the color is fully developed.
-
Add 5 mL of a basic solution (e.g., 1 M potassium hydroxide in 80% methanol) to intensify the color.
-
-
Measurement :
-
Set the spectrophotometer to the wavelength of maximum absorbance for the derivative (typically ~365 nm for the neutral hydrazone, which may shift upon adding base).
-
Zero the instrument using a reagent blank (containing all components except the aldehyde).
-
Measure the absorbance of each standard and sample.
-
-
Quantification : Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the samples from the curve.
Quantitative Performance Comparison
The choice of an analytical method is driven by its performance characteristics. The following table summarizes typical validation parameters for the discussed techniques.
| Parameter | HPLC-UV | GC-FID (with HF-LPME) | UV-Vis Spectrophotometry |
| Analyte | Aldehydes (general) | This compound | Aldehydes (general) |
| Derivatization | Yes (DNPH) | No (Direct analysis) | Yes (DNPH) |
| Limit of Detection (LOD) | ~0.1 ppm (0.03 ng on-column)[5] | 10 ng/g (10 ppb) [1][8] | ~60 µg/L (60 ppb)[10] |
| Limit of Quantification (LOQ) | ~0.3 ppm[5] | 30 ng/g (30 ppb) [1][8] | ~0.2 mg/L (200 ppb) |
| Linearity (r²) | > 0.999[3] | > 0.99 | > 0.99 |
| Precision (RSD%) | < 2%[6] | 6.1% [1][8] | < 5%[11] |
| Selectivity | Good | Excellent | Poor to Moderate |
| Throughput | Moderate | Moderate to High | High |
| Cost | Medium | High | Low |
| Note: Data for HPLC-UV and Spectrophotometry are based on general performance for DNPH-derivatized aldehydes as direct comparative data for this compound is not readily available in the literature. |
Method Selection Guide: Choosing the Right Tool for the Job
The optimal method depends on the specific analytical question, sample matrix, and available resources.
Caption: Decision tree for selecting an analytical method for this compound.
-
Choose GC-MS when: Unambiguous identification is paramount, the sample matrix is complex, or very low detection limits are required. It is the superior method for regulatory and research applications involving trace analysis[1][8].
-
Choose HPLC-UV when: You have a validated, routine quality control assay where the primary analyte and potential interferences are well-characterized. It is a robust and reliable workhorse for many industrial labs[3][12].
-
Choose UV-Vis Spectrophotometry when: Cost and speed are the primary drivers, and the sample matrix is simple and known not to contain other interfering carbonyl compounds. It is best suited for initial screening purposes[10].
Conclusion
The quantification of this compound can be successfully achieved through several analytical techniques, each with a distinct profile of strengths and weaknesses. HPLC-UV following DNPH derivatization offers a robust and widely accessible method for routine analysis. UV-Vis spectrophotometry provides a low-cost, high-throughput screening tool, albeit with significant compromises in selectivity. For applications demanding the highest degree of certainty, sensitivity, and specificity, such as food migration studies or impurity profiling, GC-MS stands out as the definitive technique. The ultimate choice must be a deliberate one, guided by the specific requirements for sensitivity, selectivity, cost, and the overall objective of the analysis.
References
-
Nabavi, S., et al. (2018). Analysis of this compound in migration samples from polyethylene terephthalate packaging. Food Additives & Contaminants: Part A, 35(3), 557-565. Available at: [Link]
-
Church, F. C., et al. (1983). An o-phthalaldehyde spectrophotometric assay for proteinases. Analytical Biochemistry, 129(2), 345-359. Available at: [Link]
-
Nerín, C., et al. (2018). Analysis of this compound in migration samples from polyethylene terephthalate packaging. Request PDF. Available at: [Link]
-
Nabavi, S., et al. (2018). Analysis of this compound in migration samples from polyethylene terephthalate packaging. PubMed. Available at: [Link]
-
Vaid, F. H. M., et al. (2004). o-Phthalaldehyde based spectrophotometric determination of sulfonamides. Pakistan Journal of Pharmaceutical Sciences, 17(2), 77-84. Available at: [Link]
-
Darwish, I. A., et al. (2013). Development and Validation of a Spectrophotometric Method for Determination of Aliskiren in Tablets Using O-Phthalaldehyde. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Vaid, F. H. M., et al. (2004). o-Phthalaldehyde based spectrophotometric determination of sulfonamides. ResearchGate. Available at: [Link]
-
Marten, S., & Naguschewski, M. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. Available at: [Link]
-
Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Application Note. Available at: [Link]
-
Shimadzu Corporation. (2018). Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. Shimadzu Application News. Available at: [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available at: [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. Available at: [Link]
-
Paseiro-Cerrato, R. (2020). Investigations into the Migration of Packaging Components into Food. LCGC International. Available at: [Link]
-
Agilent Technologies. (2013). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Application Note. Available at: [Link]
-
Araya, M., et al. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Uniciencia. Available at: [Link]
-
Soman, A., et al. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 461-465. Available at: [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to Isophthalaldehyde-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical sensing, the quest for highly selective and sensitive detection of amines is paramount, particularly in applications ranging from food safety and environmental monitoring to clinical diagnostics. Isophthalaldehyde (IPA)-based sensors have emerged as a promising class of chemosensors for amines, leveraging the facile Schiff base condensation reaction to produce a detectable signal. However, the inherent reactivity of the aldehyde functional group necessitates a thorough evaluation of their cross-reactivity to ensure reliable and accurate measurements. This guide provides a comprehensive comparison of the cross-reactivity of this compound-based sensors with alternative sensing platforms, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
The Amine Sensing Challenge: Why Selectivity Matters
Biogenic amines, such as histamine, putrescine, and cadaverine, are crucial indicators of food spoilage and can pose health risks at elevated concentrations.[1] Their structural similarity to other naturally occurring amines and amino acids presents a significant analytical challenge.[2] An ideal sensor must be able to distinguish the target amine from a complex matrix of potential interferents. Cross-reactivity, the response of a sensor to non-target analytes, can lead to false-positive results and inaccurate quantification, undermining the reliability of the sensing platform. Therefore, rigorous cross-reactivity studies are a critical component of sensor validation.
This compound-Based Sensors: Mechanism and Inherent Selectivity
The sensing mechanism of this compound-based sensors typically relies on the formation of a Schiff base through the reaction of the aldehyde groups with primary amines. This reaction can induce a change in the sensor's optical properties, such as color or fluorescence, providing a detectable signal. The inherent selectivity of IPA-based sensors towards primary amines is a key advantage. Secondary and tertiary amines generally exhibit a much slower or negligible reaction rate under the same conditions.[3]
However, the reactivity of the aldehyde can also be its Achilles' heel. Other nucleophilic species present in a sample can potentially interact with the aldehyde groups, leading to interference. Furthermore, structurally similar primary amines can all react with the sensor, necessitating a careful evaluation of the sensor's ability to discriminate between them.
Performance Comparison: this compound vs. The Alternatives
To provide a clear perspective on the performance of IPA-based sensors, it is essential to compare them with other established and emerging amine sensing technologies.
| Sensor Type | Target Analyte(s) | Principle | Advantages | Disadvantages | Key Cross-Reactivity Concerns |
| This compound-Based | Primary Amines (e.g., Biogenic Amines) | Schiff Base Formation (Colorimetric/Fluorometric) | Simple, cost-effective, good selectivity for primary amines. | Potential interference from other nucleophiles, and cross-reactivity among different primary amines. | Other primary amines, amino acids, thiols. |
| Enzyme-Based Biosensors | Specific Biogenic Amines (e.g., Histamine, Putrescine) | Enzymatic Oxidation | High selectivity and sensitivity for the target analyte.[4][5] | Can be expensive, susceptible to environmental conditions (pH, temperature), and potential inhibition by other compounds.[6] | Structurally similar amines that can also act as enzyme substrates.[6] |
| Dicyanovinyl-Based Sensors | Primary, Secondary, and Tertiary Amines | Aza-Michael Addition & Photoinduced Hole Transfer | Dual-mechanism sensing, rapid response to a wide range of amines.[7] | May lack selectivity between different classes of amines without further modification. | Broad reactivity with various amine types.[7] |
| pH Indicator-Based Sensors | Amine Vapors | pH Change | Simple, low-cost, and effective for detecting volatile amines.[8] | Susceptible to interference from any acidic or basic compounds. | Acidic or basic gases (e.g., ammonia, CO2). |
| C-N Fused Phenazine Derivatives | Ammonia and Aliphatic Amines | Deprotonation | High sensitivity and selectivity for ammonia and aliphatic amines over aromatic amines.[9] | May require specific pH conditions for optimal performance. | Other basic compounds. |
Experimental Workflow for Cross-Reactivity Assessment
A robust evaluation of sensor cross-reactivity is fundamental. The following diagram and protocol outline a standardized workflow for assessing the selectivity of an this compound-based sensor.
Caption: Workflow for a cross-reactivity study of a chemical sensor.
Detailed Experimental Protocol: Cross-Reactivity Evaluation of an this compound-Based Colorimetric Sensor
This protocol provides a step-by-step guide to systematically evaluate the cross-reactivity of a newly developed this compound-based sensor for the detection of a target primary amine (e.g., histamine).
1. Materials and Reagents:
-
This compound-based sensor stock solution (in a suitable solvent, e.g., ethanol or acetonitrile).
-
Target analyte stock solution (e.g., Histamine in deionized water or buffer).
-
A panel of potential interfering compounds, including:
-
Other primary biogenic amines (e.g., putrescine, cadaverine, tyramine).
-
Secondary and tertiary amines (e.g., diethylamine, triethylamine).
-
Amino acids (e.g., lysine, arginine, glycine).
-
Other nucleophilic species (e.g., cysteine, glutathione).
-
Common ions found in biological or environmental samples (e.g., Na+, K+, Ca2+, Mg2+, Cl-).
-
-
Buffer solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
UV-Vis Spectrophotometer and cuvettes.
2. Preparation of Working Solutions:
-
Prepare a series of standard solutions of the target analyte at different concentrations in the chosen buffer.
-
Prepare solutions of each potential interfering compound at a concentration significantly higher (e.g., 10 to 100-fold) than the highest concentration of the target analyte.
3. Measurement of Individual Responses:
-
Target Analyte Response:
-
To a cuvette containing the buffer solution, add a specific volume of the sensor stock solution to achieve the desired final concentration.
-
Record the initial absorbance spectrum of the sensor solution (blank).
-
Add a known concentration of the target analyte to the cuvette.
-
Incubate the solution for a predetermined optimal reaction time.
-
Record the final absorbance spectrum.
-
Calculate the change in absorbance at the wavelength of maximum change.
-
Repeat for all concentrations of the target analyte to generate a calibration curve.
-
-
Interferent Response:
-
Follow the same procedure as for the target analyte, but instead, add each of the potential interfering compounds individually to the sensor solution.
-
Record the change in absorbance for each interferent.
-
4. Interference Study (Mixed Solutions):
-
-
To a cuvette containing the sensor solution in buffer, add a fixed concentration of the target analyte (typically in the middle of its linear range).
-
-
-
To this solution, add a high concentration of a potential interfering compound.
-
-
-
Incubate and record the final absorbance spectrum.
-
-
-
Compare the absorbance change to that of the target analyte alone. A significant deviation indicates interference.
-
-
-
Repeat this for all potential interferents.
-
5. Data Analysis and Interpretation:
-
Selectivity Coefficient: The selectivity of the sensor can be quantified using the selectivity coefficient, which compares the sensor's response to the target analyte versus the interferent.
-
Graphical Representation: Present the data clearly using bar charts to compare the sensor's response to the target analyte and various interferents.
Future Perspectives and a Move Towards Sensor Arrays
While the development of highly selective single-analyte sensors remains a primary goal, an emerging and powerful approach is the use of cross-reactive sensor arrays.[10][11] Inspired by the mammalian olfactory system, these arrays utilize a collection of sensors with overlapping selectivities. The combined response pattern, or "fingerprint," generated by the array when exposed to a complex mixture can be analyzed using chemometric techniques to identify and quantify individual components. This approach can overcome the limitations of single sensors and provide a more comprehensive analysis of complex samples.
Conclusion
This compound-based sensors offer a valuable tool for the detection of primary amines due to their simplicity, cost-effectiveness, and inherent selectivity. However, a thorough and systematic evaluation of their cross-reactivity is crucial for ensuring the reliability of their measurements. By understanding the potential interferents and employing rigorous testing protocols, researchers can confidently apply these sensors in their respective fields. Furthermore, exploring the potential of cross-reactive sensor arrays may open new avenues for the analysis of complex amine mixtures, moving beyond the limitations of single-analyte detection.
References
- Yalcin, M., et al. (2020). Fluorescence chemosensing of meldonium using a cross-reactive sensor array. Analyst.
- Kiefl, E., et al. (1993). Interference with the fluorometric histamine assay by biogenic amines and amino acids. Agents and Actions.
- Weigel, S., et al. (2020). Optical sensors for determination of biogenic amines in food. Analytical and Bioanalytical Chemistry.
- Taranova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Sensors.
- Yalcin, M., et al. (2020). Fluorescence chemosensing of meldonium using a cross-reactive sensor array.
- Pascual, L., et al. (2012). Cross-Reactive Sensor Array for Metal Ion Sensing Based on Fluorescent SAMs. MDPI.
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- Valderrey, V., et al. (2017). Light-Activated Sensitive Probes for Amine Detection.
- Li, Z., et al. (2015). Simple optical sensor for amine vapors based on dyed silica microspheres.
- Bonfiglio, A., et al. (2007). Optical sensor for aliphatic amines based on the simultaneous colorimetric and fluorescence responses of smart textile. Journal of Applied Polymer Science.
- Chan, J., et al. (2018).
- Mohd, Y., et al. (2020). Detection of Biogenic Amines in Food Samples by Enzyme-based Electrochemical Biosensors. IKM Institut Kimia Malaysia.
- Ghosh, A., et al. (2022). Selective recognition of ammonia and aliphatic amines by C-N fused phenazine derivative: A hydrogel based smartphone assisted 'opto-electronic nose' for food spoilage evaluation with potent anti-counterfeiting activity and a potential prostate cancer biomarker sensor.
- Karsunke, X. Y. Z., et al. (2009). Enzyme sensor array for the determination of biogenic amines in food samples. Biosensors and Bioelectronics.
- Khor, S. N., et al. (2020). Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing.
- Comas-Basté, O., et al. (2021). The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines. Foods.
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A Senior Application Scientist's Guide to Isophthalaldehyde: Unlocking Superior Material Properties
In the pursuit of advanced materials, the selection of monomers and crosslinking agents is a critical decision that dictates the ultimate performance of a polymer. Among the array of aromatic aldehydes, isophthalaldehyde (IPA), or benzene-1,3-dicarboxaldehyde, has carved out a significant niche as a versatile building block for high-performance polymers.[1][2] Its unique meta-substituted aromatic structure offers a distinct set of advantages over its isomers and other aldehyde-based crosslinkers. This guide provides an in-depth technical comparison, supported by experimental data, to elucidate the specific material property enhancements achievable with this compound, empowering researchers and developers to make informed decisions in their material design.
The Structural Advantage of the Meta-Isomer
The core of this compound's utility lies in its geometry. Unlike its linear para-isomer, terephthalaldehyde (TPA), the 1,3-positioning of the aldehyde groups on the benzene ring in IPA introduces a kink or bend in the polymer backbone. This seemingly subtle structural difference has profound implications for the macroscopic properties of the resulting materials, influencing everything from solubility and processability to thermal and mechanical performance.
Enhanced Thermal Stability
One of the most significant advantages of incorporating this compound into polymer backbones is the enhancement of thermal stability. This is particularly evident in high-performance polymers such as polyimides and polyspiroacetals.
Mechanism of Thermal Enhancement
The increased thermal stability is attributed to the restricted conformational flexibility imposed by the cyclic and aromatic structures that this compound helps to create.[3] The meta-linkage from IPA contributes to a more amorphous polymer morphology with a higher glass transition temperature (Tg) compared to more linear and crystalline structures formed by para-isomers. This amorphous nature, with its entangled polymer chains, requires more energy to induce segmental motion, thus delaying the onset of thermal degradation. In polyspiroacetals, for instance, the rigid spirocyclic units formed through condensation with polyhydroxyl monomers significantly limit chain mobility, leading to high degradation temperatures.[3]
Comparative Performance Data
The superior thermal stability of this compound-based polymers is quantifiable through thermogravimetric analysis (TGA).
| Polymer System | Aldehyde Monomer | Decomposition Temp. (Td) | Glass Transition Temp. (Tg) | Source |
| Polyspiroacetal | This compound | Up to 370 °C | Up to 115 °C | [3] |
| Poly(cycloacetal-urethane) | This compound-based diol | Up to 253 °C | Up to 104 °C | [3] |
| Polyimide (general) | Aromatic Dianhydrides/Diamines | > 400-500 °C | > 250 °C | [4][5] |
| m-Phenylene based Polymer | Isophthaloyl chloride | High | High | [6] |
Note: Direct comparative Td and Tg values for identical polymer systems differing only by the aldehyde isomer are not always available in a single source. The data presented reflects the high thermal performance achievable with this compound-containing structures.
Improved Solubility and Processability
A common challenge with high-performance aromatic polymers, such as polyimides, is their poor solubility, which complicates their processing.[7] The incorporation of this compound can significantly mitigate this issue.
Causality of Enhanced Solubility
The non-linear structure imparted by the meta-linkages of this compound disrupts the regular packing of polymer chains.[7] This disruption hinders crystallization and reduces the strong inter-chain interactions that are responsible for the poor solubility of their linear counterparts (e.g., those made with terephthalaldehyde). The resulting amorphous polymers are more readily dissolved in common organic solvents, facilitating their processing into films, coatings, and fibers. For example, novel polyimides synthesized from asymmetric alicyclic dianhydrides and aromatic diamines (which can be conceptually related to the structural disruption caused by IPA) have demonstrated excellent solubility in aprotic polar solvents like NMP and DMAc.[7]
Experimental Workflow: Synthesis of a Soluble Polyimide
The following protocol outlines a typical two-step synthesis for a soluble polyimide, a process where the choice of monomers like those derived from isophthalic structures is key to achieving solubility.
Caption: Workflow for a two-step polyimide synthesis.
Protocol:
-
Preparation of Poly(amic acid): In a nitrogen-purged flask, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in an anhydrous aprotic polar solvent like N-methyl-2-pyrrolidone (NMP).[7][8]
-
To this stirred solution, add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) in one portion. The reaction is typically carried out at room temperature.[8]
-
Continue stirring under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[8]
-
Chemical Imidization: To the viscous poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine.[8]
-
Stir the mixture at room temperature for another 24 hours to effect the cyclization to the polyimide.[8]
-
Purification: Pour the resulting viscous polyimide solution into a large volume of a non-solvent, such as methanol, to precipitate the polymer.[7][8]
-
Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven until a constant weight is achieved.[6]
Versatility in Cross-Linking Applications
This compound is a highly effective cross-linking agent, capable of reacting with various functional groups to form stable networks.[1][9] This is particularly relevant in the curing of epoxy resins and the formation of hydrogels.
Cross-Linking Mechanisms
This compound's two aldehyde groups can readily react with primary amines to form Schiff bases (imines), a common reaction in the curing of epoxy resins with amine-based hardeners and in the formation of covalent organic frameworks (COFs).[10][11] This bifunctionality allows it to link multiple polymer chains together, creating a robust three-dimensional network.[1][2] The reactivity of this compound in these condensation reactions is a key factor in its utility as a cross-linker.
Case Study: Epoxy Resin Curing
While aliphatic amines are common curing agents for epoxy resins, aromatic aldehydes like this compound can be incorporated into hardener formulations to modify properties.[12][13] The aromatic structure can enhance the thermal and chemical resistance of the cured epoxy.
Experimental Protocol: Curing of Epoxy Resin
-
Formulation: Prepare a stoichiometric mixture of a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin and an amine curing agent. The amine hardener can be a blend that includes an this compound-amine adduct. The optimal loading is achieved when the number of epoxy group moles equals the number of active amine hydrogen moles.[12]
-
Mixing: Thoroughly mix the epoxy resin and the curing agent at room temperature until a homogeneous mixture is obtained.
-
Curing: The curing can be performed at room temperature or accelerated by heating. A typical thermal curing cycle might involve heating at 80-150°C for several hours.[12]
-
Characterization: The properties of the cured epoxy can be evaluated using techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Shore D hardness for mechanical properties.[14]
Caption: Experimental workflow for epoxy resin curing.
Comparative Performance of Curing Agents
The choice of curing agent significantly impacts the final properties of the epoxy system. While direct data for IPA-based hardeners is sparse, we can compare general classes of amine hardeners.
| Curing Agent Type | Typical Tg | Curing Speed | Key Advantages | Source |
| Aliphatic Amines | Lower | Fast (at RT) | Room temp cure, toughness | [12] |
| Cycloaliphatic Amines | High (e.g., 176°C) | Moderate | Low viscosity, high Tg, chemical resistance | [14] |
| Aromatic Amines | Highest | Slow (requires heat) | Excellent chemical and heat resistance | [12] |
| Phenalkamines (Bio-based) | Lower | Fast (at RT) | Low temp cure, moisture tolerance, flexibility | [15] |
Incorporating an aromatic aldehyde like this compound into a hardener formulation would be expected to shift the properties towards those of aromatic amines, namely higher thermal and chemical resistance.
Conclusion
This compound is a powerful tool in the arsenal of the polymer chemist. Its unique meta-isomeric structure provides a predictable means to disrupt polymer chain packing, leading to significant improvements in solubility and processability without compromising, and often enhancing, thermal stability. Its bifunctional reactivity makes it an effective monomer for creating high-performance polymers like polyimides and a versatile cross-linking agent for thermosets such as epoxy resins. By understanding the structure-property relationships detailed in this guide, researchers and drug development professionals can strategically employ this compound to design next-generation materials with a superior balance of performance characteristics.
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- This compound (CAS 626-19-7): Applications in Polymer and Dye Manufacturing. (URL: )
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(PDF) A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels - ResearchGate. (URL: [Link])
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Cross-linking of Polyethyleneimine with this compound: A Model for Soluble Imprinted Polymers - Seton Hall University's Faculty Scholarship. (URL: [Link])
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Functional design of stimuli-responsive poly(phthalaldehyde)-based adhesives: depolymerization kinetics and mechanical strength management through plasticizer addition - Polymer Chemistry (RSC Publishing). (URL: [Link])
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Synthesis and Characterization of Novel Polyimides from Alicyclic Dianhydride - SciSpace. (URL: [Link])
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A Comparative Analysis of Schiff Bases Derived from Isophthalaldehyde and Terephthalaldehyde: A Guide for Researchers
In the vast and dynamic field of medicinal and materials chemistry, Schiff bases hold a prominent position due to their versatile synthetic accessibility and wide array of applications.[1][2] These compounds, characterized by the presence of an azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with a carbonyl compound.[1][3] Among the various aldehydes utilized for their synthesis, aromatic dialdehydes offer a unique platform for creating structurally diverse and functionally rich molecules. This guide provides an in-depth comparative study of Schiff bases derived from two isomeric benzene-dicarbaldehydes: isophthalaldehyde (benzene-1,3-dicarbaldehyde) and terephthalaldehyde (benzene-1,4-dicarbaldehyde).
This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the nuanced differences in the synthesis, structure, and functional properties of these two classes of Schiff bases, supported by experimental data from the literature.
The Isomeric Distinction: A Foundation for Divergent Properties
The core difference between this compound and terephthalaldehyde lies in the substitution pattern of the aldehyde groups on the benzene ring. This compound possesses a meta (1,3) substitution, leading to a bent or V-shaped molecular geometry. In contrast, terephthalaldehyde has a para (1,4) substitution, resulting in a linear and more rigid structure. This fundamental structural variation profoundly influences the steric and electronic properties of the resulting Schiff bases, impacting their coordination chemistry, biological activity, and material applications.
Synthesis: A Tale of Two Geometries
The synthesis of Schiff bases from both this compound and terephthalaldehyde generally follows a straightforward condensation reaction with primary amines.[3][4] The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, such as ethanol or methanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the dehydration process.[4]
However, the stoichiometry and reaction conditions can be controlled to produce either mono- or bis-Schiff bases. For instance, with terephthalaldehyde, the two equivalent aldehyde groups can react with one or two moles of a primary amine, leading to a controllable synthesis of single or double Schiff bases by adjusting the molar ratio of the reactants and the solvent system.[5][6][7] While this is also possible with this compound, the closer proximity of the aldehyde groups in the meta position can sometimes introduce steric hindrance, potentially influencing the reaction kinetics and product yields compared to the more accessible aldehyde groups in terephthalaldehyde.
Experimental Protocol: General Synthesis of Bis-Schiff Bases
A general procedure for the synthesis of bis-Schiff bases derived from either this compound or terephthalaldehyde is as follows:
-
Dissolution: Dissolve one mole of the respective dialdehyde (this compound or terephthalaldehyde) in absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution and stir for five minutes to activate the carbonyl groups.[4]
-
Amine Addition: Dissolve two moles of the desired primary amine in absolute ethanol and add it dropwise to the aldehyde solution with continuous stirring.
-
Reaction: Reflux the reaction mixture for a specified duration (typically 2-4 hours).[4][8] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is then filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol or hexane can be performed for further purification.[4][8]
Structural and Spectroscopic Characterization: Unveiling the Molecular Architecture
The structural and electronic differences between this compound- and terephthalaldehyde-derived Schiff bases are readily apparent in their spectroscopic data.
FT-IR Spectroscopy
The most characteristic feature in the FT-IR spectra of Schiff bases is the stretching vibration of the azomethine group (C=N), which typically appears in the range of 1600-1640 cm⁻¹.[5][9] For Schiff bases derived from terephthalaldehyde, a strong band around 1620 cm⁻¹ is consistently reported.[9] Similarly, this compound-derived Schiff bases exhibit this characteristic C=N stretching vibration. The absence of the characteristic aldehyde C-H stretching peak (around 2700-2800 cm⁻¹) and the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) confirms the successful formation of the bis-Schiff base.[5]
¹H NMR Spectroscopy
In the ¹H NMR spectra, the formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-). For terephthalaldehyde derivatives, this signal is often observed in the range of δ 8.3-8.7 ppm.[5][8] The aromatic protons of the dialdehyde and the amine moieties will also show characteristic signals in the aromatic region of the spectrum. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) further validates the reaction completion.[5]
Comparative Spectroscopic Data
The following table summarizes typical spectroscopic data for bis-Schiff bases derived from this compound and terephthalaldehyde with a generic aromatic amine.
| Spectroscopic Feature | Schiff Bases from this compound | Schiff Bases from Terephthalaldehyde |
| FT-IR (cm⁻¹) | ||
| ν(C=N) | ~1610-1630 | ~1620-1640[5][9] |
| ¹H NMR (δ, ppm) | ||
| -CH=N- | ~8.4-8.8 | ~8.3-8.7[5][8] |
| Aromatic-H | Multiplets in the aromatic region | Multiplets in the aromatic region |
Note: The exact positions of the peaks can vary depending on the specific amine used and the solvent.
Diagram: Synthetic Pathway and Structural Comparison
Caption: Synthetic routes to bis-Schiff bases from this compound and terephthalaldehyde.
Comparative Biological Activities: A Function of Shape and Electronics
Schiff bases are well-documented for their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[10][11][12] The isomeric nature of the parent dialdehyde can significantly influence these activities.
Antibacterial and Antifungal Activity
The imine group is crucial for the biological activity of Schiff bases.[6] The difference in the overall shape of the molecules derived from this compound and terephthalaldehyde can affect their ability to interact with biological targets such as enzymes and cell membranes. For instance, the linear and rigid structure of terephthalaldehyde-derived Schiff bases might allow for better intercalation into DNA or binding to linear pockets in enzymes. Conversely, the bent structure of this compound derivatives could be ideal for binding to angled active sites.
Studies have shown that Schiff bases derived from both aldehydes exhibit moderate to good antibacterial and antifungal activities against various pathogens.[13][14] For example, some this compound-derived Schiff bases have shown moderate antibacterial activities against human pathogenic bacteria.[13] Similarly, terephthalaldehyde-derived Schiff bases have demonstrated notable bacteriostatic activity.[5][6]
Antioxidant and Antiurease Activity
Bis-Schiff bases of this compound have been synthesized and evaluated for their antioxidant and urease inhibition potential, with some compounds showing potent activity.[15] The ability to chelate metal ions, which can catalyze oxidative processes, is a key mechanism for antioxidant activity, and the geometry of the Schiff base plays a vital role in its chelating ability.
Diagram: Factors Influencing Biological Activity
Caption: Influence of molecular geometry on the biological activity of Schiff bases.
Applications in Catalysis and Sensing: Harnessing Structural Diversity
The ability of Schiff bases to form stable complexes with a variety of metal ions makes them excellent candidates for applications in catalysis and chemical sensing.[2][16]
Catalysis
Schiff base-metal complexes are widely used as catalysts in various organic transformations.[16][17] The geometry imposed by the this compound or terephthalaldehyde backbone can influence the coordination sphere of the metal center, thereby affecting the catalytic activity and selectivity. The linear and potentially bridging nature of terephthalaldehyde-derived ligands can be exploited in the design of coordination polymers with catalytic properties.
Chemical Sensing
The fluorescence properties of some Schiff bases make them suitable for use as chemosensors for the detection of metal ions.[18][19][20][21] The binding of a metal ion to the Schiff base can lead to a change in its fluorescence intensity or a shift in the emission wavelength, allowing for sensitive and selective detection. Schiff bases derived from terephthalohydrazide, a derivative of terephthalaldehyde, have been investigated as fluorescent sensors for Al³⁺ ions.[19][20] The structural rigidity of the terephthalaldehyde framework can contribute to enhanced fluorescence quantum yields.
Conclusion
The choice between this compound and terephthalaldehyde as a precursor for Schiff base synthesis is not merely a matter of reactant availability but a critical design decision that dictates the geometry, electronic properties, and ultimately, the functional applications of the resulting molecules. Schiff bases derived from terephthalaldehyde are characterized by their linear, rigid structures, which can be advantageous for applications requiring planarity and specific intermolecular interactions. In contrast, this compound yields Schiff bases with a bent, more flexible geometry, offering different steric arrangements for coordination and biological interactions.
Researchers and drug development professionals should carefully consider these structural nuances when designing new Schiff bases for specific applications. A thorough understanding of how the isomeric nature of the dialdehyde backbone influences the final properties of the Schiff base is paramount for the rational design of novel compounds with enhanced biological activity, catalytic efficacy, or sensing capabilities. Further side-by-side comparative studies using a library of amines with both dialdehydes would be invaluable in elucidating more precise structure-activity relationships.
References
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Controllable Synthesis and Biological Application of Schiff Bases from d-Glucosamine and Terephthalaldehyde. ACS Omega, 2020.
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SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. MINAR International Journal of Applied Sciences and Technology, 2024.
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Synthesis, Spectral, and Thermal Analysis of a new Schiff-base Derived from Terephthalaldehyde. Impactfactor, 2022.
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SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREPHALADEHYDE. MINAR International Journal of Applied Sciences and Technology.
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Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. Journal of Education for Pure Science-University of Thi-Qar, 2024.
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Synthesis, characterization, crystal structures, computational studies, and antibacterial activities of two new Schiff bases derived from this compound. ResearchGate, 2025.
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Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. ResearchGate.
-
Novel Terephthalaldehyde bis(thiosemicarbazone) Schiff Base Ligand and its Transition Metal Complexes as Antibacterial Agents: Synthesis, Characterization and Biological Investigations. ResearchGate, 2024.
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Synthesis and Characterization of New phenolic Schiff bases Derivatives Based on Terephthaladehyde. Baghdad Science Journal.
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Controllable Synthesis and Biological Application of Schiff Bases from d-Glucosamine and Terephthalaldehyde. PMC - PubMed Central, 2020.
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Spectroscopic study of molecular structures of novel Schiff base derived from o-phthaldehyde and 2-aminophenol and its coordination compounds together with their biological activity. PubMed, 2009.
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Terephthalaldehyde and this compound-Derived Schiff Bases: A Study of Structural, Computational, and Biological Aspects. ResearchGate, 2025.
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Synthesis and crystal structures of the bis-Schiff bases of 2-(methylthio)aniline with isophthaldehyde, terephthaldehyde, and para-diacetylbenzene. ResearchGate, 2025.
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Controllable Synthesis and Biological Application of Schiff Bases from d-Glucosamine and Terephthalaldehyde. PubMed, 2020.
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Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Scholars Research Library.
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Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Semantic Scholar.
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Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 2024.
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Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. MDPI.
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Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. ResearchGate.
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Synthesis of New Schiff Bases Including of Terephthalohydrazide and Sensor Application. ResearchGate.
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Terephthalaldehyde. PubChem - NIH.
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Synthesis of New Schiff Bases Including of Terephthalohydrazide and Sensor Application. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics.
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A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. ResearchGate, 2025.
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Metal Complexes of Schiff Base Derived from Terephthalaldehyde and 2-Amino-5-Ethyl-1,3,4-Thiadiazole Synthesis, Spectral and Thermal Characterization. ResearchGate, 2025.
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Biological applications of Schiff bases: An overview. GSC Online Press, 2022.
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BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry.
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Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. ResearchGate, 2025.
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Synthesis of New Schiff Bases Including of Terephthalohydrazide and Sensor Application. DergiPark.
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Schiff Bases Ligands Derived from o-Phthalaldehyde and Their Metal Complexes with Cu2+ and Ni2+: Synthesis. Trends in Sciences, 2023.
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Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI, 2024.
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Exploring the Versatility: Applications of Schiff Base Complexes in Catalysis, Medicine, and Material Science. ResearchGate, 2025.
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A review of the applications of Schiff bases as optical chemical sensors. ResearchGate, 2025.
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Synthesis and Antiurease & Antioxidant Activities of Bis-Schiff Bases of this compound. ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Isophthalaldehyde
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of chemical reagents like isophthalaldehyde demand a meticulous approach, grounded in a thorough understanding of its chemical properties and the regulatory landscape. This guide provides essential, step-by-step procedures for the proper disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each recommendation. Our aim is to empower your laboratory with the knowledge to manage chemical waste safely, efficiently, and in full compliance with environmental regulations, fostering a culture of safety and responsibility.
Core Principles of this compound Waste Management
This compound, a solid aromatic dialdehyde, is classified as a chemical waste that requires careful handling and disposal. Unlike some aliphatic aldehydes, such as glutaraldehyde, for which straightforward neutralization protocols exist, the direct chemical neutralization of this compound in a standard laboratory setting is not a recommended or established practice. This is due to the chemical stability of the aromatic ring, which makes the aldehyde groups less reactive compared to their aliphatic counterparts.[1][2][3][4][5] Consequently, the primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company.
All waste containing this compound must be handled in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]
Immediate Safety & Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or in case of dust generation. | Minimizes inhalation of dust particles. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for collecting and preparing this compound waste for collection by a certified disposal service.
Step 1: Waste Segregation and Containerization
-
Identify a Dedicated Waste Container: Select a clean, dry, and chemically compatible container for the exclusive collection of solid this compound waste. High-density polyethylene (HDPE) containers are a suitable choice. The container must have a secure, tight-fitting lid.
-
Label the Container: Immediately affix a "Hazardous Waste" label to the container. The label must clearly state:
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date when the first waste was added (accumulation start date)
-
The name and contact information of the responsible researcher or laboratory.
-
-
Do Not Mix Wastes: this compound waste should not be mixed with other waste streams, particularly liquids or reactive chemicals. This prevents unforeseen chemical reactions and simplifies the disposal process for the waste management facility.
Step 2: Collection of Solid Waste
-
Unused or Expired this compound: Place the original, unopened or partially used container of unwanted this compound directly into the designated hazardous waste collection area for pickup. If the original container is compromised, transfer the contents to the labeled waste container.
-
Contaminated Labware and Debris: Any items contaminated with this compound, such as weighing paper, gloves, or wipers, should be considered hazardous waste. Place these items into the designated solid waste container.
Step 3: Managing Spills
In the event of a small spill of this compound powder:
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of dust.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean-up: Carefully sweep the solid material into a dustpan. Avoid actions that could generate dust clouds.
-
Transfer to Waste Container: Place the collected this compound into the properly labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth should then be disposed of in the hazardous waste container.
Step 4: Storage and Pickup
-
Secure Storage: Keep the hazardous waste container tightly sealed and store it in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Arrange for Disposal: Once the container is full or has reached the storage time limit set by your institution and local regulations, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.
The Rationale Against In-Lab Neutralization
The decision to forgo in-lab neutralization for this compound is based on sound chemical principles. Aromatic aldehydes, like this compound, exhibit lower reactivity compared to aliphatic aldehydes. The electron-withdrawing nature of the aldehyde groups is counteracted by the resonance stabilization of the benzene ring, making the C-H bond of the aldehyde group stronger and less susceptible to oxidation by mild oxidizing agents.[1][2][3][4][5]
Attempting neutralization without a validated protocol could lead to incomplete reactions, the generation of unknown and potentially more hazardous byproducts, or unsafe conditions. Therefore, the most responsible and scientifically sound approach is to entrust the disposal to professionals at a dedicated facility equipped to handle such chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Reactivities of Exhaust Aldehydes. (2012). CDC Stacks.
- Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? (2015). Quora.
- Solid and Hazardous Waste Regulations. Paint & Coatings Resource Center.
- Navigating the Disposal of 2-Benzoylbenzaldehyde: A Guide to Safe and Compliant Practices. Benchchem.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025). US EPA.
- RCRA Regulations Explained. National Environmental Trainers.
- Why Aromatic Aldehydes Don't Give Fehling's Test | Benzaldehyde less reactive to electrophilic. (2025). YouTube.
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[1] i) Aromatic aldehydes do not give a reddish-brown precipitate on heat.. (2024). Filo. Retrieved from a relevant search result.
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Personal protective equipment for handling Isophthalaldehyde
An Essential Guide to Personal Protective Equipment (PPE) for Handling Isophthalaldehyde
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with essential, field-tested safety protocols for handling this compound. Moving beyond mere compliance, this document explains the rationale behind each safety measure, ensuring a deep understanding of risk mitigation.
Understanding the Hazard: Why Specific PPE is Crucial
This compound (CAS No. 626-19-7) is a solid, typically a light-yellow or off-white powder, used in chemical synthesis[1][2]. While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations, a significant body of evidence points to its potential as an irritant.[3] Prudent practice dictates treating it with appropriate caution.
The primary hazards associated with this compound are:
-
Eye Irritation: Direct contact with the eyes can cause redness, watering, and itching[4].
-
Skin Irritation: Contact may lead to itching, scaling, reddening, or blistering[4].
-
Respiratory Tract Irritation: Inhalation of dust can irritate the lungs and respiratory system[4][5].
Although the toxicological properties have not been fully investigated, repeated or prolonged exposure could pose more significant health risks[5]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.
Core PPE Requirements: A Task-Based Approach
The selection of appropriate PPE is directly dependent on the nature of the work being performed. Engineering controls, such as fume hoods or ventilated enclosures, are the first line of defense and must be used whenever possible to minimize exposure[4][6].
The following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Minimum Required PPE | Recommended Best Practice |
| Weighing Solid this compound | Safety glasses with side shields, lab coat, nitrile gloves | Chemical safety goggles, lab coat, double-gloving with nitrile gloves, P95 dust mask |
| Preparing Solutions (Small Scale) | Safety glasses with side shields, lab coat, nitrile gloves | Chemical safety goggles, lab coat, nitrile gloves |
| Handling Solutions (Splash Potential) | Chemical safety goggles, lab coat, nitrile gloves | Chemical safety goggles over prescription glasses, chemically resistant apron over lab coat, nitrile gloves |
| Large-Scale Operations (>50g) | Chemical safety goggles, lab coat, nitrile gloves, respiratory protection | Full-face shield, chemically resistant apron, nitrile gloves, and a respirator with appropriate cartridges (e.g., OV/AG/P99)[6] |
| Cleaning Spills | Chemical safety goggles, lab coat, nitrile gloves, dust respirator | As per large-scale operations, plus disposable shoe covers and heavy-duty gloves |
Detailed PPE Protocols
Eye and Face Protection
-
Rationale: this compound is a powder that can easily become airborne and is a known eye irritant[4][5].
-
Protocol:
-
Minimum Requirement: At all times when in the laboratory where this compound is handled, wear safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[5][6].
-
Increased Risk: When there is a potential for splashing or significant dust generation, upgrade to chemical safety goggles.
-
Maximum Protection: For large-scale operations or spill cleanup, a full-face shield worn over chemical safety goggles provides the highest level of protection.
-
Skin and Body Protection
-
Rationale: Direct skin contact can cause irritation[4]. Contaminated clothing must be removed immediately and washed before reuse[5].
-
Protocol:
-
Gloves:
-
Wear appropriate protective gloves for all handling procedures. Nitrile gloves are a common and effective choice for incidental contact. While specific permeation data for this compound is not widely available, data for similar aldehydes like Benzaldehyde shows poor resistance for natural rubber and fair to good resistance for nitrile[7].
-
Always inspect gloves for tears or punctures before use[6][8].
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination[6][8].
-
For prolonged contact or immersion, consult glove manufacturer chemical resistance data.
-
-
Lab Coat: A standard lab coat is mandatory to protect skin and personal clothing. Ensure it is fully buttoned.
-
Additional Protection: For tasks with a high risk of splashing, supplement the lab coat with a chemically resistant apron. For handling large quantities, impervious clothing may be necessary[6].
-
Respiratory Protection
-
Rationale: Inhalation of this compound dust is a primary exposure route and can cause respiratory irritation[4]. Engineering controls (e.g., a fume hood) are the preferred method to control dust. When these are not sufficient, respiratory protection is required.
-
Protocol:
-
Nuisance Dust: For tasks that may generate minor dust outside of a fume hood (e.g., weighing), a P95 (US) or P1 (EU) particle respirator is recommended[3][6].
-
Higher Level Protection: For significant dust generation or emergency situations, use a higher-level respirator with appropriate cartridges, such as an OV/AG/P99 (US) or ABEK-P2 (EU)[6].
-
Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, in accordance with institutional and national guidelines.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound handling.
Decontamination and Disposal
Proper disposal of contaminated PPE is a critical final step to prevent secondary exposure.
-
Gloves: Remove gloves using the proper technique and dispose of them in designated laboratory waste containers[6]. Do not reuse disposable gloves.
-
Lab Coats: If a lab coat becomes contaminated, remove it immediately and have it professionally laundered. Do not take contaminated lab coats home.
-
Disposable PPE: Respirators, aprons, and other disposable items should be placed in a sealed bag and disposed of according to your institution's chemical waste procedures.
-
Waste Disposal: All waste material containing this compound should be treated as chemical waste. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal and consult with your institution's environmental health and safety office for guidance[6][8].
Emergency Procedures
-
Eye Contact: Immediately flush eyes with running water for a minimum of 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].
-
Skin Contact: Remove contaminated clothing as quickly as possible. Gently and thoroughly wash the contaminated skin with running water and non-abrasive soap. Seek medical attention if irritation develops[4][5].
-
Inhalation: Evacuate the victim to a safe area with fresh air as soon as possible. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention[4][5].
-
Spill: For small spills, immediately clean up using appropriate protective equipment. Sweep up the solid material, avoiding dust generation, and place it into a suitable clean, dry, closed container for disposal[5][6].
References
-
ISO-PHTHALALDEHYDE FOR SYNTHESIS MSDS . Loba Chemie. [Link]
-
This compound Summary . PubChem, National Center for Biotechnology Information. [Link]
-
Glove Selection Examples of Chemical Resistance . The Ohio State University Chemistry Department. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. This compound(626-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. This compound | C8H6O2 | CID 34777 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
